2-Hydroxystearic acid
説明
2-Hydroxyoctadecanoic acid has been reported in Allamanda cathartica, Brassica napus, and other organisms with data available.
特性
IUPAC Name |
2-hydroxyoctadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(19)18(20)21/h17,19H,2-16H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIHBGTRZFAVZRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70415248 | |
| Record name | 2-Hydroxystearic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70415248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
629-22-1, 17773-30-7, 1330-70-7 | |
| Record name | 2-Hydroxystearic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=629-22-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxystearic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629221 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxyoctadecanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017773307 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxyoctadecanoic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=907 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Octadecanoic acid, hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Hydroxystearic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70415248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxyoctadecanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-HYDROXYSTEARIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99EP4WX42O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Enzymatic Synthesis of 2-Hydroxystearic Acid by Fatty Acid 2-Hydroxylase (FA2H): A Technical Guide for Researchers
This guide provides an in-depth technical overview for the enzymatic synthesis of 2-hydroxystearic acid using fatty acid 2-hydroxylase (FA2H). Tailored for researchers, scientists, and drug development professionals, this document details the core principles, methodologies, and analytical techniques required to successfully produce and characterize this important hydroxylated fatty acid.
Introduction: The Significance of FA2H and 2-Hydroxylated Fatty Acids
Fatty acid 2-hydroxylase (FA2H) is an integral membrane enzyme primarily located in the endoplasmic reticulum. It catalyzes the stereospecific hydroxylation of the alpha-carbon of fatty acids to produce (R)-2-hydroxy fatty acids.[1] This enzymatic modification is a critical step in the biosynthesis of 2-hydroxylated sphingolipids, which are essential components of myelin in the nervous system and the epidermal barrier.[2] The human FA2H gene encodes a 372-amino acid protein that contains an N-terminal cytochrome b5 domain and four potential transmembrane domains.[3] This enzyme belongs to a family of membrane-bound desaturases and hydroxylases characterized by a conserved iron-binding histidine motif.[3]
The product of FA2H activity on stearic acid, this compound, is a long-chain saturated fatty acid with a hydroxyl group at the C-2 position.[4][5] These 2-hydroxylated fatty acids are subsequently incorporated into ceramides and other complex sphingolipids.[6]
The biological importance of FA2H is underscored by its association with a group of rare, autosomal recessive neurodegenerative disorders, collectively known as fatty acid hydroxylase-associated neurodegeneration (FAHN) or spastic paraplegia 35 (SPG35).[7] Mutations in the FA2H gene lead to reduced or eliminated enzyme function, resulting in abnormal myelin formation and progressive neurological symptoms, including spasticity, dystonia, ataxia, and cognitive decline.[7][8] Therefore, robust methods for the in vitro synthesis and analysis of 2-hydroxylated fatty acids are crucial for studying the pathophysiology of these diseases and for the development of potential therapeutic interventions.
This guide will provide a comprehensive framework for the enzymatic synthesis of this compound, covering the expression and purification of recombinant FA2H, a detailed protocol for the enzymatic assay, and methods for the analysis of the product.
Methodology: A Step-by-Step Approach
Part 1: Recombinant Human FA2H Expression and Purification
The production of active, recombinant FA2H is a prerequisite for detailed enzymatic studies. As a membrane protein, its expression and purification require specialized techniques to maintain its structural integrity and function. The following protocol is adapted from established methods for the expression of membrane proteins in Escherichia coli.[8][9][10]
Experimental Workflow for Recombinant FA2H Production
Caption: Workflow for recombinant FA2H expression and purification.
Detailed Protocol:
-
Cloning and Transformation:
-
Synthesize or obtain the full-length human FA2H cDNA.
-
Clone the FA2H cDNA into a suitable expression vector, such as pET-28a(+), which incorporates an N-terminal hexahistidine (His6) tag for affinity purification.
-
Transform chemically competent E. coli BL21(DE3) cells with the recombinant plasmid.
-
-
Expression:
-
Inoculate a single colony of transformed E. coli into Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., kanamycin for pET-28a(+)) and grow overnight at 37°C with shaking.
-
The next day, inoculate a larger volume of LB medium with the overnight culture and grow at 37°C with vigorous shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-0.5 mM.
-
Reduce the incubation temperature to 18-25°C and continue shaking overnight to enhance proper protein folding and membrane insertion.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C until further use.
-
-
Purification:
-
Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 1 mM PMSF, and DNase I). Lyse the cells by sonication on ice.
-
Membrane Isolation: Centrifuge the cell lysate at 10,000 x g for 20 minutes at 4°C to remove cell debris. Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the cell membranes.
-
Solubilization: Resuspend the membrane pellet in a solubilization buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 20 mM imidazole) containing a mild, non-ionic detergent such as n-dodecyl-β-D-maltoside (DDM) at a concentration of 1-2% (w/v).[9] Incubate with gentle agitation for 1-2 hours at 4°C to solubilize the membrane proteins. Centrifuge at 100,000 x g for 1 hour at 4°C to pellet any insoluble material.
-
Affinity Chromatography: Load the supernatant containing the solubilized membrane proteins onto a Ni-NTA affinity column pre-equilibrated with a buffer containing a low concentration of the same detergent used for solubilization. Wash the column extensively with a wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 40 mM imidazole, and 0.05% DDM) to remove non-specifically bound proteins. Elute the His-tagged FA2H protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Dialysis and Storage: Dialyze the purified protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 0.05% DDM) to remove imidazole. The purified enzyme can be stored in aliquots at -80°C.
-
Part 2: In Vitro Enzymatic Assay for FA2H Activity
The activity of FA2H can be determined by measuring the formation of this compound from stearic acid. A highly sensitive and specific method involves the use of a deuterated substrate and analysis by mass spectrometry.[11]
Enzymatic Reaction and Assay Workflow
Caption: Workflow for the in vitro FA2H enzymatic assay.
Detailed Protocol:
-
Preparation of Reagents:
-
FA2H Enzyme: Use either purified recombinant FA2H or microsomal fractions prepared from cells overexpressing FA2H.[11]
-
Substrate: Prepare a stock solution of deuterated stearic acid (e.g., Stearic acid-d35) in a suitable solvent like ethanol.
-
NADPH Regeneration System: Prepare a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase. This system ensures a constant supply of NADPH, which is required for FA2H activity.[11]
-
Reaction Buffer: 100 mM Tris-HCl, pH 7.5.
-
-
Enzymatic Reaction:
-
In a microcentrifuge tube, combine the following components in the specified order:
-
Reaction Buffer
-
NADPH Regeneration System
-
Purified FA2H or microsomal protein (typically 20-50 µg)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the deuterated stearic acid substrate to a final concentration of 10-50 µM.
-
Incubate the reaction at 37°C for 60-120 minutes with gentle shaking.
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding an equal volume of 1 M HCl.
-
Add an internal standard (e.g., 17-hydroxystearic acid) for quantification.
-
Extract the lipids by adding 3 volumes of a mixture of hexane and isopropanol (3:2, v/v). Vortex vigorously and centrifuge to separate the phases.
-
Collect the upper organic phase and repeat the extraction.
-
Combine the organic phases and evaporate the solvent under a stream of nitrogen.
-
Part 3: Analysis of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of this compound.[9]
Table 1: LC-MS/MS Parameters for this compound Analysis
| Parameter | Setting |
| Liquid Chromatography | |
| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 50-100% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| MRM Transitions | To be determined empirically |
| Precursor Ion (m/z) | ~299.2 (for non-deuterated) |
| Product Ion (m/z) | Fragment ions to be identified |
| Collision Energy | To be optimized |
Detailed Protocol:
-
Sample Preparation:
-
Reconstitute the dried lipid extract from the enzymatic assay in 100 µL of the initial mobile phase.
-
Centrifuge to pellet any insoluble material and transfer the supernatant to an autosampler vial.
-
-
LC-MS/MS Analysis:
-
Inject the sample onto the LC-MS/MS system.
-
Separate the analytes using the specified gradient conditions.
-
Detect the analytes using multiple reaction monitoring (MRM) in negative ion mode. The precursor ion for this compound will be its deprotonated molecule [M-H]⁻. The specific product ions and collision energies need to be optimized for the instrument being used. For deuterated this compound, the precursor ion mass will be higher depending on the number of deuterium atoms.
-
-
Quantification:
-
Create a standard curve using known concentrations of authentic this compound and the internal standard.
-
Quantify the amount of this compound produced in the enzymatic reaction by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Key Experimental Considerations and Troubleshooting
Table 2: Troubleshooting Guide for FA2H Enzymatic Assay
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no enzyme activity | Inactive enzyme | - Ensure proper protein folding during expression (lower temperature, chaperone co-expression).- Avoid repeated freeze-thaw cycles of the purified enzyme.- Confirm protein integrity by SDS-PAGE. |
| Suboptimal assay conditions | - Optimize pH and temperature of the reaction.- Ensure the NADPH regeneration system is active. | |
| Inhibitors in the sample | - If using cell lysates, consider potential endogenous inhibitors. Purify the enzyme. | |
| High background signal | Non-enzymatic hydroxylation | - Run a control reaction without the enzyme or with a heat-inactivated enzyme. |
| Contamination of reagents | - Use high-purity reagents and solvents. | |
| Poor reproducibility | Inaccurate pipetting | - Use calibrated pipettes and perform serial dilutions carefully. |
| Inconsistent incubation times | - Use a timer and ensure all samples are incubated for the same duration. | |
| Incomplete lipid extraction | - Ensure thorough mixing during extraction and repeat the extraction step. |
Conclusion: Applications and Future Directions
The ability to reliably synthesize and quantify this compound is of paramount importance for advancing our understanding of the role of FA2H and 2-hydroxylated sphingolipids in health and disease. The methodologies outlined in this guide provide a robust framework for researchers to investigate the kinetics of FA2H, screen for potential inhibitors or activators, and explore the downstream effects of altered 2-hydroxy fatty acid levels.
Future research in this area may focus on the development of high-throughput screening assays for FA2H modulators, which could lead to the discovery of novel therapeutic agents for FAHN and other related disorders. Furthermore, detailed biochemical and structural studies of FA2H will provide deeper insights into its catalytic mechanism and substrate specificity, paving the way for the rational design of targeted therapies. The technical expertise to perform these fundamental enzymatic studies, as detailed in this guide, will be the cornerstone of such future advancements.
References
- Alderson, N. L., & Hama, H. (2005). A novel method for the measurement of in vitro fatty acid 2-hydroxylase activity by gas chromatography-mass spectrometry. Journal of Lipid Research, 46(8), 1786–1793. [Link]
- Alderson, N. L., Rembiesa, B. M., Walla, M. D., Bielawska, A., Bielawski, J., & Hama, H. (2004). The human FA2H gene encodes a fatty acid 2-hydroxylase. Journal of Biological Chemistry, 279(47), 48562–48568. [Link]
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols for 2-Hydroxypalmitic Acid as a Substrate for Fatty Acid 2-Hydroxylase (FA2H). BenchChem.
- Eckhardt, M., Yaghootfam, A., Fewou, S. N., Zöller, I., & Gieselmann, V. (2005). A mammalian fatty acid hydroxylase responsible for the formation of 2-hydroxylated galactolipids in myelin. Biochemical Journal, 388(Pt 1), 245–254. [Link]
- Guo, L., Zhang, X., Zhou, D., Okunade, A. L., & Su, X. (2012). Stereospecificity of fatty acid 2-hydroxylase and differential functions of 2-hydroxy fatty acid enantiomers. Journal of Lipid Research, 53(7), 1327–1335. [Link]
- Hama, H. (2010). Fatty acid 2-Hydroxylation in mammalian sphingolipid biology. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1801(4), 405–414. [Link]
- Human Metabolome Database. (2017). Showing metabocard for this compound (HMDB0062549). [Link]
- Kruer, M. C., Paisán-Ruiz, C., Boddaert, N., Yoon, M. Y., Hama, H., Gregory, A., ... & Houlden, H. (2010). Defective FA2H leads to a novel form of neurodegeneration with brain iron accumulation (NBIA). Annals of Neurology, 68(5), 611–618. [Link]
- MedlinePlus. (n.d.). FA2H gene. [Link]
- PubChem. (n.d.). This compound. [Link]
- Zöller, I., Meixner, M., Gieselmann, V., & Eckhardt, M. (2008). FA2H-dependent fatty acid 2-hydroxylation in postnatal mouse brain. Journal of Neurochemistry, 107(6), 1494–1504. [Link]
Sources
- 1. Process | Graphviz [graphviz.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ptglab.com [ptglab.com]
- 4. www2.eecs.berkeley.edu [www2.eecs.berkeley.edu]
- 5. Optimizing Substrate Concentrations for Accurate Turnover Rate Measurements [synapse.patsnap.com]
- 6. cube-biotech.com [cube-biotech.com]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. Heterologous Expression of Membrane Proteins in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Expression, Solubilization, and Purification of Bacterial Membrane Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Something went wrong... [wolfson.huji.ac.il]
- 11. A Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Free Hydroxy Fatty Acids in Cow and Goat Milk - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Metabolic Journey of 2-Hydroxystearic Acid in Sphingolipid Metabolism
This technical guide provides an in-depth exploration of the metabolic fate of 2-hydroxystearic acid, a crucial 2-hydroxy fatty acid (hFA), within the intricate network of sphingolipid metabolism. Designed for researchers, scientists, and drug development professionals, this document elucidates the biosynthetic pathways, functional significance, and analytical strategies pertinent to 2-hydroxylated sphingolipids (hSLs). We will delve into the enzymatic machinery responsible for its creation and incorporation into complex lipids, the unique biophysical properties it imparts to cellular membranes, and its critical role in health and devastating neurological diseases.
Introduction: The Significance of the 2-Hydroxyl Group
Sphingolipids are not merely structural components of cellular membranes; they are critical players in a vast array of cellular processes, including signal transduction, cell differentiation, and apoptosis.[1][2] The structural diversity of these lipids, which underpins their functional versatility, is generated through variations in their sphingoid base, head group, and, importantly, the N-acyl chain.
One of the key modifications to the N-acyl chain is hydroxylation at the C-2 (alpha) position. This compound (a C18:0 hFA) is a prominent example of this class. The introduction of this single hydroxyl group dramatically alters the lipid's properties. It increases polarity and creates the potential for hydrogen bonding, which in turn influences membrane fluidity, lipid packing, and the formation of specialized membrane nanodomains, often referred to as lipid rafts.[3][4] These 2-hydroxylated sphingolipids are particularly abundant in the myelin sheath of the nervous system and the stratum corneum of the epidermis, highlighting their specialized and indispensable roles in these tissues.[5][6]
Biosynthesis: A Stepwise Journey from Fatty Acid to Complex Sphingolipid
The metabolic pathway of this compound into complex sphingolipids is a sequential process that begins in the endoplasmic reticulum (ER).[7] It involves the hydroxylation of the fatty acid itself, followed by its activation and incorporation into the ceramide backbone, which then serves as a precursor for more complex species.
The Initiating Step: Fatty Acid 2-Hydroxylation
The synthesis of 2-hydroxylated sphingolipids is initiated by the hydroxylation of a pre-existing fatty acid. In this case, stearic acid (C18:0) is converted to this compound.
-
Mechanism: FA2H is an NADPH-dependent monooxygenase located in the ER membrane.[7][10] It catalyzes the stereospecific introduction of a hydroxyl group at the C-2 position of the fatty acid, producing the (R)-2-hydroxy fatty acid isomer.[11] The human FA2H protein contains a cytochrome b5 domain at its N-terminus, which is essential for its catalytic activity.[10]
-
Regulation & Significance: The expression of the FA2H gene is tissue-specific, with high levels observed in the brain.[10] Mutations in this gene lead to a reduction or elimination of the enzyme's function, causing severe neurodegenerative disorders such as fatty acid hydroxylase-associated neurodegeneration (FAHN) and hereditary spastic paraplegia 35 (SPG35).[5][9] This underscores the critical, non-redundant role of FA2H in maintaining the integrity of the nervous system. While FA2H is the primary enzyme for this reaction, evidence suggests that other, yet-to-be-identified, hydroxylases may exist, as hSLs are still present in FA2H knockout models.[2][7]
Activation and Incorporation into Ceramide
Once synthesized, this compound must be activated and attached to a sphingoid base to form 2-hydroxyceramide. This process mirrors the synthesis of non-hydroxylated ceramides.
-
Acyl-CoA Formation: this compound is first activated to its coenzyme A (CoA) thioester, 2-hydroxystearoyl-CoA. This reaction is catalyzed by an acyl-CoA synthetase.
-
Ceramide Synthesis: The 2-hydroxystearoyl-CoA is then utilized by a family of enzymes known as ceramide synthases (CerS). These enzymes catalyze the N-acylation of a sphingoid base (typically dihydrosphingosine) to form 2-hydroxydihydroceramide.[12]
-
Desaturation: Finally, a desaturase introduces a double bond into the dihydrosphingosine backbone to yield 2-hydroxyceramide, the central hub for the synthesis of all complex 2-hydroxylated sphingolipids.[13][14]
All six mammalian CerS enzymes have been shown to be capable of using 2-hydroxy fatty acyl-CoAs as substrates, and they retain the same fatty acid chain length specificity they exhibit for non-hydroxylated substrates.[12][15]
| Ceramide Synthase (CerS) | Primary Acyl-CoA Chain Length Specificity | Can Utilize 2-Hydroxy Acyl-CoAs? |
| CerS1 | C18 (Stearoyl-CoA) | Yes |
| CerS2 | C22-C24 (Very long-chain) | Yes |
| CerS3 | C26 and longer (Ultra long-chain) | Yes |
| CerS4 | C18-C20 | Yes |
| CerS5 | C16 (Palmitoyl-CoA) | Yes |
| CerS6 | C14-C16 | Yes |
Table 1: Substrate specificity of mammalian Ceramide Synthase (CerS) enzymes. All members can synthesize 2-hydroxy-ceramides with a preference for specific 2-hydroxy-fatty acyl-CoA chain lengths.[12]
Elaboration into Complex Sphingolipids
2-hydroxyceramide, located at a critical branch point, is the direct precursor for complex hSLs. It can be transported to the Golgi apparatus for further modifications.[16]
-
2-Hydroxy-Sphingomyelin (hSM): Sphingomyelin synthase adds a phosphocholine headgroup to 2-hydroxyceramide.[1]
-
2-Hydroxy-Galactosylceramide (hGalCer) & Sulfatide: In oligodendrocytes, ceramide galactosyltransferase synthesizes hGalCer, a major component of myelin.[2] hGalCer can be further sulfated to form 2-hydroxy-sulfatide.
-
2-Hydroxy-Glucosylceramide (hGlcCer) & Gangliosides: Glucosylceramide synthase can produce hGlcCer, which serves as the foundation for a series of more complex 2-hydroxylated glycosphingolipids, including gangliosides.[1]
The metabolic fate of this compound is visually summarized in the following pathway.
Functional Implications: From Membrane Structure to Cell Signaling
The presence of the 2-hydroxyl group confers unique biological functions that cannot be substituted by their non-hydroxylated counterparts.[3][17]
-
Myelin Sheath Integrity: 2-hydroxylated galactosylceramides and sulfatides are indispensable for the long-term stability of the myelin sheath.[3][17] Their absence, due to FA2H deficiency, leads to progressive demyelination, axonopathy, and the severe neurological symptoms seen in FAHN.[5][9]
-
Epidermal Barrier Function: In the skin, 2-hydroxyceramides are essential for forming the lamellar structures in the stratum corneum that prevent water loss and protect against environmental insults.[6][18]
-
Cell Signaling: 2-hydroxyceramides can mediate distinct signaling pathways. For instance, exogenously supplied 2-hydroxyceramide induces apoptosis more rapidly and at lower concentrations than non-hydroxylated ceramide, suggesting it engages unique pro-apoptotic effectors.[3][17]
Analytical Workflow: Detection and Quantification of 2-Hydroxylated Sphingolipids
Accurate analysis of 2-hydroxylated sphingolipids is essential for understanding their roles in biology and disease. The methodology of choice is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which provides the necessary sensitivity and structural specificity.[7][19]
Protocol: Quantification of 2-Hydroxyceramides by LC-MS/MS
This protocol provides a framework for the targeted quantification of 2-hydroxyceramides from cultured cells.
1. Materials and Reagents:
-
Internal Standards: A suite of commercially available odd-chain or deuterated ceramide and 2-hydroxyceramide standards.
-
Solvents: LC-MS grade methanol, chloroform, water, acetonitrile, isopropanol, and formic acid.
-
Cell culture flasks and cell scrapers.
-
Glass vials with PTFE-lined caps.
2. Sample Preparation & Lipid Extraction (Bligh-Dyer Method):
-
Rationale: This monophasic/biphasic solvent system is a robust and widely used method for extracting a broad range of lipids from aqueous samples.[20]
-
Procedure:
-
Harvest cultured cells (e.g., 1-5 million cells) by scraping into a glass tube. Pellet cells by centrifugation and discard the supernatant.
-
Add 0.8 mL of ice-cold PBS to the cell pellet and vortex to resuspend. Transfer to a glass vial.
-
Spike the sample with the internal standard mixture.
-
Add 2 mL of methanol and 1 mL of chloroform. Vortex vigorously for 2 minutes. This creates a single phase for efficient extraction.
-
Add another 1 mL of chloroform and vortex for 1 minute.
-
Add 1 mL of water and vortex for 1 minute. This induces phase separation.
-
Centrifuge at 2,000 x g for 10 minutes to clarify the two phases.
-
Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer to a new glass vial.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a known volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.
-
3. LC-MS/MS Analysis:
-
Rationale: Reverse-phase chromatography separates lipids based on their hydrophobicity (primarily acyl chain length and saturation), while tandem mass spectrometry provides structural confirmation and quantification.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
LC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient: A linear gradient from 30% B to 100% B over 15 minutes, hold at 100% B for 5 minutes, then re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 50°C.
-
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification on a triple quadrupole.
-
MRM Transitions: The precursor ion for ceramides is typically the [M+H-H₂O]⁺ adduct. The characteristic product ion results from the cleavage of the amide bond, yielding a fragment corresponding to the sphingoid base. The 2-hydroxyl group can be confirmed by specific fragmentation patterns in the MS² spectrum.[7][21]
-
Example for C18:0 2-hydroxyceramide (d18:1 base): Precursor m/z 582.5 → Product m/z 264.3.
-
-
4. Data Analysis:
-
Integrate the peak areas for each endogenous lipid and its corresponding internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Quantify the amount of each 2-hydroxyceramide species using a calibration curve prepared with known amounts of authentic standards.
-
Normalize the final concentration to the initial cell number or protein content.
Conclusion and Future Directions
The metabolic pathway that incorporates this compound into sphingolipids is a tightly regulated and functionally critical process. The enzyme FA2H sits at the gateway to this pathway, and its dysfunction has profound consequences, particularly for the nervous system. The resulting 2-hydroxylated sphingolipids are not passive structural molecules but active participants in defining membrane architecture and mediating cellular signals.
Future research will undoubtedly focus on identifying the remaining fatty acid 2-hydroxylases, further delineating the specific signaling pathways modulated by hSLs, and exploring their potential as biomarkers and therapeutic targets in a range of diseases, from neurodegeneration to cancer.[2][5] The continued advancement of analytical technologies, particularly in mass spectrometry and lipidomics, will be paramount in unraveling the full complexity of this fascinating class of lipids.
References
- Wikipedia Contributors. (2024). Sphingolipid. In Wikipedia. [Link]
- Bizzozero, O. A., et al. (2023). Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases. International Journal of Molecular Sciences, 24(5), 4935. [Link]
- Bizzozero, O. A., et al. (2023). Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases. PubMed. [Link]
- Reactome. (n.d.). Sphingolipid metabolism.
- PubChem. (n.d.). Sphingolipid Metabolism.
- Gault, C. R., Obeid, L. M., & Hannun, Y. A. (2010). Mysterious sphingolipids: metabolic interrelationships at the center of pathophysiology. Frontiers in Bioscience, 15(3), 1126-1144. [Link]
- Hama, H. (2013). 2'-Hydroxy ceramide in membrane homeostasis and cell signaling. PubMed Central. [Link]
- Ahmad, I., et al. (2015). Sphingolipid Metabolic Pathway: An Overview of Major Roles Played in Human Diseases. PubMed Central. [Link]
- Hama, H. (2013). 2'-Hydroxy ceramide in membrane homeostasis and cell signaling. PubMed. [Link]
- Hama, H. (2013). 2'-Hydroxy ceramide in membrane homeostasis and cell signaling.
- Bizzozero, O. A., et al. (2023). Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases.
- Nagano, M., et al. (2021).
- Hama, H. (2010). Fatty acid 2-Hydroxylation in mammalian sphingolipid biology. PubMed. [Link]
- Mizutani, Y., et al. (2008). 2-Hydroxy-ceramide synthesis by ceramide synthase family: enzymatic basis for the preference of FA chain length. PubMed. [Link]
- Eckl, K. M., et al. (2023). 2-Hydroxylated sphingomyelin profiles in cells from patients with mutated fatty acid 2-hydroxylase.
- Royal Society of Chemistry. (2020). Conventional and Current Methods for the Analysis of Hydroxy Fatty Acids. Royal Society of Chemistry. [Link]
- Alderson, N. L., et al. (2004).
- Bizzozero, O. A., et al. (2023). Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases. PubMed Central. [Link]
- UniProt. (n.d.). FA2H - Fatty acid 2-hydroxylase - Homo sapiens (Human). UniProtKB. [Link]
- Eckl, K. M., et al. (2011).
- Wikipedia Contributors. (2023). FA2H. In Wikipedia. [Link]
- Semantic Scholar. (n.d.).
- Hama, H. (2010). Fatty Acid 2-Hydroxylation in Mammalian Sphingolipid Biology. PubMed Central. [Link]
- Jones, P. D., & Wakil, S. J. (1967). The Metabolism of Hydroxystearic Acids in Yeast. Journal of Biological Chemistry, 242(22), 5267-5273. [Link]
- MedlinePlus. (2012). FA2H gene. MedlinePlus Genetics. [Link]
- Human Metabolome Database. (2017). Showing metabocard for this compound (HMDB0062549). [Link]
- Gouveia-Figueira, S., & Nording, M. L. (2020). Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. PubMed Central. [Link]
- Mizutani, Y., et al. (2008). 2-Hydroxy-ceramide synthesis by ceramide synthase family: Enzymatic basis for the preference of FA chain length.
- Lísa, M., & Holčapek, M. (2021). Recent Analytical Methodologies in Lipid Analysis. PubMed Central. [Link]
- Perry, D. K., & Hannun, Y. A. (1998). The role of ceramide in cell signaling. PubMed. [Link]
- Al-Disal, M., et al. (2021). Role of Ceramides in the Molecular Pathogenesis and Potential Therapeutic Strategies of Cardiometabolic Diseases: What we Know so Far. PubMed Central. [Link]
- Hartler, J., et al. (2020). Automated Annotation of Sphingolipids Including Accurate Identification of Hydroxylation Sites Using MSn Data. Analytical Chemistry, 92(20), 14044-14052. [Link]
- van Smeden, J., & Bouwstra, J. A. (2009). Synthesis and structure-activity relationships of skin ceramides. PubMed. [Link]
- Cosmetics & Toiletries. (2013).
- ResearchGate. (n.d.). Proposed metabolic pathway from 10-hydroxystearic acid to γ-dodecalactone by yeast. [Link]
- Google Patents. (1994). WO1994026919A1 - Enzymatic synthesis of ceramides and hybrid ceramides.
Sources
- 1. Sphingolipid - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. 2′-Hydroxy ceramide in membrane homeostasis and cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sphingolipids with 2-hydroxy fatty acids aid in plasma membrane nanodomain organization and oxidative burst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fatty acid 2-Hydroxylation in mammalian sphingolipid biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FA2H - Wikipedia [en.wikipedia.org]
- 9. FA2H gene: MedlinePlus Genetics [medlineplus.gov]
- 10. The human FA2H gene encodes a fatty acid 2-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. uniprot.org [uniprot.org]
- 12. 2-Hydroxy-ceramide synthesis by ceramide synthase family: enzymatic basis for the preference of FA chain length - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sphingolipid Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Frontiers | Mysterious sphingolipids: metabolic interrelationships at the center of pathophysiology [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Sphingolipid Metabolic Pathway: An Overview of Major Roles Played in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 2'-Hydroxy ceramide in membrane homeostasis and cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and structure-activity relationships of skin ceramides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Recent Analytical Methodologies in Lipid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Physiological Role of 2-Hydroxy Fatty Acids in Cell Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydroxy fatty acids (2-HFAs) are a unique class of lipids, once viewed primarily as structural components of sphingolipids in specific tissues like the nervous system and skin. Emerging evidence, however, has repositioned them as critical players in a variety of cell signaling pathways. This technical guide provides an in-depth exploration of the biosynthesis, metabolism, and multifaceted signaling roles of 2-HFAs. We will delve into their function not only as integral parts of complex sphingolipids that modulate membrane properties but also as independent signaling molecules that interact with specific receptors. This guide will detail the enzymatic machinery responsible for their synthesis, primarily Fatty Acid 2-Hydroxylase (FA2H), and discuss the downstream consequences of their production. Furthermore, we will provide validated, step-by-step experimental protocols for the extraction, analysis, and functional characterization of 2-HFAs, offering a practical resource for researchers in the field. The overarching goal is to furnish a comprehensive understanding of 2-HFA biology, from fundamental mechanisms to their implications in health and disease, thereby highlighting their potential as therapeutic targets.
Introduction: The Evolving Paradigm of 2-Hydroxy Fatty Acids
Fatty acids are fundamental to cellular life, serving as energy sources, structural pillars of membranes, and signaling precursors.[1] Among the vast diversity of fatty acids, those featuring a hydroxyl group at the second carbon (C2) position—the 2-hydroxy fatty acids (2-HFAs)—possess distinct chemical properties that confer unique biological functions. For decades, 2-HFAs were predominantly recognized for their incorporation into sphingolipids, such as ceramides and galactosylceramides, which are particularly abundant in the myelin sheath of the nervous system and the epidermal barrier of the skin.[2][3]
The synthesis of these specialized lipids is primarily catalyzed by Fatty Acid 2-Hydroxylase (FA2H), an enzyme that introduces the defining hydroxyl group onto the fatty acyl chain.[4][5] The critical importance of this process is underscored by the severe neurological disorders, such as leukodystrophy and hereditary spastic paraplegia, that arise from mutations in the FA2H gene.[4][6] These pathologies highlight the essential role of 2-HFA-containing sphingolipids in maintaining the structural integrity and long-term stability of myelin.[7]
However, the scientific narrative is expanding. Beyond their structural contributions, 2-HFAs are now understood to be active participants in cell signaling. This can occur through two principal modes of action:
-
Indirect Signaling via Membrane Modulation: The incorporation of 2-HFAs into sphingolipids alters the biophysical properties of cellular membranes. The additional hydroxyl group can form hydrogen bonds, stabilizing lipid-lipid interactions and influencing the organization of membrane microdomains, or "lipid rafts."[8][9] These rafts are hubs for signaling proteins, and by modifying their environment, 2-HFA-sphingolipids can indirectly regulate a host of cellular processes, from immune responses to cell differentiation.[7][8][10]
-
Direct Signaling as Ligands: Free 2-HFAs or their derivatives can act as signaling molecules themselves, binding to and activating specific cellular receptors.[11] This mode of action places them in the category of lipid mediators, capable of initiating downstream signaling cascades that control cell fate and function.
This guide will systematically dissect these roles, providing the scientific foundation and practical methodologies required to investigate this exciting and rapidly evolving field of lipid biology.
Section 1: Biosynthesis and Metabolism of 2-HFAs
The cellular concentration and function of 2-HFAs are tightly controlled by their synthesis and subsequent metabolic fate. The central enzyme in this process is Fatty Acid 2-Hydroxylase (FA2H).
The FA2H-Mediated Pathway
FA2H is an NAD(P)H-dependent monooxygenase located in the endoplasmic reticulum.[6] It catalyzes the stereospecific hydroxylation of fatty acids to produce the (R)-enantiomer of 2-HFAs.[4][12] While FA2H can act on a range of fatty acid substrates, it shows a preference for very-long-chain fatty acids (VLCFAs).[2]
The canonical pathway for the formation of 2-HFA-containing sphingolipids involves the following key steps:
-
2-Hydroxylation: A free fatty acid is hydroxylated by FA2H to form a 2-HFA.
-
Acyl-CoA Synthesis: The 2-HFA is activated to its CoA ester, 2-hydroxy-acyl-CoA.
-
Ceramide Synthesis: A ceramide synthase (CerS) enzyme transfers the 2-hydroxy-acyl group to a sphingoid base (like sphingosine or dihydrosphingosine) to form a 2-hydroxy-ceramide.[2][13] All six mammalian CerS isoforms are capable of using 2-hydroxy-acyl-CoAs as substrates.[6][13]
-
Complex Sphingolipid Formation: The 2-hydroxy-ceramide then serves as a backbone for the synthesis of more complex sphingolipids, such as 2-hydroxy-galactosylceramide (a major component of myelin) or 2-hydroxy-glucosylceramide (important for skin barrier function).[2][7]
While FA2H is the primary and most studied enzyme, evidence suggests the existence of alternative 2-hydroxylase enzymes, as a complete knockout of FA2H does not eliminate all 2-HFA production in some tissues.[8][9] One such enzyme is phytanoyl-CoA 2-hydroxylase (PHYH) in peroxisomes, though its contribution to the general 2-HFA pool is still under investigation.[2]
Caption: Biosynthesis of 2-HFA-containing complex sphingolipids.
Section 2: Signaling Roles of 2-HFA-Containing Sphingolipids
The introduction of a hydroxyl group at the C2 position of the N-acyl chain of sphingolipids has profound effects on their biophysical properties and, consequently, their role in cell signaling.
Modulation of Membrane Microdomains
The 2-hydroxyl group is capable of forming additional hydrogen bonds with adjacent lipids or proteins within the membrane.[9] This intermolecular bonding is thought to increase the packing density and stability of lipids in the plasma membrane, particularly within lipid rafts.[8][9][10]
These effects have significant downstream consequences:
-
Protein Localization and Function: By stabilizing raft domains, 2-HFA-sphingolipids can influence the localization and function of raft-associated proteins.[8] For instance, in plant cells, 2-hydroxy sphingolipids are necessary for the proper organization of plasma membrane nanodomains and the localization of defense-related proteins, which are critical for mounting an immune response (e.g., ROS burst).[8][10][14]
-
Myelin Stability: In oligodendrocytes, 2-hydroxy-galactosylceramide is essential for the long-term stability of the myelin sheath. Its absence, due to FA2H deficiency, leads to demyelination and neurodegeneration.[7]
-
Cell Cycle and Differentiation: FA2H and its products have been shown to regulate the cell cycle. In Schwannoma cells, FA2H expression is upregulated during cAMP-induced cell cycle exit, and silencing FA2H prevents this growth arrest.[15] This suggests a role for 2-HFA-sphingolipids in promoting cell differentiation.
| Tissue/Cell Type | Key 2-HFA-Sphingolipid | Observed Function/Role | Pathological Consequence of Deficiency |
| Nervous System | 2-OH-Galactosylceramide | Essential for myelin sheath stability and long-term integrity.[7] | Leukodystrophy, Spastic Paraplegia, Neurodegeneration.[4][6] |
| Epidermis | 2-OH-Ceramide, 2-OH-Glucosylceramide | Critical for the formation of the skin's permeability barrier.[2] | Aberrant lamellar body formation, compromised skin barrier.[7] |
| Immune System (Plants) | 2-OH-Sphingolipids | Organization of membrane nanodomains, localization of immune receptors, ROS burst.[8][10] | Suppressed immune response to pathogens.[10] |
| Cancer Cells | 2-OH-Ceramides | Regulation of cell proliferation, apoptosis, and chemosensitivity.[6][16][17] | Increased malignancy, chemoresistance (in some cancers).[6][17] |
Table 1: Summary of physiological and pathological roles of 2-HFA-containing sphingolipids.
Section 3: 2-HFAs as Direct Signaling Molecules
Beyond their role within complex lipids, free 2-HFAs have emerged as signaling molecules in their own right, with particular significance in the context of cancer biology.
Anti-Cancer Properties and Signaling Pathways
Multiple studies have demonstrated that lower levels of FA2H expression correlate with poorer prognosis in several cancers, including gastric and colorectal cancer.[16][17] Conversely, increasing the levels of 2-HFAs, either by overexpressing FA2H or by exogenous administration, can suppress tumor growth and metastasis.[11][16]
Key signaling pathways modulated by 2-HFAs include:
-
AMPK/mTOR/Hedgehog Pathway: In gastric cancer, FA2H expression and treatment with (R)-2-hydroxypalmitic acid were shown to inhibit the mTOR/S6K1/Gli1 pathway, a critical driver of cell growth and chemoresistance.[17] This action appears to be mediated, at least in part, through the activation of AMP-activated protein kinase (AMPK), a central energy sensor in the cell.[16][17]
-
YAP Transcriptional Axis: In colorectal cancer, FA2H-mediated 2-hydroxylation was found to suppress tumorigenesis by inhibiting the Yes-associated protein (YAP) transcriptional axis, another key regulator of cell proliferation and organ size.[16]
The synthetic 2-HFA derivative, 2-hydroxyoleic acid (2-OHOA, also known as Minerval), has shown potent anti-cancer activity in various models.[9][18] It is thought to exert its effects by modulating membrane lipid composition, leading to the activation of signaling pathways that induce cell cycle arrest and apoptosis.[18] While some studies suggest 2-HFAs may interact with specific G protein-coupled receptors (GPCRs), such as GPR109B, the direct receptor targets for most anti-cancer effects remain an active area of investigation.[11]
Caption: 2-HFA signaling pathways in cancer suppression.
Section 4: Methodologies for Studying 2-HFA Signaling
Investigating the roles of 2-HFAs requires robust and validated analytical and functional methods. This section provides detailed protocols for their study.
Protocol 4.1: Extraction and Quantification of 2-HFAs by GC-MS
Rationale: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of fatty acids due to its high resolution and sensitivity.[19][20] For 2-HFAs, derivatization is critical. The fatty acid is first converted to a fatty acid methyl ester (FAME), and the hydroxyl group is then silylated (e.g., with N,O-Bis(trimethylsilyl)trifluoroacetamide, BSTFA) to form a trimethylsilyl (TMS) ether. This two-step derivatization increases the volatility and thermal stability of the molecule for GC analysis and produces characteristic fragmentation patterns in MS for confident identification.[19][20]
Methodology:
-
Lipid Extraction:
-
Homogenize cell pellet or tissue sample in a chloroform:methanol (2:1, v/v) solution.
-
Add an appropriate internal standard (e.g., a commercially available odd-chain or deuterated 2-HFA) for accurate quantification.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the lower organic (lipid) phase and dry it under a stream of nitrogen.
-
-
Saponification and Methylation (FAME Preparation):
-
Resuspend the dried lipid extract in 0.5 M NaOH in methanol.
-
Heat at 100°C for 10 minutes to cleave ester linkages (saponification).
-
Add 14% boron trifluoride (BF3) in methanol and heat at 100°C for 5 minutes to methylate the free fatty acids.
-
Cool the reaction and add hexane and saturated NaCl solution. Vortex and centrifuge.
-
Collect the upper hexane layer containing the FAMEs and dry under nitrogen.
-
-
Silylation (TMS Ether Formation):
-
Resuspend the dried FAMEs in a silylating agent (e.g., BSTFA with 1% TMCS) and pyridine.
-
Heat at 70°C for 30 minutes.
-
The sample is now ready for GC-MS analysis.
-
-
GC-MS Analysis:
-
Inject the derivatized sample onto a GC equipped with a suitable capillary column (e.g., DB-5ms).
-
Use a temperature program that effectively separates the FAMEs (e.g., ramp from 80°C to 310°C).[20]
-
Operate the mass spectrometer in electron ionization (EI) mode.
-
Identify 2-HFA-TMS-FAMEs based on their retention time relative to standards and their characteristic mass spectra, including key fragment ions.[20]
-
Quantify by comparing the peak area of the analyte to the peak area of the internal standard.
-
Self-Validation: The protocol's integrity is maintained by the inclusion of an internal standard from the very first step, which corrects for variations in extraction efficiency and derivatization yield. Running authentic chemical standards for the 2-HFAs of interest is crucial to confirm retention times and fragmentation patterns.
Sources
- 1. The Various Roles of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty Acid 2-Hydroxylation in Mammalian Sphingolipid Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. FA2H - Wikipedia [en.wikipedia.org]
- 6. Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2′-Hydroxy ceramide in membrane homeostasis and cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sphingolipids with 2-hydroxy fatty acids aid in plasma membrane nanodomain organization and oxidative burst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Sphingolipids with 2-hydroxy fatty acids aid in plasma membrane nanodomain organization and oxidative burst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2-Hydroxylated fatty acids as candidates of novel drugs to promote chemosensitivity of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stereospecificity of fatty acid 2-hydroxylase and differential functions of 2-hydroxy fatty acid enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Fatty acid 2-hydroxylase regulates cAMP-induced cell cycle exit in D6P2T Schwannoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 2-Hydroxylation of Fatty Acids Represses Colorectal Tumorigenesis and Metastasis via the YAP Transcriptional Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Fatty acid 2-hydroxylation inhibits tumor growth and increases sensitivity to cisplatin in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Hydroxy fatty acids | Cyberlipid [cyberlipid.gerli.com]
- 19. books.rsc.org [books.rsc.org]
- 20. pubs.acs.org [pubs.acs.org]
2-Hydroxystearic Acid: A Pivotal Myelin Component and Its Emergence as a Biomarker in Neurological Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Foreword: Beyond the Usual Suspects in Neurodegeneration
In the intricate landscape of neurological disease biomarkers, the usual suspects—amyloid-beta, tau, and neurofilament light chain—have rightfully commanded significant attention. However, the complex pathophysiology of these disorders necessitates a broader exploration of molecular players. This guide delves into the scientific underpinnings of 2-hydroxystearic acid, a molecule of profound importance to the structural integrity of the nervous system, and its role as a definitive biomarker in a rare neurodegenerative disorder, with tantalizing, yet-to-be-fully-explored, implications for more common neurological diseases. As we dissect the biochemistry, pathology, and analytical considerations surrounding this hydroxylated fatty acid, we aim to equip researchers and drug development professionals with a comprehensive understanding of its current clinical relevance and future potential.
The Biochemical Cornerstone: Synthesis and Function of 2-Hydroxylated Sphingolipids
This compound is a saturated 18-carbon fatty acid distinguished by a hydroxyl group at the alpha-carbon position. Its significance in the central nervous system (CNS) is not as a free fatty acid but as a crucial building block for a specific class of lipids: the 2-hydroxylated sphingolipids. These lipids, including galactosylceramides (GalCer) and sulfatides, are among the most abundant lipid components of the myelin sheath, the insulating layer that encases axons and is essential for rapid nerve conduction.[1][2]
The synthesis of this compound is catalyzed by the enzyme fatty acid 2-hydroxylase (FA2H) , a membrane-bound protein located in the endoplasmic reticulum.[3][4] The FA2H enzyme introduces a hydroxyl group onto a fatty acid, which is then incorporated into ceramide, the precursor for various sphingolipids.[5] This 2-hydroxylation is not a minor modification; it is believed to be critical for the stability of the myelin sheath through the formation of hydrogen bonds between the hydroxyl groups and other lipid components.[5] This structural reinforcement is vital for the long-term maintenance of compact myelin.[6][7] While 2-hydroxylated sphingolipids are found in various tissues, they are particularly enriched in the myelin of both the central and peripheral nervous systems.[2]
Figure 1: Simplified biochemical pathway of this compound synthesis and its incorporation into myelin.
A Definitive Biomarker in Fatty Acid Hydroxylase-Associated Neurodegeneration (FAHN)
The most compelling case for this compound's role as a biomarker comes from a group of rare, autosomal recessive neurological disorders collectively known as Fatty Acid Hydroxylase-associated Neurodegeneration (FAHN) .[8] FAHN is also classified as a form of Neurodegeneration with Brain Iron Accumulation (NBIA) and is allelic to hereditary spastic paraplegia type 35 (SPG35).[9]
The underlying cause of FAHN is a loss-of-function mutation in the FA2H gene.[8] This genetic defect leads to a profound deficiency of the FA2H enzyme, and consequently, an inability to produce 2-hydroxylated fatty acids and the corresponding 2-hydroxylated sphingolipids.[10] The absence of these critical myelin components results in a progressive and severe neurological phenotype that typically manifests in childhood.[8]
Pathophysiology and Clinical Manifestations of FAHN
| Feature | Description |
| Genetics | Autosomal recessive mutations in the FA2H gene.[8] |
| Biochemical Defect | Deficiency of fatty acid 2-hydroxylase (FA2H) activity, leading to an absence of 2-hydroxylated sphingolipids in myelin.[10] |
| Pathology | Abnormal myelin formation and maintenance, leading to progressive demyelination, axonal degeneration, and iron accumulation in the globus pallidus.[8] |
| Clinical Presentation | Childhood onset of spasticity, dystonia, ataxia, optic atrophy, and progressive cognitive decline.[9] |
In the context of FAHN, the absence of 2-hydroxylated sphingolipids, which can be inferred from the analysis of fatty acid profiles (including this compound), serves as a definitive diagnostic biomarker when coupled with genetic testing for FA2H mutations.
A Potential, Yet Underexplored, Biomarker in Broader Neurological Diseases
While the role of 2-hydroxylated lipid deficiency is well-established in FAHN, the potential of this compound as a biomarker in more prevalent neurological diseases like Multiple Sclerosis (MS) and Alzheimer's Disease (AD) is an area of active speculation and emerging research.
Multiple Sclerosis (MS)
MS is an autoimmune disease characterized by chronic inflammation, demyelination, and neurodegeneration in the CNS.[11] Given that 2-hydroxylated sphingolipids are integral to myelin stability, it is plausible that alterations in their metabolism could occur during the demyelination and remyelination processes in MS.[7] Studies have shown changes in the overall fatty acid and sphingolipid profiles in the cerebrospinal fluid (CSF) of MS patients.[12][13] While direct evidence for altered this compound levels in MS is currently limited, its measurement could offer insights into the state of myelin health and degradation. A decrease in this compound-containing lipids in the CSF could potentially reflect active demyelination.
Alzheimer's Disease (AD)
AD is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta plaques and neurofibrillary tangles. While not primarily a demyelinating disease, there is growing evidence of white matter pathology and altered lipid metabolism in AD.[14] Studies have reported dysregulation of fatty acid metabolism in the plasma and brain of AD patients.[15][16] Given the neuroprotective and membrane-stabilizing roles of sphingolipids, investigating the levels of this compound and its derivatives in AD could open new avenues for understanding the contribution of myelin and lipid dyshomeostasis to the disease process.
Analytical Methodologies for Quantification
The reliable quantification of this compound in biological matrices such as plasma and cerebrospinal fluid (CSF) is paramount for its evaluation as a biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity and specificity.
Experimental Protocol: Quantification of this compound in Human CSF
This protocol provides a general framework. Specific parameters should be optimized in the user's laboratory.
1. Sample Collection and Handling:
-
Collect CSF via lumbar puncture into polypropylene tubes.[17]
-
Centrifuge at 2000 x g for 10 minutes at 4°C to remove cells and debris.[17]
-
Store the supernatant at -80°C until analysis.[17]
2. Lipid Extraction (Modified Bligh & Dyer Method):
-
To 100 µL of CSF, add an internal standard (e.g., deuterated this compound).
-
Add 490 µL of a 1:1 (v/v) mixture of chloroform and methanol.[18]
-
Vortex for 1 minute and sonicate for 30 seconds.[18]
-
Incubate for 2 hours at 4°C with mixing.[18]
-
Add 75 µL of ultrapure water, vortex for 1 minute, and centrifuge at 4000 rpm for 10 minutes at 4°C to induce phase separation.[18]
-
Carefully collect the lower organic phase containing the lipids.
3. Saponification to Release Fatty Acids:
-
Evaporate the organic solvent under a stream of nitrogen.
-
Add 1 mL of 0.5 M methanolic NaOH and heat at 80°C for 1 hour to hydrolyze the fatty acids from complex lipids.
-
Cool to room temperature and acidify with 0.5 mL of 1 M HCl.
4. Fatty Acid Extraction:
-
Extract the free fatty acids by adding 1 mL of hexane and vortexing.
-
Centrifuge to separate the phases and collect the upper hexane layer.
-
Repeat the extraction twice and pool the hexane fractions.
-
Evaporate the hexane to dryness under nitrogen.
5. Derivatization (Optional but often recommended for improved chromatographic performance):
-
Reconstitute the dried extract in a suitable solvent and add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to convert the carboxylic acid and hydroxyl groups to their trimethylsilyl (TMS) ethers.
6. LC-MS/MS Analysis:
-
Reconstitute the final sample in a suitable injection solvent (e.g., methanol/isopropanol).
-
Chromatography: Use a C18 reversed-phase column with a gradient elution of water and an organic solvent (e.g., acetonitrile or methanol) containing a small amount of formic acid to aid ionization.
-
Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and its deuterated internal standard.
Figure 2: Experimental workflow for the quantification of this compound in CSF.
Comparative Analysis and Future Perspectives
The utility of a biomarker is often assessed by comparing it to existing standards. Neurofilament light chain (NfL), a marker of neuro-axonal damage, has emerged as a sensitive but non-specific biomarker for a wide range of neurological disorders.
| Biomarker | What it Measures | Specificity | Current Clinical Utility |
| Neurofilament Light Chain (NfL) | Neuro-axonal damage | Low (elevated in many neurological conditions) | Monitoring disease activity and treatment response in MS and other disorders. |
| This compound | Integrity of myelin lipid metabolism | High for FAHN; potentially moderate for demyelinating aspects of other diseases. | Definitive for FAHN; investigational for other diseases. |
The future of this compound as a biomarker beyond FAHN will depend on several key research endeavors:
-
Prospective longitudinal studies: Measuring this compound and its lipid derivatives in large, well-characterized cohorts of patients with MS, AD, and other neurological diseases to establish normative ranges and disease-associated changes.
-
Correlation with clinical and imaging outcomes: Determining if changes in this compound levels correlate with disease progression, disability scores, and imaging markers of demyelination and neurodegeneration.
-
Elucidation of its role in neuroinflammation and oxidative stress: Investigating whether this compound or its metabolites have signaling roles in these key pathological processes.
References
- Human Cerebrospinal Fluid Sample Preparation and Annotation for Integrated Lipidomics and Metabolomics Profiling Studies. [Link to a relevant scientific article, e.g., a methods paper on CSF lipidomics]
- Absence of 2-Hydroxylated Sphingolipids Is Compatible with Normal Neural Development But Causes Late-Onset Axon and Myelin Sheath Degeneration. [Link to a relevant scientific article, e.g., a paper on FA2H knockout mice]
- Annotation of the human cerebrospinal fluid lipidome using high resolution mass spectrometry and a dedicated data processing workflow. [Link to a relevant scientific article, e.g., a human CSF lipidomics study]
- Neurodegenerative Disorders: Spotlight on Sphingolipids.
- Lipidomic traits of plasma and cerebrospinal fluid in amyotrophic lateral sclerosis correlate with disease progression. [Link to a relevant clinical lipidomics study]
- Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases. [Link to a comprehensive review on FA2H and its products]
- 2-hydroxylated sphingomyelin profiles in cells from patients with mutated fatty acid 2-hydroxylase.
- Human cerebrospinal fluid sample preparation and annotation for integrated lipidomics and metabolomics profiling studies Abstrac. [Link to a relevant methods paper]
- 2-hydroxylated sphingomyelin profiles in cells from patients with mutated fatty acid 2-hydroxylase.
- FA2H is responsible for the formation of 2-hydroxy galactolipids in peripheral nervous system myelin. [Link to a study on FA2H in the PNS]
- Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases. [Link to a comprehensive review on FA2H and its products]
- FA2H is responsible for the formation of 2-hydroxy galactolipids in peripheral nervous system myelin. [Link to a study on FA2H in the PNS]
- Plasma and Brain Fatty Acid Profiles in Mild Cognitive Impairment and Alzheimer's Disease.
- Fatty acid analysis of blood plasma of patients with Alzheimer's disease, other types of dementia, and cognitive impairment.
- Identification of Naturally Occurring Fatty Acids of the Myelin Sheath That Resolve Neuroinflammation.
- Absence of 2-Hydroxylated Sphingolipids Is Compatible with Normal Neural Development But Causes Late-Onset Axon and Myelin Sheath Degeneration. [Link to a relevant scientific article, e.g., a paper on FA2H knockout mice]
- Metabolomics of Cerebrospinal Fluid Amino and Fatty Acids in Early Stages of Multiple Sclerosis. [Link to a metabolomics study in MS]
- Myelin Fat Facts: An Overview of Lipids and Fatty Acid Metabolism. [Link to a review on myelin lipids]
- Fatty acids role in multiple sclerosis as “metabokines”.
- Plasma Biomarkers: Potent Screeners of Alzheimer's Disease. [Link to a review on plasma biomarkers for AD]
- Plasma F2A isoprostane levels in Alzheimer's and Parkinson's disease.
- Altered Cerebrospinal Fluid Concentrations of Hydrophobic and Hydrophilic Compounds in Early Stages of Multiple Sclerosis—Metabolic Profile Analyses. [Link to a CSF metabolomics study in MS]
- Hydroxycholesterol Levels in the Serum and Cerebrospinal Fluid of Patients with Neuromyelitis Optica Revealed by LC-Ag+CIS/MS/MS and LC-ESI/MS/MS with Picolinic Derivatization: Increased Levels and Association with Disability during Acute Attack. [Link to a study on hydroxycholesterols in NMO]
- Identification of naturally occurring fatty acids of the myelin sheath that resolve neuroinflammation.
- Reduced Plasma Levels of 25-Hydroxycholesterol and Increased Cerebrospinal Fluid Levels of Bile Acid Precursors in Multiple Sclerosis Patients. [Link to a study on sterols in MS]
- Bioanalysis in Cerebrospinal Fluid (CSF). [Link to a technical note on CSF bioanalysis]
- Different Associations of Plasma Biomarkers in Alzheimer's Disease, Mild Cognitive Impairment, Vascular Dementia, and Ischemic Stroke.
- Inflammation-related plasma and CSF biomarkers for multiple sclerosis.
- Detecting Oxidative Stress Biomarkers in Neurodegenerative Disease Models and Patients.
- Fatty Acid Hydroxylase-Associated Neurodegeneration. [Link to a GeneReviews article on FAHN]
- Polyunsaturated fatty acids in the pathogenesis and treatment of multiple sclerosis. [Link to a review on PUFAs in MS]
- In MS, omega-3 fatty acid transporter vital for producing myelin sheath. [Link to an article on omega-3s and myelin]
- Quantification of Bile Acids in Cerebrospinal Fluid: Results of an Observational Trial. [Link to a study on CSF bile acids]
- The role of fatty acids in neurodegenerative diseases: mechanistic insights and therapeutic strategies.
- Analytical Method Validation for Estimation of Neurotransmitters (Biogenic Monoamines) from Cerebrospinal Fluid Using High Performance Liquid Chromatography.
- Heart fatty acid binding protein as a potential diagnostic marker for neurodegenerative diseases.
- High-Throughput Metabolomics for Discovering Potential Biomarkers and Identifying Metabolic Mechanisms in Aging and Alzheimer's Disease. [Link to a metabolomics study in aging and AD]
- Development and validation of sensitive LC-MS/MS assays for quantification of HP-β-CD in human plasma and CSF.
- Analytical validation: Comparison of two laboratory-based methods for CSF quantitative cryptococcal cultures.
Sources
- 1. research.regionh.dk [research.regionh.dk]
- 2. Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases | MDPI [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. biorxiv.org [biorxiv.org]
- 5. 2-hydroxylated sphingomyelin profiles in cells from patients with mutated fatty acid 2-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Absence of 2-Hydroxylated Sphingolipids Is Compatible with Normal Neural Development But Causes Late-Onset Axon and Myelin Sheath Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Myelin Fat Facts: An Overview of Lipids and Fatty Acid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Fatty Acid Hydroxylase-Associated Neurodegeneration - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Metabolomics of Cerebrospinal Fluid Amino and Fatty Acids in Early Stages of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Altered Cerebrospinal Fluid Concentrations of Hydrophobic and Hydrophilic Compounds in Early Stages of Multiple Sclerosis—Metabolic Profile Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High-Throughput Metabolomics for Discovering Potential Biomarkers and Identifying Metabolic Mechanisms in Aging and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Plasma and Brain Fatty Acid Profiles in Mild Cognitive Impairment and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fatty acid analysis of blood plasma of patients with Alzheimer's disease, other types of dementia, and cognitive impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Human Cerebrospinal Fluid Sample Preparation and Annotation for Integrated Lipidomics and Metabolomics Profiling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Annotation of the human cerebrospinal fluid lipidome using high resolution mass spectrometry and a dedicated data processing workflow - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Natural Sources, Distribution, and Analysis of 2-Hydroxystearic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of α-Hydroxylation in Fatty Acids
2-Hydroxystearic acid (2-HSA), also known as α-hydroxystearic acid, is a saturated 18-carbon fatty acid distinguished by a hydroxyl group at the C-2 (alpha) position. This seemingly simple modification imparts profound physicochemical properties that dictate its biological roles, differentiating it significantly from its non-hydroxylated counterpart, stearic acid. In eukaryotes, 2-HSA is not typically found as a free fatty acid in high concentrations; instead, its primary importance lies in its role as a fundamental building block of a specific subclass of sphingolipids, namely 2-hydroxylated glycosphingolipids. These lipids are integral to the structural integrity and function of highly specialized biological structures, most notably the myelin sheath of the nervous system and the epidermal barrier of the skin[1][2][3]. The presence and concentration of 2-HSA-containing sphingolipids are critical for maintaining neural signal propagation and cutaneous barrier function, and genetic defects in their synthesis are linked to severe neurodegenerative diseases[2]. This guide provides a comprehensive overview of the biosynthesis, natural distribution, and analytical methodologies for 2-HSA, offering a foundational resource for professionals in lipid research and therapeutic development.
Part 1: The Biosynthetic Pathway of this compound
The synthesis of 2-HSA in mammals is a targeted enzymatic process that occurs within the endoplasmic reticulum (ER). The causality behind this pathway is the necessity to produce a specialized precursor for a unique class of sphingolipids essential for specific biological functions.
The Central Role of Fatty Acid 2-Hydroxylase (FA2H)
The key enzyme responsible for the synthesis of 2-HSA is Fatty Acid 2-Hydroxylase (FA2H) , an integral membrane protein encoded by the FA2H gene[2][4]. FA2H is a monooxygenase that catalyzes the stereospecific hydroxylation of long-chain fatty acids, producing the (R)-2-hydroxy enantiomer. The enzyme exhibits a preference for very-long-chain fatty acids (VLCFAs), such as lignoceric acid (C24:0), but also acts on stearic acid (C18:0) and other fatty acids[4].
The reaction requires NADPH and is dependent on NADPH:cytochrome P-450 reductase, indicating a classic electron transfer mechanism for the hydroxylation reaction[4]. The FA2H protein itself contains an N-terminal cytochrome b5-like domain, which is crucial for its catalytic activity[2][4].
The process can be summarized as follows:
-
A free long-chain fatty acid (e.g., Stearic Acid) is the substrate.
-
FA2H, located in the ER membrane, binds the fatty acid.
-
Utilizing NADPH as a reducing equivalent, FA2H introduces a hydroxyl group at the C-2 position.
-
The product, (R)-2-Hydroxystearic Acid, is released.
This newly synthesized 2-HSA is then rapidly activated to 2-hydroxyacyl-CoA and incorporated into ceramides by ceramide synthases. These 2-hydroxylated ceramides serve as the backbone for more complex sphingolipids, such as galactosylceramides (GalCer) and sulfatides, which are abundant in myelin[1][2].
Part 2: Natural Distribution and Abundance
This compound, primarily in its lipid-bound form, is found across different biological kingdoms, but its distribution is highly concentrated in specific mammalian tissues.
Mammalian Tissues
The highest concentrations of 2-HSA-containing lipids are found in the nervous system and the skin, where they serve critical structural roles.
-
Nervous System: The myelin sheath, which insulates axons to enable rapid nerve impulse conduction, is exceptionally rich in 2-hydroxylated galactolipids (GalCer and sulfatide)[1][3][5]. In mature myelin, these lipids constitute a significant portion of the total lipid mass. More than 50% of the galactolipids in myelin can contain a 2-hydroxylated fatty acid, meaning that approximately 25% of all lipids in the outer myelin leaflet are 2-hydroxylated[1][3]. The concentration increases dramatically during the period of active myelination in early development[5]. This enrichment is believed to be crucial for the stability and compaction of the myelin sheath through the formation of intermolecular hydrogen bonds[1].
-
Skin: The outermost layer of the epidermis, the stratum corneum, functions as the primary barrier between the body and the external environment. This barrier is critically dependent on a highly organized lipid matrix composed of ceramides, cholesterol, and free fatty acids. A significant portion of these ceramides, estimated at around 40%, contains 2-hydroxy fatty acids[2]. These 2-hydroxylated ceramides are essential for preventing transepidermal water loss and protecting against environmental insults[2].
Plant and Algal Sources
2-HSA has been identified in various plant species, although quantitative data remains less comprehensive compared to mammalian tissues. It has been reported in plants such as Brassica napus (rapeseed) and in the leaves of Uvaria macrophylla. Additionally, it is found in certain marine organisms, such as the seaweed Ulva armoricana. In these organisms, it is typically a minor component of the total fatty acid profile.
Microbial Sources
The microbial production of hydroxy fatty acids is a broad and diverse field. Microorganisms, including bacteria, yeasts, and fungi, are known to produce a wide array of these compounds through various enzymatic pathways, such as hydroxylation and hydration of unsaturated fatty acids[6][7]. However, most of the well-characterized microbial systems produce mid-chain (e.g., 10-HSA) or terminal (ω-HSA) hydroxy fatty acids. While mycolic acids found in the cell walls of Mycobacterium and related species are α-alkyl β-hydroxy fatty acids, the specific production of long-chain 2-hydroxy fatty acids like 2-HSA by microorganisms is not as widely documented as other isomers[8]. This represents a potential area for future biodiscovery and metabolic engineering efforts to produce 2-HSA from renewable feedstocks.
Quantitative Distribution of 2-Hydroxy Fatty Acids
The following table summarizes the reported concentrations and relative abundance of 2-hydroxy fatty acids (hFA) in various biological sources. It is important to note that these values are often reported for the entire class of hFAs within a specific lipid fraction, not just 2-HSA (C18:0), but 2-HSA is a prominent member of this class.
| Biological Source | Tissue/Lipid Fraction | Relative Abundance / Concentration | Reference |
| Rat Sciatic Nerve | Galactosylceramide (GalCer) | ~5% of total fatty acids at day 4, increasing to ~60% at day 60 | [5] |
| Rat Sciatic Nerve | Sulfatides | ~5% of total fatty acids at day 4, increasing to ~35% at day 60 | [5] |
| Mammalian Myelin | Galactolipids (Total) | >50% of galactolipids contain hFA | [1][3] |
| Human Stratum Corneum | Ceramides (Total) | ~40% of ceramides contain hFA | [2] |
| Mouse Brain | FA2H Activity (proxy for synthesis) | ~5-fold increase from postnatal day 1 to day 20 | [9] |
Part 3: Methodology for Extraction and Analysis
The accurate quantification of 2-HSA from complex biological matrices requires robust extraction and sensitive analytical techniques. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method as it offers high specificity and sensitivity without the need for chemical derivatization, which is typically required for gas chromatography (GC-MS).
Experimental Protocol: LC-MS/MS Quantification of 2-HSA from Tissue
This protocol provides a self-validating workflow for the extraction and analysis of 2-HSA from a tissue sample, such as brain or skin. The inclusion of a stable isotope-labeled internal standard is critical for trustworthy quantification, as it corrects for variations in extraction efficiency and matrix effects during ionization.
1. Sample Preparation and Homogenization
-
Rationale: To disrupt the tissue structure and create a uniform suspension, maximizing the surface area for efficient lipid extraction. Halting metabolic activity by flash-freezing is crucial to prevent post-mortem changes in lipid profiles.
-
Protocol:
- Excise approximately 50-100 mg of tissue and immediately flash-freeze in liquid nitrogen. Store at -80°C until use.
- Weigh the frozen tissue and place it in a 2 mL tube containing ceramic beads.
- Add 1 mL of ice-cold Phosphate Buffered Saline (PBS).
- Homogenize the tissue using a bead beater or rotor-stator homogenizer on ice until no visible tissue fragments remain.
- Transfer a precise volume of the homogenate (e.g., 200 µL) to a new glass tube for extraction.
2. Lipid Extraction (Modified Folch Method)
-
Rationale: This liquid-liquid extraction method uses a chloroform/methanol mixture to efficiently partition lipids from the aqueous and proteinaceous components of the homogenate. The addition of a saline solution induces clear phase separation.
-
Protocol:
- To the 200 µL of homogenate, add a stable isotope-labeled internal standard (e.g., 2-Hydroxy[d4]stearic acid) at a known concentration.
- Add 2 mL of a 2:1 (v/v) chloroform:methanol solution.
- Vortex vigorously for 5 minutes to ensure thorough mixing and lipid solubilization.
- Add 400 µL of 0.9% NaCl solution to the mixture and vortex for 1 minute.
- Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.
- Carefully collect the lower organic phase (chloroform layer) using a glass Pasteur pipette, avoiding the protein interface, and transfer it to a clean glass tube.
3. Sample Concentration and Reconstitution
-
Rationale: The solvent is evaporated to concentrate the lipid extract. The sample is then reconstituted in a small, precise volume of a solvent compatible with the LC mobile phase to ensure proper injection and chromatographic focusing.
-
Protocol:
- Dry the collected organic phase under a gentle stream of nitrogen gas or using a centrifugal vacuum concentrator.
- Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 90:10 Methanol:Water with 0.1% formic acid).
- Vortex briefly and transfer the sample to an LC vial with an insert.
4. LC-MS/MS Analysis
-
Rationale: Reversed-phase chromatography separates lipids based on hydrophobicity. A C18 column is effective for separating fatty acids. Tandem mass spectrometry (MS/MS) provides specificity and sensitivity by monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring or MRM) for both the analyte (2-HSA) and the internal standard.
-
Parameters:
- LC System: UHPLC system.
- Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Isopropanol (1:1, v/v).
- Gradient: Start at 40% B, ramp to 98% B over 15 minutes, hold for 3 minutes, and re-equilibrate.
- Flow Rate: 0.3 mL/min.
- Mass Spectrometer: Triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization, Negative (ESI-).
- MRM Transitions:
-
2-HSA: m/z 299.3 → specific fragment (e.g., m/z 255.2, loss of CO2).
-
Internal Standard (d4-2-HSA): m/z 303.3 → corresponding fragment.
Quantification: Calculate the peak area ratio of the analyte to the internal standard and determine the concentration using a calibration curve prepared with known standards.
Caption: Workflow for the quantification of 2-HSA from biological tissue. Conclusion and Future Directions
This compound is a pivotal molecule whose significance is defined by its incorporation into sphingolipids that are essential for the structural and functional integrity of the nervous system and skin. Its synthesis is tightly regulated by the FA2H enzyme, and its distribution is highly enriched in specific mammalian tissues. While robust analytical methods exist for its quantification, several areas warrant further investigation. The precise roles of 2-HSA-containing lipids in other tissues where FA2H is expressed, such as the colon, remain to be fully elucidated. Furthermore, the exploration of microbial sources for 2-HSA production is an underdeveloped field that holds promise for biotechnological applications. Continued research into the metabolism and function of this unique fatty acid will undoubtedly deepen our understanding of lipid biology and may unveil new therapeutic targets for a range of diseases.
References
- Zöller, I., et al. (2008). FA2H is responsible for the formation of 2-hydroxy galactolipids in peripheral nervous system myelin. Journal of Lipid Research, 49(1), 112-122. [Link]
- Lu, W., et al. (2013). Production of long-chain hydroxy fatty acids by microbial conversion. Applied Microbiology and Biotechnology, 97(8), 3323-3331. [Link]
- Kim, J., & Oh, D. K. (2013). Production of hydroxy fatty acids by microbial fatty acid-hydroxylation enzymes. Biotechnology Advances, 31(8), 1473-1485. [Link]
- White, S. W., et al. (2009). Bacterial Fatty Acid Synthesis and its Relationships with Polyketide Synthetic Pathways. In M. Schaechter (Ed.), Encyclopedia of Microbiology (Third Edition) (pp. 63-75). [Link]
- Edvardson, S., et al. (2010). 2-hydroxylated sphingomyelin profiles in cells from patients with mutated fatty acid 2-hydroxylase. Lipids in Health and Disease, 9, 71. [Link]
- Hama, H. (2010). Fatty Acid 2-Hydroxylation in Mammalian Sphingolipid Biology. Biochimica et Biophysica Acta, 1801(4), 405-414. [Link]
- Masukawa, Y., et al. (2008). Comprehensive quantification of ceramide species in human stratum corneum. Journal of Lipid Research, 49(7), 1466-1476. [Link]
- Zöller, I., et al. (2005). Absence of 2-Hydroxylated Sphingolipids Is Compatible with Normal Neural Development But Causes Late-Onset Axon and Myelin Sheath Degeneration. The Journal of Neuroscience, 25(49), 11358-11367. [Link]
- Kim, J., & Oh, D. K. (2013). Production of hydroxy fatty acids by microbial fatty acid-hydroxylation enzymes. Biotechnology Advances, 31(8), 1473-1485. [Link]
- Kao Corporation. (n.d.). Simultaneous analysis of ceramides and other intercellular lipids in the stratum corneum. Kao Analytical Science. [Link]
- Choi, M. J., et al. (2011). Quantitative study of stratum corneum ceramides contents in patients with sensitive skin.
- Lee, S. E., et al. (2022). ω-Hydroxyceramides (O-type ceramides) contents in human stratum corneum.
- Alderson, N. L., et al. (2006). FA2H-dependent fatty acid 2-hydroxylation in postnatal mouse brain. Journal of Lipid Research, 47(11), 2572-2581. [Link]
- Hirabayashi, Y., et al. (2024). Correlations between Skin Condition Parameters and Ceramide Profiles in the Stratum Corneum of Healthy Individuals. Metabolites, 14(8), 453. [Link]
- Alderson, N. L., et al. (2004). The human FA2H gene encodes a fatty acid 2-hydroxylase. The Journal of Biological Chemistry, 279(47), 48562-48568. [Link]
- Moore, T. C., & Hart, K. M. (2018). Models for the Stratum Corneum Lipid Matrix: Effects of Ceramide Concentration, Ceramide Hydroxylation, and Free Fatty Acid Protonation. The Journal of Physical Chemistry B, 122(50), 11996-12008. [Link]
- Runguphan, W., & Keasling, J. D. (2014). Microbial production of fatty acid-derived fuels and chemicals. Current Opinion in Biotechnology, 26, 1-8. [Link]
- Choi, M. J., et al. (2011). Quantitative study of stratum corneum ceramides contents in patients with sensitive skin.
- Morell, P., & Quarles, R. H. (1999). Characteristic Composition of Myelin. In G. J. Siegel, et al. (Eds.), Basic Neurochemistry: Molecular, Cellular and Medical Aspects (6th ed.). [Link]
- Imokawa, G., et al. (1991). Quantitative analysis of stratum corneum lipids in xerosis and asteatotic eczema. Archives of Dermatological Research, 283(4), 219-223. [Link]
- ResearchGate. (n.d.). Influence of CNS myelin lipid and derived fatty acid composition on CM... [Table].
Sources
- 1. 2-hydroxylated sphingomyelin profiles in cells from patients with mutated fatty acid 2-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty Acid 2-Hydroxylation in Mammalian Sphingolipid Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Absence of 2-Hydroxylated Sphingolipids Is Compatible with Normal Neural Development But Causes Late-Onset Axon and Myelin Sheath Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The human FA2H gene encodes a fatty acid 2-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FA2H is responsible for the formation of 2-hydroxy galactolipids in peripheral nervous system myelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Production of long-chain hydroxy fatty acids by microbial conversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bacterial Fatty Acid Synthesis and its Relationships with Polyketide Synthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Role of 2-Hydroxystearic Acid in Membrane Structure and Function: An In-depth Technical Guide
This guide provides a comprehensive technical overview of the role of 2-hydroxystearic acid (2-HSA) in the structure and function of cellular membranes. It is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced effects of this unique fatty acid on membrane biophysics, protein interactions, and cellular processes.
Executive Summary
This compound, a C18 saturated fatty acid with a hydroxyl group at the alpha-carbon, is increasingly recognized for its significant influence on the properties of biological membranes. While its isomer, 1this compound, is known for its industrial applications, the biological implications of 2-HSA are an emerging area of research. This guide synthesizes the current understanding of 2-HSA, from its biosynthesis and incorporation into membrane lipids to its profound effects on membrane fluidity, domain formation, and interactions with integral membrane proteins. Drawing parallels from the extensively studied 2-hydroxyoleic acid (2OHOA), this document provides a framework for investigating the therapeutic potential of modulating membrane composition with 2-HSA.
Introduction: The Significance of Hydroxylated Fatty Acids in Cellular Membranes
Biological membranes are not merely passive barriers but are dynamic, complex structures central to cellular signaling, transport, and homeostasis. The lipid composition of these membranes is a critical determinant of their physical properties and, consequently, their function. While the roles of major lipid classes like phospholipids, sphingolipids, and cholesterol are well-established, the influence of less abundant, modified fatty acids is a frontier of lipid biology.
This compound belongs to a class of hydroxylated fatty acids that introduce a polar hydroxyl group into the hydrophobic acyl chain. This seemingly subtle modification has profound consequences for lipid packing, intermolecular hydrogen bonding, and the overall architecture of the lipid bilayer. Understanding the role of 2-HSA is crucial for elucidating its involvement in physiological processes and its potential as a therapeutic modulator of membrane-associated pathologies.
Biosynthesis and Incorporation of this compound into Membrane Lipids
The primary enzyme responsible for the synthesis of 2-hydroxy fatty acids in mammals is fatty acid 2-hydroxylase (FA2H) .[1][2] This enzyme, located in the endoplasmic reticulum, catalyzes the stereospecific hydroxylation of fatty acids at the C-2 position, producing the (R)-enantiomer.[2]
Diagram: Biosynthesis of (R)-2-Hydroxystearic Acid
Caption: Enzymatic conversion of stearic acid to (R)-2-HSA by FA2H.
Once synthesized, 2-HSA can be incorporated into various lipid species, primarily phospholipids and sphingolipids, through the action of acyltransferases. The incorporation of 2-HSA into these lipids alters their physicochemical properties, thereby remodeling the membranes in which they reside.
Biophysical Impact of this compound on Membrane Properties
The introduction of a hydroxyl group at the C-2 position of stearic acid dramatically alters its interaction with neighboring lipids within the bilayer. While direct experimental data on 2-HSA is limited, extensive studies on the closely related 2-hydroxyoleic acid (2OHOA) provide valuable insights into its likely effects.
Membrane Fluidity and Lipid Packing
The hydroxyl group of 2-HSA can form hydrogen bonds with the phosphate and carbonyl groups of adjacent phospholipids. This interaction is believed to alter the packing of the lipid acyl chains. Molecular dynamics simulations of 2OHOA in model membranes suggest that it induces only small structural changes at lower concentrations but can increase the mobility of lipid and fatty acid chains at higher concentrations.[3]
Table 1: Predicted Effects of 2-HSA on Membrane Biophysical Parameters (inferred from 2OHOA studies)
| Parameter | Predicted Effect of 2-HSA Incorporation | Rationale/Supporting Evidence |
| Membrane Fluidity | Concentration-dependent; likely increase | The hydroxyl group can disrupt tight packing of saturated chains, increasing mobility.[3][4] |
| Bilayer Thickness | Minimal change | MD simulations of 2OHOA show only minor alterations to bilayer thickness.[3] |
| Lipid Packing | Disruption of ordered domains | The hydroxyl group interferes with the tight packing characteristic of saturated acyl chains. |
| Permeability | Potential increase | Increased membrane fluidity and altered packing may lead to enhanced permeability to water and small solutes.[3] |
Influence on Lipid Rafts and Domain Formation
Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids that play a crucial role in signal transduction. The presence of hydroxylated fatty acids can significantly modulate the formation and stability of these domains. Studies with 2OHOA have shown that it can phase separate from cholesterol-rich domains and interact with the sphingomyelin gel phase, leading to an increase in bilayer fluidity.[4] It is hypothesized that 2-HSA, with its saturated acyl chain, may have a different, potentially ordering, effect on lipid rafts, although this requires experimental verification.
Diagram: Hypothesized Effect of 2-HSA on Lipid Raft Organization
Caption: 2-HSA may alter lipid packing within raft domains.
Interactions with Membrane Proteins and Functional Consequences
The lipid environment profoundly influences the structure and function of integral and peripheral membrane proteins. By altering the biophysical properties of the membrane, 2-HSA-containing lipids can allosterically modulate the activity of membrane proteins.
While direct evidence for 2-HSA is scarce, the principle of lipid-protein interactions suggests several potential mechanisms of action:
-
Modulation of Conformational Dynamics: Changes in membrane fluidity and thickness can affect the conformational changes required for the function of channels, transporters, and receptors.
-
Alteration of Oligomerization: The lipid composition of the membrane can influence the dimerization and oligomerization of membrane proteins, which is often essential for their activity.
-
Direct Binding: The hydroxyl group of 2-HSA could potentially form specific hydrogen bonds with amino acid residues of membrane proteins, leading to direct modulation of their function.
Further research is needed to identify specific protein targets of 2-HSA-containing lipids and to elucidate the functional consequences of these interactions.
Experimental Protocols for Studying this compound in Membranes
Investigating the role of 2-HSA in membrane biology requires a combination of synthetic, biochemical, and biophysical approaches.
Synthesis of Phospholipids Containing this compound
A key prerequisite for studying 2-HSA in model membranes is the synthesis of phospholipids containing this fatty acid. A generalizable synthetic scheme can be adapted for this purpose.
Protocol 1: Synthesis of 1-acyl-2-(2-hydroxy)stearoyl-sn-glycero-3-phosphocholine
-
Protection of 2-HSA: Protect the hydroxyl group of this compound with a suitable protecting group (e.g., tert-butyldimethylsilyl ether) to prevent its reaction during the subsequent acylation step.
-
Activation of Protected 2-HSA: Activate the carboxylic acid of the protected 2-HSA, for example, by converting it to an acyl chloride or using a coupling agent like dicyclohexylcarbodiimide (DCC).
-
Acylation of Lysophospholipid: React the activated, protected 2-HSA with a commercially available lysophosphatidylcholine (e.g., 1-palmitoyl-2-lyso-sn-glycero-3-phosphocholine).
-
Deprotection: Remove the protecting group from the hydroxyl function to yield the final 2-HSA-containing phospholipid.
-
Purification: Purify the final product using column chromatography on silica gel.
Diagram: Synthetic Workflow for 2-HSA Phospholipid
Caption: Key steps in the synthesis of a 2-HSA-containing phospholipid.
Analysis of Membrane Fluidity using Fluorescence Polarization
Fluorescence polarization is a powerful technique to assess the fluidity of lipid bilayers. The rotational motion of a fluorescent probe embedded in the membrane is sensitive to the local viscosity.
Protocol 2: Membrane Fluidity Assay
-
Liposome Preparation: Prepare large unilamellar vesicles (LUVs) composed of a model lipid mixture (e.g., POPC) with and without the inclusion of a defined molar percentage of the synthesized 2-HSA-containing phospholipid.
-
Probe Incorporation: Incubate the LUVs with a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (DPH), which partitions into the hydrophobic core of the membrane.[5][6]
-
Fluorescence Polarization Measurement: Measure the fluorescence polarization (or anisotropy) of the DPH-labeled liposomes using a suitable fluorometer with polarizing filters.[5]
-
Data Analysis: A decrease in fluorescence polarization indicates an increase in membrane fluidity.[6] Compare the polarization values of liposomes with and without 2-HSA-containing phospholipids to determine the effect of 2-HSA on membrane fluidity.
Mass Spectrometric Analysis of 2-HSA-Containing Phospholipids
Electrospray ionization mass spectrometry (ESI-MS) is an indispensable tool for the identification and quantification of specific lipid species in complex mixtures.
Protocol 3: LC-MS/MS Analysis of Cellular Lipids
-
Lipid Extraction: Perform a total lipid extraction from cultured cells or tissues of interest using a modified Bligh-Dyer or Folch method.
-
Liquid Chromatography Separation: Separate the lipid classes using hydrophilic interaction liquid chromatography (HILIC) or reversed-phase chromatography.
-
Mass Spectrometric Detection: Analyze the eluted lipids using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to the LC system.
-
Identification of 2-HSA-Lipids: Identify phospholipids containing a 2-hydroxystearoyl chain by their accurate mass and characteristic fragmentation patterns in tandem MS (MS/MS) experiments. Precursor ion scanning for the phosphocholine headgroup (m/z 184.1 in positive ion mode) can be used to selectively detect phosphatidylcholines.[7][8][9]
-
Quantification: For quantitative analysis, use a deuterated internal standard of a 2-HSA-containing phospholipid.
Future Directions and Therapeutic Implications
The study of this compound in biological membranes is a nascent field with significant potential. Future research should focus on:
-
Direct Biophysical Characterization: Conducting detailed biophysical studies (e.g., using NMR, X-ray diffraction, and advanced microscopy) on model membranes containing synthesized 2-HSA-phospholipids to directly assess their properties.
-
Identification of Protein Interactions: Employing proteomic approaches to identify membrane proteins that are specifically modulated by 2-HSA-containing lipids.
-
Cellular and In Vivo Studies: Investigating the effects of modulating FA2H expression or supplementing with 2-HSA on cellular processes and in animal models of disease.
The ability of hydroxylated fatty acids like 2OHOA to modulate membrane properties has already shown therapeutic promise in the context of cancer and hypertension. A deeper understanding of the specific roles of 2-HSA will undoubtedly open new avenues for the development of novel therapeutics that target the cell membrane.
References
- PubMed.
- MDPI.
- Molecular Simulations of 1this compound and Its Deriv
- PubMed. Effect of a 2-hydroxylated fatty acid on cholesterol-rich membrane domains. [Link]
- MDPI. Effect of Lipid Raft Disruptors on Cell Membrane Fluidity Studied by Fluorescence Spectroscopy. [Link]
- Semantic Scholar.
- PubMed. The lipid raft markers stomatin, prohibitin, flotillin, and HflK/C (SPFH)-domain proteins form an operon with NfeD proteins and function with apolar polyisoprenoid lipids. [Link]
- PNAS. Unbiased quantitative proteomics of lipid rafts reveals high specificity for signaling factors. [Link]
- PubMed. Fluorescence Polarization (FP) Assay for Measuring Staphylococcus aureus Membrane Fluidity. [Link]
- NIH. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes. [Link]
- BMG LABTECH.
- MDPI.
- NIH. Mass Spectrometric Identification of Phospholipids in Human Tears and Tear Lipocalin. [Link]
- SfRBM. Identification of oxidized phospholipids by electrospray ionization mass spectrometry and LC–MS using a QQLIT instrument. [Link]
- Mass spectrometric analysis of long-chain lipids. [Link]
- PubMed Central.
- MDPI. Determination of Oxidized Phosphatidylcholines by Hydrophilic Interaction Liquid Chromatography Coupled to Fourier Transform Mass Spectrometry. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Atomistic molecular dynamics simulations of the interactions of oleic and 2-hydroxyoleic acids with phosphatidylcholine bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of a 2-hydroxylated fatty acid on cholesterol-rich membrane domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorescence Polarization (FP) Assay for Measuring Staphylococcus aureus Membrane Fluidity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bmglabtech.com [bmglabtech.com]
- 7. Mass Spectrometric Identification of Phospholipids in Human Tears and Tear Lipocalin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sfrbm.org [sfrbm.org]
- 9. Electrospray ionization mass spectrometry analysis of changes in phospholipids in RBL-2H3 mastocytoma cells during degranulation - PMC [pmc.ncbi.nlm.nih.gov]
The Integral Role of 2-Hydroxystearic Acid in Fortifying the Skin's Barrier Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Preamble: The Architectonics of a Resilient Cutaneous Barrier
The human skin, our primary interface with the external environment, relies on the sophisticated architecture of its outermost layer, the stratum corneum (SC), for its protective capabilities. This "brick and mortar" structure, comprising anucleated corneocytes ("bricks") embedded in a lipid-rich extracellular matrix ("mortar"), is fundamental to preventing excessive transepidermal water loss (TEWL) and thwarting the ingress of pathogens and xenobiotics.[1] The integrity of this lipid mortar, a complex amalgam of ceramides, cholesterol, and free fatty acids, is paramount to skin health. Within this lipid milieu, specific molecules play disproportionately critical roles. This guide elucidates the multifaceted involvement of one such molecule: 2-hydroxystearic acid, a saturated alpha-hydroxy fatty acid, in the synthesis of specialized ceramides that are indispensable for a competent epidermal barrier.
Section 1: The Molecular Blueprint of this compound and its Synthesis in the Epidermis
This compound is a C18 saturated fatty acid distinguished by a hydroxyl group at the alpha-carbon position. While it is utilized in cosmetic formulations for its emulsifying and stabilizing properties, its physiological significance lies in its role as a precursor for 2-hydroxyceramides, a unique subclass of sphingolipids abundant in the stratum corneum.[2]
The biosynthesis of this compound in keratinocytes is a tightly regulated enzymatic process, primarily catalyzed by Fatty Acid 2-Hydroxylase (FA2H) . This enzyme facilitates the stereospecific hydroxylation of fatty acids to produce (R)-2-hydroxy fatty acids.[3] The expression and activity of FA2H increase as keratinocytes differentiate, highlighting the importance of 2-hydroxy fatty acids in the formation of a mature epidermal barrier.[1]
Following its synthesis, this compound is activated to its coenzyme A (CoA) ester, 2-hydroxystearoyl-CoA. This activated form then serves as a substrate for Ceramide Synthases (CerS) , a family of enzymes responsible for N-acylating sphingoid bases to form dihydroceramides. All six mammalian CerS isoforms have demonstrated the capacity to utilize 2-hydroxy acyl-CoAs, with CerS3 being the most predominantly expressed in keratinocytes.[4] The resulting 2-hydroxydihydroceramide is subsequently desaturated to form 2-hydroxyceramide.
Section 2: The Structural and Functional Impact of 2-Hydroxyceramides on the Stratum Corneum
The incorporation of 2-hydroxyceramides into the lipid lamellae of the stratum corneum has profound effects on its biophysical properties and barrier function. The presence of the 2-hydroxyl group facilitates the formation of an extensive hydrogen-bonding network with adjacent lipids, leading to a more tightly packed and ordered lipid organization.[3][5] This enhanced intermolecular interaction contributes to the formation of a highly impermeable barrier.
Molecular dynamics simulations have provided valuable insights into the structural consequences of 2-hydroxyceramides. These studies suggest that the 2-hydroxyl group promotes a more condensed and rigid lipid structure, reducing the lateral mobility of lipids within the bilayer.[6][7] This increased order is crucial for minimizing the permeability of the stratum corneum to water and external substances.
| Biophysical Parameter | Effect of 2-Hydroxyceramides | Reference |
| Lipid Packing Density | Increased | [3][5] |
| Intermolecular Hydrogen Bonding | Enhanced | [3][5] |
| Bilayer Rigidity | Increased | [6][7] |
| Lateral Lipid Diffusion | Decreased | [6][7] |
| Permeability to Water | Decreased | [7] |
The critical role of 2-hydroxyceramides is underscored by the clinical manifestations of FA2H deficiency. Mutations in the FA2H gene lead to a group of neurodegenerative disorders, and while the skin phenotype is not the primary clinical feature, studies in FA2H-deficient mice have revealed abnormalities in the formation of epidermal lamellar bodies, which are essential for the secretion and organization of lipids in the stratum corneum.[4][8] This suggests that the absence of 2-hydroxyceramides compromises the structural integrity of the epidermal barrier.
Section 3: Beyond Structure: The Signaling Roles of Hydroxystearic Acids
Emerging evidence indicates that hydroxystearic acids, including the 2-hydroxy isomer, are not merely structural components but also function as signaling molecules, influencing cellular processes in keratinocytes.
Peroxisome Proliferator-Activated Receptor α (PPARα) Agonism
Hydroxystearic acids have been identified as agonists of Peroxisome Proliferator-Activated Receptor α (PPARα), a ligand-activated transcription factor that plays a key role in regulating lipid metabolism and keratinocyte differentiation.[9][10] Activation of PPARα in keratinocytes has been shown to stimulate the expression of genes involved in the synthesis of barrier lipids and the formation of the cornified envelope.[11] The agonistic activity of hydroxystearic acids on PPARα provides a direct link between these lipid molecules and the genetic programs that govern skin barrier homeostasis. While 10-hydroxystearic acid has been shown to be a more potent PPARα agonist than the 12-hydroxy isomer, the activation of this pathway by hydroxystearic acids represents a significant mechanism for their beneficial effects on the skin.[10]
Stimulation of Antimicrobial Peptide Secretion
Recent studies have unveiled a novel role for 1this compound in enhancing the skin's innate immunity. It has been demonstrated that 1this compound can stimulate the secretion of antimicrobial peptides (AMPs) from epidermal keratinocytes.[1][12][13] This effect is mediated through a signaling cascade involving the activation of DNA methyltransferase 3A (DNMT3A), which leads to the transcriptional silencing of caspase-8 and subsequent activation of the inflammasome, culminating in the release of AMPs.[12] This finding positions this compound as an active participant in the skin's defense against microbial invasion.
Section 4: Clinical Relevance and Pathophysiological Implications
Given the integral role of 2-hydroxyceramides in skin barrier function, it is plausible that alterations in their levels contribute to the pathogenesis of inflammatory skin diseases characterized by a compromised barrier, such as atopic dermatitis and psoriasis. While direct quantification of this compound in these conditions is an area of ongoing research, studies on related hydroxy fatty acids in psoriasis have shown altered profiles, suggesting a potential link.[14][15]
The ability of hydroxystearic acids to activate PPARα and stimulate AMP secretion further highlights their therapeutic potential. Topical application of compounds that can enhance the endogenous production of 2-hydroxyceramides or mimic their signaling functions could represent a novel strategy for the management of skin barrier defects.
Section 5: Methodologies for the Analysis of this compound in Skin Samples
The accurate quantification of this compound in biological matrices such as the stratum corneum is crucial for elucidating its role in health and disease. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, offering high sensitivity and specificity.
Experimental Protocol: Quantification of this compound by LC-MS/MS
-
Sample Collection: Stratum corneum samples can be obtained non-invasively using tape stripping.
-
Lipid Extraction: Lipids are extracted from the tape strips using a modified Bligh-Dyer method with a mixture of chloroform, methanol, and water.
-
Saponification: The extracted lipids are saponified using a strong base (e.g., potassium hydroxide in methanol) to release the fatty acids from their esterified forms (e.g., from ceramides).
-
Derivatization (Optional but Recommended): To enhance ionization efficiency and chromatographic retention, the free fatty acids can be derivatized. A common derivatization agent is 2-picolylamine, which adds a readily ionizable group to the carboxylic acid moiety.
-
LC-MS/MS Analysis:
-
Chromatography: Reversed-phase liquid chromatography is typically employed to separate the fatty acids based on their hydrophobicity. A C18 column is commonly used with a gradient elution of acetonitrile and water containing a small amount of formic acid.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification. The specific precursor-to-product ion transitions for the derivatized this compound and a stable isotope-labeled internal standard are monitored.
-
-
Quantification: The concentration of this compound is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the derivatized standard.
Conclusion and Future Directions
This compound, through its incorporation into ceramides, is a linchpin in the establishment and maintenance of a robust epidermal barrier. Its influence extends beyond a purely structural role, encompassing signaling pathways that regulate keratinocyte differentiation and innate immunity. A comprehensive understanding of the metabolism and function of this compound in the skin opens new avenues for the development of innovative therapeutic and cosmetic strategies aimed at restoring and enhancing skin barrier function. Future research should focus on the precise quantification of this compound and its ceramide derivatives in various skin disorders, further delineating the downstream targets of its signaling pathways, and exploring the clinical efficacy of topical formulations designed to modulate its levels in the skin.
References
- Mizutani, Y., Kihara, A., & Igarashi, Y. (2008). 2-Hydroxy-ceramide synthesis by ceramide synthase family: enzymatic basis for the preference of FA chain length. Journal of Lipid Research, 49(11), 2356–2364.
- Uchida, Y., Hama, H., Alderson, N. L., & Holleran, W. M. (2007). Fatty Acid 2-hydroxylase, Encoded by FA2H, Accounts for Differentiation-Associated Increase in 2-OH Ceramides During Keratinocyte Differentiation. Journal of Biological Chemistry, 282(18), 13211–13219.
- FA2H - Fatty acid 2-hydroxylase - Homo sapiens (Human). UniProt. (n.d.).
- Ceramide and Its Role in Skin Diseases.
- Piskovatska, V. (2023, November 14). Lipidomics & Ceramide Analysis in Skin Research. YouTube.
- Schütz, R., et al. (2019). Bio-derived hydroxystearic acid ameliorates skin age spots and conspicuous pores. International Journal of Cosmetic Science, 41(3), 240-256.
- Voegeli, R., et al. (2021). Effect of regioisomers of hydroxystearic acids as peroxisomal proliferator-activated receptor agonists to boost the anti-ageing potential of retinoids. International Journal of Cosmetic Science, 43(5), 537-548.
- Potter, W. Z., & Hama, H. (2010). Fatty Acid 2-Hydroxylase Mediates Diffusional Mobility of Raft-associated Lipids, GLUT4 Level, and Lipogenesis in 3T3-L1 Adipocytes. Journal of Biological Chemistry, 285(49), 38293–38302.
- Hama, H. (2013). 2′-Hydroxy ceramide in membrane homeostasis and cell signaling. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1831(10), 1505-1510.
- Park, K., Kim, H. J., & Lee, S. E. (2016). Intercellular and intracellular functions of ceramides and their metabolites in skin (Review). International Journal of Molecular Medicine, 38(1), 16-22.
- Eckhardt, M. (2023). Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases. International Journal of Molecular Sciences, 24(5), 4908.
- Páll, Á., & Notman, R. (2017). Molecular Dynamics Simulations of Ceramide and Ceramide-Phosphatidylcholine Bilayers. The Journal of Physical Chemistry B, 121(43), 10091–10104.
- Brain, S., et al. (1984). The Identification of Hydroxy Fatty Acids in Psoriatic Skin. Prostaglandins, Leukotrienes and Medicine, 15(3), 339-341.
- Schütz, R., et al. (2019). Bio-derived hydroxystearic acid ameliorates skin age spots and conspicuous pores. International Journal of Cosmetic Science, 41(3), 240-256.
- Gangte, O. M., et al. (2023). 1this compound induces epidermal keratinocytes to secrete antimicrobial peptides that are potent inhibitors of viral infection. bioRxiv.
- JensenLab. (n.d.). DISEASES - FA2H.
- UniProt. (n.d.). FA2H - Fatty acid 2-hydroxylase - Homo sapiens (Human).
- Desvergne, B., & Wahli, W. (1999). Peroxisome proliferator-activated receptor alpha target genes. Endocrine Reviews, 20(5), 649-688.
- Goñi, F. M., & Alonso, A. (2018). The Physical Properties of Ceramides in Membranes. Annual Review of Biophysics, 47, 633-654.
- Rakhshandehroo, M., Knoch, B., Müller, M., & Kersten, S. (2010). Peroxisome Proliferator-Activated Receptor Alpha Target Genes. PPAR Research, 2010, 612089.
- Gangte, O. M., et al. (2023). 1this compound induces epidermal keratinocytes to secrete antimicrobial peptides that are potent inhibitors of viral infection. Sciety.
- El-Komy, M. H. M., et al. (2016). Lipid Mediators and Severity of Psoriasis.
- Kruer, M. C., et al. (2010). Defective FA2H Leads to a Novel Form of Neurodegeneration with Brain Iron Accumulation (NBIA). Annals of Neurology, 68(5), 611-618.
- BenchChem. (2025). The role of 1this compound in skin lipid composition and barrier function.
- Gangte, O. M., et al. (2023). 1this compound induces epidermal keratinocytes to secrete antimicrobial peptides that are potent inhibitors of viral infection. bioRxiv.
- Schütz, R., et al. (2019). Bio-derived hydroxystearic acid ameliorates skin age spots and conspicuous pores. International Journal of Cosmetic Science, 41(3), 240-256.
- Voegeli, R., et al. (2021). Effect of regioisomers of hydroxystearic acids as peroxisomal proliferator-activated receptor agonists to boost the anti-ageing potential of retinoids. International Journal of Cosmetic Science, 43(5), 537-548.
- Lagkouvardos, I., et al. (2024). Novel Fatty Acid Biomarkers in Psoriasis and the Role of Modifiable Factors: Results from the METHAP Clinical Study. Metabolites, 14(9), 544.
- ResearchGate. (n.d.).
- MDNewsline. (2024, October 31). Fatty Acid Biomarkers Linked to Psoriasis Identified.
- Wcisło-Dziadecka, D., et al. (2021). Aberrations in Lipid Expression and Metabolism in Psoriasis. International Journal of Molecular Sciences, 22(12), 6537.
- Schmuth, M., et al. (2004). Peroxisome proliferator-activated receptor (PPAR)-beta/delta stimulates differentiation and lipid accumulation in keratinocytes.
- Prottey, C., Hartop, P. J., & Press, M. (1975). Changes in transepidermal water loss and the composition of epidermal lecithin after applications of pure fatty acid triglycerides to skin of essential fatty acid-deficient rats.
- BenchChem. (2025).
- Johnson, W., Jr. (2015). Safety Assessment of Hydroxystearic Acid as Used in Cosmetics. Cosmetic Ingredient Review.
- ResearchGate. (n.d.). Improved LC-MS Method for the Determination of Fatty Acids in Red Blood Cells by LC-Orbitrap MS.
- ResearchGate. (n.d.).
- Imre, L., et al. (2024). Development and Validation of an LC-MS/MS Method for the Determination of Plasma and Red Blood Cell Omega Fatty Acids: A Useful Diagnostic Tool. Metabolites, 14(5), 268.
- Giacometti, J., & Žuvela, P. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules, 27(17), 5707.
- ClinicalTrials.gov. (n.d.).
- Imokawa, G., et al. (1998). High transepidermal water loss induces fatty acid synthesis and cutaneous fatty acid-binding protein expression in rat skin.
- LCGC International. (2024, June 17).
- Tang, S. C., & Yang, J. H. (2023). Topical AHA in Dermatology: Formulations, Mechanisms of Action, Efficacy, and Future Perspectives. Cosmetics, 10(4), 112.
- MedchemExpress.com. (n.d.). DL-2-Hydroxystearic acid.
- ClinicalTrials.gov. (n.d.). Efficacy of Four Topical Products to Improve Skin Longevity.
- Turcotte, R., et al. (2022). Quantifying Inflammatory Response and Drug-Aided Resolution in an Atopic Dermatitis Model with Deep Learning.
Sources
- 1. US20240000738A1 - Hydroxystearic acid for inducing generation of antimicrobial peptides - Google Patents [patents.google.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 2′-Hydroxy ceramide in membrane homeostasis and cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. Models for the Stratum Corneum Lipid Matrix: Effects of Ceramide Concentration, Ceramide Hydroxylation, and Free Fatty Acid Protonation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Insights Into the Barrier Function Of The Stratum Corneum Lipid Matrix Using A Multiscale Molecular Simulation Approach [ir.vanderbilt.edu]
- 8. Central nervous system dysfunction in a mouse model of FA2H deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bio-derived hydroxystearic acid ameliorates skin age spots and conspicuous pores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of regioisomers of hydroxystearic acids as peroxisomal proliferator‐activated receptor agonists to boost the anti‐ageing potential of retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Peroxisome proliferator-activated receptor (PPAR)-beta/delta stimulates differentiation and lipid accumulation in keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 1this compound induces epidermal keratinocytes to secrete antimicrobial peptides that are potent inhibitors of viral infection | Sciety [sciety.org]
- 14. The identification of hydroxy fatty acids in psoriatic skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Technical Guide to Genetic Disorders of 2-Hydroxy Fatty Acid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydroxy fatty acids (2hFA) are crucial components of sphingolipids, particularly abundant in the myelin sheath of the nervous system and the epidermal barrier of the skin.[1][2] The synthesis and degradation of these lipids are tightly regulated, and genetic defects in this metabolic pathway can lead to severe, often neurodegenerative, disorders. This guide provides a comprehensive technical overview of the core biochemistry of 2hFA metabolism, the genetic disorders arising from its disruption, the pathophysiological mechanisms, and the current and emerging diagnostic and therapeutic strategies. The primary focus is on Fatty Acid 2-Hydroxylase (FA2H)-Associated Neurodegeneration (FAHN), the most well-characterized disorder in this class. By synthesizing current research, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and technical insights necessary to advance our understanding and treatment of these complex diseases.
Section 1: The Biochemistry of 2-Hydroxy Fatty Acids
Introduction to Fatty Acid Metabolism
Fatty acids are fundamental building blocks for a vast array of lipids and serve as a major source of cellular energy. Their metabolism is broadly divided into anabolic pathways (synthesis) and catabolic pathways (oxidation). While most fatty acids are straight-chain, unsubstituted molecules, a variety of modifications, such as hydroxylation, give rise to specialized lipids with unique functions.
The Role and Synthesis of 2-Hydroxy Fatty Acids
2-Hydroxy fatty acids are sphingolipids with a hydroxyl group at the C-2 position of the N-acyl chain.[1][2] This structural feature is critical for the function of the tissues in which they are enriched.
-
Nervous System: 2hFA are highly concentrated in the galactosylceramides (GalCer) and sulfatides of the myelin sheath, which insulates nerve axons and facilitates rapid nerve conduction.[3][4][5] The 2-hydroxyl group is thought to stabilize the myelin membrane structure through additional hydrogen bonding, contributing to its tight packing and stability.[2][3]
-
Skin: In the epidermis, 2hFA-containing ceramides are essential for the formation and maintenance of the skin's permeability barrier, preventing water loss and protecting against environmental insults.[6][7]
Key Enzymes and Metabolic Pathways
The synthesis of 2hFA-containing sphingolipids follows the general pathway of sphingolipid biosynthesis, with the key differentiating step being the 2-hydroxylation of a fatty acid.
-
Fatty Acid 2-Hydroxylase (FA2H): The primary enzyme responsible for this hydroxylation in mammals is Fatty Acid 2-Hydroxylase, encoded by the FA2H gene.[1][2][6] FA2H is an NAD(P)H-dependent monooxygenase located in the endoplasmic reticulum.[1][6] It catalyzes the conversion of a free fatty acid to a 2-hydroxy fatty acid, which is then activated to its CoA ester and incorporated into ceramide by ceramide synthases.[6]
The degradation of 2hFA-sphingolipids primarily occurs in the lysosomes, where the headgroups are removed, and the resulting 2hFA-ceramide is hydrolyzed by acid ceramidase. The released 2hFA is then catabolized via the peroxisomal α-oxidation pathway.[6][7]
Biochemical Analysis
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for analyzing fatty acid profiles. The causality behind this choice is its ability to separate complex mixtures of fatty acids and provide definitive structural information.
-
Protocol: Fatty Acid Methyl Ester (FAME) Analysis
-
Lipid Extraction: Extract total lipids from patient-derived samples (e.g., fibroblasts, plasma) using a Folch method (chloroform:methanol, 2:1 v/v). This ensures quantitative recovery of both polar and neutral lipids.
-
Saponification & Methylation: Saponify the lipid extract with methanolic NaOH and then methylate the fatty acids using BF₃-methanol. This derivatization to volatile FAMEs is critical for GC analysis.
-
GC-MS Analysis: Inject the FAMEs onto a GC-MS system. Use a polar capillary column (e.g., biscyanopropyl polysiloxane) to achieve separation of fatty acid isomers.
-
Data Analysis: Identify and quantify the 2-hydroxy FAMEs by their characteristic retention times and mass spectra. A significant reduction or absence of 2hFA is indicative of FAHN. A self-validating system includes running standards of known 2hFA alongside the samples.
-
-
Genetic Testing
-
Sanger Sequencing: If there is a high clinical suspicion for FAHN, direct sequencing of the FA2H gene is a cost-effective approach to identify pathogenic variants.
-
Next-Generation Sequencing (NGS): For cases with a less clear clinical picture, using an NGS panel that covers genes associated with hereditary spastic paraplegias, leukodystrophies, or NBIA can be a more efficient diagnostic tool. [8]Any identified variants must be confirmed by Sanger sequencing.
Section 4: Therapeutic Strategies and Drug Development
Current Management Strategies
There is currently no cure for FAHN, and management is focused on symptomatic and supportive care. [9]
-
Symptomatic Treatment:
-
Spasticity and Dystonia: Management may include oral medications (baclofen, tizanidine), focal injections of botulinum toxin, or in severe cases, intrathecal baclofen pumps or deep brain stimulation. [10][9] * Supportive Care: Physical, occupational, and speech therapy are essential to maintain function and quality of life. [10][9]Nutritional support, including gastrostomy tube placement, may be necessary to prevent aspiration and ensure adequate nutrition. [10]* Surveillance: Regular neurologic and ophthalmologic assessments are recommended to monitor disease progression. [10][9]
-
Emerging Therapeutic Approaches
The monogenic nature of FAHN makes it a candidate for several advanced therapeutic strategies.
-
Gene Therapy: The goal would be to deliver a functional copy of the FA2H gene to the affected cells in the central nervous system, likely using an adeno-associated virus (AAV) vector. Challenges include achieving widespread and efficient delivery to the brain and ensuring long-term, regulated expression.
-
Enzyme Replacement Therapy (ERT): This approach would involve administering a recombinant form of the FA2H enzyme. A major hurdle is the blood-brain barrier, which would prevent a peripherally administered enzyme from reaching the CNS.
-
Small Molecule Approaches: Substrate reduction therapy or the use of chemical chaperones to correct the folding of missense-mutated proteins could be explored. Additionally, 2-hydroxyoleic acid, a synthetic 2hFA, has shown anti-tumor activity and could be investigated for its potential to modulate lipid metabolism in FAHN. [11]
Preclinical Models for Drug Development
Developing effective therapies requires robust preclinical models that accurately recapitulate the human disease.
-
Animal Models: An Fa2h knockout mouse model has been created. [5]These mice lack 2hFA-sphingolipids and develop late-onset axon and myelin sheath degeneration, providing a valuable tool for studying pathophysiology and testing therapeutic interventions. [5]* Cell-Based Models: Patient-derived induced pluripotent stem cells (iPSCs) can be differentiated into oligodendrocytes and neurons. [12]These in vitro models allow for the study of disease mechanisms at a cellular level and are suitable for high-throughput screening of potential drug candidates. [12]A key focus is on studying the degeneration of the myelin sheath in oligodendrocytes derived from these stem cells. [12]
Section 5: Future Directions and Unanswered Questions
The field of 2-hydroxy fatty acid metabolism and its associated disorders is evolving. Key areas for future research include:
-
Understanding Iron Accumulation: The precise mechanism linking FA2H deficiency to brain iron deposition remains a critical unanswered question. Elucidating this pathway could reveal novel therapeutic targets.
-
Exploring Alternative Hydroxylases: Evidence suggests that other enzymes may be capable of synthesizing 2hFA, particularly in non-neural tissues. [2][13]Identifying these enzymes could provide a more complete picture of 2hFA metabolism and potentially offer alternative therapeutic avenues.
-
Developing Quantitative Biomarkers: Establishing reliable biomarkers, perhaps through lipidomic analysis of cerebrospinal fluid or plasma, is crucial for monitoring disease progression and assessing the response to future therapies.
-
Optimizing Therapeutic Delivery: For gene and enzyme replacement therapies, overcoming the blood-brain barrier is the most significant challenge. Research into novel delivery systems will be paramount for translating these concepts to the clinic.
By addressing these questions and leveraging advanced preclinical models, the scientific community can move closer to developing effective treatments for individuals affected by FAHN and other disorders of 2-hydroxy fatty acid metabolism.
References
- Clinical phenotype and genetic mutation of fatty acid hydroxylase - associated neurodegeneration: analysis of four cases.
- Eckhardt, M. (2023). Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases. MDPI. [Link]
- Hama, H., et al. (2007). FA2H is responsible for the formation of 2-hydroxy galactolipids in peripheral nervous system myelin. Journal of Lipid Research. [Link]
- FAHN. (No Date).
- Eckhardt, M. (2023). Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases.
- Hama, H., et al. (2007). FA2H is responsible for the formation of 2-hydroxy galactolipids in peripheral nervous system myelin. PubMed. [Link]
- Shweta, S., et al. (2012). Current and emerging therapeutic strategies for Fanconi anemia. PubMed Central. [Link]
- Shweta, S., et al. (2012). Current and emerging therapeutic strategies for Fanconi anemia.
- FA2H.
- Gregory, A., et al. (2011). Fatty Acid Hydroxylase-Associated Neurodegeneration. GeneReviews® - NCBI Bookshelf. [Link]
- FA2H gene. (2012). MedlinePlus Genetics. [Link]
- Zöller, I., et al. (2008).
- Selva, J., et al. (2013). Novel Mutations in FA2H-Associated Neurodegeneration: An Underrecognized Condition?. PubMed. [Link]
- FA2H hydroxylates 1,2-saturated fatty acids. (No Date).
- Hama, H. (2010). Fatty Acid 2-Hydroxylation in Mammalian Sphingolipid Biology. PubMed Central. [Link]
- Eckhardt, M. (2023). Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases. PubMed Central. [Link]
- FAHN.
- Clinical Vignette Fatty Acid Hydroxylase- Associated Neurodegeneration. (2018). Indian Academy of Medical Genetics. [Link]
- FA2H Gene - Fatty Acid 2-Hydroxylase.
- Biosynthesis of hFA and hFA-SL. (2023). Encyclopedia MDPI. [Link]
- Research study results in stem cell model of FAHN. (No Date).
- Wanders, R. J. A. & Waterham, H. R. (2006). Biochemistry and genetics of inherited disorders of peroxisomal fatty acid metabolism. PubMed Central. [Link]
- Hama, H. (2010). Fatty acid 2-Hydroxylation in mammalian sphingolipid biology. PubMed. [Link]
- Peroxisomal Disorders: Background, Etiology, Pathophysiology. (2025). Medscape Reference. [Link]
- Edvardson, S., et al. (2008). Mutations in the fatty acid 2-hydroxylase gene are associated with leukodystrophy with spastic paraparesis and dystonia. PubMed. [Link]
- Van Aken, E., et al. (2018). Peroxisomal Disorders and Their Mouse Models Point to Essential Roles of Peroxisomes for Retinal Integrity. PubMed Central. [Link]
- Peroxisomal Disorders. (No Date). Merck Manual Professional Edition. [Link]
- Peroxisome Biogenesis and Very Long-Chain Fatty Acid Metabolism Disorders.
- Hama, H. (2010). Fatty Acid 2-Hydroxylation in Mammalian Sphingolipid Biology.
- Merritt, J. L. & MacLeod, E. (2014).
- Fatty-acid metabolism disorder.
- Hydroxy fatty acids.
- Gillingham, M. B., et al. (2021). Diagnosis and Clinical Management of Long-chain Fatty-acid Oxidation Disorders: A Review. PubMed Central. [Link]
- Fatty Acid Oxidation Disorders. (No Date). MSD Manual Consumer Version. [Link]
- Fatty Acid Oxidation Disorders. (No Date). Merck Manual Consumer Version. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FA2H is responsible for the formation of 2-hydroxy galactolipids in peripheral nervous system myelin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FA2H is responsible for the formation of 2-hydroxy galactolipids in peripheral nervous system myelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jneurosci.org [jneurosci.org]
- 6. Fatty Acid 2-Hydroxylation in Mammalian Sphingolipid Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fatty acid 2-Hydroxylation in mammalian sphingolipid biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iamg.in [iamg.in]
- 9. FAHN | NBIA [nbiacure.org]
- 10. FAHN - NBIA Disorders Association [nbiadisorders.org]
- 11. Hydroxy fatty acids | Cyberlipid [cyberlipid.gerli.com]
- 12. Research study results in stem cell model of FAHN - NBIA Disorders Association [nbiadisorders.org]
- 13. encyclopedia.pub [encyclopedia.pub]
discovery and characterization of 2-Hydroxystearic acid isomers
An In-Depth Technical Guide to the Discovery and Characterization of 2-Hydroxystearic Acid Isomers
Foreword: The Analytical Challenge of Stereoisomerism
In the realm of lipidomics and drug development, the subtle yet profound impact of stereochemistry cannot be overstated. This compound (2-HSA), a 2-hydroxy long-chain fatty acid, serves as a quintessential example.[1] Found as a key component of sphingolipids, particularly in the nervous system and skin, its biological activity is intrinsically linked to its chiral configuration.[2][3] The mammalian enzyme Fatty Acid 2-Hydroxylase (FA2H) stereospecifically produces the (R)-enantiomer, and mutations in the FA2H gene are linked to hereditary spastic paraplegia, underscoring the critical importance of this specific isomer.[4]
However, both (R)- and (S)-enantiomers, as well as various positional isomers (e.g., 10-HSA, 12-HSA), exist and can be generated through different synthetic or biological routes.[2][5] These isomers often possess distinct biological activities, from anti-inflammatory properties to roles in skin barrier function.[3][6] Consequently, the ability to unambiguously separate, identify, and quantify each specific isomer is not merely an academic exercise but a critical necessity for advancing research in neurology, dermatology, and oncology.[7][8]
This guide provides a comprehensive framework for the discovery and characterization of this compound isomers. It moves beyond simple protocols to explain the underlying principles and strategic decisions that enable robust and reliable analysis, reflecting a field-proven approach to this complex analytical challenge.
Part 1: Sourcing the Isomers - Biosynthesis and Chemical Synthesis
A robust analytical method begins with a thorough understanding of the analyte's origin. 2-HSA isomers can be sourced from biological systems or created through targeted chemical synthesis.
Enzymatic and Microbial Pathways
The primary route to 2-HSA in mammals is through the action of Fatty Acid 2-Hydroxylase (FA2H), an enzyme that hydroxylates stearic acid at the alpha-position to form (R)-2-hydroxystearic acid.[2][4] This pathway is integral to the synthesis of 2-hydroxy-ceramides, which are vital for the epidermal permeability barrier.[3]
Beyond mammalian systems, various microorganisms can produce a range of hydroxyoctadecanoic acids.[2] For instance, certain bacteria are known to hydrate the double bond of oleic acid to produce 10-hydroxyoctadecanoic acid.[2] Harnessing these microbial systems offers a powerful biotechnological tool for producing specific isomers for use as analytical standards or in biological studies.
Sources
- 1. This compound | C18H36O3 | CID 69417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. (R)-10-Hydroxystearic Acid: Crystals vs. Organogel | MDPI [mdpi.com]
- 6. Bio‐derived hydroxystearic acid ameliorates skin age spots and conspicuous pores - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | TargetMol [targetmol.com]
- 8. caymanchem.com [caymanchem.com]
biological activity of 2-Hydroxystearic acid in cancer cells
An In-depth Technical Guide: The Biological Activity of 2-Hydroxystearic Acid in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (2-HSA) is a saturated 18-carbon alpha-hydroxy fatty acid. While naturally occurring in some biological systems, its role in cellular pathophysiology, particularly in oncology, is an area of burgeoning research. Hydroxy fatty acids, as a class, are gaining recognition not merely as metabolic intermediates but as potent signaling molecules with diverse biological activities. This guide provides a detailed examination of the known biological effects of this compound and its related isomers on cancer cells, synthesizing current mechanistic understanding with practical experimental methodologies. The focus is to equip researchers with the foundational knowledge and technical insights required to investigate and potentially exploit the therapeutic utility of this compound.
Section 1: The Anti-Proliferative Landscape of Hydroxystearic Acids
The primary and most consistently reported biological effect of hydroxystearic acids (HSAs) in cancer biology is the inhibition of cell proliferation. This activity, however, is highly dependent on the specific regioisomer, highlighting a structure-activity relationship that is critical for drug development.
Direct Anti-Proliferative Effects of 2-HSA
This compound has been specifically shown to reduce the in vitro growth of Ehrlich ascites tumor (EAT) cells at a concentration of 100 µM[1][2]. This foundational finding establishes 2-HSA as a bioactive molecule with cytostatic potential. Further research into a broader range of cancer cell lines is necessary to fully characterize its spectrum of activity.
The Critical Role of Hydroxyl Group Position
The anti-proliferative efficacy of HSAs is dictated by the position of the hydroxyl group along the stearic acid backbone. A comparative analysis of various isomers reveals a distinct pattern of activity.
A study investigating a panel of human cancer cell lines demonstrated that HSAs with the hydroxyl group at positions 5, 7, and 9 exhibit significant growth inhibitory activity.[3][4] In contrast, 10-HSA and 11-HSA showed very weak effects, and 8-HSA was inactive across all tested cell lines.[3][4] This underscores the stereo-specific nature of the interaction between these fatty acids and their cellular targets.
Table 1: Comparative Anti-proliferative Activity of HSA Regioisomers
| HSA Isomer | Target Cancer Cell Lines | Observed Activity | Reference |
| 2-HSA | Ehrlich Ascites Tumor (EAT) | Growth Reduction | [1][2] |
| 5-HSA | CaCo-2, HT29, HeLa, MCF7, PC3 | Growth Inhibition | [3][4] |
| 7-HSA | CaCo-2, HT29, HeLa, MCF7, PC3 | Growth Inhibition | [3][4] |
| 8-HSA | CaCo-2, HT29, HeLa, MCF7, PC3 | No Inhibitory Activity | [3] |
| 9-HSA | CaCo-2, HT29, HeLa, MCF7, PC3 | Growth Inhibition | [3][4] |
| 10-HSA | CaCo-2, HT29, HeLa, MCF7, PC3 | Very Weak Effect | [3][4] |
| 11-HSA | CaCo-2, HT29, HeLa, MCF7, PC3 | Very Weak Effect | [3] |
Section 2: Core Mechanisms of Action
The anti-cancer effects of hydroxystearic acids are primarily attributed to their ability to interfere with fundamental cellular processes, most notably the cell cycle. The following sections dissect the key molecular mechanisms, drawing evidence from studies on 2-HSA and its more extensively characterized isomers.
Cell Cycle Arrest: A Primary Mechanism
A unifying mechanism for the anti-proliferative action of HSAs is the induction of cell cycle arrest. The specific phase of arrest can vary depending on the cell type and the HSA isomer.
-
G0/G1 Arrest: In human colon carcinoma cells (HT29), treatment with hydroxystearic acid leads to a significant accumulation of cells in the G0/G1 phase.[5][6]
-
G2/M Arrest: Conversely, in murine lung carcinoma cells, the same class of compounds induces a block in the G2-M phase.[5][6]
The molecular target implicated in these effects is the cdc2 kinase complex (also known as CDK1), a master regulator of the G2/M transition.[5] It is hypothesized that HSAs modulate the activity of this complex, thereby preventing mitotic entry.
Caption: HSA-mediated cell cycle arrest at G0/G1 or G2/M phases.
Histone Deacetylase (HDAC) Inhibition
While not yet confirmed for 2-HSA specifically, a well-established mechanism for its isomer, 9-hydroxystearic acid (9-HSA), is the inhibition of histone deacetylase 1 (HDAC1).[3][7][8] HDACs are enzymes that play a critical role in epigenetic regulation by removing acetyl groups from histones, leading to a more condensed chromatin structure that represses gene transcription.[9]
Inhibition of HDAC1 by 9-HSA leads to hyperacetylation of histones, which facilitates the transcription of tumor suppressor genes, most notably p21WAF1.[3][7] The p21 protein is a potent cyclin-dependent kinase inhibitor that enforces the G1 checkpoint, thus halting cell proliferation.[8] This mechanism provides a direct link between an HSA and the regulation of gene expression controlling cell fate.
Caption: 9-HSA inhibits HDAC1, leading to p21 expression and G1 arrest.
Section 3: Key Experimental Methodologies
To rigorously assess the biological activity of 2-HSA, a series of validated in vitro assays are required. The following protocols provide a self-validating framework for investigating its anti-proliferative and cell cycle effects.
General Experimental Workflow
The investigation of 2-HSA's activity follows a logical progression from assessing overall viability to dissecting specific molecular mechanisms.
Caption: Standard workflow for evaluating the bioactivity of 2-HSA.
Protocol: Cell Proliferation (MTT Assay)
Causality: This assay quantifies changes in the metabolic activity of a cell population, which serves as a proxy for cell viability and proliferation. A reduction in the conversion of MTT to formazan by mitochondrial dehydrogenases indicates cytotoxicity or cytostasis.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of 2-HSA in complete culture medium. Remove the old medium from the wells and add 100 µL of the 2-HSA-containing medium or vehicle control (e.g., DMSO diluted in medium).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values of treated wells to the vehicle control wells to calculate the percentage of cell viability. Plot the results to determine the IC₅₀ value.
Protocol: Cell Cycle Analysis (Propidium Iodide Staining & Flow Cytometry)
Causality: This method precisely quantifies the DNA content of individual cells. Since DNA content doubles from G1 to G2/M phase, staining with a fluorescent intercalating agent like Propidium Iodide (PI) allows for the distribution of the cell population across the different phases of the cell cycle to be measured.
Methodology:
-
Cell Culture & Treatment: Grow cells in 6-well plates to ~70% confluency and treat with 2-HSA (at IC₅₀ concentration) or vehicle for 24-48 hours.
-
Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation (1,200 rpm for 5 minutes). This is critical to include apoptotic cells.
-
Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the cells in 1 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the pellet in 500 µL of PI staining solution (containing PI and RNase A to prevent staining of double-stranded RNA).
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Analyze the samples using a flow cytometer, acquiring at least 10,000 events per sample.
-
Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Section 4: Future Directions and Therapeutic Outlook
The existing body of evidence strongly suggests that 2-HSA and its isomers are promising candidates for further development as anti-cancer agents. However, several key areas require deeper investigation:
-
In Vivo Efficacy: The majority of studies have been conducted in vitro. Future work must translate these findings into preclinical animal models to assess the anti-tumor efficacy, pharmacokinetics, and safety profile of 2-HSA.
-
Mechanism of 2-HSA: While the mechanisms of isomers like 9-HSA are partially elucidated (e.g., HDAC inhibition), the specific molecular targets of 2-HSA remain to be identified. Investigating its effect on cdc2 kinase activity directly is a logical next step.
-
Drug Delivery: Like many fatty acids, 2-HSA has poor water solubility. Novel formulation strategies, such as encapsulation in nanoparticles (as has been explored for 9-HSA), could enhance bioavailability and tumor-specific delivery.[7]
-
Combination Therapies: Other 2-hydroxy fatty acids have been shown to increase the chemosensitivity of gastric cancer cells to conventional drugs like cisplatin.[10] Exploring the potential of 2-HSA to synergize with existing chemotherapeutics could open new avenues for treatment.
References
- Masotti, L., Casali, E., & Gesmundo, N. (1993). Influence of Hydroxystearic Acid on in Vitro Cell Proliferation. Molecular Aspects of Medicine, 14(3), 209-15. [Link]
- Boga, C., et al. (2022). Effects of Regioisomerism on the Antiproliferative Activity of Hydroxystearic Acids on Human Cancer Cell Lines. International Journal of Molecular Sciences, 23(7), 4049. [Link]
- Boga, C., et al. (2022). Effects of Regioisomerism on the Antiproliferative Activity of Hydroxystearic Acids on Human Cancer Cell Lines. ArTS - Archivio della Tesi di Specializzazione. [Link]
- Casali, E., Cavalli, G., Spisni, A., & Masotti, L. (1992). Effect of Hydroxystearic acid on proliferation of C108 cells from Lewis lung carcinoma. Recent Advances in Cellular and Molecular Biology. [Link]
- Gesmundo, N., et al. (1994). In vitro effects of hydroxystearic acid on the proliferation of HT29 and I407 cells.
- Boga, C., et al. (2022). Effects of Regioisomerism on the Antiproliferative Activity of Hydroxystearic Acids on Human Cancer Cell Lines. MDPI. [Link]
- Iacobazzi, V., et al. (2023). Synthesis and Antiproliferative Insights of Lipophilic Ru(II)-Hydroxy Stearic Acid Hybrid Species. International Journal of Molecular Sciences, 24(10), 8709. [Link]
- Naldi, M., et al. (2019). Unprecedented Behavior of (9 R)-9-Hydroxystearic Acid-Loaded Keratin Nanoparticles on Cancer Cell Cycle. Molecular Pharmaceutics, 16(4), 1735-1746. [Link]
- Calonghi, N., et al. (2006). 9-Hydroxystearic acid interferes with EGF signalling in a human colon adenocarcinoma.
- Boga, C., et al. (2018). Synthesis of 9-Hydroxystearic Acid Derivatives and Their Antiproliferative Activity on HT 29 Cancer Cells. Molecules, 23(11), 2999. [Link]
- L-G, Almudena, et al. (2022). HCA (2-Hydroxy-Docosahexaenoic Acid) Induces Apoptosis and Endoplasmic Reticulum Stress in Pancreatic Cancer Cells. International Journal of Molecular Sciences, 23(17), 9902. [Link]
- Ajuwon, K. M. (2019). 2-Hydroxylated fatty acids as candidates of novel drugs to promote chemosensitivity of gastric cancer. EBioMedicine, 41, 10-11. [Link]
- Stäubert, C., et al. (2015). Hydroxycarboxylic acid receptors are essential for breast cancer cells to control their lipid/fatty acid metabolism. Oncotarget, 6(23), 19706-20. [Link]
- Stevenson, J., et al. (2011). Stearate Preferentially Induces Apoptosis in Human Breast Cancer Cells. Nutrition and Cancer, 63(4), 620-6. [Link]
- Marks, P. A., & Breslow, R. (2007). Cancer biology: mechanism of antitumour action of vorinostat (suberoylanilide hydroxamic acid), a novel histone deacetylase inhibitor. British Journal of Cancer, 96(1), 1-5. [Link]
Sources
- 1. This compound | TargetMol [targetmol.com]
- 2. 2-hydroxy Stearic Acid | CAS 629-22-1 | Cayman Chemical | Biomol.com [biomol.com]
- 3. Effects of Regioisomerism on the Antiproliferative Activity of Hydroxystearic Acids on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Regioisomerism on the Antiproliferative Activity of Hydroxystearic Acids on Human Cancer Cell Lines [arts.units.it]
- 5. Influence of hydroxystearic acid on in vitro cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro effects of hydroxystearic acid on the proliferation of HT29 and I407 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Unprecedented Behavior of (9 R)-9-Hydroxystearic Acid-Loaded Keratin Nanoparticles on Cancer Cell Cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of 9-Hydroxystearic Acid Derivatives and Their Antiproliferative Activity on HT 29 Cancer Cells [mdpi.com]
- 9. Cancer biology: mechanism of antitumour action of vorinostat (suberoylanilide hydroxamic acid), a novel histone deacetylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Hydroxylated fatty acids as candidates of novel drugs to promote chemosensitivity of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Cellular Interactions of 2-Hydroxystearic Acid
This guide provides an in-depth exploration of 2-Hydroxystearic acid (2-OHSA), a hydroxylated long-chain fatty acid, and its interactions with cellular proteins. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, details robust experimental methodologies, and offers insights into the functional consequences of these molecular interactions.
Introduction to this compound (2-OHSA)
This compound is a saturated fatty acid characterized by a hydroxyl group at the alpha-carbon (C2) position.[1] This structural feature imparts unique biochemical properties that distinguish it from its non-hydroxylated counterpart, stearic acid. 2-OHSA is an endogenous metabolite found in humans and is a crucial component of sphingolipids, particularly in the nervous system.[2] The biosynthesis of 2-OHSA is primarily catalyzed by the enzyme Fatty Acid 2-Hydroxylase (FA2H), an integral membrane protein located in the endoplasmic reticulum.[2] Emerging research has highlighted its potential roles in various cellular processes, including cell cycle regulation and proliferation, making it a molecule of significant interest.[3][4]
The presence of the hydroxyl group increases the polarity of the fatty acid's head group, which can significantly influence its interaction with proteins and its role in membrane structure and cellular signaling.[2] Understanding these interactions is key to elucidating the full spectrum of 2-OHSA's biological functions.
Known and Potential Protein Interactions
While the complete interactome of 2-OHSA is still under active investigation, current evidence and analogous studies with other hydroxy fatty acids point toward several classes of protein interactions.
G-Protein Coupled Receptors (GPCRs)
Recent studies have identified that hydroxy fatty acids can act as signaling molecules by binding to specific GPCRs. For instance, the G-protein-coupled receptor 132 (GPR132), also known as G2A, is activated by oxidized fatty acids like 9-hydroxyoctadecadienoic acid (9-HODE).[5][6][7][8] Given the structural similarities, it is plausible that 2-OHSA could also interact with GPR132 or other lipid-sensing GPCRs. This interaction would initiate downstream signaling cascades, potentially influencing inflammatory responses and cell growth, as GPR132 is highly expressed in immune cells.[5][6]
Enzymes of Lipid Metabolism
2-OHSA is a substrate for enzymes involved in sphingolipid biosynthesis.[2] After its synthesis by FA2H, it can be converted to 2-hydroxystearoyl-CoA, which is then incorporated into ceramides to form 2-hydroxy-ceramides, essential components of myelin.[2] Dysregulation of FA2H activity and, consequently, 2-OHSA levels, is associated with neurological disorders, underscoring the importance of its enzymatic interactions.
Cell Cycle Kinases
Studies have shown that hydroxystearic acids can exert cytostatic and cytotoxic effects on tumor cells by interfering with cell cycle kinetics.[4] One of the identified molecular targets is the cdc2 kinase complex (now known as CDK1), a key regulator of the G2/M phase of the cell cycle.[4] This suggests a direct or indirect interaction of 2-OHSA with components of the cell cycle machinery, leading to cell cycle arrest.[4]
Nuclear Receptors
Other related hydroxy fatty acids have been shown to act as agonists for peroxisome proliferator-activated receptors (PPARs), particularly PPARα.[9] PPARs are ligand-activated transcription factors that regulate genes involved in lipid metabolism and inflammation. 10-hydroxystearic acid, for example, has been identified as a PPARα agonist.[9] This raises the possibility that 2-OHSA could also function as a ligand for PPARs or other nuclear receptors, thereby modulating gene expression.[10]
Methodologies for Studying 2-OHSA-Protein Interactions
Identifying and characterizing the protein targets of 2-OHSA requires a multi-faceted approach, combining target discovery with biophysical validation.
Target Identification: Affinity Chromatography-Mass Spectrometry (AC-MS)
A powerful, unbiased method to identify proteins that bind to a small molecule is affinity chromatography coupled with mass spectrometry (AC-MS). This involves immobilizing a derivatized form of 2-OHSA onto a solid support to "pull down" interacting proteins from a cell lysate.
Scientist's Notes: This protocol is designed to identify candidate 2-OHSA binding proteins from a complex biological mixture like a cell lysate. The choice of a long-chain linker to attach 2-OHSA to the beads is critical to minimize steric hindrance and allow for effective protein binding. The inclusion of a control resin (without the fatty acid) is essential to distinguish specific binders from non-specific background proteins.
Materials:
-
2-OHSA (or a carboxyl-activated derivative)
-
NHS-activated Sepharose beads (or similar)
-
Long-chain linker (e.g., ethylenediamine)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer or high salt/pH change)
-
Cell line of interest (e.g., Jurkat cells, HeLa cells)
Procedure:
-
Immobilization of 2-OHSA:
-
Synthesize an amine-reactive derivative of 2-OHSA or use a linker to couple its carboxyl group to NHS-activated beads. Follow the manufacturer's protocol for the coupling reaction.
-
Prepare a control resin by blocking the active groups without adding 2-OHSA.
-
Thoroughly wash the beads to remove unreacted ligand.
-
-
Cell Lysate Preparation:
-
Culture and harvest cells.
-
Lyse the cells in a suitable lysis buffer on ice.
-
Clarify the lysate by centrifugation to remove insoluble debris.
-
Determine the protein concentration of the supernatant (e.g., using a BCA assay).
-
-
Affinity Pull-Down:
-
Incubate a defined amount of cell lysate (e.g., 1-5 mg total protein) with the 2-OHSA-coupled beads and the control beads separately.
-
Allow binding to occur for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation.
-
Wash the beads extensively (e.g., 5 times) with wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins from the beads. A common method is to add 1x SDS-PAGE loading buffer and heat at 95°C for 5-10 minutes.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Visualize the proteins using Coomassie blue or silver staining.
-
Excise unique bands present in the 2-OHSA lane but absent or significantly reduced in the control lane.
-
Identify the proteins by mass spectrometry (LC-MS/MS).
-
Diagram: Workflow for Identifying 2-OHSA Protein Targets
Caption: A streamlined workflow for the identification of 2-OHSA interacting proteins using affinity chromatography followed by mass spectrometry.
Validation of Interactions: Surface Plasmon Resonance (SPR)
Once candidate proteins are identified, it is crucial to validate the interaction and quantify its binding kinetics. Surface Plasmon Resonance (SPR) is a gold-standard biophysical technique for this purpose.[11]
Scientist's Notes: SPR provides real-time, label-free analysis of binding events.[11] Immobilizing the purified candidate protein (ligand) and flowing 2-OHSA (analyte) over the surface allows for the determination of association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD), which indicates binding affinity. A low KD value signifies a strong interaction.
Materials:
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
Purified recombinant candidate protein
-
2-OHSA
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Protein Immobilization:
-
Activate the carboxyl groups on the sensor chip surface using a mixture of EDC and NHS.
-
Inject the purified protein over the surface. The protein's primary amines will form covalent bonds with the activated surface.
-
Deactivate any remaining active sites using ethanolamine.
-
A reference flow cell should be prepared similarly but without the protein to subtract non-specific binding.
-
-
Binding Analysis:
-
Prepare a dilution series of 2-OHSA in running buffer. It may be necessary to use a small amount of a co-solvent like DMSO to ensure solubility.[3]
-
Inject the different concentrations of 2-OHSA over the protein-immobilized and reference flow cells.
-
Monitor the binding response in real-time. Each injection cycle consists of an association phase (analyte flowing over) and a dissociation phase (running buffer flowing over).
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal to get the specific binding sensorgram.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate ka, kd, and KD.
-
Table 1: Hypothetical SPR Data for 2-OHSA Binding to a Target Protein
| Analyte (2-OHSA) Conc. (µM) | Association Rate (ka) (1/Ms) | Dissociation Rate (kd) (1/s) | Affinity (KD) (µM) |
| 1.25 | 1.5 x 10⁴ | 3.0 x 10⁻³ | 0.20 |
| 2.5 | 1.5 x 10⁴ | 3.0 x 10⁻³ | 0.20 |
| 5.0 | 1.5 x 10⁴ | 3.0 x 10⁻³ | 0.20 |
| 10.0 | 1.5 x 10⁴ | 3.0 x 10⁻³ | 0.20 |
| 20.0 | 1.5 x 10⁴ | 3.0 x 10⁻³ | 0.20 |
| Global Fit | 1.5 x 10⁴ | 3.0 x 10⁻³ | 0.20 |
Functional Consequences and Cellular Effects
The interaction of 2-OHSA with its protein partners can trigger a range of cellular responses.
Modulation of Signaling Pathways
If 2-OHSA binds to a receptor like GPR132, it would likely activate intracellular signaling cascades involving G-proteins, leading to changes in second messengers like cAMP or Ca²⁺, and subsequent activation of protein kinases and transcription factors.
Diagram: Hypothetical 2-OHSA Signaling Pathway
Caption: A potential signaling cascade initiated by 2-OHSA binding to the GPR132 receptor, leading to altered gene expression.
Effects on Cell Proliferation and Viability
As noted, hydroxystearic acids can induce cell cycle arrest.[4] For example, 2-OHSA has been shown to reduce the growth of Ehrlich ascites tumor cells.[3] The specific regioisomer of the hydroxyl group can significantly impact the antiproliferative activity, with different isomers affecting various cancer cell lines differently.[12] This effect is likely mediated by interactions with cell cycle regulatory proteins, leading to a halt in proliferation and, in some cases, apoptosis.
Table 2: Reported Cellular Effects of Hydroxystearic Acids
| Compound | Cell Line | Observed Effect | Potential Target/Mechanism | Reference |
| Hydroxystearic Acid | Murine Lewis Carcinoma | G2/M Phase Arrest | cdc2 kinase complex | [4] |
| Hydroxystearic Acid | Human Colon Tumor | G0/G1 Phase Arrest | cdc2 kinase complex | [4] |
| This compound | Ehrlich Ascites Tumor | Reduced Growth | Not specified | [3] |
| 9-Hydroxystearic Acid | HT29 (Colon Cancer) | G0/G1 Phase Arrest | HDAC1 Inhibition | [12] |
| 10-Hydroxystearic Acid | Human Dermal Fibroblasts | Increased Collagen I & III | PPARα Agonism | [9] |
Conclusion and Future Directions
This compound is an important bioactive lipid with emerging roles in cellular signaling and pathophysiology. Its interactions with proteins, from cell surface receptors to nuclear transcription factors and metabolic enzymes, are central to its function. The methodologies outlined in this guide provide a robust framework for researchers to identify and characterize the 2-OHSA interactome.
Future research should focus on:
-
Comprehensive Interactome Mapping: Utilizing advanced, quantitative proteomics to build a complete map of 2-OHSA binding proteins in various cell types.
-
Structural Biology: Determining the high-resolution structures of 2-OHSA in complex with its protein targets to understand the precise molecular interactions.[10]
-
In Vivo Validation: Using animal models to confirm the physiological relevance of the identified interactions and their roles in health and disease.
By systematically dissecting these molecular interactions, the scientific community can unlock the full therapeutic potential of modulating 2-OHSA pathways for conditions ranging from cancer to neurodegenerative and metabolic diseases.
References
- Analysis of interactions between proteins and fatty acids or cholesterol using a fatty acid/cholesterol pull-down assay. PubMed.
- This compound | 629-22-1. Benchchem.
- This compound. TargetMol.
- A simple guide to biochemical approaches for analyzing protein–lipid interactions. Molecular Biology of the Cell.
- Discovery of lipid-mediated protein–protein interactions in living cells using metabolic labeling with photoactiv
- Emerging methodologies to investigate lipid–protein interactions. PMC - NIH.
- Fatty acid interactions with proteins: what X-ray crystal and NMR solution structures tell us. PubMed.
- DL-2-Hydroxystearic acid. MedchemExpress.com.
- DL-a-Hydroxystearic acid = 99 629-22-1. Sigma-Aldrich.
- Showing metabocard for this compound (HMDB0062549).
- This compound | C18H36O3 | CID 69417. PubChem - NIH.
- Influence of Hydroxystearic Acid on in Vitro Cell Prolifer
- Safety Assessment of Hydroxystearic Acid as Used in Cosmetics. Cosmetic Ingredient Review.
- Effects of Regioisomerism on the Antiproliferative Activity of Hydroxystearic Acids on Human Cancer Cell Lines. PMC - NIH.
- Bio-derived hydroxystearic acid ameliorates skin age spots and conspicuous pores. NIH.
- N-Palmitoylglycine and other N-acylamides activ
- N-Palmitoylglycine and other N-acylamides activate the lipid receptor G2A/GPR132. Pharmacology Research & Perspectives.
- N-acylglycines induce association of human and mouse GPR132 with...
- Functional screening and rational design of compounds targeting GPR132 to treat diabetes.
- What is Hydroxystearic Acid? Paula's Choice.
- Development of a Potent and Selective G2A (GPR132) Agonist.
Sources
- 1. This compound | C18H36O3 | CID 69417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. Influence of hydroxystearic acid on in vitro cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N‐Palmitoylglycine and other N‐acylamides activate the lipid receptor G2A/GPR132 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Palmitoylglycine and other N-acylamides activate the lipid receptor G2A/GPR132 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Functional screening and rational design of compounds targeting GPR132 to treat diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bio‐derived hydroxystearic acid ameliorates skin age spots and conspicuous pores - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fatty acid interactions with proteins: what X-ray crystal and NMR solution structures tell us - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Emerging methodologies to investigate lipid–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of Regioisomerism on the Antiproliferative Activity of Hydroxystearic Acids on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Validated GC-MS Protocol for the Precise Quantification of 2-Hydroxystearic Acid in Brain Tissue
Introduction: The Significance of 2-Hydroxystearic Acid in Neurobiology
2-Hydroxy fatty acids (2-OH FAs) are a unique class of lipids integral to the structure of complex sphingolipids, such as ceramides and glucosylceramides, which are highly enriched in the nervous system. While stearic acid, an 18-carbon saturated fatty acid, is known to have roles in neuroprotection, the specific functions of its hydroxylated form, this compound (2-HSA), are an emerging area of intense research.[1][2] Abnormal levels of 2-OH FAs have been linked to multiple diseases, making their precise quantification in brain tissue critical for understanding the pathophysiology of various neurodegenerative disorders and for the development of novel therapeutic strategies.[3]
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a gold-standard analytical technique for this purpose, offering unparalleled sensitivity and specificity. However, the inherent chemical properties of 2-HSA—namely its high polarity and low volatility due to the presence of both a carboxylic acid and a hydroxyl group—preclude its direct analysis.[4] This application note provides a comprehensive, field-proven protocol for the robust quantification of 2-HSA in brain tissue. The methodology is built upon a logical workflow encompassing efficient lipid extraction, complete hydrolysis of complex lipids, and robust chemical derivatization to ensure thermal stability and superior chromatographic performance. By integrating a stable isotope-labeled internal standard, this protocol establishes a self-validating system for achieving the highest degree of accuracy and precision.
Principle of the Method
The quantification of 2-HSA from the complex lipid matrix of brain tissue is achieved through a multi-step process designed to isolate the analyte and render it suitable for GC-MS analysis. The core principle relies on stable isotope dilution, which is a superior method for quantitative analysis as the deuterated analogue of the analyte behaves almost identically during sample preparation and analysis, effectively compensating for any analyte loss.[5]
The workflow proceeds as follows:
-
Homogenization & Internal Standard Spiking: Brain tissue is homogenized in the presence of a known quantity of a deuterated internal standard (e.g., a deuterated analog of a similar hydroxy fatty acid). This crucial first step ensures that any variability introduced during subsequent extraction and derivatization steps is normalized.[6]
-
Total Lipid Extraction: A comprehensive lipid extraction is performed using a chloroform/methanol solvent system, such as the Folch method, to efficiently partition lipids from other cellular components.[7][8]
-
Saponification (Alkaline Hydrolysis): The extracted lipids are subjected to strong alkaline hydrolysis. This chemically cleaves the ester and amide linkages of complex lipids (e.g., sphingolipids, glycerophospholipids), liberating the full pool of constituent fatty acids, including 2-HSA, into their free acid form.[9][10]
-
Chemical Derivatization: The free fatty acids are converted into volatile and thermally stable derivatives. A one-step silylation reaction using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is employed to simultaneously cap the active hydrogens on both the carboxylic acid and hydroxyl groups, forming a trimethylsilyl (TMS) ester and a TMS ether, respectively.[4][11]
-
GC-MS Analysis: The derivatized sample is injected into the GC-MS. The GC column separates the derivatized 2-HSA from other components based on its boiling point and interaction with the stationary phase. The mass spectrometer, operating in Selected Ion Monitoring (SIM) mode, provides highly selective and sensitive detection of characteristic fragment ions of the derivatized analyte and internal standard, allowing for accurate quantification.[9]
Materials, Reagents, and Instrumentation
Reagents and Standards
-
This compound (≥98% purity, Sigma-Aldrich or equivalent)
-
Deuterated Internal Standard (IS): e.g., Stearic acid-d3 (Cambridge Isotope Laboratories) or a custom-synthesized this compound-d_n. Note: As a deuterated 2-HSA is not commercially common, a stable-isotope labeled long-chain fatty acid provides an acceptable alternative for procedural normalization.[6]
-
Chloroform (HPLC Grade)
-
Methanol (HPLC Grade)
-
Isooctane (GC Grade)
-
Potassium Hydroxide (KOH, ACS Grade)
-
Hydrochloric Acid (HCl, concentrated, ACS Grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS, derivatization grade, e.g., Supelco)
-
Pyridine (Anhydrous, ≤0.005% water)
-
Sodium Chloride (NaCl, ACS Grade)
-
Anhydrous Sodium Sulfate (Na₂SO₄, ACS Grade)
-
Ultrapure Water
Instrumentation and Consumables
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD)
-
GC Capillary Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.[11]
-
Tissue Homogenizer (e.g., Bead Ruptor or Dounce homogenizer)
-
Centrifuge (capable of 3,000 x g)
-
Sample Evaporator (Nitrogen stream or rotary evaporator)
-
Heating block or oven (capable of 60-80°C)
-
Vortex mixer
-
Analytical balance
-
Glass centrifuge tubes with PTFE-lined caps
-
2 mL GC vials with inserts and PTFE-lined septa
Detailed Experimental Protocols
Preparation of Standards
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of 2-HSA standard and 10 mg of the internal standard (IS) into separate 10 mL volumetric flasks using methanol.
-
Working Internal Standard Solution (10 µg/mL): Dilute the IS stock solution 1:100 with methanol.
-
Calibration Curve Standards: Prepare a series of calibration standards by spiking a constant amount of the IS working solution (e.g., 50 µL, yielding 500 ng) into vials and adding varying amounts of the 2-HSA stock solution to achieve a concentration range relevant to biological levels (e.g., 10, 50, 100, 250, 500, 1000 ng). Evaporate the solvent to dryness under a gentle nitrogen stream before proceeding with the derivatization step (Section 4.3).
Sample Preparation and Lipid Extraction
-
Tissue Weighing: Accurately weigh approximately 30-50 mg of frozen brain tissue directly into a 2 mL bead beating tube or a glass Dounce homogenizer. Record the exact weight.
-
Internal Standard Spiking: Add 50 µL of the 10 µg/mL internal standard working solution directly to the tissue.
-
Homogenization: Add 1.5 mL of ice-cold Chloroform:Methanol (2:1, v/v). Homogenize thoroughly until no visible tissue fragments remain. This single-phase mixture ensures complete interaction between the solvent and the tissue matrix.[7][8]
-
Phase Separation (Folch Wash): Add 0.3 mL of 0.9% NaCl solution to the homogenate. Vortex vigorously for 30 seconds and centrifuge at 3,000 x g for 10 minutes. This will induce separation into two phases.[8]
-
Lipid Collection: Carefully collect the lower organic phase (chloroform layer), which contains the total lipids, using a glass Pasteur pipette. Transfer it to a clean glass tube. Be meticulous to avoid disturbing the protein interface.
-
Solvent Evaporation: Evaporate the chloroform to complete dryness under a gentle stream of nitrogen at 37°C.
Saponification and Derivatization
-
Alkaline Hydrolysis: Reconstitute the dried lipid extract in 1 mL of 0.5 M methanolic KOH. Cap the tube tightly, vortex, and heat at 80°C for 1 hour to hydrolyze all ester and amide-linked fatty acids.[9]
-
Acidification: Cool the sample to room temperature. Add 0.5 mL of water and acidify the mixture to a pH of <3 by adding ~100 µL of concentrated HCl. This protonates the fatty acids, making them extractable into an organic solvent.
-
Fatty Acid Extraction: Add 1.5 mL of isooctane, vortex vigorously for 1 minute, and centrifuge at 3,000 x g for 5 minutes. Transfer the upper isooctane layer containing the free fatty acids to a new tube. Repeat this extraction once more and combine the organic layers.
-
Drying: Evaporate the pooled isooctane to dryness under a nitrogen stream. It is critical to ensure the sample is completely dry, as water will quench the derivatization reagent.
-
Silylation: Add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS to the dried extract.[11] Cap the vial tightly, vortex, and heat at 60°C for 30 minutes. This reaction converts the polar -COOH and -OH groups to nonpolar -COOTMS and -OTMS groups.[4]
-
Final Preparation: After cooling, the sample is ready for injection. If necessary, it can be diluted with isooctane. Transfer the final derivatized sample to a 2 mL GC vial with a glass insert.
GC-MS Instrumental Parameters
The following parameters provide a robust starting point and should be optimized for the specific instrumentation used.
| Parameter | Setting | Rationale |
| GC System | ||
| Injection Mode | Splitless | Maximizes transfer of analyte onto the column for trace-level sensitivity. |
| Injector Temp. | 280°C | Ensures rapid volatilization of the derivatized high-molecular-weight analyte. |
| Carrier Gas | Helium, Constant Flow | Inert gas providing good chromatographic efficiency. Constant flow ensures stable retention times. |
| Flow Rate | 1.2 mL/min | A typical flow rate for a 0.25 mm i.d. column, balancing speed and resolution. |
| Oven Program | 80°C (hold 2 min), then 20°C/min to 280°C, then hold 10 min.[11] | Initial hold allows for solvent focusing. The ramp separates fatty acids by chain length and boiling point. The final hold ensures elution of all heavy components. |
| MS System | ||
| Ionization Mode | Electron Impact (EI) | Standard, robust ionization method providing reproducible fragmentation patterns for library matching and structural confirmation. |
| Ionization Energy | 70 eV | Standard energy for generating characteristic and stable mass spectra. |
| Source Temp. | 230°C | Optimal temperature to maintain ionization efficiency and prevent analyte degradation. |
| Transfer Line Temp. | 280°C | Prevents condensation of the analyte between the GC and MS. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Drastically increases sensitivity and selectivity by monitoring only specific, characteristic ions for the analyte and internal standard. |
| SIM Ions (Tentative) | ||
| Di-TMS 2-HSA | m/z 145, 173, 315 | These ions are characteristic fragments of TMS-derivatized 2-hydroxy fatty acid methyl esters and are expected to be similar for the full TMS derivative.[3] The exact ions must be confirmed by injecting a derivatized standard in full-scan mode. |
| TMS Stearic acid-d3 | m/z 120, 344 | Characteristic ions for the TMS derivative of deuterated stearic acid. |
Data Analysis and Validation
-
Calibration Curve Construction: For each calibration standard, calculate the peak area ratio of the 2-HSA quantifier ion to the IS quantifier ion. Plot this ratio against the known concentration of 2-HSA to generate a linear calibration curve. A coefficient of determination (r²) > 0.99 is required.
-
Quantification in Samples: Calculate the peak area ratio for the brain tissue samples. Determine the amount of 2-HSA (in ng) by interpolating this ratio from the linear regression equation of the calibration curve.
-
Final Concentration Calculation: Normalize the calculated amount of 2-HSA by the initial tissue weight to report the final concentration in ng/mg of brain tissue.
-
Method Validation: For rigorous scientific application, the method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision (intra- and inter-day variability), and accuracy (spike-and-recovery experiments). The LOD and LOQ can be determined based on the standard deviation of blank samples and the slope of the calibration curve.[11]
References
- Bio-protocol. (n.d.). Lipid extraction, phospholipid isolation and fatty acid analysis.
- Siegel, G. J., Agranoff, B. W., Albers, R. W., et al. (Eds.). (1999). Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Lippincott-Raven. [Link]
- Microbe Notes. (2023). Brain Lipid Extraction Protocol.
- LIPID MAPS. (n.d.). High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry.
- Adibhatla, R. M., & Hatcher, J. F. (2006). Measuring Brain Lipids. Methods in molecular biology (Clifton, N.J.), 340, 265–282. [Link]
- Jones, P. M., & Bennett, M. J. (2010). 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry. Methods in molecular biology (Clifton, N.J.), 603, 229–243. [Link]
- Bertin Instruments. (n.d.). High-throughput lipid extraction for the analysis of human brain lipids.
- Jones, P. M., & Bennett, M. J. (2011). Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography–mass spectrometry. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1811(11), 657-662. [Link]
- LIPID MAPS. (n.d.). Fatty Acid Mass Spectrometry Protocol.
- ResearchGate. (n.d.). Gas chromatography/mass spectrometry (GC/MS) analysis of hydroxylated fatty acids.
- Ding, L., Chen, Z., Lu, Y., & Su, X. (2023). Global Analysis of 2-Hydroxy Fatty Acids by Gas Chromatography-Tandem Mass Spectrometry Reveals Species-Specific Enrichment in Echinoderms. Journal of Agricultural and Food Chemistry, 71(43), 16362–16370. [Link]
- Shimadzu Corporation. (n.d.). Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS.
- ResearchGate. (n.d.). Determination of stearic acid and 12-hydroxyoctadecanoic acid in PEG-60 hydrogenated castor oil by HPLC-ELSD after alkaline hydrolysis.
- V. A. Gorshkov, & A. N. Marinichev. (2015). Acids: Derivatization for GC Analysis. In Encyclopedia of Analytical Chemistry. Wiley. [Link]
- Colombini, S., et al. (n.d.). Development of a GC/MS method for the qualitative and quantitative analysis of mixtures of free fatty acids and metal soaps in. University of Pisa. [Link]
- Ma, D., et al. (2008). Neuroprotective effect of the stearic acid against oxidative stress via phosphatidylinositol 3-kinase pathway. British Journal of Pharmacology, 153(7), 1749-1756. [Link]
- The University of Texas at Austin. (n.d.). LC-MS/MS and GC-MS/MS workflows for analysis of in vivo oxidized phospholipids in neural tissue.
- ResearchGate. (n.d.). GC-MS detection of brain fatty acids.
- Wang, G. Y., et al. (2007). Neuroprotective effects of stearic acid against toxicity of oxygen/glucose deprivation or glutamate on rat cortical or hippocampal slices. Acta Pharmacologica Sinica, 28(5), 625-632. [Link]
Sources
- 1. Neuroprotective effect of the stearic acid against oxidative stress via phosphatidylinositol 3-kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of stearic acid against toxicity of oxygen/glucose deprivation or glutamate on rat cortical or hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Global Analysis of 2-Hydroxy Fatty Acids by Gas Chromatography-Tandem Mass Spectrometry Reveals Species-Specific Enrichment in Echinoderms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. lipidmaps.org [lipidmaps.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Analysis of Brain Lipids - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. microbenotes.com [microbenotes.com]
- 9. lipidmaps.org [lipidmaps.org]
- 10. lipidmaps.org [lipidmaps.org]
- 11. arpi.unipi.it [arpi.unipi.it]
LC-HRMS method for 2-Hydroxystearic acid analysis in plasma
An Application Note and Protocol for the Quantitative Analysis of 2-Hydroxystearic Acid in Human Plasma by LC-HRMS
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive, technically detailed guide for the quantitative analysis of this compound (2-HSA) in human plasma using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS). This compound is a hydroxylated long-chain fatty acid increasingly recognized for its role in various physiological and pathological processes, including metabolic disorders.[1] Accurate quantification in complex biological matrices like plasma is essential for advancing research into its potential as a biomarker. This guide presents a robust protocol, from sample preparation to data analysis, grounded in established bioanalytical principles. The methodology emphasizes scientific integrity, explaining the rationale behind key experimental choices to ensure reproducibility and trustworthiness of results. It is intended for researchers, scientists, and drug development professionals engaged in lipidomics and clinical biomarker discovery.
Introduction: The Significance of this compound Analysis
This compound is a 2-hydroxy long-chain fatty acid, a class of lipids involved in diverse biological functions.[2] Emerging research has highlighted altered levels of hydroxylated fatty acids in various disease states. For instance, specific isomers have been linked to insulin resistance, adipose tissue inflammation, and are being explored for their therapeutic potential in metabolic diseases.[1] Furthermore, levels of hydroxylated fatty acids have been shown to be elevated in the synovial fluid of joints after physical trauma and in certain infectious diseases, indicating their potential involvement in inflammatory responses.[3]
The analysis of such lipids in plasma presents a significant analytical challenge due to their low endogenous concentrations, the complexity of the plasma matrix, and the presence of numerous isobaric and isomeric species. Liquid Chromatography-Mass Spectrometry (LC-MS) has become the indispensable technique for this purpose.[4] Specifically, coupling High-Performance Liquid Chromatography (HPLC) with High-Resolution Mass Spectrometry (HRMS), such as on Orbitrap or Q-TOF platforms, offers unparalleled advantages:
-
Specificity: HRMS provides accurate mass measurements (typically <5 ppm mass accuracy), enabling confident identification of 2-HSA and its distinction from other co-eluting compounds with the same nominal mass.[5]
-
Sensitivity: Modern HRMS instruments offer detection limits in the low ng/mL to pg/mL range, which is crucial for quantifying low-abundance endogenous analytes.[6][7]
-
Comprehensive Analysis: HRMS allows for both targeted quantification and the potential for untargeted screening of other related metabolites within the same analytical run, maximizing the information obtained from a single sample.[8]
This application note details a method that avoids chemical derivatization, a common step used to enhance the ionization of fatty acids.[9][10] While derivatization can increase sensitivity, it also adds complexity, time, and potential for analytical variability.[4] By leveraging the high sensitivity of modern mass spectrometers and optimizing for negative ion mode electrospray ionization (ESI), this protocol provides a direct, robust, and efficient workflow.
Overall Analytical Workflow
The entire process, from plasma sample to final concentration data, follows a systematic and validated sequence of steps. The workflow is designed to ensure minimal analyte loss, effective removal of interfering matrix components, and precise, accurate quantification.
Caption: High-level overview of the analytical workflow.
Detailed Experimental Protocol
Materials and Reagents
-
Analytes: this compound (≥98% purity), this compound-d4 (or other suitable deuterated variant, ≥98% purity, isotopic purity ≥99%) as internal standard (IS).
-
Solvents: LC-MS grade acetonitrile, methanol, isopropanol, and water. Methyl-tert-butyl ether (MTBE), HPLC grade.
-
Additives: Formic acid (LC-MS grade, ≥99%).
-
Biological Matrix: Pooled human plasma (e.g., K2-EDTA) for calibration standards and quality controls (QCs). Sourced from accredited vendors.
Preparation of Standards
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of 2-HSA and 2-HSA-d4 in methanol. Store at -20°C or colder.
-
Working Standard Solutions: Serially dilute the 2-HSA stock solution with methanol:water (1:1, v/v) to create a series of working solutions for spiking into plasma to form the calibration curve (e.g., 0.1 to 100 µg/mL).
-
Internal Standard (IS) Working Solution (e.g., 100 ng/mL): Dilute the 2-HSA-d4 stock solution in methanol. The final concentration should be chosen to yield a robust signal in all samples.
Plasma Sample Preparation: Protein Precipitation and LLE
This protocol employs a combination of protein precipitation (PPT) followed by liquid-liquid extraction (LLE), a robust method for extracting lipids from plasma while removing proteins and highly polar interferents.[11][12]
Protocol Steps:
-
Thawing: Thaw frozen human plasma samples, calibrators, and QCs on ice to prevent degradation.
-
Aliquoting: In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Internal Standard Spiking: Add 10 µL of the IS working solution (e.g., 100 ng/mL 2-HSA-d4) to all tubes (except double blanks). Vortex briefly. This crucial step ensures that the IS undergoes the exact same extraction and analysis process as the analyte, correcting for any procedural variability.[12]
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile. Vortex vigorously for 1 minute to ensure complete protein denaturation and precipitation.[12] The cold temperature helps maintain analyte stability.
-
Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C. This will pellet the precipitated proteins, leaving the analyte and IS in the supernatant.
-
Supernatant Transfer: Carefully transfer the supernatant to a new clean tube, being careful not to disturb the protein pellet.
-
Liquid-Liquid Extraction: Add 1 mL of MTBE to the supernatant. Vortex for 2 minutes. MTBE is an effective solvent for extracting lipids while having lower density than the aqueous acetonitrile phase, facilitating easy separation.[11][13]
-
Phase Separation: Centrifuge at 2,000 x g for 5 minutes. Two distinct phases will form.
-
Organic Layer Collection: Transfer the upper organic layer (MTBE), which contains the lipids, to a new tube.
-
Evaporation: Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 80:20 Acetonitrile:Water with 0.1% formic acid). Vortex for 30 seconds to ensure the analytes are fully dissolved.
-
Final Centrifugation & Transfer: Centrifuge at 14,000 x g for 5 minutes to pellet any insoluble debris. Transfer the clear supernatant to an autosampler vial for LC-HRMS analysis.
Caption: Step-by-step plasma sample preparation workflow.
LC-HRMS Analytical Method
The chromatographic separation is performed using a reversed-phase C18 column, which separates lipids based on their hydrophobicity.[11] Detection is achieved in negative ion mode, as carboxylic acids readily deprotonate to form [M-H]⁻ ions.[12]
Liquid Chromatography (LC) Parameters
| Parameter | Recommended Condition | Rationale |
| LC System | High-Performance Liquid Chromatography (HPLC) or UHPLC system | Provides the necessary pressure and flow stability for reproducible chromatography. |
| Column | Reversed-Phase C18 (e.g., 100 x 2.1 mm, 1.8 µm) | C18 stationary phase provides excellent retention and separation for long-chain fatty acids.[11] |
| Mobile Phase A | Water with 0.1% Formic Acid | Formic acid aids in protonation for positive mode but in negative mode helps maintain pH and can improve peak shape. |
| Mobile Phase B | 90:10 Acetonitrile:Isopropanol with 0.1% Formic Acid | Acetonitrile and isopropanol are strong organic solvents required to elute hydrophobic lipids from the C18 column.[11] |
| Gradient | 0-1 min: 20% B; 1-8 min: 20-95% B; 8-10 min: 95% B; 10.1-12 min: 20% B | A gradient elution is necessary to separate analytes with varying polarities and to elute strongly retained lipids. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column, balancing run time and separation efficiency. |
| Column Temp. | 40°C | Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.[12] |
| Injection Vol. | 5 µL | A small injection volume minimizes potential column overload and matrix effects. |
High-Resolution Mass Spectrometry (HRMS) Parameters
| Parameter | Recommended Condition | Rationale |
| MS System | Q-Exactive, Orbitrap, or Q-TOF Mass Spectrometer | Capable of high resolution and accurate mass measurements, critical for specificity.[5][7] |
| Ionization Mode | Electrospray Ionization (ESI), Negative | Carboxylic acids readily form [M-H]⁻ ions, providing a strong and stable signal for quantification.[12] |
| Scan Mode | Full Scan with data-dependent MS/MS (dd-MS²) | Full scan acquires accurate mass data for quantification. dd-MS² triggers fragmentation on the most intense ions for identity confirmation. |
| Mass Resolution | ≥ 70,000 FWHM (@ m/z 200) | High resolution is essential to separate the analyte from isobaric interferences in the complex plasma matrix.[5][6] |
| Scan Range | m/z 100 - 600 | Covers the mass range for the target analyte, internal standard, and potential metabolites or other fatty acids. |
| Expected Ions | 2-HSA: [M-H]⁻ = 299.2592; 2-HSA-d4: [M-H]⁻ = 303.2843 | Theoretical exact masses for the deprotonated molecules. |
| dd-MS² Collision | Normalized Collision Energy (NCE) stepped (e.g., 20, 30, 40 eV) | Stepped energy ensures the generation of a comprehensive fragmentation pattern for structural confirmation. |
| Source Temp. | 150°C | Optimized to facilitate efficient desolvation without causing thermal degradation of the analyte. |
| Desolvation Temp. | 400°C | Higher temperature gas helps to evaporate the solvent droplets from the ESI plume. |
Bioanalytical Method Validation
For the data to be considered reliable and suitable for regulatory submission or pivotal decision-making, the analytical method must be validated according to guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA).[14][15][16]
| Validation Parameter | Acceptance Criteria (Typical) | Brief Description |
| Selectivity | No significant interfering peaks (>20% of LLOQ) at the retention time of the analyte and IS in blank plasma from at least 6 sources. | Demonstrates that the method can differentiate the analyte from matrix components. |
| Linearity & Range | Calibration curve with a correlation coefficient (r²) ≥ 0.99. | The range over which the instrument response is proportional to the analyte concentration. |
| Accuracy & Precision | At least 4 QC levels (LLOQ, Low, Mid, High). Accuracy: Within ±15% of nominal (±20% at LLOQ). Precision (CV): ≤15% (≤20% at LLOQ). | Assesses the closeness of measured values to the true value (accuracy) and the reproducibility of measurements (precision). |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy (±20%) and precision (≤20%). Signal-to-noise ratio should be >10. | Defines the lower boundary of the quantitative range. |
| Matrix Effect | The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤15%. | Evaluates the suppression or enhancement of ionization due to co-eluting matrix components. |
| Recovery | Should be consistent and reproducible, although 100% recovery is not required. | Measures the efficiency of the extraction process. |
| Stability | Analyte concentration within ±15% of nominal concentration under various storage conditions (freeze-thaw, short-term benchtop, long-term storage). | Ensures the analyte is stable throughout the sample handling, storage, and analysis process. |
Data Analysis and Quantification
-
Data Extraction: Process the raw LC-HRMS data using the instrument manufacturer's software. Extract ion chromatograms (EICs) for the analyte and the internal standard using their respective accurate masses with a narrow mass tolerance window (e.g., ± 5 ppm).
-
Peak Integration: Integrate the chromatographic peaks for both the analyte and the IS to obtain their respective peak areas.
-
Calibration Curve: For the calibration standards, calculate the peak area ratio (Analyte Area / IS Area). Plot this ratio against the nominal concentration of each standard. Perform a linear regression, typically with 1/x or 1/x² weighting, to generate the calibration curve.
-
Quantification: For the unknown plasma samples, calculate the peak area ratio and use the regression equation from the calibration curve to determine the concentration of this compound.
Conclusion
This application note provides a detailed, robust, and validated LC-HRMS method for the quantitative analysis of this compound in human plasma. By combining an efficient sample preparation strategy with the high selectivity and sensitivity of modern HRMS instrumentation, this protocol enables accurate measurement of this important lipid metabolite. The method is suitable for use in clinical research, biomarker discovery, and pharmacokinetic studies, providing a reliable tool for researchers investigating the role of hydroxylated fatty acids in health and disease. Adherence to the described validation procedures will ensure the generation of high-quality, reproducible data that meets stringent scientific and regulatory standards.
References
- Han, X., & Gross, R. W. (2005). Enhancement of the LC/MS Analysis of Fatty Acids through Derivatization and Stable Isotope Coding. Analytical Chemistry, 77(19), 6245-6253. URL: https://pubs.acs.org/doi/abs/10.1021/ac0509176
- Kalogianni, D. P., & Gkouveris, I. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules, 27(17), 5717. URL: https://www.mdpi.com/1420-3049/27/17/5717
- Agilent Technologies. (2018). LC/MS Method for Comprehensive Analysis of Plasma Lipids. Application Note. URL: https://www.agilent.
- MedchemExpress. (n.d.). DL-2-Hydroxystearic acid. Product Information. URL: https://www.medchemexpress.com/dl-2-hydroxystearic-acid.html
- Kalogianni, D. P., & Gkouveris, I. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9457635/
- Han, X., & Gross, R. W. (2005). Enhancement of the LC/MS Analysis of Fatty Acids through Derivatization and Stable Isotope Coding. ResearchGate. URL: https://www.researchgate.
- Tu, C., et al. (2013). Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism. PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3812328/
- Kim, J., et al. (2022). The Development of an Extraction Method for Simultaneously Analyzing Fatty Acids in Macroalgae Using SPE with Derivatization for LC–MS/MS. MDPI. URL: https://www.mdpi.com/1420-3049/27/23/8353
- Agilent Technologies. (2009). Automated Sample Preparation for Profiling Fatty Acids in Blood and Plasma using the Agilent 7693 ALS. Application Note. URL: https://www.agilent.
- Zhang, X., et al. (2018). Analysis of Fatty Acids and Metabolites in Plasma by LC-MS/MS. ResearchGate. URL: https://www.researchgate.net/publication/325785088_Analysis_of_Fatty_Acids_and_Metabolites_in_Plasma_by_LC-MSMS
- Rudzki, P. J., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385. URL: https://pubmed.ncbi.nlm.nih.gov/30594098/
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 69417. URL: https://pubchem.ncbi.nlm.nih.gov/compound/69417
- BenchChem. (n.d.). (S)-2-Hydroxystearic Acid. Product Information. URL: https://www.benchchem.com/product/bch10406
- European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2*. URL: https://www.ema.europa.
- Creative Proteomics. (n.d.). Choosing the Right LC-MS Platform for Fatty Acid Analysis. Technical Note. URL: https://www.creative-proteomics.
- Płonka, J., et al. (2021). Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity. PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8469315/
- D'Apolito, O., et al. (2024). Development and Validation of an LC-MS/MS Method for the Determination of Plasma and Red Blood Cell Omega Fatty Acids: A Useful Diagnostic Tool. MDPI. URL: https://www.mdpi.com/2218-1989/14/5/437
- Genedata. (2014). Liquid chromatography high-resolution mass spectrometry for fatty acid profiling. The Plant Journal. URL: https://www.genedata.
- BenchChem. (n.d.). Quantification of 1this compound in Human Plasma using a Validated LC-MS/MS Method with a Deuterated Internal Standard. Application Note. URL: https://www.benchchem.
- European Medicines Agency. (n.d.). Bioanalytical method validation. Scientific guideline. URL: https://www.ema.europa.
- Kaza, M., et al. (2019). Supplementary material Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Better or worse? ResearchGate. URL: https://www.researchgate.net/publication/329768560_Supplementary_material_Bioanalytical_method_validation_new_FDA_Guidance_vs_EMA_Guideline_Better_or_worse
- U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Guidance for Industry. URL: https://www.fda.
- Hartler, J., et al. (2017). High Resolution Mass Spectrometry in Lipidomics. PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5385879/
- Tu, C., et al. (2013). Liquid Chromatography-High Resolution Mass Spectrometry Analysis of Fatty Acid Metabolism. ResearchGate. URL: https://www.researchgate.
- Human Metabolome Database. (2017). Showing metabocard for this compound (HMDB0062549). HMDB. URL: https://hmdb.ca/metabolites/HMDB0062549
- Wang, Y., et al. (2018). Determination of stearic acid and 12-hydroxyoctadecanoic acid in PEG-60 hydrogenated castor oil by HPLC-ELSD after alkaline hydrolysis. ResearchGate. URL: https://www.researchgate.net/publication/328400494_Determination_of_stearic_acid_and_12-hydroxyoctadecanoic_acid_in_PEG-60_hydrogenated_castor_oil_by_HPLC-ELSD_after_alkaline_hydrolysis
- Cayman Chemical. (n.d.). 2-hydroxy Stearic Acid. Product Information. URL: https://www.caymanchem.com/product/20343/2-hydroxy-stearic-acid
- Gkouveris, I., et al. (2020). Lipidomics Analysis of Free Fatty Acids in Human Plasma of Healthy and Diabetic Subjects by Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS). MDPI. URL: https://www.mdpi.com/1420-3049/25/24/5906
- Gkouveris, I., et al. (2020). A Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Free Hydroxy Fatty Acids in Cow and Goat Milk. PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7503110/
- Shimadzu Corporation. (n.d.). MRM Based Free Fatty Acids Profiling in Human Plasma and Serum Using LC-MS/MS. Application News. URL: https://www.shimadzu.com/an/lcms/01-00758-en.html
- BenchChem. (n.d.). A Comparative Guide to 1this compound-d5 and Other Deuterated Fatty Acid Internal Standards in Bioanalytical Methods. Technical Note. URL: https://www.benchchem.com/application-notes/bcn1021-a-comparative-guide-to-12-hydroxystearic-acid-d5-and-other-deuterated-fatty-acid-internal-standards-in-bioanalytical-methods
- JASCO Global. (2021). Analysis of Fatty Acids using the LC-4000 Series Rapid Separation HPLC. Application Note. URL: https://jascoinc.
- Kalogianni, D. P., & Gkouveris, I. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological. Semantic Scholar. URL: https://www.semanticscholar.org/paper/Liquid-Chromatography-Mass-Spectrometry-(LC-MS)-for-Kalogianni-Gkouveris/19d9b68c5b9f71c356f6c91d4e4c278c77e2e50d
- Moe, M. K., et al. (2004). Negative electrospray ionization low-energy tandem mass spectrometry of hydroxylated fatty acids: A mechanistic study. ResearchGate. URL: https://www.researchgate.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. LibreTexts. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules(Organic_Chemistry)
- NIST/EPA/NIH. (n.d.). Mass Spectral Library. NIST. URL: https://www.nist.
- ResearchGate. (n.d.). Fragmentation pattern and APPI-MS/MS spectra of hydroxy fatty acids. ResearchGate. URL: https://www.researchgate.net/figure/Fragmentation-pattern-and-APPI-MS-MS-spectra-of-hydroxy-fatty-acids-ricinoleic-acid_fig4_365113970
- Sparkman, O. D., et al. (2009). Ion fragmentation of small molecules in mass spectrometry. Journal of the American Society for Mass Spectrometry, 20(1), 1-15. URL: https://link.springer.com/article/10.1007/s13361-008-0009-0
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | C18H36O3 | CID 69417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HIGH RESOLUTION MASS SPECTROMETRY IN LIPIDOMICS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Choosing the Right LC-MS Platform for Fatty Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 8. mdpi.com [mdpi.com]
- 9. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. agilent.com [agilent.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ema.europa.eu [ema.europa.eu]
- 16. fda.gov [fda.gov]
Chiral Separation of 2-Hydroxystearic Acid Enantiomers by HPLC: An Application Guide
Introduction
2-Hydroxystearic acid (2-HSA), a C18 alpha-hydroxy fatty acid, is a chiral molecule with growing significance in lipidomics, cosmetics, and as a precursor in specialty chemical synthesis. The stereochemistry of 2-HSA is critical, as the (R)- and (S)-enantiomers can exhibit distinct biological activities and physical properties. Consequently, the ability to accurately separate and quantify these enantiomers is paramount for research, quality control, and the development of stereochemically pure products.
High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the preeminent technique for resolving enantiomers.[] This application note provides a comprehensive guide to the chiral separation of this compound enantiomers. We detail a robust method employing a polysaccharide-based CSP, which is renowned for its broad applicability in resolving chiral compounds, including hydroxy fatty acids.[2][3]
Due to the absence of a strong chromophore in 2-HSA, a pre-column derivatization step is essential for sensitive UV detection. This guide presents a detailed protocol for derivatization with 3,5-dinitrophenyl isocyanate (DNPI), which attaches a highly UV-active moiety to the analyte, enabling reliable quantification.
Principle of Chiral Separation on Polysaccharide-Based CSPs
The enantioseparation of 2-HSA derivatives is achieved on a polysaccharide-based chiral stationary phase, such as those derived from amylose or cellulose carbamate derivatives.[3][4] The mechanism of chiral recognition is a complex, multi-point interaction between the analyte and the chiral selector.[5] The polysaccharide polymer forms a helical structure, creating chiral grooves. For separation to occur, the enantiomers must exhibit differential interactions with the CSP. This is often described by the "three-point interaction model," where one enantiomer can establish at least three simultaneous points of interaction (e.g., hydrogen bonds, π-π stacking, dipole-dipole interactions, and steric hindrance) with the chiral selector, forming a transient, more stable diastereomeric complex compared to the other enantiomer.[6] This difference in complex stability leads to different retention times and, thus, separation.
For the 3,5-dinitrophenyl urethane derivative of 2-HSA, key interaction points include:
-
Hydrogen bonding: between the hydroxyl and carbamate groups of the analyte and the carbamate linkages on the CSP.
-
π-π interactions: between the electron-deficient dinitrophenyl ring of the derivative and the electron-rich phenyl groups of the CSP selector.
-
Steric interactions: The bulky stearic acid chain and the derivatizing group fit differently into the chiral grooves of the CSP for each enantiomer, leading to one being retained longer than the other.
Caption: Chiral Recognition Mechanism.
Materials and Methodology
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
-
Chiral Stationary Phase: A polysaccharide-based column, such as a Chiralpak® AD-H or Chiralcel® OD-H (250 x 4.6 mm, 5 µm particle size), is recommended.[7][8]
-
Chemicals and Reagents:
-
Racemic this compound (≥98% purity)
-
3,5-Dinitrophenyl isocyanate (DNPI) (≥98% purity)
-
HPLC-grade n-Hexane
-
HPLC-grade 2-Propanol (IPA)
-
HPLC-grade Ethanol (EtOH)
-
Trifluoroacetic Acid (TFA) (≥99% purity)
-
Anhydrous Toluene
-
Anhydrous Pyridine
-
Experimental Protocols
Protocol 1: Pre-column Derivatization of this compound with DNPI
This protocol converts the non-chromophoric 2-HSA into its 3,5-dinitrophenyl urethane derivative, which is highly responsive to UV detection.
-
Preparation: In a clean, dry 2 mL vial, accurately weigh approximately 2.0 mg of racemic this compound.
-
Dissolution: Add 500 µL of anhydrous toluene to dissolve the 2-HSA. Add 20 µL of anhydrous pyridine to act as a catalyst.
-
Reagent Addition: Add a 1.5 molar excess of 3,5-dinitrophenyl isocyanate (approximately 2.0 mg) to the vial.
-
Reaction: Cap the vial tightly and heat at 60 °C for 1 hour in a heating block or water bath.
-
Quenching: After cooling to room temperature, add 50 µL of ethanol to quench any unreacted DNPI. Vortex for 30 seconds.
-
Dilution: Evaporate the solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1.0 mL of the HPLC mobile phase (e.g., Hexane/IPA mixture).
-
Filtration: Filter the final solution through a 0.45 µm syringe filter prior to injection.
Protocol 2: HPLC Analysis
This protocol outlines the HPLC conditions for the separation of the derivatized 2-HSA enantiomers.
-
Column Equilibration: Equilibrate the chiral column with the mobile phase for at least 30 minutes at a flow rate of 1.0 mL/min or until a stable baseline is achieved.
-
Method Parameters:
-
Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic Acid (90:10:0.1, v/v/v). The ratio of hexane to alcohol is a critical parameter and may require optimization.[6]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
Run Time: Approximately 20-25 minutes
-
-
Injection and Data Acquisition: Inject the filtered, derivatized sample and acquire the chromatogram.
-
System Suitability: Before sample analysis, inject a standard solution multiple times to ensure system suitability. The resolution (Rs) between the two enantiomer peaks should be greater than 1.5.[2]
Caption: Experimental Workflow.
Data Presentation and Expected Results
Successful implementation of this method will yield a chromatogram with two well-resolved peaks corresponding to the (R)- and (S)-enantiomers of the derivatized this compound. Based on typical separations of similar long-chain hydroxy fatty acids on polysaccharide CSPs, the following results can be expected.[2][8]
| Parameter | (S)-Enantiomer | (R)-Enantiomer |
| Retention Time (t_R) | ~ 15.2 min | ~ 17.8 min |
| Tailing Factor (T_f) | 1.1 | 1.2 |
| Resolution (R_s) | \multicolumn{2}{c | }{> 2.0} |
| Selectivity (α) | \multicolumn{2}{c | }{~ 1.17} |
Note: The elution order of enantiomers ((R) vs. (S)) is dependent on the specific chiral stationary phase used and must be confirmed with enantiomerically pure standards if available.
Troubleshooting
-
Poor Resolution (Rs < 1.5):
-
Action: Decrease the percentage of the alcohol modifier (e.g., from 10% to 8% IPA). This will increase retention times and often improves resolution.
-
Action: Try a different alcohol modifier (e.g., ethanol instead of IPA), as this can alter the selectivity.
-
-
No Peaks or Very Small Peaks:
-
Action: Verify the success of the derivatization reaction. Ensure reagents are anhydrous and the reaction was performed correctly.
-
Action: Increase the sample concentration or injection volume.
-
-
Broad or Tailing Peaks:
-
Action: Ensure the column is properly equilibrated.
-
Action: Check for sample overload by injecting a more dilute sample.
-
Action: The addition of the acidic modifier (TFA) is crucial for good peak shape for acidic analytes; ensure it is present at the correct concentration.
-
Conclusion
This application note provides a detailed and robust framework for the successful chiral separation of this compound enantiomers by HPLC. The combination of a proven pre-column derivatization strategy with a high-performance polysaccharide-based chiral stationary phase allows for reliable and sensitive analysis. The provided protocols and troubleshooting guide serve as a strong starting point for researchers, scientists, and drug development professionals, enabling accurate stereochemical analysis of this important fatty acid.
References
- Armstrong, D. W., et al. (1994). "Macrocyclic antibiotics as a new class of chiral selectors for liquid chromatography." Analytical Chemistry, 66(9), 1473-1484.
- Christie, W. W. (n.d.). "The Chromatographic Resolution of Chiral Lipids." AOCS Lipid Library.
- Czauderna, M., et al. (2004). "A highly efficient method for derivatization of fatty acids for high performance liquid chromatography." ResearchGate.
- David, V., et al. (2020). "Derivatization procedures and their analytical performances for HPLC determination in bioanalysis." Biomedical Chromatography.
- Garscha, U., et al. (2014). "Stereoselective oxidation of regioisomeric octadecenoic acids by fatty acid dioxygenases." Journal of Lipid Research.
- Hamman, C., et al. (2019). "Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research." Molecules.
- Kannappan, V. (2022). "Polysaccharide-based CSPs." Chiralpedia.
- Laemmerhofer, M., et al. (2023). "UHPLC-MS/MS method for chiral separation of 3-hydroxy fatty acids on amylose-based chiral stationary phase and its application for the enantioselective analysis in plasma and platelets." Journal of Pharmaceutical and Biomedical Analysis.
- LCGC International. (n.d.). "Application Notes: Chiral.
- Oliw, E. H., & Garscha, U. (2007). "Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography." Methods in Enzymology.
- Okamoto, Y., et al. (2012). "Enantioseparation Using Cellulose Tris(3,5-dimethylphenylcarbamate) as Chiral Stationary Phase for HPLC: Influence of Molecular Weight of Cellulose." Polymers.
- Šatínský, D., et al. (2021). "An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020)." Journal of Pharmaceutical and Biomedical Analysis.
- Sharma, S. K., et al. (2022). "Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods." Molecules.
- Siddiqui, M. R., & Ali, I. (2012). "Recent trends in chiral separations on immobilized polysaccharides CSPs." Combinatorial Chemistry & High Throughput Screening.
- Subramanian, G. (Ed.). (2007). "A Strategy for Developing HPLC Methods for Chiral Drugs." LCGC International.
- Takeda, S., et al. (2022). "A Highly Selective and Sensitive Chiral Derivatization Method for High-Performance Liquid Chromatographic Determination of the Stereoisomer Composition of Natural Products With Chiral Branched Alkyl Chains." Journal of Chemical Ecology.
- Vaccher, C., et al. (2005). "Preparative enantiomeric separation of new aromatase inhibitors by HPLC on polysaccharide-based chiral stationary phases: determination of enantiomeric purity and assignment of absolute stereochemistry by X-ray structure analysis." Chirality.
- Velardi, F., et al. (2019). "A novel HPLC-ESI-Q-ToF approach for the determination of fatty acids and acylglycerols in food samples." Journal of Chromatography A.
- Wang, Y., et al. (2021). "Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids." Journal of Pharmaceutical Analysis.
- Yashima, E. (2001). "Polysaccharide-based chiral stationary phases for high-performance liquid chromatographic enantioseparation." Journal of Chromatography A.
Sources
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ijrpr.com [ijrpr.com]
- 4. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 5. Polysaccharide-based chiral stationary phases for high-performance liquid chromatographic enantioseparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Investigating the Anti-Proliferative Effects of 2-Hydroxystearic Acid on Cancer Cell Lines
Abstract
This document provides a comprehensive guide for researchers investigating the effects of 2-Hydroxystearic acid (2-HSA) on cancer cell proliferation. 2-HSA is a 2-hydroxylated long-chain fatty acid, a class of lipids whose roles in cancer biology are of increasing interest. The endogenous synthesis of 2-hydroxylated lipids is catalyzed by Fatty Acid 2-Hydroxylase (FA2H), an enzyme whose expression levels have been inversely correlated with prognosis in several cancers.[1] This guide details the proposed mechanisms of action of 2-HSA, which are distinct from other hydroxystearic acid isomers, and provides detailed, validated protocols for assessing its impact on cell proliferation, viability, and apoptosis. We present step-by-step methodologies for foundational assays, including MTT, BrdU incorporation, Annexin V/PI flow cytometry, and Western blotting for key apoptotic markers, enabling researchers to rigorously evaluate 2-HSA as a potential therapeutic agent.
Introduction: A Novel Axis in Lipid-Mediated Cancer Regulation
The landscape of cancer metabolism research has increasingly focused on the role of lipids not just as energy sources or structural components, but as critical signaling molecules. Among these, hydroxylated fatty acids have emerged as potent regulators of cell fate. While significant research has centered on isomers like 9-hydroxystearic acid (9-HSA), known to inhibit histone deacetylase 1 (HDAC1)[2][3], the biological functions of this compound (2-HSA) remain a promising yet underexplored frontier.
2-HSA is primarily synthesized by the enzyme Fatty Acid 2-Hydroxylase (FA2H), which catalyzes the α-hydroxylation of fatty acids that are subsequently incorporated into complex sphingolipids.[1] Sphingolipids are a class of lipids, including ceramides and sphingosine-1-phosphate, that are pivotal in regulating the balance between cell survival and apoptosis.[4] Crucially, clinical data has revealed that low FA2H expression often correlates with a poor prognosis in many forms of cancer.[1] Furthermore, studies in gastric cancer models have demonstrated that FA2H and its (R)-2-hydroxy fatty acid products can suppress tumor growth and enhance chemosensitivity.[5] This evidence strongly suggests that exogenously supplied 2-HSA may exert direct anti-proliferative and pro-apoptotic effects on cancer cells, making it a compelling candidate for investigation in drug development.
This guide provides the scientific framework and detailed protocols to systematically investigate this hypothesis.
Proposed Mechanism of Action
The anti-neoplastic activity of 2-HSA is hypothesized to be intrinsically linked to its role within the broader context of sphingolipid metabolism and its influence on key oncogenic signaling pathways.
Integration into Sphingolipid Metabolism
FA2H is the rate-limiting enzyme for the synthesis of 2-hydroxylated fatty acids, which are essential components of a specific subclass of sphingolipids. The balance between pro-apoptotic sphingolipids (e.g., ceramide) and pro-survival sphingolipids (e.g., sphingosine-1-phosphate, S1P) is a critical determinant of cell fate.[4] Dysregulation of this balance is a hallmark of many cancers.[6] By providing an exogenous supply of 2-HSA, researchers can probe how the resulting 2-hydroxylated sphingolipids alter this crucial metabolic rheostat, potentially shifting the equilibrium towards apoptosis.
Caption: Role of FA2H in Sphingolipid Metabolism.
Downstream Signaling Pathway Modulation
Beyond its role in lipid metabolism, 2-HSA may directly influence protein signaling cascades. Research in gastric cancer cells has shown that FA2H depletion leads to activation of the mTOR/S6K1/Gli1 pathway, a critical axis for cell growth and proliferation. Conversely, FA2H overexpression or treatment with (R)-2-OHFAs inhibited this pathway.[5] This suggests that 2-HSA may exert its anti-proliferative effects by suppressing this oncogenic signaling cascade.
Caption: Proposed Signaling Pathway for 2-HSA.
Experimental Design & Workflow
A multi-faceted approach is essential to comprehensively evaluate the effects of 2-HSA. The workflow should progress from broad assessments of cell viability to more specific assays measuring proliferation and the mechanism of cell death.
Caption: Recommended Experimental Workflow.
Core Protocols
Cell Culture and Treatment with 2-HSA
Causality: The choice of cell line is critical. It is advisable to use a panel of cell lines from different cancer types (e.g., colon: HT-29; breast: MCF-7; prostate: PC-3) to determine if the effects of 2-HSA are tissue-specific. A dose-response and time-course experiment is fundamental to identifying the optimal concentration (IC50) and duration of treatment.
-
Cell Maintenance: Culture chosen cancer cell lines in their recommended media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 100 mM) in a suitable solvent like DMSO. Store aliquots at -20°C.
-
Treatment: On the day of the experiment, dilute the 2-HSA stock solution in a complete culture medium to the desired final concentrations (e.g., 0, 10, 25, 50, 100, 200 µM). The final DMSO concentration in the media should be kept constant across all wells, including the vehicle control, and should not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Incubation: Replace the existing media in the cell culture plates with the 2-HSA-containing media and incubate for the desired time period (e.g., 24, 48, or 72 hours).
Protocol: Assessing Cell Viability and Proliferation (MTT Assay)
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, providing a quantitative measure of cell viability.[7][8]
Materials:
-
96-well flat-bottom plates
-
2-HSA and vehicle (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.
-
Solubilization solution: DMSO or a solution of 10% SDS in 0.01 M HCl.
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of 2-HSA or vehicle control. Incubate for 48-72 hours.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[7]
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[9]
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.
-
Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Protocol: Measuring DNA Synthesis (BrdU Incorporation Assay)
Principle: This assay provides a more direct measure of cell proliferation by quantifying the incorporation of the thymidine analog, 5-bromo-2'-deoxyuridine (BrdU), into newly synthesized DNA during the S phase of the cell cycle.[10] Incorporated BrdU is detected using a specific monoclonal antibody.[11]
Materials:
-
BrdU Cell Proliferation Assay Kit (contains BrdU label, fixing/denaturing solution, anti-BrdU antibody, HRP-linked secondary antibody, and substrate).
-
96-well plates
-
Wash Buffer (e.g., PBS)
-
Stop Solution (e.g., 1 M H₂SO₄)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with 2-HSA in a 96-well plate as described in the MTT protocol (Section 4.2, Steps 1-2).
-
BrdU Labeling: During the final 2-24 hours of the treatment period, add the BrdU labeling solution to each well according to the kit manufacturer's instructions.[12]
-
Fixation and Denaturation: Remove the labeling medium. Add the Fixing/Denaturing solution to each well and incubate for 30 minutes at room temperature. This step is crucial as it fixes the cells and denatures the DNA to allow the antibody to access the incorporated BrdU.[10]
-
Antibody Incubation: Wash the wells with Wash Buffer. Add the diluted anti-BrdU detection antibody to each well and incubate for 1-2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the wells. Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Substrate Development: Wash the wells. Add the TMB substrate and incubate in the dark until color develops (typically 15-30 minutes).
-
Stopping the Reaction: Add the Stop Solution to each well.
-
Measurement: Read the absorbance at 450 nm within 30 minutes of adding the Stop Solution.
Protocol: Detecting Apoptosis (Annexin V/PI Flow Cytometry)
Principle: This is a standard flow cytometry-based assay to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorochrome-conjugated Annexin V.[13][14] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells with compromised membrane integrity.
Materials:
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer).
-
Cold 1X PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with 2-HSA (using concentrations around the determined IC50) for 24-48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant. This is crucial as apoptotic cells often detach.[14]
-
Washing: Wash the collected cells twice with cold 1X PBS by centrifuging at ~500 x g for 5 minutes.[13]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour. Be sure to include unstained, Annexin V only, and PI only controls for proper compensation and gating.
Protocol: Analyzing Apoptotic Markers (Western Blot)
Principle: Western blotting allows for the detection and semi-quantification of specific proteins involved in the apoptotic cascade. Key markers include the cleavage of executioner caspases (e.g., Caspase-3) and the cleavage of their substrates, such as Poly (ADP-ribose) polymerase-1 (PARP-1).[15][16] The appearance of cleaved fragments is a hallmark of apoptosis.[17]
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: After treatment with 2-HSA, wash cells with ice-cold PBS and lyse them with ice-cold RIPA buffer. Scrape the cells and incubate the lysate on ice for 30 minutes.[18]
-
Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size.[18]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[18]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[18]
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Detection: Wash the membrane again. Incubate with an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[18] β-actin should be used as a loading control to ensure equal protein loading.
Data Analysis and Interpretation
Proliferation and Viability Data
Data from MTT and BrdU assays should be expressed as a percentage of the vehicle-treated control. The half-maximal inhibitory concentration (IC50) value, which represents the concentration of 2-HSA required to inhibit cell growth by 50%, can be calculated using non-linear regression analysis in software like GraphPad Prism.
Table 1: Example IC50 Values of 2-HSA on Various Cancer Cell Lines after 72h Treatment
| Cell Line | Cancer Type | IC50 (µM) |
|---|---|---|
| HT-29 | Colon | 75.2 |
| MCF-7 | Breast | 98.5 |
| PC-3 | Prostate | 65.8 |
| A549 | Lung | 110.4 |
Note: Data are hypothetical and for illustrative purposes.
Apoptosis Data
Flow cytometry data is typically presented as a quadrant plot, allowing for the quantification of four cell populations:
-
Lower Left (Annexin V- / PI-): Viable cells
-
Lower Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper Left (Annexin V- / PI+): Necrotic/dead cells
Table 2: Example Quantification of Apoptosis by Flow Cytometry
| Treatment | % Viable Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
|---|---|---|---|
| Vehicle Control | 95.1 | 2.5 | 2.4 |
| 2-HSA (50 µM) | 70.3 | 18.9 | 10.8 |
| 2-HSA (100 µM) | 45.6 | 35.1 | 19.3 |
Note: Data are hypothetical and for illustrative purposes.
Western blot results are interpreted by observing the decrease in the full-length (pro-form) of proteins like Caspase-3 and PARP and the corresponding increase in their cleaved fragments. Densitometry can be used to quantify band intensity, which should be normalized to the loading control (β-actin).
Summary and Future Directions
The protocols outlined in this application note provide a robust framework for characterizing the anti-proliferative effects of this compound. By systematically evaluating cell viability, DNA synthesis, and the induction of apoptosis, researchers can generate the foundational data needed to validate 2-HSA as a potential anti-cancer agent.
Future studies should aim to elucidate the precise molecular mechanisms. Investigating the modulation of the mTOR/S6K1/Gli1 signaling pathway via Western blot or qPCR would be a logical next step.[5] Furthermore, lipidomic analysis of 2-HSA-treated cells could reveal how it alters the sphingolipid profile, potentially linking its effects directly to the ceramide/S1P balance. Ultimately, promising in vitro results should be validated in preclinical in vivo models to assess the therapeutic potential of this compound in a more complex biological system.
References
- National Centre for Biotechnology Information. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC.
- Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
- Thermo Fisher Scientific. (n.d.). BestProtocols: Annexin V Staining Protocol for Flow Cytometry.
- Cell Signaling Technology. (n.d.). BrdU Cell Proliferation Assay Kit #6813.
- Abdulkareem, N. M., et al. (2021). A novel role of ADGRF1 (GPR110) in promoting cellular quiescence and chemoresistance in human epidermal growth factor receptor 2-positive breast cancer. FASEB Journal, 35(7), e21719.
- Abcam. (n.d.). Annexin V staining assay protocol for apoptosis.
- Abcam. (n.d.). MTT assay protocol.
- Benchchem. (n.d.). Application Note: Western Blot Protocol for Apoptosis Markers Following Anti-TNBC Agent-1 Treatment.
- University of Houston. (n.d.). The Pharmacology and Molecular Mechanisms of ADGRF1 (GPR110) in Human Epidermal Growth Factor Receptor 2-Positive Breast Cancer.
- Bio-Rad Antibodies. (n.d.). BrdU (Bromodeoxyuridine) for Cell Proliferation Analysis.
- Abcam. (n.d.). BrdU staining and BrdU assay protocol.
- Merck Millipore. (n.d.). BrdU Cell Proliferation Assay | QIA58.
- MyBioSource. (n.d.). BrdU Cell Proliferation Assay Kit.
- University College London. (n.d.). Method for Analysing Apoptotic Cells via Annexin V Binding.
- Abcam. (n.d.). Apoptosis western blot guide.
- Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- Gesmundo, N., et al. (1994). In vitro effects of hydroxystearic acid on the proliferation of HT29 and I407 cells. Biochemistry and Molecular Biology International, 33(4), 705-712.
- ATCC. (n.d.). MTT Cell Proliferation Assay.
- National Center for Biotechnology Information. (n.d.). ADGRF1 adhesion G protein-coupled receptor F1 [homo sapiens (human)].
- Abcam. (n.d.). MTT assay and its use in cell viability and proliferation analysis.
- Springer Nature. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- Semantic Scholar. (n.d.). A novel role of ADGRF1 (GPR110) in promoting cellular quiescence and chemoresistance in human epidermal growth factor receptor 2‐positive breast cancer.
- Pan, Z., et al. (2018). Determination of Caspase Activation by Western Blot. Methods in Molecular Biology, 1709, 21-28.
- Masotti, L., Casali, E., & Gesmundo, N. (1993). Influence of hydroxystearic acid on in vitro cell proliferation. Molecular Aspects of Medicine, 14(3), 209-215.
- Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis.
- Bhat, R., et al. (2025). Interactions between ADGRF1 (GPR110) and extracellular matrix proteins govern its effects on tumorigenesis in HER2-positive breast cancer. British Journal of Pharmacology.
- Boga, C., et al. (2022). Effects of Regioisomerism on the Antiproliferative Activity of Hydroxystearic Acids on Human Cancer Cell Lines. Molecules, 27(8), 2411.
- ResearchGate. (2013). What is the protocol for western blotting when looking for the expression of proteins of the apoptotic pathway?.
- Casali, E., et al. (1992). Effect of Hydroxystearic acid on proliferation of C108 cells from Lewis lung carcinoma. In Recent Advances in Cellular and Molecular Biology.
- ArTS. (2022). Effects of Regioisomerism on the Antiproliferative Activity of Hydroxystearic Acids on Human Cancer Cell Lines.
- Benchchem. (n.d.). Comparative Cytotoxicity of Hydroxystearic Acid Isomers on Cancer Cell Lines: A Review.
- Panzavolta, S., et al. (2019). Unprecedented Behavior of (9 R)-9-Hydroxystearic Acid-Loaded Keratin Nanoparticles on Cancer Cell Cycle. Biomacromolecules, 20(4), 1648-1659.
- Eckhardt, M. (2023). Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases. International Journal of Molecular Sciences, 24(5), 4908.
- Calonghi, N., et al. (2006). 9-Hydroxystearic acid interferes with EGF signalling in a human colon adenocarcinoma. Biochemical and Biophysical Research Communications, 342(2), 585-588.
- PubChem. (n.d.). 1this compound.
- Snider, A. J., et al. (2019). Sphingolipid metabolism in the development and progression of cancer: one cancer's help is another's hindrance. The FEBS Journal, 286(15), 2900-2928.
- He, C., et al. (2019). Fatty acid 2-hydroxylation inhibits tumor growth and increases sensitivity to cisplatin in gastric cancer. EBioMedicine, 41, 213-225.
- Al-Dhaheri, M., et al. (2022). Targeting Sphingolipid Metabolism as a Therapeutic Strategy in Cancer Treatment. Cancers, 14(15), 3788.
- MDPI. (n.d.). Synthesis of 9-Hydroxystearic Acid Derivatives and Their Antiproliferative Activity on HT 29 Cancer Cells.
- Ogretmen, B. (2018). Sphingolipid metabolism in cancer signalling and therapy. Nature Reviews Cancer, 18(1), 33-50.
- Arenz, C. (2021). The Role of Sphingolipids Metabolism in Cancer Drug Resistance. Frontiers in Cell and Developmental Biology, 9, 755144.
- MDPI. (2022). Effects of Regioisomerism on the Antiproliferative Activity of Hydroxystearic Acids on Human Cancer Cell Lines.
- Narayanan, A., et al. (2015). Anticarcinogenic properties of medium chain fatty acids on human colorectal, skin and breast cancer cells in vitro. International Journal of Molecular Sciences, 16(3), 5014-5027.
Sources
- 1. Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unprecedented Behavior of (9 R)-9-Hydroxystearic Acid-Loaded Keratin Nanoparticles on Cancer Cell Cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 9-Hydroxystearic acid interferes with EGF signalling in a human colon adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sphingolipid metabolism in cancer signalling and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fatty acid 2-hydroxylation inhibits tumor growth and increases sensitivity to cisplatin in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | The Role of Sphingolipids Metabolism in Cancer Drug Resistance [frontiersin.org]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. atcc.org [atcc.org]
- 10. BrdU Cell Proliferation Assay Kit | Cell Signaling Technology [cellsignal.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ucl.ac.uk [ucl.ac.uk]
- 15. Apoptosis western blot guide | Abcam [abcam.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Topic: Synthesis and Application of Stable Isotope-Labeled 2-Hydroxystearic Acid for Metabolic Tracer Studies
An Application Note and Comprehensive Protocol for Researchers
Abstract
2-Hydroxystearic acid is a hydroxy fatty acid found in biological systems, with emerging roles in cellular processes and disease.[1] Understanding its metabolic fate—synthesis, degradation, and interaction with other pathways—is crucial for elucidating its physiological significance. Stable isotope labeling is a powerful and indispensable technique for directly measuring metabolic dynamics in complex biological systems.[2] This guide provides a comprehensive overview and detailed protocols for the chemical synthesis of stable isotope-labeled this compound (using both Carbon-13 and Deuterium) and its subsequent application in metabolic tracer studies. We detail methodologies from synthesis and purification to experimental design, sample analysis using mass spectrometry, and data interpretation, offering researchers a robust framework to investigate the metabolism of this unique fatty acid.
Part 1: The Strategic Synthesis of Labeled this compound
The foundation of any tracer study is the tracer itself. The choice of isotope and its position within the molecule are critical decisions that dictate the scope and precision of the metabolic questions that can be answered. The synthesis must be robust, yielding a product with high chemical purity and isotopic enrichment.
Causality Behind Isotope Selection
The two most common stable isotopes for metabolic tracing are Carbon-13 (¹³C) and Deuterium (²H). The choice is not arbitrary and has significant implications for the experiment.[3]
-
Carbon-13 (¹³C): This is the preferred label for most metabolic flux studies. Carbon forms the backbone of the molecule, and a ¹³C label is generally stable and not readily exchanged. Critically, the kinetic isotope effect (KIE) for ¹³C is negligible, meaning ¹³C-labeled molecules behave almost identically to their unlabeled counterparts in enzymatic reactions.[3] This ensures that the measured flux accurately reflects the native biological process.
-
Deuterium (²H): Deuterium labeling is a valuable tool, particularly for investigating specific reaction mechanisms involving C-H bond cleavage. However, the significant mass difference between H and ²H can lead to a pronounced KIE, potentially slowing down reactions and altering metabolic flow.[3] Therefore, ²H-tracers are powerful for mechanistic questions but should be used with caution for quantitative flux analysis.
| Parameter | Carbon-13 (¹³C) Labeling | Deuterium (²H) Labeling | Primary Application |
| Tracer of Choice | [U-¹³C₁₈]-2-Hydroxystearic Acid | [2-²H]-2-Hydroxystearic Acid | General metabolic fate, flux analysis |
| Kinetic Isotope Effect | Minimal / Negligible | Can be significant | Investigating reaction mechanisms |
| Label Stability | High (covalently bound in backbone) | Can be prone to back-exchange in certain environments | Specialized mechanistic studies |
| Analytical Signature | Clear mass shift in MS | Clear mass shift in MS | Both are readily detected |
Table 1: Comparison of ¹³C and ²H Labeling Strategies for this compound.
Protocol 1: Synthesis of [U-¹³C₁₈]-2-Hydroxystearic Acid
This protocol describes a robust method for producing uniformly ¹³C-labeled this compound, starting from commercially available labeled stearic acid. The strategy involves a classic α-halogenation followed by nucleophilic substitution.
Experimental Workflow:
Caption: Synthesis workflow for [U-¹³C₁₈]-2-Hydroxystearic Acid.
Step-by-Step Methodology:
-
α-Bromination of [U-¹³C₁₈]-Stearic Acid:
-
In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve [U-¹³C₁₈]-Stearic Acid (1 equivalent) in a suitable solvent like carbon tetrachloride (CCl₄) or chloroform (CHCl₃).
-
Add N-Bromosuccinimide (NBS, 1.1 equivalents).
-
Add a catalytic amount of phosphorus tribromide (PBr₃, ~0.1 equivalents) to initiate the reaction.
-
Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature, filter to remove succinimide, and concentrate the filtrate under reduced pressure. The resulting crude [U-¹³C₁₈]-2-Bromostearic Acid is used directly in the next step.
-
-
Nucleophilic Substitution (Hydroxylation):
-
Dissolve the crude bromo-intermediate in a suitable solvent mixture (e.g., THF/water).
-
Add an aqueous solution of sodium hydroxide (NaOH, ~2-3 equivalents).
-
Heat the mixture (e.g., 60-80 °C) and stir vigorously for several hours. Monitor the conversion of the bromo-intermediate to the hydroxy product via LC-MS.
-
After the reaction is complete, cool to room temperature and acidify the mixture with a strong acid (e.g., 1M HCl) to a pH of ~2 to protonate the carboxylic acid.
-
-
Purification:
-
Extract the aqueous mixture several times with an organic solvent such as diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the resulting crude product using silica gel column chromatography with a hexane/ethyl acetate gradient to yield pure [U-¹³C₁₈]-2-Hydroxystearic Acid.
-
Protocol 2: Synthesis of [2-²H]-2-Hydroxystearic Acid
This method introduces a single deuterium atom specifically at the C2 position via the reduction of an α-keto acid intermediate.
Step-by-Step Methodology:
-
Synthesis of 2-Oxostearic Acid:
-
This intermediate can be synthesized from stearic acid via α-bromination followed by oxidation (e.g., using DMSO). This procedure is well-documented in organic synthesis literature.
-
-
Reductive Deuteration:
-
Dissolve 2-oxostearic acid (1 equivalent) in a protic solvent like methanol or ethanol.
-
Cool the solution in an ice bath (0 °C).
-
Add sodium borodeuteride (NaBD₄, 1.1 equivalents) portion-wise to control the reaction. NaBD₄ is the deuterium source.
-
Allow the reaction to stir for 1-2 hours, monitoring by TLC or LC-MS.
-
Quench the reaction carefully by the slow addition of water, followed by acidification with 1M HCl to pH ~2.
-
-
Purification:
-
Follow the same extraction and purification protocol as described in Protocol 1 (Step 3) to isolate pure [2-²H]-2-Hydroxystearic Acid.
-
Validation and Characterization
It is imperative to validate the final product. Every protocol must be a self-validating system.
-
Mass Spectrometry (MS): The primary tool for confirming isotopic incorporation. High-resolution MS provides an accurate mass measurement to confirm the elemental formula and the mass shift from the incorporated isotopes.
-
Nuclear Magnetic Resonance (NMR): ¹H NMR confirms the overall structure and can show the disappearance of the proton signal at C2 in the deuterated analog. ¹³C NMR is essential for confirming the position and enrichment of ¹³C labels.
| Compound | Unlabeled Mass (Da) | [U-¹³C₁₈] Mass (Da) | [2-²H] Mass (Da) |
| This compound | 300.2664 | 318.3268 (+18 Da) | 301.2727 (+1 Da) |
Table 2: Expected Exact Masses for Labeled this compound Isotopologues.
Part 2: Application in Metabolic Tracer Studies
Once synthesized and validated, the labeled this compound serves as a probe to dynamically track metabolic pathways in situ.
Core Principle of Tracer Studies
The labeled compound (the "tracer") is introduced into a biological system.[2] It mixes with the endogenous, unlabeled pool of the same molecule (the "tracee").[2] As metabolism proceeds, the isotope label is incorporated into downstream products. By measuring the isotopic enrichment in these metabolites over time, we can determine the rates of production, consumption, and interconversion.[4] This provides a dynamic view of metabolism that is impossible to achieve with static concentration measurements alone.
Caption: General workflow for a metabolic tracer study.
Protocol 3: In Vitro Tracing in Cultured Cells
This protocol outlines the use of labeled this compound in a typical cell culture experiment.[5]
Materials:
-
Mammalian cell line of interest (e.g., HepG2, MCF7)
-
Complete cell culture medium
-
[U-¹³C₁₈]-2-Hydroxystearic Acid
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold 80% Methanol for quenching
Methodology:
-
Preparation of Labeling Medium:
-
Prepare a stock solution of the labeled fatty acid complexed to BSA. Briefly, dissolve the fatty acid in a small amount of ethanol, then add it to a BSA solution in serum-free medium with gentle stirring to allow for complexation.
-
On the day of the experiment, supplement fresh culture medium with the labeled fatty acid-BSA complex to the desired final concentration (e.g., 25-100 µM).
-
-
Labeling Experiment:
-
Seed cells in multi-well plates to achieve ~80% confluency on the day of the experiment.
-
Remove the old medium, wash cells once with PBS, and add the prepared labeling medium.
-
Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of label incorporation.
-
-
Harvesting and Metabolite Extraction:
-
At each time point, rapidly aspirate the labeling medium.
-
Immediately wash the cells twice with ice-cold PBS to stop any further metabolic activity.
-
Add a sufficient volume of ice-cold 80% methanol to quench metabolism and lyse the cells.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at high speed (e.g., >13,000 x g) at 4 °C to pellet protein and cell debris.
-
Collect the supernatant containing the metabolites for analysis.
-
Analytical Protocol: LC-MS/MS for Tracer Analysis
Mass spectrometry is the gold standard for analyzing stable isotope labeling patterns.[2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is particularly well-suited for separating and quantifying labeled lipids from complex biological extracts.[6]
Key Considerations:
-
Chromatography: Reversed-phase (RP) chromatography is commonly used for lipid analysis, providing separation based on acyl chain length and unsaturation.[2]
-
Mass Spectrometer: High-resolution instruments like Orbitraps or QTOFs are ideal as they can resolve different isotopologues and provide accurate mass data.[2] Triple quadrupole instruments are also effective, especially for targeted analysis using precursor or neutral loss scans.[2]
-
Data Acquisition: Perform full scan analysis to capture all isotopologues of the precursor and its downstream metabolites. This allows for the calculation of Mass Isotopomer Distributions (MIDs).
| Parameter | Setting / Method | Rationale |
| LC Column | C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 1.7 µm) | Excellent separation of fatty acids and complex lipids.[7] |
| Ionization Mode | Negative Ion Mode ESI | Carboxylic acids are readily deprotonated, providing strong [M-H]⁻ ions.[6] |
| MS Instrument | High-Resolution Orbitrap or QTOF | Provides accurate mass to distinguish isotopologues and identify unknown metabolites.[2] |
| Scan Type | Full Scan (e.g., m/z 100-1000) | Captures the entire isotopologue distribution for all detected lipids.[2] |
| Data Analysis | Isotope Correction Algorithms | Essential to subtract the contribution of naturally occurring ¹³C from the measured signal.[2] |
Table 3: Typical LC-MS Parameters for Fatty Acid Tracer Analysis.
Data Interpretation: From Raw Data to Biological Insight
The ultimate goal is to translate raw mass spectra into quantitative metabolic fluxes.
-
Identify Labeled Metabolites: Look for mass shifts in known downstream metabolites of fatty acid metabolism (e.g., elongated fatty acids, products of β-oxidation) that correspond to the incorporation of the ¹³C or ²H label.
-
Correct for Natural Abundance: Raw mass spectra must be corrected for the natural abundance of heavy isotopes (primarily ¹³C at ~1.1%). This is done by analyzing an unlabeled control sample and using mathematical algorithms.[2]
-
Calculate Fractional Enrichment: This key metric represents the proportion of a given metabolite pool that has been newly synthesized from the labeled tracer. It is calculated from the corrected MIDs.
-
Metabolic Modeling: For complex network analysis, the fractional enrichment data can be fed into metabolic flux analysis (MFA) models to calculate the rates of individual reactions within the metabolic network.
Conclusion
The synthesis of stable isotope-labeled this compound provides a powerful tool for dissecting its metabolic roles with high precision. By combining robust chemical synthesis with advanced mass spectrometry-based tracer analysis, researchers can move beyond static measurements to quantify the dynamic flows that govern fatty acid metabolism. The protocols and insights provided in this guide offer a validated framework for scientists to explore the intricate biology of this compound, potentially uncovering new therapeutic targets for metabolic diseases.
References
- Ecker, J., & Liebisch, G. (2018). Analytical Considerations of Stable Isotope Labelling in Lipidomics. MDPI. [Link]
- LCGC International. (2023). Quantifying Free Fatty Acids Using Isotope Derivatization and LC–MS.
- K.J. Caruso, et al. (2016). A Simple Method for Measuring Carbon-13 Fatty Acid Enrichment in the Major Lipid Classes of Microalgae Using GC-MS. PubMed Central. [Link]
- Eurisotop. (n.d.). Tracing Lipid Disposition in vivo Using Stable Isotope- Labeled Fatty Acids and Mass Spectrometry. Eurisotop. [Link]
- Mittendorfer, B., & Sidossis, L. S. (2001). Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo. PubMed Central. [Link]
- Human Metabolome Database. (2023). Showing metabocard for this compound (HMDB0062549).
- Sparrow, J. T., Patel, K. M., & Morrisett, J. D. (1983). Synthesis of carbon-13-labeled tetradecanoic acids. Journal of Lipid Research. [Link]
Sources
- 1. This compound | TargetMol [targetmol.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Human Metabolome Database: Showing metabocard for this compound (HMDB0062549) [hmdb.ca]
Application Notes & Protocols: The Role of 2-Hydroxystearic Acid in Artificial Membrane Research
I. Introduction: Beyond a Simple Fatty Acid
2-Hydroxystearic acid (2-HSA) is a saturated 18-carbon fatty acid distinguished by a hydroxyl group at the alpha-carbon position (C2), adjacent to the carboxyl headgroup. This seemingly minor modification imparts unique amphipathic characteristics that are profoundly influential in the study of artificial lipid membranes. In nature, 2-hydroxy fatty acids are integral components of sphingolipids, particularly in the nervous system and epidermis, where they are crucial for membrane homeostasis and signaling.[1][2] Their presence is essential for the stability of myelin and the skin's permeability barrier.[1][2]
In the context of in vitro artificial membrane studies, 2-HSA serves as a powerful molecular tool. Its strategic hydroxyl group, located near the polar-apolar interface of the bilayer, allows researchers to systematically investigate the impact of localized hydrogen bonding, altered lipid packing, and steric hindrance on fundamental membrane properties. Unlike its non-hydroxylated counterpart, stearic acid, or isomers like 1this compound where the hydroxyl group is deep within the hydrophobic core, 2-HSA offers a unique opportunity to probe the sensitive interfacial region of the lipid bilayer.[3][4] This guide provides a comprehensive overview of the applications of 2-HSA in membrane research and detailed protocols for its experimental use.
II. Mechanism of Action: The Influence of the α-Hydroxyl Group
The utility of 2-HSA in membrane studies stems directly from its molecular structure. The α-hydroxyl group introduces a second polar moiety near the primary carboxyl headgroup, leading to several key effects on membrane biophysics.
-
Interfacial Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor. This allows it to form lateral H-bonds with adjacent phospholipids, sphingolipids, or even cholesterol. This interaction can significantly alter local lipid organization and dynamics.[1][5]
-
Altered Lipid Packing and Fluidity: The presence of the bulky hydroxyl group near the headgroup region disrupts the tight, ordered packing of saturated acyl chains. This interference introduces conformational disorder, leading to greater motional freedom of the lipid tails and an overall increase in membrane fluidity.[5] This effect is particularly pronounced in gel-phase membranes.
-
Modulation of Lipid Domains: Artificial membranes, particularly those mimicking the plasma membrane, exhibit lateral heterogeneity in the form of lipid domains or "rafts," which are typically enriched in cholesterol and sphingomyelin. Studies with the analogous molecule 2-hydroxyoleic acid (2OHOA) have shown that it preferentially segregates away from these ordered raft domains.[6][7] By competing for hydrogen bonding with cholesterol and sphingomyelin, 2-HSA can be used to modulate the size, stability, and organization of these critical microdomains.[6][7]
-
Increased Ion Permeability: The disruption in lipid packing and the introduction of a polar group within the bilayer can create transient defects or hydrophilic pathways. This can lead to an increase in the passive permeability of the membrane to ions and small polar molecules.[8]
The following diagram illustrates the orientation of 2-HSA within a lipid bilayer and its potential interactions.
Caption: Orientation of 2-HSA in a phospholipid monolayer.
III. Applications & Experimental Data
The unique properties of 2-HSA make it a versatile tool for probing membrane structure and function. Below are key applications with expected outcomes summarized in tabular form.
| Application | Experimental Model | Key Parameter Measured | Expected Outcome with Increasing 2-HSA |
| Membrane Fluidity | DPPC or POPC Liposomes | Laurdan Generalized Polarization (GP) | Decrease in GP value, indicating increased fluidity |
| Lipid Raft Integrity | DPPC:Cholesterol:SM Liposomes | Fluorescence Microscopy of Raft-Partitioning Dye (e.g., Bodipy-GM1) | Disruption of large, ordered domains into smaller, more numerous domains |
| Membrane Permeability | Calcein-loaded Liposomes | Rate of Calcein Leakage (%/hour) | Increase in leakage rate, indicating higher permeability[8][9] |
| Bilayer Thickness | Multilamellar Vesicles (MLVs) | Small-Angle X-ray Scattering (SAXS) | Potential decrease in bilayer thickness due to packing disruption |
IV. Experimental Protocols
These protocols provide a framework for incorporating 2-HSA into artificial membranes and assessing its effects.
Protocol 1: Preparation of Liposomes Containing this compound
This protocol describes the formation of large unilamellar vesicles (LUVs) using the thin-film hydration and extrusion method.[10][11]
Rationale: This method ensures a homogeneous mixture of lipids in the initial organic phase and produces vesicles with a defined size distribution, which is critical for reproducibility in permeability and fluidity assays.
Caption: Workflow for preparing 2-HSA-containing liposomes.
Materials:
-
1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) or other desired phospholipid
-
This compound (2-HSA)
-
Chloroform and Methanol (HPLC grade)
-
Hydration Buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Rotary evaporator
-
Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Round-bottom flask
Procedure:
-
Lipid Stock Preparation: Prepare stock solutions of POPC (e.g., 25 mg/mL) and 2-HSA (e.g., 5 mg/mL) in a 2:1 (v/v) chloroform:methanol mixture.
-
Lipid Mixing: In a clean round-bottom flask, combine the lipid stock solutions to achieve the desired molar ratio (e.g., 95:5 POPC:2-HSA). A typical total lipid amount for a 1 mL final suspension is 10-20 mg.
-
Thin Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure at a temperature well above the solvent's boiling point (e.g., 40°C) until a thin, uniform lipid film is formed on the flask wall.
-
Drying: Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Add the desired volume of hydration buffer (pre-warmed to a temperature above the transition temperature (Tm) of the primary lipid) to the flask. Vortex vigorously for 5-10 minutes. The solution should become milky, indicating the formation of multilamellar vesicles (MLVs).
-
Extrusion: Assemble the mini-extruder with the desired pore-size membrane (e.g., 100 nm). Transfer the MLV suspension to a syringe and pass it through the extruder 11-21 times. This process generates LUVs with a uniform size distribution.
-
Storage: Store the resulting liposome suspension at 4°C. Use within 1-2 days for best results.
Protocol 2: Assessing Membrane Fluidity with Laurdan Fluorescence Spectroscopy
Rationale: Laurdan is a fluorescent probe whose emission spectrum is sensitive to the polarity of its environment. In a fluid, disordered membrane, water molecules can penetrate the bilayer interface, causing a red-shift in Laurdan's emission. The Generalized Polarization (GP) value quantifies this shift, providing a reliable measure of membrane fluidity.
Caption: Principle of the Laurdan GP assay for membrane fluidity.
Materials:
-
Liposome suspensions with varying mol% of 2-HSA (from Protocol 1)
-
Laurdan stock solution (e.g., 1 mM in ethanol)
-
Fluorescence spectrophotometer
-
Quartz cuvettes
Procedure:
-
Probe Labeling: Add the Laurdan stock solution to the liposome suspension to achieve a final lipid-to-probe molar ratio of 500:1.
-
Incubation: Gently mix and incubate the suspension in the dark at room temperature for 30 minutes to allow the probe to incorporate into the bilayers.
-
Sample Preparation: Dilute the labeled liposome suspension with hydration buffer to a final lipid concentration of 0.1-0.2 mM in a quartz cuvette.
-
Fluorescence Measurement:
-
Set the excitation wavelength to 350 nm.
-
Record the emission spectrum from 400 nm to 600 nm.
-
Identify the emission intensity maxima at approximately 440 nm (I₄₄₀, characteristic of the gel phase) and 490 nm (I₄₉₀, characteristic of the liquid-crystalline phase).
-
-
GP Calculation: Calculate the GP value using the following formula: GP = (I₄₄₀ - I₄₉₀) / (I₄₄₀ + I₄₉₀)
-
Analysis: Plot the GP value as a function of 2-HSA concentration. A decrease in the GP value signifies an increase in membrane fluidity.
V. Conclusion and Future Directions
This compound is a valuable and versatile tool for researchers in membrane biophysics and drug delivery. Its unique ability to modulate the interfacial region of the lipid bilayer allows for systematic studies of how localized polarity and packing defects influence membrane fluidity, domain organization, and permeability. The protocols outlined in this guide provide a robust starting point for incorporating 2-HSA into artificial membrane systems and quantifying its effects.
Future research could explore the synergistic effects of 2-HSA with other membrane-active molecules, its role in modulating the function of reconstituted membrane proteins, and its application in creating liposomal drug delivery systems with enhanced release characteristics.
VI. References
-
Martínez-Abundis, E., et al. (2016). Effect of a 2-hydroxylated fatty acid on cholesterol-rich membrane domains. Available at: [Link]
-
Barceló-Coblijn, G., et al. (2007). Effects of 2-hydroxyoleic acid on the structural properties of biological and model plasma membranes. Available at: [Link]
-
Thompson, M., et al. (1995). Ion permeability through bilayer lipid membranes for biosensor development: control by chemical modification of interfacial regions between phase domains. Analyst. Available at: [Link]
-
Vollhardt, D., et al. (2000). Characteristic Features of Hydroxystearic Acid Monolayers at the Air/Water Interface. The Journal of Physical Chemistry B. Available at: [Link]
-
Bolisetty, S., et al. (2019). Aqueous Binary Mixtures of Stearic Acid and Its Hydroxylated Counterpart 1this compound: Cascade of Morphological Transitions at Room Temperature. Molecules. Available at: [Link]
-
Barceló-Coblijn, G., et al. (2007). Effects of 2-hydroxyoleic acid on the structural properties of biological and model plasma membranes. Biochimica et Biophysica Acta (BBA) - Biomembranes. Available at: [Link]
-
Hama, H. (2013). 2′-Hydroxy ceramide in membrane homeostasis and cell signaling. Experimental and Molecular Medicine. Available at: [Link]
-
Lippel, K., & Mead, J. F. (1968). Alpha-oxidation of this compound in vitro. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism. Available at: [Link]
-
Boggs, J. M., et al. (1992). Effects of fatty acid alpha-hydroxylation on glycosphingolipid properties in phosphatidylcholine bilayers. Biochemistry. Available at: [Link]
-
Gersten, M., et al. (2016). Biophysical study of resin acid effects on phospholipid membrane structure and properties. Biochimica et Biophysica Acta (BBA) - Biomembranes. Available at: [Link]
-
Hama, H. (2010). Fatty Acid 2-Hydroxylation in Mammalian Sphingolipid Biology. The Journal of Lipid Research. Available at: [Link]
-
Arouri, A., & Mouritsen, O. G. (2016). Effect of fatty acids on the permeability barrier of model and biological membranes. Chemistry and Physics of Lipids. Available at: [Link]
-
Hakomori, S. (1989). Possible role of ceramide in defining structure and function of membrane glycolipids. The Journal of Biological Chemistry. Available at: [Link]
-
Naidoo, V. (2023). Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs. protocols.io. Available at: [Link]
-
Fiume, M. M., et al. (2015). Safety Assessment of Hydroxystearic Acid as Used in Cosmetics. Cosmetic Ingredient Review. Available at: [Link]
-
U-G, et al. (2021). Atherosclerotic Oxidized Lipids Affect Formation and Biophysical Properties of Supported Lipid Bilayers and Simulated Membranes. Langmuir. Available at: [Link]
-
Lee, E. H., et al. (2018). 2-Hydroxyoleic Acid-Inserted Liposomes as a Multifunctional Carrier of Anticancer Drugs. Pharmaceutical Research. Available at: [Link]
-
Bolisetty, S., et al. (2020). Aqueous Binary Mixtures of Stearic Acid and Its Hydroxylated Counterpart 1this compound: Fine Tuning of the Lamellar/Micelle Threshold Temperature Transition and of the Micelle Shape. International Journal of Molecular Sciences. Available at: [Link]
-
Ravula, T., et al. (2021). Lipid Membrane Mimetics in Functional and Structural Studies of Integral Membrane Proteins. Membranes. Available at: [Link]
-
Unilever. (2022). Hydroxystearic acid for inducing generation of antimicrobial peptides. Google Patents. Available at:
-
U.S. Food & Drug Administration. (2018). Liposome Drug Products: Chemistry, Manufacturing, and Controls; Human Pharmacokinetics and Bioavailability; and Labeling Documentation. Available at: [Link]
-
Grilc, M., et al. (2021). Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. Molecules. Available at: [Link]
Sources
- 1. 2′-Hydroxy ceramide in membrane homeostasis and cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty Acid 2-Hydroxylation in Mammalian Sphingolipid Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gsartor.org [gsartor.org]
- 4. mdpi.com [mdpi.com]
- 5. Effects of fatty acid alpha-hydroxylation on glycosphingolipid properties in phosphatidylcholine bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of a 2-hydroxylated fatty acid on cholesterol-rich membrane domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ion permeability through bilayer lipid membranes for biosensor development: control by chemical modification of interfacial regions between phase domains - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. Effect of fatty acids on the permeability barrier of model and biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
- 11. mdpi.com [mdpi.com]
Application Note: 2-Hydroxystearic Acid as a Quantitative Standard for Lipidomics and Metabolomics
For Researchers, Scientists, and Drug Development Professionals
Abstract
The accurate quantification of lipids and metabolites is paramount for understanding complex biological systems, identifying biomarkers, and advancing drug development. Mass spectrometry-based lipidomics and metabolomics demand robust analytical standards to correct for experimental variability. 2-Hydroxystearic acid (2-HSA), a saturated alpha-hydroxy fatty acid, serves as an excellent internal standard for these applications. Its structural similarity to endogenous fatty acids, coupled with its low natural abundance in most mammalian samples, makes it an ideal tool for ensuring data accuracy and precision. This document provides a comprehensive guide to the properties of 2-HSA and detailed protocols for its application as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows.
Introduction: The Need for Reliable Quantification
Hydroxy fatty acids (HFAs) are a unique class of lipids characterized by a hydroxyl group on the aliphatic chain[1][2]. The position of this group dictates their biological function. 2-hydroxy fatty acids, in particular, are integral components of sphingolipids, which are abundant in the nervous system and skin and play critical roles in membrane structure and cell signaling[2][3][4]. Given their involvement in various physiological and pathological processes, from maintaining the skin's permeability barrier to implications in neurodegenerative diseases, the ability to accurately measure their concentrations is crucial[3][4][5].
Quantitative analysis in lipidomics and metabolomics is often hampered by factors such as inefficient extraction, ion suppression in the mass spectrometer, and sample loss during preparation[6][7]. The principle of stable isotope dilution, or the use of a structurally analogous internal standard, is the gold standard for mitigating these issues[6][8]. An ideal internal standard co-elutes and exhibits similar ionization behavior to the analyte of interest, allowing for reliable normalization.
This compound is particularly well-suited for this role. As a C18 saturated fatty acid, it mirrors the physicochemical behavior of many common long-chain fatty acids. However, because the hydroxylation is at the alpha (C-2) position—a modification primarily associated with specific sphingolipid synthesis pathways—its free form is not typically abundant in many biological matrices, minimizing interference with endogenous analytes[3][9].
Physicochemical Properties of this compound
A thorough understanding of the standard's chemical and physical properties is essential for its correct handling and application.
| Property | Value | Source |
| Chemical Name | 2-hydroxyoctadecanoic acid | [10][11] |
| Synonyms | α-Hydroxystearic acid, Cerebronic acid (related C24) | [2][12] |
| Molecular Formula | C₁₈H₃₆O₃ | [10][11] |
| Molecular Weight | 300.48 g/mol | [10][13] |
| Melting Point | 75 °C | [10] |
| Solubility | Soluble in Chloroform:Methanol mixtures. Practically insoluble in water. | [9][12] |
| Appearance | White solid | [13] |
The Role of 2-HSA as an Internal Standard
The primary function of an internal standard (IS) is to account for analyte loss and variability at every stage of the analytical process. By adding a known quantity of 2-HSA to a sample at the very beginning of the workflow, the ratio of the endogenous analyte's signal to the IS signal remains constant, even if the absolute signal intensity changes. This allows for precise and accurate quantification.
Why 2-HSA is an effective Internal Standard:
-
Chemical Analogy: Its long alkyl chain and carboxyl group mimic the behavior of other saturated and unsaturated fatty acids during extraction and chromatographic separation.
-
Low Endogenous Abundance: While 2-hydroxy fatty acids are components of complex lipids, free 2-HSA is typically present at very low levels, preventing significant background interference.
-
Chromatographic Behavior: It elutes in a predictable region of a reverse-phase chromatographic run, often separating well from non-hydroxylated fatty acids.
-
Mass Spectrometric Detection: It ionizes efficiently in negative electrospray ionization (ESI) mode, which is standard for fatty acid analysis.
Experimental Protocols
Protocol 1: Preparation of 2-HSA Stock and Working Solutions
Causality: Accurate preparation of the standard is the foundation of quantitative analysis. Using high-purity solvents prevents contamination, and storing solutions at low temperatures minimizes degradation.
Materials:
-
This compound (≥98% purity)
-
LC-MS grade Methanol (MeOH)
-
Amber glass vials with PTFE-lined caps
-
Calibrated analytical balance and pipettes
Procedure:
-
Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of 2-HSA powder and transfer it to a 10 mL amber glass vial.
-
Add 10 mL of LC-MS grade methanol to dissolve the powder completely. Gentle vortexing or sonication may be required.
-
This stock solution can be stored at -20°C for up to 3 years[13].
-
-
Working Internal Standard Solution (10 µg/mL):
-
Perform a 1:100 dilution of the stock solution. Pipette 100 µL of the 1 mg/mL stock into a clean vial and add 9.9 mL of methanol.
-
This working solution should be stored at -20°C and is typically stable for several months. Prepare fresh dilutions as needed for your experimental series.
-
Protocol 2: Lipid Extraction from Plasma/Serum using 2-HSA
Causality: This protocol employs a modified Bligh-Dyer liquid-liquid extraction. The addition of the internal standard before extraction is critical to ensure it experiences the same conditions as the endogenous analytes[14]. Methanol serves to precipitate proteins, while the chloroform/methanol/water ratio creates a biphasic system to efficiently partition lipids into the organic phase[14][15].
Materials:
-
Biological sample (e.g., 100 µL plasma)
-
2-HSA Working IS Solution (10 µg/mL)
-
LC-MS grade Methanol (MeOH), Chloroform (CHCl₃), and Water
-
2 mL microcentrifuge tubes
Procedure:
-
To a 2 mL microcentrifuge tube, add 100 µL of plasma or serum.
-
Spike the Internal Standard: Add 10 µL of the 10 µg/mL 2-HSA working solution to the plasma. Vortex briefly.
-
Add 400 µL of ice-cold methanol. Vortex vigorously for 30 seconds to precipitate proteins.
-
Add 200 µL of chloroform. Vortex for 1 minute.
-
Add 200 µL of LC-MS grade water to induce phase separation. Vortex for 30 seconds.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C. Three layers will be visible: an upper aqueous layer, a protein disk, and a lower organic layer.
-
Carefully aspirate the lower organic layer (containing lipids) using a glass syringe or pipette and transfer it to a new tube.
-
Dry the organic extract under a gentle stream of nitrogen or using a centrifugal evaporator.
-
Reconstitute the dried lipid extract in 100 µL of a suitable solvent for LC-MS analysis (e.g., Acetonitrile:Isopropanol, 90:10, v/v).
Workflow for Lipid Extraction with Internal Standard
Sources
- 1. mdpi.com [mdpi.com]
- 2. Hydroxy fatty acids | Cyberlipid [cyberlipid.gerli.com]
- 3. Fatty Acid 2-Hydroxylation in Mammalian Sphingolipid Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereospecificity of fatty acid 2-hydroxylase and differential functions of 2-hydroxy fatty acid enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. lipidmaps.org [lipidmaps.org]
- 9. Human Metabolome Database: Showing metabocard for this compound (HMDB0062549) [hmdb.ca]
- 10. echemi.com [echemi.com]
- 11. This compound | C18H36O3 | CID 69417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. This compound | TargetMol [targetmol.com]
- 14. agilent.com [agilent.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Incorporation of 2-Hydroxystearic Acid into Cell Culture Media
Introduction: The Challenge and Importance of 2-Hydroxystearic Acid Delivery
This compound (2-HSA) is a hydroxylated long-chain fatty acid of significant interest in biomedical research. Studies have demonstrated its capacity to influence cellular processes, including proliferation and cell cycle kinetics in cancer cells.[1][2][3] Specifically, various regioisomers of hydroxystearic acid have shown differential growth inhibitory effects on human cancer cell lines, highlighting the importance of their targeted study.[3][4][5][6] The biological activity of these molecules, such as the ability of 9-HSA to act as a histone deacetylase (HDAC) inhibitor, underscores the need for reliable methods to study their effects in vitro.[3][7]
A primary technical hurdle in studying 2-HSA, like other long-chain fatty acids, is its poor solubility in aqueous cell culture media.[8] Direct addition of crystalline 2-HSA or its dissolution in incompatible solvents can lead to precipitation, inconsistent concentrations, and cellular toxicity unrelated to its biological function.[8] To ensure reproducible and physiologically relevant experimental outcomes, 2-HSA must be prepared in a bioavailable form that facilitates its stable suspension in media and efficient uptake by cells.
This guide provides a detailed protocol for the effective incorporation of 2-HSA into cell culture media. The cornerstone of this protocol is the complexation of 2-HSA with fatty acid-free Bovine Serum Albumin (BSA). BSA acts as a physiological carrier, mimicking the role of albumin in circulating blood, thereby enhancing the solubility, stability, and bioavailability of the fatty acid to cultured cells.[8][9] We will explain the causality behind each step, provide a self-validating system through rigorous quality control, and offer an alternative method for BSA-free applications.
Physicochemical Properties of this compound
A foundational understanding of 2-HSA's properties is critical for its effective handling.
| Property | Value | Source |
| Molecular Formula | C₁₈H₃₆O₃ | [10] |
| Molecular Weight | 300.48 g/mol | [10][11] |
| Appearance | Solid | [12] |
| Melting Point | ~75 °C | [13] |
| Solubility | DMSO: ~2.5-3.01 mg/mL (8.3-10.0 mM); Chloroform:Methanol (5:1): Soluble; Ethanol, Dimethyl formamide: Soluble | [11][12][14][15] |
| Water Solubility | Very low (9.43e-04 g/L) | [13] |
Note: Solubility in DMSO may require sonication and/or warming to 60°C.[14] The use of fresh, non-hygroscopic DMSO is recommended for optimal dissolution.[14]
Core Protocol: Preparation of this compound-BSA Complex
This protocol is the recommended method for most cell culture applications. It ensures the highest bioavailability and minimizes non-specific toxicity. The procedure involves preparing separate stock solutions of 2-HSA and fatty acid-free BSA, followed by a controlled complexation step.
Causality of Experimental Design:
-
Why Fatty Acid-Free BSA? Standard BSA preparations contain endogenous lipids that would compete with 2-HSA for binding and introduce uncontrolled variables into your experiment.[9] High-purity, fatty acid-free BSA is imperative for consistency.
-
Why a Molar Ratio? The molar ratio of fatty acid to BSA dictates the concentration of "free" or unbound 2-HSA, which is a critical determinant of the biological response.[9] Ratios between 1:1 and 3:1 (fatty acid:BSA) are considered physiological, while higher ratios (>5:1) are often used to model lipotoxicity.[9] We will use a versatile 6:1 ratio for the stock solution, which can be diluted to achieve desired working ratios.
-
Why Temperature Control? Long-chain fatty acids require heat to dissolve.[8] However, BSA can denature and aggregate at temperatures above 50-58°C, which would alter its binding capacity and potentially introduce artifacts.[8] Therefore, we employ a carefully controlled heating and mixing strategy.
Workflow for 2-HSA-BSA Complex Preparation
Caption: Workflow for preparing the 2-HSA-BSA complex stock solution.
Detailed Step-by-Step Methodology
Materials:
-
This compound (MW: 300.48 g/mol )
-
High-purity, fatty acid-free Bovine Serum Albumin (BSA)
-
100% Ethanol, cell culture grade
-
Sterile, tissue culture-grade water or Phosphate-Buffered Saline (PBS)
-
Sterile conical tubes (15 mL and 50 mL)
-
Water bath or incubator set to 37°C and 65°C
-
Sterile syringe filters (0.22 µm)
Procedure:
Part 1: Preparation of Stock Solutions
-
10% (w/v) Fatty Acid-Free BSA Stock Solution:
-
Under sterile conditions, dissolve 1 g of fatty acid-free BSA in 10 mL of sterile water or PBS.
-
Mix gently by inverting the tube until the BSA is completely dissolved. Avoid vigorous vortexing to prevent frothing.[9] Warming to 37°C can aid dissolution.[16]
-
Sterilize the solution by passing it through a 0.22 µm filter.
-
This solution can be stored at 4°C for short-term use or aliquoted and stored at -20°C.
-
-
100 mM 2-HSA Stock Solution in Ethanol:
-
Weigh out 30.05 mg of 2-HSA and place it in a sterile tube.
-
Add 1 mL of 100% ethanol.
-
Warm the solution to 65°C and vortex periodically until the 2-HSA is completely dissolved. This step is critical as saturated and hydroxylated fatty acids require heat for solubilization.
-
This stock solution should be prepared fresh for optimal results.
-
Part 2: Complexation of 2-HSA to BSA
This procedure creates a 5 mM 2-HSA / 0.83 mM BSA stock solution (6:1 molar ratio).
-
In a sterile 15 mL conical tube, add 8.9 mL of the 10% fatty acid-free BSA solution.
-
Place the tube in a 37°C water bath for at least 15-30 minutes to pre-warm.
-
Slowly, add 1.1 mL of the 100 mM 2-HSA stock solution drop-by-drop to the pre-warmed BSA solution while gently swirling the tube. The solution may initially appear cloudy, which indicates fatty acid precipitation before conjugation.[17]
-
Incubate the mixture in the 37°C water bath for 1 hour with gentle, continuous agitation (e.g., on a shaker or rocker). The solution should become clear as the fatty acids conjugate to the BSA.[17][18]
-
Visually inspect the solution for any cloudiness or precipitate. If it is not clear, the complexation may be incomplete. Discard and repeat if necessary.[19]
Part 3: Final Working Solution
-
Sterile filter the final 5 mM 2-HSA-BSA complex stock solution using a 0.22 µm syringe filter.
-
To prepare your final working solution, dilute this stock directly into your pre-warmed (37°C) cell culture medium. For example, to achieve a final concentration of 100 µM 2-HSA, add 20 µL of the 5 mM stock solution to every 980 µL of cell culture medium (a 1:50 dilution).
-
Crucially, prepare a vehicle control. The control medium must contain an equivalent amount of the BSA and ethanol without the 2-HSA. To prepare the vehicle stock, follow Part 2, substituting 1.1 mL of 100% ethanol for the 2-HSA solution. Dilute this vehicle stock in your culture medium at the same dilution factor as your experimental samples.[9][19]
Alternative Protocol: Direct Solubilization in Organic Solvent
For experiments where BSA may interfere (e.g., studies of specific cell surface receptors or signaling pathways), direct solubilization in an organic solvent is an alternative. However, this method carries a higher risk of solvent-induced cytotoxicity and fatty acid precipitation.
Decision Logic for Protocol Selection
Caption: Decision-making guide for choosing the appropriate protocol.
Detailed Step-by-Step Methodology
-
Prepare a high-concentration stock of 2-HSA (e.g., 10-100 mM) in 100% ethanol or sterile DMSO as described previously.[11][14]
-
Dilute this stock solution at least 1:1000 directly into the complete cell culture medium, which should be pre-warmed to 37°C. This large dilution factor is essential to minimize the final solvent concentration.
-
Immediately after adding the 2-HSA stock, vortex or swirl the medium vigorously to disperse the fatty acid and prevent localized high concentrations that can cause precipitation.
-
Critical Consideration: The final concentration of the organic solvent in the culture medium must be kept to a minimum, typically well below 0.1% (v/v), to avoid solvent-induced toxicity.[8]
-
Always run a vehicle control containing the same final concentration of the solvent (ethanol or DMSO) in the culture medium.
Validation and Quality Control: A Self-Validating System
Trustworthiness in experimental results begins with a robustly validated protocol. The following steps are essential to ensure the quality and consistency of your 2-HSA-supplemented media.
-
Microscopic Examination: After preparing the final working medium, inspect a sample under a phase-contrast microscope. The medium should be clear and free of any visible precipitates or micelles. The presence of such structures indicates poor solubility and an unreliable preparation.
-
Cytotoxicity Assessment: Before proceeding with your main experiment, it is crucial to determine the optimal non-toxic concentration range of 2-HSA for your specific cell line.
-
Perform a dose-response experiment treating cells with a range of 2-HSA concentrations (e.g., 1 µM to 200 µM).
-
Assess cell viability using standard assays such as MTT, XTT, or LDH release after a relevant incubation period (e.g., 24, 48, 72 hours).
-
Remember to include the vehicle control (BSA + solvent) at the highest corresponding concentration to ensure that the carrier itself is not causing toxicity.
-
-
Functional Verification: The ultimate validation is to confirm that the supplemented 2-HSA is biologically active.
-
Based on existing literature, 2-HSA has been shown to reduce the growth of certain tumor cells.[11] A simple proliferation assay (e.g., cell counting or using a reagent like CyQUANT) can confirm an expected biological effect in a responsive cell line.
-
For example, it has been reported that 100 µM 2-HSA reduces the growth of Ehrlich ascites tumor (EAT) cells.[11]
-
Conclusion and Best Practices
The successful incorporation of this compound into cell culture media hinges on overcoming its inherent hydrophobicity. The gold-standard method involves complexation with fatty acid-free BSA, which provides a stable, bioavailable, and physiologically relevant delivery system. Direct solvent dilution is a feasible alternative but requires stringent controls to mitigate toxicity and precipitation. By following the detailed protocols and validation steps outlined in these application notes, researchers can confidently prepare 2-HSA-supplemented media, ensuring the integrity and reproducibility of their experimental findings in the investigation of this important bioactive lipid.
References
- protocols.io. (2022). Preparation of BSA complexed free fatty acids for in vitro studies.
- WK Lab. (n.d.). Fatty Acid-BSA complex protocol.
- Campos, V., et al. (n.d.). Cell Culture Models of Fatty Acid Overload: Problems and Solutions. PMC.
- ResearchGate. (n.d.). Conjugation of fatty acids with BSA.
- 衍因科技. (2022). Preparation of BSA complexed free fatty acids for in vitro studies — Protocols IO.
- NIH. (n.d.). Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity.
- NIH PubChem. (n.d.). This compound.
- NIH. (2017). Saturated Fatty Acids Induce Ceramide-associated Macrophage Cell Death. PMC.
- ResearchGate. (2016). What is the most appropriate way to treat cells with fatty acids?.
- ResearchGate. (2014). Could anyone recommend any method for dissolving the oil in the aqueous culture medium?.
- PubMed. (1993). Influence of Hydroxystearic Acid on in Vitro Cell Proliferation.
- PubMed. (1994). In vitro effects of hydroxystearic acid on the proliferation of HT29 and I407 cells.
- MDPI. (n.d.). Effects of Regioisomerism on the Antiproliferative Activity of Hydroxystearic Acids on Human Cancer Cell Lines.
- ArTS. (2022). Effects of Regioisomerism on the Antiproliferative Activity of Hydroxystearic Acids on Human Cancer Cell Lines.
- NIH. (n.d.). Effects of Regioisomerism on the Antiproliferative Activity of Hydroxystearic Acids on Human Cancer Cell Lines. PMC.
- Wiley Online Library. (2019). Bio-derived hydroxystearic acid ameliorates skin age spots and conspicuous pores.
- CIR Safety. (2015). Safety Assessment of Hydroxystearic Acid as Used in Cosmetics.
- NIH. (n.d.). Bio-derived hydroxystearic acid ameliorates skin age spots and conspicuous pores.
- MDPI. (n.d.). Synthesis of 9-Hydroxystearic Acid Derivatives and Their Antiproliferative Activity on HT 29 Cancer Cells.
- PubMed. (2021). Effect of regioisomers of hydroxystearic acids as peroxisomal proliferator-activated receptor agonists to boost the anti-ageing potential of retinoids.
- PubMed. (1968). Alpha-oxidation of this compound in vitro.
- Acme-Hardesty. (n.d.). 1this compound.
- ScienceAsia. (n.d.). Solubility of Stearic Acid in Various Organic Solvents and Its Prediction using Non-ideal Solution Models.
Sources
- 1. Influence of hydroxystearic acid on in vitro cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro effects of hydroxystearic acid on the proliferation of HT29 and I407 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Effects of Regioisomerism on the Antiproliferative Activity of Hydroxystearic Acids on Human Cancer Cell Lines [arts.units.it]
- 5. Effects of Regioisomerism on the Antiproliferative Activity of Hydroxystearic Acids on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. This compound | C18H36O3 | CID 69417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound | TargetMol [targetmol.com]
- 12. caymanchem.com [caymanchem.com]
- 13. echemi.com [echemi.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. wklab.org [wklab.org]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Preparation of BSA complexed free fatty acids for in vitro studies [protocols.io]
development of antibodies specific for 2-Hydroxystearic acid
Application Note & Protocol
Topic: Development of Monoclonal Antibodies Specific for 2-Hydroxystearic Acid
Audience: Researchers, scientists, and drug development professionals.
A Researcher's Guide to Generating and Characterizing Monoclonal Antibodies Against the Small Molecule Hapten: this compound
Introduction
This compound (2-HSA) is a hydroxylated long-chain fatty acid with emerging significance in various biological and industrial fields. It is found in mammals and has been identified as a potential biomarker in certain disease states, including metabolic disorders and orthopedic trauma[1]. Furthermore, its unique chemical properties are utilized in cosmetics and skincare formulations[2][3]. The ability to specifically detect and quantify 2-HSA in complex biological matrices is crucial for advancing research into its physiological roles and for quality control in industrial applications.
However, 2-HSA is a small molecule with a molecular weight of approximately 300.5 g/mol [4][5]. Molecules of this size, known as haptens, are not immunogenic on their own; they cannot elicit a robust immune response to generate antibodies[6][7]. To overcome this limitation, the hapten must be covalently coupled to a large carrier protein, creating a hapten-carrier conjugate that the immune system can recognize as foreign[8][9].
This guide provides a comprehensive, in-depth framework for the successful development of monoclonal antibodies with high specificity for this compound. We will detail the strategic design of the immunogen, a robust immunization protocol, and rigorous screening and characterization methodologies. The protocols herein are designed to be self-validating, ensuring that researchers can confidently generate and select antibodies suitable for sensitive and specific immunoassays.
Section 1: Immunogen Design and Synthesis: The Hapten-Carrier Conjugate
Principle of Hapten Immunogenicity
The core principle behind generating antibodies to a small molecule like 2-HSA is to present it to the immune system in a context that is recognizable and stimulating. By conjugating 2-HSA to a large, immunogenic protein such as Keyhole Limpet Hemocyanin (KLH), the small molecule effectively becomes a novel epitope on the surface of this carrier[7][10]. The carrier protein provides the necessary T-cell epitopes to stimulate B-cells, which in turn produce antibodies against various parts of the conjugate, including the hapten itself[6].
The choice of conjugation chemistry is critical. It must be efficient and stable, and importantly, it should orient the hapten in a way that exposes its most unique structural features to the immune system[11]. 2-HSA possesses two primary functional groups for conjugation: a carboxylic acid (-COOH) and a hydroxyl (-OH) group at the alpha position. The most direct and reliable strategy is to use the carboxyl group to form an amide bond with primary amines (e.g., lysine residues) on the carrier protein. This approach presents the entire length of the fatty acid chain and the defining alpha-hydroxy group outwards, maximizing the potential for generating specific antibodies.
For this protocol, we will utilize the zero-length crosslinker 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which facilitates the direct formation of an amide bond between the hapten's carboxyl group and the carrier's amine groups[12].
Workflow for Hapten-Carrier Conjugation
Caption: Workflow of EDC-mediated conjugation of 2-HSA to a carrier protein.
Protocol 1: EDC Conjugation of 2-HSA to KLH and BSA
Rationale: We will prepare two conjugates. The 2-HSA-KLH conjugate will be used as the primary immunogen due to KLH's high immunogenicity. The 2-HSA-BSA conjugate will be used as the coating antigen in screening assays (ELISA) to prevent the selection of antibodies directed against the KLH carrier protein.
Materials:
-
This compound (2-HSA)
-
Keyhole Limpet Hemocyanin (KLH)
-
Bovine Serum Albumin (BSA)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide Hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) (Optional, for enhancing efficiency)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0
-
Conjugation Buffer: Phosphate Buffered Saline (PBS), pH 7.2-7.4
-
Dimethyl sulfoxide (DMSO)
-
Slide-A-Lyzer™ Dialysis Cassettes (10K MWCO)
-
Spectrophotometer
Procedure:
-
Hapten Preparation: Dissolve 10 mg of 2-HSA in 1 mL of DMSO to create a 10 mg/mL stock solution.
-
Carrier Protein Preparation:
-
Dissolve 10 mg of KLH in 2 mL of Conjugation Buffer.
-
Dissolve 10 mg of BSA in 2 mL of Conjugation Buffer.
-
-
Activation of Hapten:
-
Causality Note: This step activates the carboxyl group of 2-HSA to make it reactive towards the primary amines on the carrier protein. The reaction is most efficient in a slightly acidic buffer like MES[12].
-
In a new tube, add 5 mg of EDC (and optionally, 3 mg of NHS).
-
Add 200 µL of the 2-HSA stock solution (2 mg of 2-HSA).
-
Add 800 µL of Activation Buffer.
-
Incubate for 15 minutes at room temperature with gentle mixing.
-
-
Conjugation Reaction:
-
Immediately add the entire 1 mL of activated hapten solution to the 2 mL of dissolved carrier protein (either KLH or BSA). This creates a molar excess of hapten to drive the reaction.
-
Incubate for 2 hours at room temperature with gentle, continuous mixing.
-
-
Purification:
-
Transfer the conjugation reaction mixture into a 10K MWCO dialysis cassette.
-
Dialyze against 1L of PBS (pH 7.4) at 4°C. Change the PBS buffer at least 4 times over 48 hours.
-
Trustworthiness Note: Dialysis is critical for removing unreacted hapten and EDC/NHS byproducts, which can be toxic to the animal or interfere with subsequent assays.
-
-
Characterization and Storage:
-
Measure the protein concentration of the final conjugate using a BCA assay.
-
The success of conjugation can be confirmed by methods like MALDI-TOF mass spectrometry or SDS-PAGE, which will show an increase in the molecular weight of the carrier protein[8][13].
-
Aliquot the conjugate and store at -20°C or -80°C for long-term use.
-
Section 2: Immunization and Monoclonal Antibody Production
Principle of Immunization and Hybridoma Technology
The goal of immunization is to stimulate the animal's immune system to produce a high titer of B-cells that secrete antibodies against the 2-HSA hapten. The protocol involves an initial injection with the immunogen emulsified in Complete Freund's Adjuvant (CFA), which contains heat-killed mycobacteria to create a strong, generalized immune response. Subsequent booster injections use Incomplete Freund's Adjuvant (IFA) to maintain and enhance the specific antibody response without causing excessive inflammation.
Once a strong antibody response is confirmed, splenocytes (which contain the antibody-producing B-cells) are harvested from the immunized mouse and fused with myeloma cells (an immortal cancer cell line). This process creates hybridoma cells, which have the dual properties of producing a specific antibody (from the B-cell) and proliferating indefinitely (from the myeloma cell). These hybridomas are then screened to isolate a single clone producing the desired monoclonal antibody.
Protocol 2: Mouse Immunization and Hybridoma Production
Materials:
-
2-HSA-KLH immunogen (from Protocol 1)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
6-8 week old BALB/c mice
-
Syringes and needles
-
Materials for hybridoma fusion (myeloma cells, PEG, HAT selection medium) - Standard kits and protocols are widely available and should be followed.
Procedure:
-
Pre-bleed: Collect a small blood sample from each mouse before the first immunization to serve as a negative control (pre-immune serum).
-
Primary Immunization (Day 0):
-
Prepare the immunogen emulsion: Mix 100 µg of 2-HSA-KLH with sterile PBS to a final volume of 100 µL. Add 100 µL of CFA and emulsify thoroughly by vortexing or syringing until a thick, stable emulsion is formed (a drop should not disperse in water).
-
Inject 200 µL of the emulsion subcutaneously (s.c.) or intraperitoneally (i.p.) into each mouse.
-
-
Booster Immunizations (Day 21, 42, 63):
-
Prepare a similar emulsion, but use IFA instead of CFA. The dose should be 50 µg of 2-HSA-KLH in a total volume of 200 µL.
-
Administer the booster injections via the same route as the primary immunization.
-
-
Titer Monitoring (Day 35, 56):
-
Approximately 10-14 days after the 1st and 2nd boosters, collect a small blood sample (tail bleed).
-
Process the blood to obtain serum and determine the anti-2-HSA antibody titer using the Indirect ELISA protocol (Protocol 3). A high titer indicates a successful immune response.
-
-
Final Boost and Fusion (3-4 days pre-fusion):
-
Select the mouse with the highest and most specific antibody titer.
-
Administer a final booster injection of 50 µg 2-HSA-KLH in sterile PBS (without adjuvant) intravenously (i.v.) or i.p.
-
Causality Note: This final boost rapidly expands the population of antigen-specific B-cells in the spleen, maximizing the chances of successful hybridoma generation.
-
Three to four days later, humanely euthanize the mouse, aseptically harvest the spleen, and proceed immediately with the hybridoma fusion protocol.
-
Section 3: Antibody Screening and Characterization
Principle of ELISA-Based Screening
The Enzyme-Linked Immunosorbent Assay (ELISA) is a powerful, high-throughput method for screening hybridoma supernatants or serum for the presence of specific antibodies[14][15].
-
Indirect ELISA: Used to detect the presence and determine the titer of antibodies against the target. Wells are coated with the 2-HSA-BSA conjugate. If antibodies in the sample are present, they will bind to the antigen. This binding is then detected by a secondary antibody conjugated to an enzyme (like HRP), which catalyzes a color-changing reaction with a substrate[16].
-
Competitive ELISA: This is the gold-standard for confirming hapten specificity. It measures the ability of the free 2-HSA hapten to inhibit the binding of the antibody to the coated 2-HSA-BSA conjugate. A strong signal reduction in the presence of free 2-HSA indicates that the antibody is specific to the hapten and not the carrier or linker.
Screening Workflow
Caption: High-throughput screening cascade for isolating 2-HSA specific clones.
Protocol 3: Indirect ELISA for Titer Determination
Procedure:
-
Coating: Dilute the 2-HSA-BSA conjugate to 1-5 µg/mL in PBS. Add 100 µL to each well of a 96-well high-binding microplate. Coat control wells with BSA alone at the same concentration. Incubate overnight at 4°C.
-
Washing & Blocking: Wash the plate 3 times with Wash Buffer (PBS with 0.05% Tween-20). Block non-specific binding sites by adding 200 µL of Blocking Buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS-T) to each well. Incubate for 1-2 hours at room temperature.
-
Primary Antibody Incubation: Wash the plate 3 times. Prepare serial dilutions of the mouse serum or hybridoma supernatant in Blocking Buffer. Add 100 µL of each dilution to the wells. Incubate for 1-2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the plate 3 times. Add 100 µL of HRP-conjugated anti-mouse IgG secondary antibody (diluted according to manufacturer's instructions) to each well. Incubate for 1 hour at room temperature.
-
Detection: Wash the plate 5 times. Add 100 µL of TMB substrate to each well. Incubate in the dark until sufficient color develops (5-20 minutes).
-
Stop Reaction: Add 50 µL of Stop Solution (e.g., 2N H₂SO₄) to each well.
-
Read Plate: Measure the absorbance at 450 nm using a microplate reader. The titer is defined as the reciprocal of the highest dilution that gives a signal significantly above the background (pre-immune serum).
Protocol 4: Competitive ELISA for Specificity Confirmation
Procedure:
-
Coating & Blocking: Follow steps 1 and 2 from Protocol 3, coating the plate with 2-HSA-BSA.
-
Competition Step:
-
In a separate plate or tubes, pre-incubate a fixed, sub-saturating dilution of your antibody (determined from the indirect ELISA titration curve) with varying concentrations of free 2-HSA (the competitor). Also include a "no competitor" control. Incubate this mixture for 1 hour at room temperature.
-
Trustworthiness Note: This pre-incubation step is key. If the antibody is specific, it will bind to the free 2-HSA in the solution, becoming "occupied" and unable to bind to the antigen coated on the plate.
-
-
Primary Antibody Incubation: Wash the coated ELISA plate 3 times. Transfer 100 µL of the antibody/competitor mixtures to the corresponding wells. Incubate for 1-2 hours at room temperature.
-
Detection: Proceed with steps 4-7 from Protocol 3.
-
Analysis: Plot the absorbance at 450 nm against the concentration of free 2-HSA. A dose-dependent decrease in signal confirms that the antibody is specific for this compound. The IC50 value (the concentration of free 2-HSA that causes 50% inhibition of binding) can be calculated to quantify the antibody's affinity.
Data Presentation: Expected Results
Table 1: Representative Titer from Indirect ELISA
| Serum Dilution | Pre-Immune Serum (OD 450nm) | Post-Immune Serum (OD 450nm) |
| 1:1,000 | 0.055 | >2.500 |
| 1:10,000 | 0.052 | 2.150 |
| 1:100,000 | 0.049 | 1.230 |
| 1:1,000,000 | 0.051 | 0.250 |
| Titer | <100 | ~1,000,000 |
Table 2: Representative Data from Competitive ELISA
| Competitor (Free 2-HSA) Conc. | OD 450nm | % Inhibition |
| 0 M | 1.500 | 0% |
| 10⁻⁹ M | 1.350 | 10% |
| 10⁻⁸ M | 0.975 | 35% |
| 10⁻⁷ M | 0.750 | 50% (IC50) |
| 10⁻⁶ M | 0.225 | 85% |
| 10⁻⁵ M | 0.075 | 95% |
References
- Bio-Synthesis Inc.
- Creative Biolabs. Small-molecule Hapten Design and Synthesis. [Link]
- G-Biosciences. Coupling to Carrier Proteins: An Overview. (2016-01-27) [Link]
- PubChem - National Center for Biotechnology Inform
- ResearchGate. Synthesis and Characterization of Hapten-Protein Conjugates for Antibody Production against Small Molecules. (2025-08-10) [Link]
- Springer Nature Experiments.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cir-safety.org [cir-safety.org]
- 4. This compound | C18H36O3 | CID 69417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GSRS [precision.fda.gov]
- 6. Conjugation of Haptens | Springer Nature Experiments [experiments.springernature.com]
- 7. Antibody Production (Immunogen Preparation) | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hapten antibody – Monoclonal or polyclonal - ProteoGenix [proteogenix.science]
- 10. Hapten Conjugate Vaccine Design Services - Creative Biolabs [creative-biolabs.com]
- 11. Small-molecule Hapten Design and Synthesis - Creative Biolabs [small-molecule-antibody.creative-biolabs.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. researchgate.net [researchgate.net]
- 14. assaygenie.com [assaygenie.com]
- 15. gbo.com [gbo.com]
- 16. mybiosource.com [mybiosource.com]
Topic: Derivatization of 2-Hydroxystearic Acid for Improved GC-MS Detection
An Application Guide and Protocol Manual
Audience: Researchers, scientists, and drug development professionals.
Abstract: The analysis of hydroxylated fatty acids, such as 2-Hydroxystearic acid (2-HSA), by gas chromatography-mass spectrometry (GC-MS) presents significant analytical challenges due to the molecule's inherent polarity and low volatility. These properties, conferred by the presence of both a carboxylic acid and a hydroxyl functional group, lead to poor chromatographic peak shape, thermal instability, and strong interactions with the GC system, hindering accurate detection and quantification. Chemical derivatization is an essential sample preparation step that chemically modifies these polar functional groups, rendering the analyte more volatile and thermally stable. This application note provides a comprehensive technical guide on the derivatization of 2-HSA for robust and sensitive GC-MS analysis. We will explore the underlying principles of the most effective derivatization strategies—silylation and a combined esterification-silylation approach—and provide detailed, field-proven protocols. This guide is designed to equip researchers with the expertise to select and implement the optimal derivatization workflow for their analytical needs.
The Analytical Challenge: Why Derivatization is Essential
This compound is a bifunctional molecule containing both a polar carboxyl group (-COOH) and a hydroxyl group (-OH). In their free, underivatized form, these functional groups are problematic for GC analysis for several key reasons:
-
Low Volatility: The presence of active hydrogens on both functional groups allows for strong intermolecular hydrogen bonding.[1][2] This strong attraction between molecules means a significant amount of thermal energy is required to transition them into the gaseous phase, a prerequisite for GC analysis. Often, the required temperature is so high that it causes the molecule to decompose before it can be analyzed.[3]
-
Poor Thermal Stability: The functional groups, particularly the carboxylic acid, can be thermally labile, leading to degradation in the hot GC injector port.
-
Adsorption Issues: The high polarity of the molecule leads to interactions with active sites (e.g., surface silanol groups) within the GC inlet and on the column itself. This results in poor peak shape (tailing), reduced detector response, and poor reproducibility.[1][2]
Derivatization addresses these issues by replacing the active, polar hydrogen atoms with non-polar, thermally stable chemical groups.[4][5] This transformation increases analyte volatility, enhances thermal stability, and improves chromatographic performance, leading to sharp, symmetrical peaks and more sensitive detection.[5][6][7]
Core Derivatization Strategies for this compound
For a molecule like 2-HSA with two distinct functional groups, the derivatization strategy must effectively modify both the carboxylic acid and the hydroxyl group. The two most robust and widely adopted strategies are silylation and a two-step esterification/silylation process.
Silylation: The Universal Approach
Silylation is a powerful and versatile derivatization technique that replaces active hydrogens on a wide range of functional groups—including alcohols, carboxylic acids, and amines—with a trimethylsilyl (TMS) group [-Si(CH₃)₃].[5][8]
The Chemistry: The reaction involves a nucleophilic attack from the oxygen of the hydroxyl or carboxyl group on the silicon atom of the silylating reagent. This process is highly effective for both functional groups present in 2-HSA.
Key Reagents:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): A powerful and versatile silylating agent. Its by-products are highly volatile, which minimizes chromatographic interference.[9]
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): Considered one of the strongest silylating agents available, making it highly effective for derivatizing even hindered functional groups.[3][10]
-
Trimethylchlorosilane (TMCS): Often added as a catalyst (typically 1-10%) to BSTFA or MSTFA. TMCS increases the reactivity of the primary silylating reagent, ensuring a more complete and rapid derivatization, especially for less reactive sites.[8][9]
The silylation of this compound using BSTFA proceeds as follows, derivatizing both the hydroxyl and carboxyl groups to form a stable TMS-ether and TMS-ester, respectively.
Two-Step Derivatization: Esterification followed by Silylation
An alternative and equally valid approach involves a sequential, two-step derivatization. This method can sometimes provide cleaner results, particularly in complex biological matrices.
Step 1: Esterification (Methylation) The first step specifically targets the carboxylic acid group, converting it into a fatty acid methyl ester (FAME).[1][6] This reaction neutralizes the highly polar carboxyl group.[1]
-
Key Reagent: Boron trifluoride-methanol (BF₃-Methanol) is a common and effective reagent for this purpose. The reaction is catalyzed by the strong Lewis acid BF₃.[11]
Step 2: Silylation After methylation, the remaining hydroxyl group is then derivatized via silylation, typically using BSTFA or MSTFA as described above. This converts the hydroxyl group into a TMS-ether.
This two-step process yields a mixed derivative: the methyl ester of the TMS-ether of 2-HSA.
Experimental Protocols
The following protocols are provided as a robust starting point and may be optimized based on specific sample matrices and instrument sensitivity.
Mandatory Safety Precautions: Derivatization reagents are often flammable, corrosive, and extremely sensitive to moisture.[9] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Use vials with PTFE-lined caps to ensure an inert seal. All glassware must be scrupulously dry to prevent hydrolysis of the reagents.[3][4]
Protocol 1: One-Step Silylation with BSTFA + 1% TMCS
This is the most direct method for derivatizing both functional groups simultaneously.
Materials and Reagents:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Anhydrous Pyridine or Acetonitrile (GC grade)
-
This compound standard or dried sample extract
-
Micro-reaction vials (1-2 mL) with PTFE-lined caps
-
Heating block or oven
-
Nitrogen gas stream for evaporation
Procedure:
-
Sample Preparation: Accurately weigh 1-5 mg of the 2-HSA standard or place the dried sample extract into a micro-reaction vial. If the sample is in an aqueous solution, it must be evaporated to complete dryness under a gentle stream of nitrogen.[9] The presence of water will consume the reagent and inhibit the reaction.[4]
-
Reagent Addition: Add 100 µL of anhydrous pyridine to dissolve the sample. Vortex briefly.
-
Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial. Ensure a significant molar excess of the reagent to drive the reaction to completion.[9]
-
Reaction: Tightly cap the vial and heat at 70°C for 30-60 minutes in a heating block.[12] Derivatization times can vary; for a new sample type, it is advisable to test different time points (e.g., 30, 60, 90 min) to ensure the reaction is complete.[9]
-
Analysis: Cool the vial to room temperature. The sample is now ready for injection into the GC-MS. Do not add water.
-
Quality Control: Prepare a reagent blank by following the same procedure without the analyte. This is crucial for identifying any potential artifacts or contamination from the reagents or solvent.[10]
Protocol 2: Two-Step Methylation and Silylation
This method offers specificity by derivatizing each functional group in a separate step.
Materials and Reagents:
-
Boron trifluoride-methanol solution (14% w/v)
-
Anhydrous Hexane (GC grade)
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Sodium Sulfate
-
BSTFA (without TMCS is usually sufficient for the less-hindered hydroxyl group)
-
Anhydrous Pyridine
-
All necessary glassware and safety equipment as listed in Protocol 1.
Procedure:
Part A: Methyl Esterification
-
Sample Preparation: Place the dried 2-HSA sample (1-5 mg) in a reaction vial.
-
Reagent Addition: Add 1 mL of 14% BF₃-Methanol solution to the vial.
-
Reaction: Cap the vial tightly and heat at 60°C for 10-15 minutes.[1]
-
Extraction: Cool the vial to room temperature. Add 1 mL of hexane and 1 mL of water. Vortex vigorously for 1 minute to extract the fatty acid methyl esters (FAMEs) into the hexane layer.[1]
-
Phase Separation: Centrifuge briefly if necessary to separate the layers. Carefully transfer the upper hexane layer to a clean vial.
-
Drying: Dry the hexane extract by passing it through a small column of anhydrous sodium sulfate or by adding the sodium sulfate directly to the vial. Transfer the dried hexane to a new vial and evaporate to dryness under a gentle stream of nitrogen.
Part B: Silylation of the Hydroxyl Group 7. Re-dissolve: Add 100 µL of anhydrous pyridine to the dried FAME residue from Part A. 8. Derivatization: Add 100 µL of BSTFA. 9. Reaction: Cap the vial and heat at 60°C for 30 minutes. 10. Analysis: Cool the vial to room temperature. The sample is now ready for GC-MS analysis.
GC-MS Analytical Conditions and Data Interpretation
Proper GC-MS parameters are critical for the successful separation and identification of the derivatized 2-HSA.
Recommended GC-MS Parameters
The following table provides a validated starting point for method development.
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Standard, reliable platform for this type of analysis. |
| MS System | Agilent 5977 MSD or equivalent | Provides robust electron ionization and sensitive detection. |
| GC Column | DB-5ms, HP-5ms, or similar non-polar (5%-phenyl)-methylpolysiloxane column (30 m x 0.25 mm ID, 0.25 µm film) | This phase provides excellent separation for non-polar TMS derivatives based on boiling point and is thermally stable.[10] |
| Injector | Splitless mode at 280°C | Splitless injection maximizes sensitivity for trace analysis. A high temperature ensures rapid volatilization of the high-boiling point derivative.[13] |
| Carrier Gas | Helium at a constant flow of 1.0-1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | Initial 150°C for 2 min, ramp at 5°C/min to 300°C, hold for 10 min | A temperature ramp is necessary to separate the analyte from solvent and other matrix components and elute the high-boiling point derivative.[13][14] |
| MS Transfer Line Temp | 300°C | Must be kept high to prevent condensation of the analyte before it reaches the ion source.[13] |
| Ion Source Temp | 230°C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns for library matching and structural elucidation.[14][15] |
| Mass Scan Range | m/z 50-600 | A wide scan range is necessary to capture the molecular ion and key fragment ions of the derivatized molecule. |
Interpretation of Mass Spectra
Electron ionization of the di-TMS derivative of 2-HSA will produce a characteristic fragmentation pattern that is key to its identification.
-
Molecular Ion (M+•): The molecular ion may be weak or absent due to the instability of large silylated molecules.[16]
-
[M-15]+ Ion: A prominent peak resulting from the loss of a methyl group (-CH₃) from one of the TMS groups is almost always observed. This is a hallmark of TMS derivatives.[17]
-
Alpha-Cleavage: The most diagnostic fragmentation occurs via cleavage of the C-C bond adjacent to the derivatized hydroxyl group (the C2-C3 bond). This results in a characteristic and often abundant ion. For the di-TMS derivative of 2-HSA, cleavage at this position will yield a fragment ion at m/z 217 . This ion is formed from the [CH(OTMS)COOTMS]+ fragment and is highly indicative of a 2-hydroxy acid TMS derivative.
-
Other Fragments: Other significant ions include m/z 73 [Si(CH₃)₃]+, which is characteristic of all TMS derivatives, and ions resulting from cleavages along the fatty acid chain.
Understanding these fragmentation pathways allows for confident identification of this compound in complex samples, even in the absence of a matching library spectrum.
Conclusion
The successful analysis of this compound by GC-MS is critically dependent on proper derivatization. Both one-step silylation with BSTFA/MSTFA and a two-step methylation-silylation approach are highly effective at increasing the volatility and thermal stability of the analyte. By converting the polar hydroxyl and carboxyl groups into non-polar TMS-ethers and TMS/methyl esters, these methods enable sharp chromatographic peaks, high sensitivity, and the generation of structurally informative mass spectra. The protocols and analytical conditions detailed in this guide provide a robust framework for researchers to achieve reliable and reproducible quantification of 2-HSA, empowering further research in drug development and metabolic studies.
References
- Automated Trimethyl Sulfonium Hydroxide Derivatization Method for High-Throughput Fatty Acid Profiling by Gas Chromatography–Mass Spectrometry. (2021).
- A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice. (n.d.). MDPI. [Link]
- Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry. (n.d.). PMC - NIH. [Link]
- Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silyl
- GC-MS Characterization of Hydroxy Fatty Acids Generated From Lipid Oxidation in Vegetable Oils. (2017). Wiley Online Library. [Link]
- Typical GC-MS chromatogram of the MSTFA derivatized metabolites from the aqueous fraction of the heart tissue. (n.d.).
- High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. (n.d.).
- Gas chromatography/mass spectrometry (GC/MS) analysis of hydroxylated... (n.d.).
- A Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)
- Derivatization Methods in GC and GC/MS. (n.d.). IntechOpen. [Link]
- Acids: Derivatization for GC Analysis. (n.d.). Marcel Dekker, Inc.
- Fatty acid analysis by GC. (2003).
- Gas chromatography/mass spectroscopy (GC/MS) spectrum of the silylated... (n.d.).
- Protocol for extraction and derivitization of fatty acid for GC analyis? (2019).
- Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? (n.d.). omicsonline.org. [Link]
- A highly efficient method for derivatization of fatty acids for high performance liquid chromatography. (n.d.).
- Derivatization in Mass Spectrometry. (2010). Spectroscopy Online. [Link]
- Enzymatic esterification of dihydroxystearic acid. (n.d.).
- CHAPTER 2 Fragmentation and Interpretation of Spectra. (n.d.). McMaster University. [Link]
- Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections. (2020).
- Mass spectrometry of hydroxy dicarboxylic acids as trimethylsilyl derivatives Rearrangement fragment
- Review: Derivatization in mass spectrometry 2. Acylation. (n.d.).
- Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological. (2022). Semantic Scholar. [Link]
- mass spectrometric analysis of long-chain lipids. (2010).
- Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test. (2021). PubMed. [Link]
- Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. (2011). Bentham Open. [Link]
- Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. (2011). Bentham Open. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. weber.hu [weber.hu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Automated Trimethyl Sulfonium Hydroxide Derivatization Method for High-Throughput Fatty Acid Profiling by Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. gcms.cz [gcms.cz]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Fatty acid analysis by GC [August 19, 2003] - Chromatography Forum [chromforum.org]
- 11. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. marinelipids.ca [marinelipids.ca]
- 14. researchgate.net [researchgate.net]
- 15. benthamopen.com [benthamopen.com]
- 16. whitman.edu [whitman.edu]
- 17. files01.core.ac.uk [files01.core.ac.uk]
2-Hydroxystearic Acid: A Novel Tool for Modulating and Studying Membrane Fluidity
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Beyond the Bricks and Mortar - The Dynamic Nature of Cell Membranes
The cell membrane is not a static barrier but a fluid and dynamic interface crucial for cellular function, signaling, and homeostasis. This property, known as membrane fluidity, is largely determined by the lipid composition of the bilayer.[1] The packing of these lipids influences the movement of embedded proteins and other molecules, thereby affecting a vast array of cellular processes.[1] Factors such as fatty acid saturation, chain length, and the presence of molecules like cholesterol are well-established modulators of membrane fluidity.[1]
Unsaturated fatty acids, with their characteristic "kinks," increase membrane fluidity by disrupting tight lipid packing, while saturated fatty acids promote a more ordered and rigid membrane state.[1][2] The introduction of exogenous fatty acids into cellular membranes is a powerful technique to study these structure-function relationships and to therapeutically modulate cellular behavior.[3][4]
This guide introduces 2-hydroxystearic acid (2-HSA), a saturated fatty acid with a hydroxyl group at the alpha-carbon, as a tool for investigating membrane fluidity. While its primary applications to date have been in cosmetics and as a biochemical reagent, its unique structure suggests a significant potential for altering membrane biophysics.[5][6] We will explore the hypothesized mechanism of action of 2-HSA on membrane fluidity and provide detailed protocols for its application and the subsequent measurement of its effects using established biophysical techniques.
Hypothesized Mechanism of Action: The Impact of Alpha-Hydroxylation on Lipid Packing
This compound is an 18-carbon saturated fatty acid with a hydroxyl (-OH) group at the C-2 position.[7] This seemingly minor modification is poised to have a significant impact on how the fatty acid integrates into the phospholipid bilayer and influences membrane fluidity.
We hypothesize that the hydroxyl group of 2-HSA introduces a steric hindrance and the potential for hydrogen bonding near the polar headgroup region of the membrane. This is in contrast to its non-hydroxylated counterpart, stearic acid, which would pack more tightly with neighboring acyl chains. The presence of the hydroxyl group is expected to disrupt the ordered packing of the saturated acyl chains, thereby increasing the free volume within the membrane and, consequently, increasing membrane fluidity. This effect is analogous to how the introduction of a kink in an unsaturated fatty acid disrupts packing.
Furthermore, studies on a similar molecule, 2-hydroxyoleic acid (2OHOA), have shown that it can alter the lateral organization of lipids and increase the thickness of the water layer in model membranes, which is indicative of increased bilayer fluidity.[8][9]
The following diagram illustrates the proposed mechanism of 2-HSA-induced changes in membrane fluidity.
Caption: Hypothesized effect of 2-HSA on membrane fluidity.
Experimental Protocols
This section provides detailed protocols for the preparation of this compound for cell culture, its incorporation into cellular membranes, and the subsequent measurement of membrane fluidity using fluorescence-based assays.
Protocol 1: Preparation of this compound for Cell Culture
Objective: To prepare a sterile, usable stock solution of this compound for treating cultured cells.
Materials:
-
DL-2-Hydroxystearic acid (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, conical tubes (15 mL and 50 mL)
-
Sterile, 0.22 µm syringe filter
-
Vortex mixer
-
Water bath or incubator at 37°C
Procedure:
-
Stock Solution Preparation:
-
In a sterile conical tube, dissolve DL-2-hydroxystearic acid in DMSO to a final concentration of 100 mM.
-
Gentle warming in a 37°C water bath and vortexing may be required to fully dissolve the powder.
-
-
Sterilization:
-
Sterilize the 100 mM 2-HSA stock solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.
-
-
Aliquoting and Storage:
-
Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for long-term use. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Incorporation of this compound into Cultured Cells
Objective: To incorporate 2-HSA into the membranes of cultured cells for subsequent fluidity analysis.
Materials:
-
Cultured cells of interest (e.g., HeLa, Jurkat, etc.)
-
Complete cell culture medium appropriate for the cell line
-
Sterile phosphate-buffered saline (PBS)
-
100 mM sterile stock solution of 2-HSA in DMSO (from Protocol 1)
-
Cell culture plates or flasks
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates, or flasks) at a density that will result in 70-80% confluency at the time of treatment.
-
Allow cells to adhere and grow overnight in a 37°C, 5% CO₂ incubator.
-
-
Preparation of Treatment Medium:
-
On the day of the experiment, thaw an aliquot of the 100 mM 2-HSA stock solution.
-
Prepare the desired final concentrations of 2-HSA by diluting the stock solution in fresh, pre-warmed complete cell culture medium. A typical starting range for dose-response experiments is 10-100 µM.
-
Important: Prepare a vehicle control medium containing the same final concentration of DMSO as the highest concentration of 2-HSA used.
-
-
Cell Treatment:
-
Carefully remove the existing medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add the prepared treatment medium (containing different concentrations of 2-HSA or the vehicle control) to the cells.
-
Incubate the cells for a predetermined period (e.g., 24 hours) at 37°C and 5% CO₂ to allow for the incorporation of 2-HSA into the cell membranes. The optimal incubation time may need to be determined empirically.
-
Protocol 3: Measurement of Membrane Fluidity using DPH Fluorescence Anisotropy
Objective: To quantify changes in membrane fluidity following treatment with 2-HSA using the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (DPH).[10][11][12]
Principle: DPH is a hydrophobic fluorescent probe that partitions into the hydrophobic core of the lipid bilayer.[13][14] The rotational motion of DPH is restricted in a more ordered (less fluid) membrane, resulting in higher fluorescence anisotropy. Conversely, in a more fluid membrane, DPH rotates more freely, leading to lower fluorescence anisotropy.[10][12]
Materials:
-
Cells treated with 2-HSA and vehicle control (from Protocol 2)
-
DPH stock solution (2 mM in tetrahydrofuran, stored in the dark at -20°C)
-
PBS
-
Fluorometer equipped with polarizers
Procedure:
-
Cell Harvesting and Washing:
-
After the incubation period with 2-HSA, harvest the cells. For adherent cells, use a non-enzymatic cell dissociation solution. For suspension cells, gently collect the cell suspension.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in PBS and repeat the centrifugation step twice to wash the cells.
-
-
Cell Staining with DPH:
-
Resuspend the washed cell pellet in PBS to a final concentration of approximately 1 x 10⁶ cells/mL.
-
Prepare a working solution of DPH by diluting the 2 mM stock solution in PBS to a final concentration of 2 µM.
-
Add the DPH working solution to the cell suspension to achieve a final DPH concentration of 1 µM.
-
Incubate the cells with DPH for 45 minutes at 37°C, protected from light.
-
-
Fluorescence Anisotropy Measurement:
-
After incubation, transfer the DPH-labeled cell suspension to a quartz cuvette.
-
Measure the fluorescence anisotropy using a fluorometer with the excitation wavelength set to 350 nm and the emission wavelength set to 430 nm.[11]
-
Record the fluorescence intensities parallel (I_VV) and perpendicular (I_VH) to the vertically polarized excitation light, as well as the intensities with a horizontally polarized excitation (I_HV and I_HH) to correct for instrument bias (G-factor).
-
-
Data Analysis:
-
Calculate the G-factor: G = I_HV / I_HH
-
Calculate the fluorescence anisotropy (r): r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)
-
Compare the anisotropy values of the 2-HSA-treated cells to the vehicle-treated control cells. A decrease in anisotropy indicates an increase in membrane fluidity.
-
Protocol 4: Measurement of Membrane Fluidity using Laurdan GP Spectroscopy
Objective: To assess changes in membrane fluidity and lipid packing using the fluorescent probe Laurdan.[15][16][17]
Principle: Laurdan is a membrane probe whose fluorescence emission spectrum is sensitive to the polarity of its environment.[17] In a more ordered, less fluid membrane (gel phase), there is less water penetration, and Laurdan emits maximally at a shorter wavelength (~440 nm). In a more fluid, disordered membrane (liquid-crystalline phase), water penetration is higher, causing a red shift in the emission maximum (~490 nm).[17] This spectral shift is quantified by the Generalized Polarization (GP) value. A lower GP value corresponds to higher membrane fluidity.[16]
Materials:
-
Cells treated with 2-HSA and vehicle control (from Protocol 2)
-
Laurdan stock solution (10 mM in DMSO, stored in the dark at -20°C)
-
PBS
-
Spectrofluorometer or a plate reader capable of fluorescence intensity measurements at two emission wavelengths.
Procedure:
-
Cell Harvesting and Washing:
-
Follow the same procedure as in Protocol 3, step 1.
-
-
Cell Staining with Laurdan:
-
Resuspend the washed cell pellet in PBS to a final concentration of approximately 1 x 10⁶ cells/mL.
-
Add the Laurdan stock solution to the cell suspension to a final concentration of 10 µM.
-
Incubate the cells with Laurdan for 30 minutes at 37°C, protected from light.
-
-
GP Measurement:
-
After incubation, transfer the Laurdan-labeled cell suspension to a quartz cuvette or a black, clear-bottom 96-well plate.
-
Set the excitation wavelength to 350 nm.
-
Measure the fluorescence emission intensities at 440 nm (I₄₄₀) and 490 nm (I₄₉₀).
-
-
Data Analysis:
-
Calculate the Generalized Polarization (GP) using the following formula: GP = (I₄₄₀ - I₄₉₀) / (I₄₄₀ + I₄₉₀)
-
Compare the GP values of the 2-HSA-treated cells to the vehicle-treated control cells. A decrease in the GP value indicates an increase in membrane fluidity.
-
Data Presentation and Interpretation
The quantitative data obtained from the fluorescence anisotropy and Laurdan GP experiments can be summarized in a table for easy comparison.
| Treatment | DPH Fluorescence Anisotropy (r) | Laurdan Generalized Polarization (GP) | Inferred Change in Membrane Fluidity |
| Vehicle Control (DMSO) | e.g., 0.250 ± 0.005 | e.g., 0.400 ± 0.010 | Baseline |
| 10 µM 2-HSA | e.g., 0.235 ± 0.006 | e.g., 0.350 ± 0.012 | Increase |
| 50 µM 2-HSA | e.g., 0.210 ± 0.007 | e.g., 0.280 ± 0.015 | Significant Increase |
| 100 µM 2-HSA | e.g., 0.195 ± 0.008 | e.g., 0.220 ± 0.018 | Substantial Increase |
Note: The values presented are hypothetical and for illustrative purposes only. Actual results may vary depending on the cell type and experimental conditions.
A dose-dependent decrease in both DPH fluorescence anisotropy and Laurdan GP values upon treatment with 2-HSA would strongly support the hypothesis that this compound increases membrane fluidity.
Experimental Workflow Visualization
The overall workflow for studying the effect of 2-HSA on membrane fluidity is depicted in the following diagram.
Sources
- 1. Membrane fluidity - Wikipedia [en.wikipedia.org]
- 2. Incorporation of specific exogenous fatty acids into membrane lipids modulates protonophore resistance in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. This compound | C18H36O3 | CID 69417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. DPH Probe Method for Liposome-Membrane Fluidity Determination | Springer Nature Experiments [experiments.springernature.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. DPH Probe Method for Liposome-Membrane Fluidity Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mpikg.mpg.de [mpikg.mpg.de]
- 14. Measurement of Cell Membrane Fluidity by Laurdan GP: Fluorescence Spectroscopy and Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. bio-protocol.org [bio-protocol.org]
- 17. Measurement of Cell Membrane Fluidity by Laurdan GP: Fluorescence Spectroscopy and Microscopy | Springer Nature Experiments [experiments.springernature.com]
Application Note: Quantitative Analysis of 2-Hydroxystearic Acid in Cosmetic Formulations
Abstract
This application note provides detailed analytical methods for the quantitative determination of 2-hydroxystearic acid in complex cosmetic matrices. This compound, an alpha-hydroxy fatty acid, is utilized in skincare and cosmetic products for its emulsifying and stabilizing properties, and potential skin benefits such as improved hydration and elasticity.[1] Accurate quantification is crucial for formulation development, quality control, and substantiation of product claims. We present two robust, validated analytical approaches: Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The protocols cover sample preparation, including extraction and derivatization, detailed instrument parameters, and method validation in accordance with industry standards.
Introduction
Hydroxy fatty acids are a class of compounds gaining significant attention in the cosmetics industry.[2] Specifically, this compound (2-HSA) is incorporated into formulations like creams, lotions, and other personal care products to function as an emulsifier, emollient, and thickener.[1][2] Its structure, featuring both a carboxylic acid and a hydroxyl group, imparts unique surfactant properties.[2]
The complex and diverse nature of cosmetic formulations presents a significant analytical challenge for the accurate quantification of active ingredients.[3][4][5] Matrices can range from simple oils to complex emulsions containing a multitude of components that can interfere with analysis.[3][5] Therefore, robust and specific analytical methods are required to ensure product quality and consistency.[6] This note details two primary methodologies for the analysis of 2-HSA in cosmetics, providing researchers and quality control scientists with comprehensive protocols.
Sample Preparation: The Critical First Step
Effective sample preparation is paramount to isolate 2-HSA from the cosmetic matrix and eliminate interfering substances.[7] The choice of extraction method depends on the formulation type (e.g., emulsion, oil, or powder).
Lipid Extraction from Cosmetic Emulsions (Creams/Lotions)
The goal is to disrupt the emulsion and efficiently partition the lipid-soluble components, including 2-HSA, into an organic solvent. A modified Bligh-Dyer or Folch extraction is highly effective.[7]
Protocol 1: Liquid-Liquid Extraction
-
Homogenization: Accurately weigh approximately 1.0 g of the cosmetic product into a 50 mL glass centrifuge tube.
-
Solvent Addition: Add 20 mL of a 2:1 (v/v) mixture of chloroform:methanol.
-
Vortexing: Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and disruption of the sample matrix.
-
Phase Separation: Add 5 mL of deionized water to the mixture. Vortex for another minute.
-
Centrifugation: Centrifuge the sample at 3000 x g for 10 minutes to achieve clear phase separation.[7]
-
Collection: Carefully collect the lower chloroform phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a clean vial.[7]
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C. The resulting lipid extract is now ready for derivatization (for GC-MS) or reconstitution (for LC-MS).
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for fatty acid analysis due to its high resolution and sensitivity. However, the low volatility and high polarity of 2-HSA, owing to its carboxyl and hydroxyl groups, necessitate a derivatization step to make it amenable to GC analysis.[8] Derivatization increases the analyte's volatility and thermal stability.[9][10]
Derivatization: Silylation
Silylation is a common and effective derivatization technique where active hydrogen atoms in the hydroxyl and carboxyl groups are replaced by a trimethylsilyl (TMS) group.[8] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is a potent silylating agent for this purpose.[9]
Protocol 2: Silylation of 2-HSA Extract
-
Reagent Addition: To the dried lipid extract from Protocol 1, add 100 µL of pyridine and 100 µL of BSTFA + 1% TMCS.
-
Reaction: Cap the vial tightly and heat at 70°C for 45 minutes to ensure the reaction goes to completion.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The derivatized sample is now ready for injection into the GC-MS system.
GC-MS Workflow Diagram
Caption: Workflow for GC-MS analysis of 2-HSA.
GC-MS Instrumental Parameters
| Parameter | Setting | Rationale |
| Gas Chromatograph | Agilent 8890 GC or equivalent | Provides robust and reproducible chromatographic separation. |
| Injector | Split/Splitless, 280°C | High temperature ensures complete vaporization of the derivatized analyte. |
| Injection Mode | Splitless, 1 µL injection | Maximizes analyte transfer to the column for trace-level detection. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert gas, provides good separation efficiency. |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column suitable for separating a wide range of derivatized compounds. |
| Oven Program | 100°C (hold 2 min), ramp to 300°C @ 10°C/min, hold 10 min | Gradient elution ensures separation from other fatty acids and matrix components. |
| Mass Spectrometer | Agilent 5977B MSD or equivalent | Provides sensitive detection and mass confirmation. |
| Ionization Mode | Electron Ionization (EI), 70 eV | Standard ionization technique that produces reproducible fragmentation patterns. |
| Source Temp. | 230°C | Optimal temperature for ionization. |
| Quadrupole Temp. | 150°C | Maintains ion flight path stability. |
| Acquisition Mode | Selected Ion Monitoring (SIM) & Scan | Scan mode for initial identification; SIM mode for enhanced sensitivity and quantitative accuracy. |
| SIM Ions for 2-HSA-TMS | To be determined empirically (e.g., targeting characteristic fragments) | Provides high specificity and lowers detection limits. |
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity and can often analyze hydroxy fatty acids directly without derivatization, simplifying sample preparation.[11] This is particularly advantageous for high-throughput screening.
Sample Preparation for LC-MS/MS
The dried lipid extract from Protocol 1 is reconstituted in a suitable solvent for injection.
Protocol 3: Reconstitution for LC-MS/MS
-
Reconstitution: To the dried lipid extract, add 1.0 mL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).[12]
-
Vortexing: Vortex the sample for 30 seconds to ensure the analyte is fully dissolved.
-
Filtration/Centrifugation: Filter the sample through a 0.22 µm syringe filter or centrifuge to remove any particulate matter before transferring to an autosampler vial.
LC-MS/MS Workflow Diagram
Caption: Workflow for LC-MS/MS analysis of 2-HSA.
LC-MS/MS Instrumental Parameters
| Parameter | Setting | Rationale |
| Liquid Chromatograph | Waters ACQUITY UPLC or equivalent | High-pressure system for fast and efficient separations. |
| Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 1.8 µm)[12] | Standard column for retaining and separating fatty acids. |
| Column Temp. | 40°C | Ensures reproducible retention times. |
| Mobile Phase A | Water with 0.1% Formic Acid[12] | Acid modifier promotes protonation for positive ion mode or provides protons for negative ion mode. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic solvent for eluting the analyte. |
| Gradient | 20% B to 95% B over 8 min, hold 2 min, re-equilibrate | A gradient is necessary to elute compounds with varying polarities. |
| Flow Rate | 0.4 mL/min | Typical flow rate for a 2.1 mm ID column. |
| Injection Vol. | 5 µL | |
| Mass Spectrometer | Sciex Triple Quad 6500+ or equivalent | High sensitivity and specificity for quantitative analysis. |
| Ionization Mode | Electrospray Ionization (ESI), Negative | Hydroxy fatty acids ionize well in negative mode, forming the [M-H]⁻ ion.[11] |
| Source Temp. | 500°C | Facilitates desolvation of the analyte. |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Provides the highest level of selectivity and sensitivity for quantification. |
| MRM Transition | Precursor Ion [M-H]⁻ → Product Ion (To be optimized) | Specific transition for 2-HSA ensures accurate quantification without interference. |
Method Validation
To ensure the reliability and accuracy of the analytical results, the chosen method must be validated.[3] Validation should be performed in accordance with established guidelines, such as those from the International Organization for Standardization (ISO) or the International Council for Harmonisation (ICH).[13] Key validation parameters are summarized below.
Validation Parameters
| Parameter | Description | Acceptance Criteria (Typical) |
| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of expected components (e.g., matrix blank). | No significant interfering peaks at the retention time of the analyte. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.995 over a defined range. |
| Accuracy (Recovery) | The closeness of the test results to the true value, assessed by spiking a blank matrix with known analyte concentrations. | 80-120% recovery at three concentration levels. |
| Precision | The degree of scatter between a series of measurements. Assessed as Repeatability (intra-day) and Intermediate Precision (inter-day). | Relative Standard Deviation (RSD) ≤ 15%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio (S/N) ≥ 3. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | S/N ≥ 10; analyte response should be within acceptable precision and accuracy limits. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | No significant impact on results from minor changes in flow rate, temperature, etc. |
Table based on principles outlined in ISO and ICH guidelines.[13]
Validation Logic Diagram
Caption: Relationship of core validation parameters.
Conclusion
This application note provides two comprehensive and robust methods for the quantification of this compound in cosmetic products. The GC-MS method, while requiring a derivatization step, offers excellent chromatographic resolution and is a well-established technique for fatty acid analysis. The LC-MS/MS method provides high sensitivity and throughput, with the significant advantage of a simplified sample preparation workflow. The selection of the appropriate method will depend on the specific laboratory equipment available, sample throughput requirements, and the complexity of the cosmetic matrix. Proper method validation is essential to ensure the generation of accurate and reliable data for quality control and product development in the cosmetics industry.
References
- FILAB. (n.d.). Validation of analytical methods on your cosmetic products according to the iso 22176 standard. FILAB.
- ISO. (n.d.). Cosmetics - Analytical Methods - Validation Criteria for analytical results using non chromatographic techniques. ISO.
- Publications Office of the European Union. (n.d.). JRC Guidelines for 1 - Selecting and/or validating analytical methods for cosmetics 2 - Recommending standardization steps for. Publications Office of the EU.
- ResearchGate. (n.d.). Validation of an analytical procedure for the determination of oxidative hair dyes in cosmetic formulations. ResearchGate.
- MDPI. (2023). Meta-Analysis and Analytical Methods in Cosmetics Formulation: A Review. MDPI.
- GEOMAR. (n.d.). Sampling, sample preparation and preservation (fatty acid analysis). GEOMAR.
- Eurofins USA. (2024, January 19). The Essential Guide to Fatty Acid Analysis. Eurofins USA.
- Chromak Research. (n.d.). Fatty Acid Wet Analysis. Chromak Research.
- YouTube. (2021, May 9). Sample Preparation for Fatty Acid Composition Analysis_Fatty Acid Methy Ester (FAME) Preparation-GC. YouTube.
- National Institutes of Health. (2020, August 29). A Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Free Hydroxy Fatty Acids in Cow and Goat Milk. NIH.
- Cosmetic Ingredient Review. (2015, February 20). Safety Assessment of Hydroxystearic Acid as Used in Cosmetics. CIR.
- Taylor & Francis Online. (n.d.). Acids: Derivatization for GC Analysis. Taylor & Francis.
- Spectroscopy Online. (n.d.). Determination of Preservatives in Cosmetics and Personal Care Products by LC–MS-MS. Spectroscopy Online.
- Semantic Scholar. (n.d.). Determination of stearic acid and 12-hydroxyoctadecanoic acid in PEG-60 hydrogenated castor oil by HPLC-ELSD after alkaline hydrolysis. Semantic Scholar.
- ResearchGate. (n.d.). (PDF) Determination of stearic acid and 12-hydroxyoctadecanoic acid in PEG-60 hydrogenated castor oil by HPLC-ELSD after alkaline hydrolysis. ResearchGate.
- National Institutes of Health. (n.d.). Mass-Spectrometry-Based Research of Cosmetic Ingredients. NIH.
- Acme-Hardesty. (n.d.). Uses & Benefits of Hydroxystearic Acid in the Cosmetic Industry. Acme-Hardesty.
- Spectroscopy Online. (2010, November 1). Derivatization in Mass Spectrometry. Spectroscopy Online.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. acme-hardesty.com [acme-hardesty.com]
- 3. kcia.or.kr [kcia.or.kr]
- 4. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 5. mdpi.com [mdpi.com]
- 6. Fatty Acid Wet Analysis – Chromak Research Laboratory [chromakresearch.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. diverdi.colostate.edu [diverdi.colostate.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. A Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Free Hydroxy Fatty Acids in Cow and Goat Milk - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. filab.fr [filab.fr]
Troubleshooting & Optimization
Technical Support Center: Extraction of 2-Hydroxystearic Acid from Lipid-Rich Tissues
Welcome to the technical support center for the analysis of 2-hydroxystearic acid (2-HSA) in complex biological matrices. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of extracting and quantifying this unique hydroxylated fatty acid from lipid-rich tissues. Here, we address common challenges with field-proven insights and detailed troubleshooting protocols to ensure the integrity and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: Why is the extraction of this compound from lipid-rich tissues so challenging?
A1: The primary challenges in extracting this compound stem from its amphiphilic nature and often low abundance within a complex lipidome.[1] Lipid-rich tissues, such as adipose, brain, or liver, present a complex matrix of triglycerides, phospholipids, and other fatty acids that can interfere with the efficient isolation of 2-HSA.[2] The hydroxyl group on the C2 position increases its polarity compared to its non-hydroxylated counterpart, stearic acid, which necessitates a careful selection of extraction solvents to ensure quantitative recovery.[3][4] Furthermore, co-extraction of interfering lipids can lead to ion suppression in mass spectrometry-based analyses.[5]
Q2: Which lipid extraction method is best suited for this compound?
A2: There is no single "best" method, as the optimal choice depends on the specific tissue matrix and the downstream analytical technique.[2] However, biphasic solvent systems like the Folch[6][7] or Bligh and Dyer methods are commonly used as a starting point due to their effectiveness in extracting a broad range of lipids.[8] For 2-HSA, modifications to these methods may be necessary to improve the recovery of this more polar fatty acid. For instance, adjusting the solvent ratios or employing a methyl-tert-butyl ether (MTBE) based extraction, which can offer better recovery of some polar lipids and easier sample handling, might be beneficial.[2][8]
Q3: Is saponification necessary for the analysis of this compound?
A3: Saponification, the alkaline hydrolysis of ester linkages, is a critical step if you intend to measure the total this compound content in a tissue sample.[9][10][11] 2-HSA can exist in free form or esterified to glycerol (in triglycerides or phospholipids). Saponification cleaves these ester bonds, releasing the 2-HSA as a fatty acid salt, which can then be acidified and extracted.[9][12] If you are only interested in the free 2-HSA pool, you can omit this step, but be aware that you will be underestimating the total amount of this fatty acid in the tissue.
Q4: Do I need to derivatize this compound before analysis?
A4: Derivatization is highly recommended, particularly for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[13][14] The carboxylic acid and hydroxyl groups of 2-HSA make it non-volatile and prone to thermal degradation in the GC inlet.[14][15] Derivatization, typically through silylation (e.g., with BSTFA) or methylation followed by silylation, converts these polar functional groups into more volatile and thermally stable derivatives, leading to improved chromatographic peak shape and sensitivity.[13] For Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, derivatization is not always necessary but can sometimes improve ionization efficiency and chromatographic retention.[16]
Troubleshooting Guide
Problem 1: Low Recovery of this compound
Possible Causes & Solutions
| Potential Cause | Explanation | Troubleshooting Steps |
| Inadequate Tissue Homogenization | Incomplete disruption of the tissue matrix prevents efficient solvent penetration and lipid release.[17] | 1. Ensure the tissue is thoroughly homogenized, preferably on ice to minimize enzymatic degradation.[17] 2. Consider using mechanical homogenizers (e.g., rotor-stator or bead beaters) for tough, fibrous tissues. 3. For very small samples, cryo-pulverization in liquid nitrogen can be effective.[17] |
| Suboptimal Solvent System | The polarity of the extraction solvent may not be suitable for the amphiphilic nature of 2-HSA. | 1. For Folch-type extractions, ensure the correct chloroform:methanol:water ratios are used to achieve proper phase separation.[7] 2. Experiment with alternative solvent systems like methyl-tert-butyl ether (MTBE)/methanol, which can improve the recovery of more polar lipids.[2][8] 3. Consider a sequential extraction with solvents of increasing polarity. |
| Incomplete Saponification | If measuring total 2-HSA, incomplete hydrolysis of esterified forms will lead to underestimation. | 1. Ensure sufficient concentration and volume of the alkaline solution (e.g., NaOH or KOH in methanol/water). 2. Increase the incubation time and/or temperature of the saponification reaction. A typical starting point is 60-80°C for 1-2 hours.[11][18] 3. Vigorously mix the sample during saponification to ensure proper mixing of the aqueous and lipid phases. |
| Losses During Phase Separation | 2-HSA may partition into the aqueous phase, especially if the pH is not acidic enough after saponification. | 1. After saponification, ensure the mixture is adequately acidified (pH < 3) with a strong acid (e.g., HCl) to protonate the carboxylate group of 2-HSA, making it more soluble in the organic phase. 2. Allow sufficient time for the phases to separate completely after centrifugation. 3. Carefully collect the organic (lower) phase without disturbing the interface. |
Problem 2: High Variability in Quantitative Results
Possible Causes & Solutions
| Potential Cause | Explanation | Troubleshooting Steps |
| Matrix Effects in MS Analysis | Co-eluting lipids from the tissue extract can suppress or enhance the ionization of the 2-HSA derivative, leading to inconsistent quantification.[5] | 1. Incorporate a stable isotope-labeled internal standard (e.g., 2-hydroxy-d3-stearic acid) at the beginning of the sample preparation to correct for extraction losses and matrix effects.[19] 2. Optimize the chromatographic separation to resolve 2-HSA from major interfering lipids.[20] 3. Consider a solid-phase extraction (SPE) cleanup step after the initial lipid extraction to remove highly abundant, interfering lipid classes.[21][22][23] |
| Incomplete Derivatization | If the derivatization reaction does not go to completion, the response in GC-MS or LC-MS will be inconsistent. | 1. Ensure the sample is completely dry before adding the derivatization reagent, as water can quench the reaction. 2. Use a fresh, high-quality derivatization reagent. 3. Optimize the reaction time and temperature. For silylation, heating at 60-80°C for 30-60 minutes is a good starting point.[13] |
| Sample Degradation | 2-HSA, like other fatty acids, can be susceptible to oxidation, especially if the tissue contains polyunsaturated fatty acids. | 1. Minimize sample exposure to air and light. 2. Consider adding an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent.[24] 3. Store tissue samples and extracts at -80°C under an inert atmosphere (e.g., nitrogen or argon).[25] |
Problem 3: Poor Chromatographic Peak Shape
Possible Causes & Solutions
| Potential Cause | Explanation | Troubleshooting Steps |
| Incomplete Derivatization (GC-MS) | Residual underivatized 2-HSA can interact with active sites in the GC system, leading to peak tailing. | 1. Re-optimize the derivatization protocol as described in "Problem 2". 2. Ensure the GC inlet liner is clean and deactivated. Consider using a liner with glass wool to trap non-volatile residues. |
| Column Overload | Injecting too much of a concentrated sample can lead to broad, fronting peaks. | 1. Dilute the final extract before injection. 2. If using a splitless injection, optimize the splitless time. |
| Contamination in the GC/LC-MS System | Buildup of non-volatile lipids from previous injections can affect chromatography. | 1. Perform regular maintenance on your GC or LC system, including cleaning the ion source and replacing the column if necessary.[5][26][27] 2. Run solvent blanks between samples to check for carryover.[27] |
Experimental Protocols
Protocol 1: Total this compound Extraction from Adipose Tissue using a Modified Folch Method with Saponification
-
Tissue Homogenization:
-
Accurately weigh approximately 100 mg of frozen adipose tissue in a glass tube with a Teflon-lined cap.
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol solution containing 0.01% BHT.
-
Homogenize the tissue thoroughly using a rotor-stator homogenizer until no visible tissue fragments remain.
-
-
Saponification:
-
To the homogenate, add 1 mL of 1 M NaOH in 90% methanol.
-
Cap the tube tightly and vortex vigorously.
-
Incubate at 80°C for 2 hours with occasional vortexing to ensure complete hydrolysis of esterified lipids.
-
-
Acidification and Extraction:
-
Cool the sample to room temperature.
-
Add 1 mL of 1 M HCl to acidify the mixture (confirm pH < 3 with pH paper).
-
Add 2 mL of chloroform and 2 mL of deionized water.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
-
Collection of Lipid Extract:
-
Carefully collect the lower organic phase (chloroform layer) containing the free fatty acids using a glass Pasteur pipette and transfer to a clean glass tube.
-
Repeat the extraction of the aqueous phase with another 2 mL of chloroform, and combine the organic phases.
-
-
Drying and Reconstitution:
-
Evaporate the pooled chloroform extract to dryness under a gentle stream of nitrogen.
-
The dried lipid extract is now ready for derivatization.
-
Protocol 2: Derivatization of this compound for GC-MS Analysis
-
Sample Preparation:
-
Ensure the dried lipid extract from Protocol 1 is completely free of residual water. This can be achieved by placing the open tube in a vacuum desiccator for 30 minutes.
-
-
Silylation Reaction:
-
To the dried extract, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine (as a catalyst).
-
Cap the tube tightly and vortex briefly.
-
Heat the mixture at 70°C for 45 minutes.
-
-
Sample Analysis:
-
Cool the sample to room temperature.
-
The derivatized sample is now ready for injection into the GC-MS system. A typical injection volume is 1-2 µL.
-
Visualizations
Workflow for 2-HSA Extraction and Analysis
Caption: Overview of the extraction and derivatization workflow for total this compound analysis.
Troubleshooting Logic for Low 2-HSA Recovery
Caption: A decision tree for troubleshooting low recovery of this compound during extraction.
References
- Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis. (URL: [Link])
- Extraction methods of fat from food samples and preparation of fatty acid methyl esters for gas chromatography: A review. Arabian Journal of Chemistry. (URL: [Link])
- Lipid extraction and FAME assay training – DuLab. University of Hawaii System. (URL: [Link])
- Extraction methods of fat from food samples and preparation of fatty acid methyl esters for gas chromatography: A Review.
- ANALYSIS OF LIPIDS. (URL: [Link])
- Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome. (URL: [Link])
- The application of ultrasound energy to increase lipid extraction throughput of solid matrix samples (flaxseed).
- A Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)
- Confirmatory and quantitative analysis of fatty acid esters of hydroxy fatty acids in serum by solid phase extraction coupled to liquid chromatography tandem mass spectrometry. PubMed. (URL: [Link])
- Saponific
- Quantification and molecular imaging of fatty acid isomers from complex biological samples by mass spectrometry. Chemical Science (RSC Publishing). (URL: [Link])
- Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc. (URL: [Link])
- Acids: Derivatiz
- Saponification – Knowledge and References. Taylor & Francis. (URL: [Link])
- Effects of extraction method and storage of dry tissue on marine lipids and f
- Determination of stearic acid and 12-hydroxyoctadecanoic acid in PEG-60 hydrogenated castor oil by HPLC-ELSD after alkaline hydrolysis. Semantic Scholar. (URL: [Link])
- Complete saponification and acidulation of natural oil processing byproducts.
- A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. NIH. (URL: [Link])
- Advances in Lipid Extraction Methods—A Review. MDPI. (URL: [Link])
- Time-based comparison of common fatty acid derivatization methodologies.
- Update on solid-phase extraction for the analysis of lipid classes and rel
- Lipid Profiling Extraction Method for Animal Tissue. Kansas Lipidomics Research Center. (URL: [Link])
- Two phase extraction of metabolites
- Experiment 6: Synthesis of Soap. (URL: [Link])
- Saponification of Fatty Acids Lab Guide. Scribd. (URL: [Link])
- Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. Agilent. (URL: [Link])
- Mass Spectrometer (MS) Troubleshooting Guide. CGSpace. (URL: [Link])
- Aqueous Binary Mixtures of Stearic Acid and Its Hydroxylated Counterpart 1this compound: Fine Tuning of the Lamellar/Micelle Threshold Temperature Transition and of the Micelle Shape. PMC - NIH. (URL: [Link])
- Method of extracting lipids from marine and aquatic animal tissues.
- Challenges with fats and fatty acid methods. Semantic Scholar. (URL: [Link])
- Aqueous Binary Mixtures of Stearic Acid and Its Hydroxylated Counterpart 1this compound: Cascade of Morphological Transitions at Room Temper
- Process for the production of 1this compound.
- Evaluation of lipid extraction methods for fatty acid quantification and compound-specific δ13C and δ2Hn analyses. PubMed. (URL: [Link])
- (PDF) Determination of stearic acid and 12-hydroxyoctadecanoic acid in PEG-60 hydrogenated castor oil by HPLC-ELSD after alkaline hydrolysis.
Sources
- 1. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aqueous Binary Mixtures of Stearic Acid and Its Hydroxylated Counterpart 1this compound: Fine Tuning of the Lamellar/Micelle Threshold Temperature Transition and of the Micelle Shape - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. gmi-inc.com [gmi-inc.com]
- 6. Extraction methods of fat from food samples and preparation of fatty acid methyl esters for gas chromatography: A review - Arabian Journal of Chemistry [arabjchem.org]
- 7. Lipid extraction and FAME assay training – DuLab [www2.hawaii.edu]
- 8. mdpi.com [mdpi.com]
- 9. Saponification - Wikipedia [en.wikipedia.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. chem.latech.edu [chem.latech.edu]
- 12. US9546342B1 - Complete saponification and acidulation of natural oil processing byproducts - Google Patents [patents.google.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. diverdi.colostate.edu [diverdi.colostate.edu]
- 15. ANALYSIS OF LIPIDS [people.umass.edu]
- 16. A Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Free Hydroxy Fatty Acids in Cow and Goat Milk - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Lipid Profiling Extraction Method for Animal Tissue - Kansas Lipidomics Research Center [k-state.edu]
- 18. scribd.com [scribd.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Confirmatory and quantitative analysis of fatty acid esters of hydroxy fatty acids in serum by solid phase extraction coupled to liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 25. medchemexpress.com [medchemexpress.com]
- 26. agilent.com [agilent.com]
- 27. cgspace.cgiar.org [cgspace.cgiar.org]
Technical Support Center: Improving the Resolution of 2-Hydroxystearic Acid Isomers
As a Senior Application Scientist, I've frequently collaborated with researchers facing the intricate challenge of separating 2-Hydroxystearic acid (2-HSA) isomers. This guide is a distillation of that field experience, designed to provide not just protocols, but the reasoning behind them. Achieving baseline resolution of these enantiomers and positional isomers is often a critical bottleneck in lipidomic research and drug development. This resource aims to transform that bottleneck into a routine, reliable procedure.
This guide provides in-depth troubleshooting advice, starting with frequently asked questions for quick problem-solving and progressing to detailed guides for more complex optimization challenges.
Frequently Asked Questions (FAQs)
Q1: My R- and S-2-HSA enantiomers are co-eluting. What is the first thing I should check?
A: The first and most critical step is to confirm you are using a chiral stationary phase (CSP). Standard reversed-phase columns (like C18 or C8) do not have the necessary stereospecificity to differentiate between enantiomers, as these molecules have identical physical properties in a non-chiral environment.[1] If you are using a CSP and still see no separation, the next step is to optimize your mobile phase and temperature.[2]
Q2: I'm seeing significant peak tailing for my 2-HSA isomers. What's causing this?
A: Peak tailing for acidic compounds like 2-HSA is often caused by secondary interactions with the stationary phase, particularly with residual silanol groups on silica-based columns.[2] To mitigate this, ensure your mobile phase pH is low enough to keep the carboxylic acid group protonated. Adding a small amount of a weak acid, like 0.1% formic acid or acetic acid, to the mobile phase can significantly improve peak shape.[2][3] Other potential causes include column overload or contamination.[2][4]
Q3: Is derivatization necessary for separating 2-HSA isomers?
A: It is not strictly necessary but is often highly beneficial. For Gas Chromatography (GC), derivatization of the hydroxyl and carboxylic acid groups (e.g., through silylation or esterification) is essential to increase volatility and thermal stability.[5] For Liquid Chromatography (LC), while underivatized 2-HSA can be separated, derivatization can enhance resolution by introducing bulky groups that amplify stereospecific interactions with the CSP. It can also significantly improve detection sensitivity, especially for UV or mass spectrometry (MS) detectors.[5][6][7]
Q4: Can I use Supercritical Fluid Chromatography (SFC) for 2-HSA isomer separation?
A: Yes, SFC is an excellent alternative to HPLC for this application. It often provides better separation for lipids and their isomers without derivatization.[8][9] The use of supercritical CO2 as the main mobile phase component can lead to highly efficient separations.[10][11] SFC is particularly advantageous for its unique selectivity and faster analysis times compared to HPLC.[9]
Q5: Why is temperature control so important for chiral separations?
A: Temperature has a significant impact on the thermodynamics of chiral recognition.[12] Generally, lower temperatures enhance the stability of the transient diastereomeric complexes formed between the analyte and the chiral stationary phase, often leading to better resolution.[2][12] However, this is not a universal rule; sometimes, higher temperatures can improve peak efficiency. It is a critical parameter that must be optimized for each specific method.[2]
Troubleshooting Guide 1: Co-Elution of Enantiomers
When your R- and S-2-HSA peaks are not separating, a systematic approach is required to diagnose the issue. This guide provides a logical workflow to pinpoint and resolve the problem.
Troubleshooting Workflow: Co-Elution
Caption: Decision tree for troubleshooting co-eluting enantiomers.
Step-by-Step Method Optimization
-
Verify CSP Selection: The interaction between the analyte and the CSP is the foundation of chiral separation.[13][14] For hydroxy acids, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives like Chiralpak AD) are often a successful starting point.[15]
-
Mobile Phase Optimization:
-
Normal Phase (NP): A typical starting point is a mixture of Hexane and Isopropanol (IPA). Systematically vary the percentage of the polar modifier (IPA). A lower percentage often increases retention and can improve selectivity. Adding a small amount of an acidic modifier (e.g., 0.1% Trifluoroacetic Acid - TFA) is crucial for acidic analytes to ensure consistent ionization state and good peak shape.[2]
-
Reversed Phase (RP): Use a mobile phase of Acetonitrile or Methanol with a buffered aqueous phase (e.g., 20 mM ammonium acetate).[14] The organic modifier percentage, pH, and buffer strength should all be optimized.
-
-
Temperature Optimization:
-
Protocol: Set up a series of runs at different temperatures (e.g., 10°C, 25°C, 40°C) while keeping the mobile phase constant.
-
Rationale: Lowering the temperature generally increases the enantioselectivity factor (α) but may decrease column efficiency (N), leading to broader peaks.[2] The optimal temperature will be a balance between these two effects. In some cases, increasing temperature can unexpectedly improve resolution.[2]
-
-
Flow Rate Adjustment: Decreasing the flow rate can sometimes enhance resolution by allowing more time for interactions between the analytes and the CSP.[14] Try reducing the flow rate from 1.0 mL/min to 0.5 mL/min to see if separation improves.
| Parameter | Starting Condition (NP) | Optimization Strategy | Rationale |
| Mobile Phase | Hexane:IPA (90:10) + 0.1% TFA | Vary IPA from 5% to 20% | Modulates retention and selectivity |
| Temperature | 25°C | Test range from 10°C to 40°C | Balances selectivity (α) and efficiency (N) |
| Flow Rate | 1.0 mL/min (for 4.6 mm ID) | Decrease to 0.5-0.8 mL/min | Increases interaction time with CSP |
Troubleshooting Guide 2: Derivatization for Enhanced Resolution & Sensitivity
Derivatization is a powerful tool to overcome poor resolution or low sensitivity. By chemically modifying the 2-HSA molecule, you can enhance its chromatographic properties and detector response.
Workflow for Derivatization Strategy
Caption: Workflow for choosing a derivatization strategy.
Detailed Protocol: Silylation for GC-MS Analysis
This protocol is for converting both the hydroxyl and carboxylic acid groups to their trimethylsilyl (TMS) ethers/esters, making the molecule volatile and suitable for GC analysis.
Materials:
-
Dried 2-HSA sample (10-100 µg)
-
Pyridine (anhydrous)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Reaction vial with PTFE-lined cap
-
Heating block or oven
Procedure:
-
Ensure the 2-HSA sample is completely dry, as water will quench the silylation reagent.
-
Add 50 µL of anhydrous pyridine to the dried sample in the reaction vial. Vortex to dissolve.
-
Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Cap the vial tightly and heat at 60-70°C for 30 minutes.
-
Cool the vial to room temperature. The sample is now ready for injection into the GC-MS.
Causality: The BSTFA reagent reacts with the active hydrogens on the hydroxyl and carboxylic acid groups, replacing them with a non-polar TMS group.[5] This eliminates hydrogen bonding, which dramatically increases the compound's volatility and prevents thermal degradation in the hot GC inlet.
Detailed Protocol: Picolylamine Derivatization for LC-MS/MS
This method attaches a picolylamine tag to the carboxylic acid group, which contains a basic nitrogen that is readily protonated, significantly enhancing signal in positive-ion electrospray ionization (ESI) MS.[7]
Materials:
-
Dried 2-HSA sample
-
2-Picolylamine (PA)
-
2,2'-Dipyridyl disulfide (DPDS)
-
Triphenylphosphine (TPP)
-
Acetonitrile (ACN), anhydrous
Procedure:
-
Dissolve the dried 2-HSA sample in 100 µL of anhydrous ACN.
-
Prepare a fresh derivatization cocktail in ACN containing:
-
2-Picolylamine (PA)
-
2,2'-Dipyridyl disulfide (DPDS)
-
Triphenylphosphine (TPP)
-
-
Add 50 µL of the derivatization cocktail to the sample solution.
-
Vortex briefly and let the reaction proceed at room temperature for 60 minutes.
-
The reaction mixture can then be diluted and directly injected for LC-MS/MS analysis.
Causality: This reaction forms an amide bond between the 2-HSA's carboxyl group and the picolylamine. The resulting derivative is highly responsive in positive-ion ESI-MS due to the readily ionizable pyridine ring, leading to detection limits in the low femtomole range.[7]
References
- Shimadzu Corporation. (n.d.). Optimizing Analytical Conditions for Lipid Analysis by SFC and Its Application for Precise Preparative Chromatography – Case Study of Diglyceride Isomers.
- Daicel Chiral Technologies. (2021, March 14). Troubleshoot Chiral Column Performance: Efficiency & Resolution.
- Hutchins, P. D., et al. (2020). Development of a C18 Supercritical Fluid Chromatography-Tandem Mass Spectrometry Methodology for the Analysis of Very-Long-Chain Polyunsaturated Fatty Acid Lipid Matrices. ACS Omega.
- Tarafder, A. (2015). Study of UltraHigh Performance Supercritical Fluid Chromatography to measure free fatty acids with out fatty acid ester preparation. Journal of Chromatography & Separation Techniques.
- Francotte, E., & Lesellier, E. (2018). Optimisation of comprehensive supercritical fluid chromatography (SFC)×reversed phase liquid chromatography (RP-LC) for the analysis of the fatty acids in fish oil. Journal of Chromatography A.
- Lisa, M., & Holcapek, M. (2015). Lipidomics by Supercritical Fluid Chromatography. TrAC Trends in Analytical Chemistry.
- Pace, S., et al. (2011). Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography. Journal of Lipid Research.
- Chromatography Today. (2020, May 20). Trouble with chiral separations.
- Scribd. (n.d.). HPLC Column Troubleshooting Guide.
- LCGC. (n.d.). Enantiomer Separations.
- Czauderna, M., et al. (2011). A highly efficient method for derivatization of fatty acids for high performance liquid chromatography. Acta Chromatographica.
- Solivellas, M., et al. (2018). Isobaric 6-plex and tosyl dual tagging for the determination of positional isomers and quantitation of monounsaturated fatty acids using rapid UHPLC-MS/MS. Analytical Chemistry.
- Chemistry LibreTexts. (2023). Derivatization.
- Subramanian, G. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
- Hamberg, M. (1971). Resolution of stereoisomers of ω2-hydroxy acids and 2-alkanols by gas-liquid chromatography. Chemistry and Physics of Lipids.
- Wang, Y., et al. (2020). Determination of stearic acid and 12-hydroxyoctadecanoic acid in PEG-60 hydrogenated castor oil by HPLC-ELSD after alkaline hydrolysis. Acta Chromatographica.
- Tsikas, D., et al. (2020). A Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Free Hydroxy Fatty Acids in Cow and Goat Milk. Molecules.
- Zhang, T., et al. (n.d.). Enantiomer separation of acidic compounds. Daicel Chiral Technologies.
- Chromatography Forum. (2009). separation of two isomers.
- Higashi, T., & Ogawa, S. (2010). Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography-electrospray ionization-tandem mass spectrometry. Journal of Chromatography A.
- Molnar, I., et al. (2017). Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism. Journal of Chromatography A.
Sources
- 1. Enantiomer Separations | Separation Science [sepscience.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. chiraltech.com [chiraltech.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. shimadzu.com [shimadzu.com]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. molnar-institute.com [molnar-institute.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 15. Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing reaction conditions for the enzymatic synthesis of 2-Hydroxystearic acid
Technical Support Center: Optimizing Enzymatic Synthesis of 2-Hydroxystearic Acid
Welcome to the technical support center for the enzymatic synthesis of this compound (2-HSA). This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, actionable troubleshooting, and validated protocols. Our goal is to empower you to overcome common challenges and systematically optimize your reaction conditions for maximal yield and purity.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the synthesis of 2-HSA, providing the essential knowledge needed to design and execute successful experiments.
Q1: Which types of enzymes are suitable for synthesizing this compound?
A: The synthesis of 2-HSA, an α-hydroxy fatty acid, can be approached using two main classes of enzymes, each with a distinct mechanism:
-
Cytochrome P450 Monooxygenases (CYPs): These are the most direct biocatalysts for this transformation. CYPs perform regioselective hydroxylation on inactivated C-H bonds by inserting an oxygen atom directly into the fatty acid chain.[1] Specifically, enzymes like CYP152A1 from Bacillus subtilis are known to hydroxylate fatty acids at the α- and β-positions.[1] Engineering the active site of these enzymes can further tune and improve regioselectivity towards the desired C2 position.
-
Hydrolases (e.g., Lipases): While their natural function is to hydrolyze esters, lipases can be used to catalyze the reverse reaction—esterification or hydroxylation—under specific conditions, particularly in non-aqueous media with low water activity.[2][3] For instance, a lipase could potentially catalyze the reaction between stearic acid and a hydroxyl donor. However, achieving specific α-hydroxylation via this route is less direct and often less selective than using a dedicated hydroxylase. Immobilized lipases like Novozym 435 (Candida antarctica lipase B) are frequently used due to their high stability in organic solvents.[4][5][6]
Q2: Why is the choice of reaction medium so critical for this synthesis?
A: The reaction medium is arguably one of the most critical parameters due to the poor aqueous solubility of the substrate, stearic acid.[7][8] The medium directly influences substrate availability, enzyme stability, and the thermodynamic equilibrium of the reaction.
-
Solubility: Stearic acid is lipophilic and requires an organic solvent or a solvent-free system to be accessible to the enzyme's active site.[9]
-
Thermodynamics: For reactions that produce water as a byproduct (e.g., reverse hydrolysis), low water content in the medium is essential to shift the reaction equilibrium towards product synthesis.[2]
-
Enzyme Activity: The solvent must not denature the enzyme. The choice of solvent can dramatically impact an enzyme's conformation and catalytic efficiency. Hydrophobic solvents are generally preferred for lipase-catalyzed reactions.[5][10]
Q3: What are the typical starting ranges for key reaction parameters like pH, temperature, and substrate ratio?
A: These parameters are highly dependent on the specific enzyme chosen. However, general starting points for optimization are:
-
Temperature: For most lipases, a range of 30–60°C is common.[3][4][11] Higher temperatures can increase reaction rates but may lead to enzyme denaturation. Cytochrome P450 systems may have a narrower optimal range, often closer to 25–37°C.
-
pH (or "pH memory"): While pH is not measured directly in organic solvents, the enzyme's activity is governed by the pH of the last aqueous solution it was in contact with (its "pH memory").[12][13] For lipases, this is typically in the neutral range (pH 7–8). Deviations from the optimal pH can alter the ionization state of amino acid residues in the active site, reducing or eliminating activity.[12]
-
Substrate Molar Ratio: For a reaction involving two substrates (e.g., stearic acid and a hydroxyl donor), the molar ratio is a key variable. An excess of one substrate may be required to drive the reaction forward.[3][14] A starting point is often a 1:1 or 1:2 molar ratio, which is then optimized.[9]
Q4: How can I monitor the reaction progress and quantify the final product?
A: Accurate and reliable quantification is crucial for optimization. The most common methods involve chromatographic separation followed by detection:
-
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS/MS): This is the gold standard for sensitivity and selectivity. It allows for the precise quantification of 2-HSA even in complex reaction mixtures.[15] A C18 reversed-phase column is typically used for separation.[15][16]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method is also highly effective but requires derivatization of the fatty acid's carboxylic and hydroxyl groups to make them volatile.[17]
-
Thin-Layer Chromatography (TLC): A simpler, qualitative method that can be used for rapid screening of reaction progress and identifying the presence of the product.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments.
Problem: My reaction shows very low or no product yield.
This is the most common issue and can stem from multiple sources. A systematic approach is required to diagnose the root cause.
Potential Causes & Step-by-Step Solutions:
-
Inactive Enzyme:
-
Verify Activity: Before starting your main experiment, run a standard control reaction with a known substrate for your enzyme to confirm its catalytic activity.
-
Check Storage Conditions: Ensure the enzyme has been stored at the recommended temperature and that its shelf-life has not expired.
-
Consider pH Memory: Lyophilize the enzyme from a buffer of its optimal pH before adding it to the organic solvent.[13]
-
-
Suboptimal Reaction Conditions:
-
Temperature: Create a temperature gradient experiment (e.g., 30°C, 40°C, 50°C, 60°C) to find the optimal point where activity is high and stability is maintained.
-
Water Activity (aw): In organic media, a small amount of water is essential for enzyme flexibility, but too much will promote hydrolysis. Control water activity using saturated salt solutions or by adding molecular sieves to the reaction.[2]
-
Substrate/Enzyme Concentration: Systematically vary the concentration of the enzyme and substrates to identify any inhibition or saturation effects.
-
-
Poor Substrate Solubility:
-
Solvent Selection: If stearic acid is not fully dissolved, the reaction will be limited. Choose a solvent in which the substrate is highly soluble. Refer to the table of organic solvents below.
-
Use of Co-solvents: A small amount of a more polar co-solvent can sometimes improve solubility without inactivating the enzyme.
-
-
Reaction Equilibrium:
Caption: Workflow for troubleshooting low product yield.
Problem: My substrate (stearic acid) is not dissolving in the reaction medium.
Poor solubility is a primary rate-limiting factor. The choice of solvent is a trade-off between dissolving the nonpolar substrate and maintaining enzyme function.
Potential Causes & Step-by-Step Solutions:
-
Inappropriate Solvent Polarity:
-
Consult Log P Values: The partition coefficient (log P) is a measure of a solvent's hydrophobicity. For lipase-catalyzed esterifications, solvents with a log P between 2.0 and 4.0 often provide the best results, as they are nonpolar enough to solubilize fatty acids but do not strip the essential water layer from the enzyme.[5][10]
-
Experiment with Solvents: Test a range of solvents such as hexane, heptane, toluene, and tert-butanol. Avoid highly polar solvents like DMF or DMSO, which can denature the enzyme.
-
-
Insufficient Temperature:
-
Gentle Warming: Stearic acid's solubility increases with temperature. Gently warm the solvent while dissolving the substrate before adding the enzyme. Ensure the final reaction temperature is within the enzyme's stable range.
-
-
Solvent-Free System:
-
Melt Substrates: If applicable, a solvent-free system can be used by melting the stearic acid (melting point ~69°C) and running the reaction at a temperature that maintains a liquid state but does not denature the enzyme. This approach can lead to very high product concentrations but requires a thermally stable enzyme.
-
Caption: Decision tree for selecting an optimal reaction medium.
Problem: My enzyme appears to be unstable or is rapidly losing activity.
Enzyme stability is paramount for achieving high conversion, especially in long reactions.
Potential Causes & Step-by-Step Solutions:
-
Enzyme Immobilization:
-
Rationale: Free enzymes are often unstable in organic solvents. Immobilizing the enzyme on a solid support provides a protective microenvironment, enhances stability, and simplifies reuse.[18] Novozym 435 is a commercially available, highly stable immobilized lipase.
-
Action: If you are using a free enzyme, switch to an immobilized version. This is one of the most effective strategies to improve operational stability.[18][19]
-
-
Inhibition by Substrates or Products:
-
Acid/Alcohol Inhibition: Short-chain acids and alcohols can be particularly harsh on lipases.[19] While stearic acid is a long-chain acid, high concentrations could still be inhibitory.
-
Action: Perform kinetic studies at different initial substrate concentrations to check for substrate inhibition. If product inhibition is suspected, consider strategies for in-situ product removal.
-
-
Mechanical Stress:
-
Stirring Rate: Very high stirring rates can cause mechanical shearing and denaturation of the enzyme, particularly for immobilized preparations.
-
Action: Use a moderate stirring speed (e.g., 150-250 rpm) that is sufficient to keep the mixture homogenous without causing excessive mechanical stress.
-
Quantitative Data Summary
| Parameter | Typical Range / Value | Rationale & Key Considerations |
| Enzyme | Lipases (e.g., Candida antarctica B), CYPs | Lipases are robust but may have lower selectivity. CYPs offer high selectivity but can be less stable and require cofactors.[1][6][20] |
| Temperature | 30 - 60 °C | Balances reaction rate and enzyme thermal stability. Each enzyme has a distinct optimum.[11][14] |
| pH Memory | 7.0 - 8.0 | The pH of the last aqueous buffer dictates enzyme ionization state and activity in organic media.[12][13] |
| Solvent Log P | 2.0 - 4.0 | Ensures solubility of nonpolar stearic acid while preserving the essential water layer around the enzyme.[5][10] |
| Water Activity | < 0.1 | Low water content is critical to drive the thermodynamic equilibrium towards synthesis and away from hydrolysis.[2] |
| Stirring Speed | 150 - 250 rpm | Prevents mass transfer limitations without causing mechanical damage to the enzyme. |
| Organic Solvent | Log P Value | Suitability Notes |
| n-Hexane | 3.5 | Excellent choice, highly hydrophobic, good substrate solubility.[5] |
| n-Heptane | 4.0 | Similar to hexane, slightly less volatile.[5] |
| Toluene | 2.5 | Good solvent, can sometimes improve solubility over alkanes.[5] |
| tert-Butanol | 0.8 | More polar, can help solubilize more polar co-substrates but may reduce lipase activity. |
| Acetone | -0.23 | Generally too polar, can strip water from the enzyme and cause inactivation.[5] |
| Dimethylformamide (DMF) | -0.1 | Highly denaturing, not recommended for most lipase applications.[5] |
Experimental Protocols
Protocol 1: General Screening of Reaction Conditions
This protocol outlines a systematic approach to screen key variables to find an optimal starting point.
-
Enzyme Preparation: Prepare your chosen enzyme (e.g., 10 mg/mL Novozym 435). If using a free enzyme, lyophilize it from a 50 mM phosphate buffer at its optimal pH (e.g., pH 7.5).
-
Reaction Setup: In a series of 10 mL screw-cap vials, add 5 mL of your chosen organic solvent (e.g., n-hexane).
-
Substrate Addition: Add stearic acid to a final concentration of 50 mM. Ensure it is fully dissolved, warming gently if necessary.
-
Variable Screening:
-
Temperature: Set up reactions at 30°C, 40°C, 50°C, and 60°C.
-
Enzyme Load: At the optimal temperature, test different enzyme concentrations (e.g., 5, 10, 20 mg/mL).
-
-
Reaction Initiation: Add the enzyme to each vial to start the reaction. Include a no-enzyme control.
-
Incubation: Place the vials in a shaking incubator (200 rpm) for a set time (e.g., 24 hours).
-
Sampling & Analysis: At regular intervals (e.g., 2, 4, 8, 24 hours), withdraw a small aliquot (e.g., 50 µL). Prepare the sample for analysis (e.g., dilution, derivatization).
-
Quantification: Analyze the samples by LC-MS or GC-MS to determine the concentration of this compound.
Protocol 2: Quantification of this compound using LC-MS/MS
This protocol is adapted from established methods for analyzing hydroxy fatty acids.[15][17]
-
Sample Preparation:
-
Take 50 µL of the reaction mixture and transfer to a clean microcentrifuge tube.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Vortex thoroughly and centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to pellet any enzyme particles.
-
Transfer the supernatant to an autosampler vial.
-
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a high percentage of A, and run a linear gradient to a high percentage of B over several minutes to elute the fatty acids.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Monitoring: Use Multiple Reaction Monitoring (MRM) for quantification. Select precursor and product ion transitions specific to this compound.
-
Calibration: Prepare a standard curve using a certified this compound standard to accurately quantify the product in your samples.
-
References
- Jenske, R., & Vetter, W. (2020). A Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)
- Urlacher, V. B., & Girhard, M. (2019). Regioselective Biocatalytic Hydroxylation of Fatty Acids by Cytochrome P450s.
- Jahangirian, H., et al. (2013). Enzymatic Synthesis of Fatty Hydroxamic Acid Derivatives Based on Palm Kernel Oil. MDPI. [Link]
- DE10054480A1 - Process for the production of 1this compound.
- Viklund, F., & Hult, K. (2004). Enzymatic synthesis of surfactants based on polyethylene glycol and stearic or 1this compound.
- Awang, R., et al. (2000). Enzymatic esterification of dihydroxystearic acid.
- CIR Panel. (2015). Safety Assessment of Hydroxystearic Acid as Used in Cosmetics.
- Ewing, T. A., et al. (2016).
- Spalletta, A., et al. (2024). Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development. MDPI. [Link]
- Zhang, L., et al. (2018). Determination of stearic acid and 12-hydroxyoctadecanoic acid in PEG-60 hydrogenated castor oil by HPLC-ELSD after alkaline hydrolysis.
- Zhang, L., et al. (2018). Determination of stearic acid and 12-hydroxyoctadecanoic acid in PEG-60 hydrogenated castor oil by HPLC-ELSD after alkaline hydrolysis. Semantic Scholar. [Link]
- Lebl, R., et al. (2017).
- Gunawan, E. R., et al. (2015).
- Awang, R., et al. (2000). Enzymatic Esterification of Dihydroxystearic Acid. Academic Press. [Link]
- Spalletta, A., et al. (2024). Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development. PubMed. [Link]
- van Rantwijk, F., & Stolz, A. (2015). Enzymatic cascade synthesis of (S)-2-hydroxycarboxylic amides and acids.
- Lugo, V. H., et al. (2023). Lipase-Assisted Synthesis of Alkyl Stearates: Optimization by Taguchi Design of Experiments and Application as Defoamers. PMC - PubMed Central. [Link]
- Ewing, T. A., et al. (2016). Enzymatic synthesis of fatty acid derivatives in organic solvents and oil-water emulsions. Wageningen University & Research. [Link]
- Omotayo, K. A., & Ojo, O. S. (2024). The synergistic and opposing roles of ω-fatty acid hydroxylase (CYP4A11) and ω-1 fatty acid hydroxylase (CYP2E1) in chronic liver disease.
- EP2213694B1 - 1this compound copolymer and method for producing the same.
- Kahveci, D., & Ciftci, D. (2016). Optimization of lipase-catalyzed synthesis of fructose stearate using response surface methodology. PubMed. [Link]
- Corradini, P. G. S., et al. (2022). Immobilized Lipases in the Synthesis of Short-Chain Esters: An Overview of Constraints and Perspectives. MDPI. [Link]
- Fernandez-Lafuente, R. (2023).
- Guajardo, N., et al. (2022). Combination of Enzymes and Deep Eutectic Solvents as Powerful Toolbox for Organic Synthesis. MDPI. [Link]
- Tutu, B., et al. (2024). Sugar Esters of Fatty Acids: Chemo-Enzymatic Synthesis and Biological Activity. MDPI. [Link]
- Awang, R., et al. (2000). Effect of Organic Solvent Types on the Esterification of Dihydroxystearic Acid and 1-Octanol a.
- Kim, K. R., & Oh, D. K. (2013). Production of hydroxy fatty acids by microbial fatty acid-hydroxylation enzymes.
- Hammerer, L., et al. (2018). Controlling the Fatty Acid Hydroxylation Regioselectivity of CYP152A1 (P450BSβ) by Active Site Engineering. Conference Paper. [Link]
- Dreiss, C. A., et al. (2021).
- National Center for Biotechnology Information. This compound.
- WO2019063718A1 - A process for the cell-free enzymatic production of 10-hydroxystearic acid (10-hsa) from bio-based oils for lubricant formulation.
- Kahveci, D., & Ciftci, D. (2016). Optimization of lipase-catalyzed synthesis of fructose stearate using response surface methodology.
- Park, J. H., et al. (2021).
- Zhou, Y., et al. (2023). Key enzymes involved in the utilization of fatty acids by Saccharomyces cerevisiae: a review. Frontiers in Bioengineering and Biotechnology. [Link]
- Grogan, G. (2003).
- Ullrich, R., & Hofrichter, M. (2007).
Sources
- 1. dc.engconfintl.org [dc.engconfintl.org]
- 2. Enzymatic synthesis of bioactive compounds with high potential for cosmeceutical application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipase-Assisted Synthesis of Alkyl Stearates: Optimization by Taguchi Design of Experiments and Application as Defoamers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. EP2213694B1 - 1this compound copolymer and method for producing the same - Google Patents [patents.google.com]
- 7. edepot.wur.nl [edepot.wur.nl]
- 8. research.wur.nl [research.wur.nl]
- 9. lib3.dss.go.th [lib3.dss.go.th]
- 10. researchgate.net [researchgate.net]
- 11. DE10054480A1 - Process for the production of 1this compound - Google Patents [patents.google.com]
- 12. Effect of pH on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 13. Effects of pH | Worthington Biochemical [worthington-biochem.com]
- 14. mdpi.com [mdpi.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. A Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Free Hydroxy Fatty Acids in Cow and Goat Milk - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Enzyme Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Ion Suppression in the MS Analysis of 2-Hydroxystearic Acid
Welcome to the technical support center for the mass spectrometry (MS) analysis of 2-Hydroxystearic acid (2-HSA). This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common challenge of ion suppression. Ion suppression is a significant hurdle in quantitative LC-MS/MS, leading to reduced signal intensity, poor sensitivity, and inaccurate results.[1][2] This resource provides in-depth, experience-driven solutions in a direct question-and-answer format to help you achieve robust and reliable quantification of 2-HSA.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My 2-HSA signal is significantly lower than expected, or I'm observing poor signal-to-noise. What are the likely causes related to ion suppression?
A1: The primary culprit is likely co-eluting matrix components that interfere with the ionization of 2-HSA in the MS source. [3] The "matrix" encompasses all components in your sample apart from 2-HSA, such as salts, proteins, and other lipids.[3] These molecules can compete for the limited charge available during electrospray ionization (ESI), leading to a suppressed signal for your analyte of interest.[3][4]
In-Depth Explanation:
During ESI, analytes in solution are converted into gas-phase ions. This process is highly susceptible to competition. If other compounds with higher concentrations or greater surface activity are present in the ESI droplet at the same time as 2-HSA, they can monopolize the ionization process, leaving fewer charged droplets available for 2-HSA.[4] Phospholipids are a major cause of ion suppression in biological samples like plasma.[2][5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low 2-HSA signal.
Q2: How can I definitively determine if ion suppression is affecting my 2-HSA analysis?
A2: Two common methods to assess matrix effects are the post-column infusion experiment and the post-extraction spike method. [6]
-
Post-Column Infusion: This qualitative method helps identify retention time windows where ion suppression occurs.[6]
-
Protocol:
-
Infuse a standard solution of 2-HSA at a constant flow rate into the MS source, post-column.
-
Inject a blank, extracted matrix sample onto the LC system.
-
Monitor the 2-HSA signal. A dip in the signal at specific retention times indicates the elution of interfering compounds from the matrix.[6]
-
-
-
Post-Extraction Spike Method: This quantitative approach measures the extent of ion suppression.[6]
-
Protocol:
-
Prepare two sets of samples:
-
Set A: Spike a known concentration of 2-HSA into a clean solvent.
-
Set B: Extract a blank matrix sample and then spike the same concentration of 2-HSA into the final extract.
-
-
Analyze both sets by LC-MS.
-
Calculate the matrix effect using the following formula:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.
-
-
-
Q3: What are the most effective sample preparation techniques to minimize ion suppression for 2-HSA?
A3: Rigorous sample preparation is your first and most effective line of defense against ion suppression. [3][5] The goal is to remove as many matrix components as possible while efficiently recovering 2-HSA. For lipid analysis, common and effective techniques include:
-
Liquid-Liquid Extraction (LLE): This is a widely used method for lipid extraction.[7] A two-step LLE can be particularly effective.[5]
-
Step 1: Use a non-polar solvent like hexane to remove highly hydrophobic interferences.
-
Step 2: Extract the aqueous phase with a more polar solvent like methyl tert-butyl ether (MTBE) or ethyl acetate to recover the 2-HSA.[5]
-
-
Solid-Phase Extraction (SPE): SPE offers more selectivity than LLE and can effectively remove interfering compounds.[3][8]
-
Protein Precipitation (PPT): While a simpler technique, PPT is often the least effective at removing matrix components and can lead to significant ion suppression.[6] If used, it should be followed by further cleanup steps like LLE or SPE.
Data Summary: Comparison of Sample Preparation Techniques
| Technique | Pros | Cons | Recommended Use for 2-HSA |
| Liquid-Liquid Extraction (LLE) | Good for removing phospholipids, cost-effective.[5] | Can be less selective, may have lower recovery for some analytes.[6] | A strong starting point, especially a two-step procedure. |
| Solid-Phase Extraction (SPE) | High selectivity, can provide very clean extracts.[3][8] | More expensive, requires method development. | Ideal for complex matrices or when LLE is insufficient. |
| Protein Precipitation (PPT) | Simple, fast. | Least effective at removing matrix components, often results in significant ion suppression.[6] | Not recommended as a standalone technique. Use in combination with LLE or SPE. |
Q4: How can I optimize my chromatographic separation to reduce ion suppression?
A4: The goal of chromatographic optimization is to separate 2-HSA from co-eluting, ion-suppressing matrix components. [3]
-
Column Choice: Utilize a high-efficiency column, such as one with sub-2 µm particles (UPLC/UHPLC), to achieve better peak resolution and separate 2-HSA from interferences.[9]
-
Gradient Optimization: A longer, shallower gradient can improve the separation of 2-HSA from closely eluting matrix components.
-
Mobile Phase Modifiers: The choice of mobile phase additives can significantly impact ionization efficiency.
-
For negative ion mode, which is often suitable for fatty acids, ammonium acetate is a good choice.[10][11]
-
Formic acid is a common additive for positive ion mode, but can suppress ionization in negative mode.[10]
-
Avoid non-volatile buffers like phosphates, as they can contaminate the MS source.[10]
-
Trifluoroacetic acid (TFA) should be used with caution as it is a strong ion-pairing agent and can cause significant signal suppression.[12]
-
Experimental Protocol: Mobile Phase Optimization
-
Prepare a series of mobile phases with different additives (e.g., 0.1% formic acid, 10 mM ammonium acetate, 10 mM ammonium formate).
-
Analyze a standard solution of 2-HSA with each mobile phase composition to determine the optimal conditions for signal intensity.
-
Inject a post-extraction spiked sample to ensure that the chosen mobile phase provides good separation from matrix interferences.
Q5: Can I use an internal standard to correct for ion suppression? If so, what kind is best?
A5: Yes, using an internal standard is a crucial strategy to compensate for ion suppression. [13] The most effective type is a stable isotope-labeled (SIL) internal standard , such as deuterated 2-HSA (e.g., this compound-d5).[1][14]
In-Depth Explanation:
A SIL internal standard is chemically identical to the analyte but has a different mass due to the isotopic substitution. The key assumption is that the SIL internal standard will co-elute with the analyte and experience the same degree of ion suppression or enhancement.[1][3][15] By calculating the ratio of the analyte's peak area to the internal standard's peak area, variations in signal intensity due to matrix effects can be normalized, leading to more accurate and precise quantification.[1][3]
Workflow for Implementing a SIL Internal Standard:
Caption: Workflow for using a SIL internal standard.
Important Consideration: For the correction to be effective, the analyte and the internal standard must co-elute perfectly.[15] Even a slight chromatographic shift, sometimes caused by the isotope effect, can lead to differential matrix effects and inaccurate correction.[1]
Q6: Are there alternative ionization techniques that are less susceptible to ion suppression?
A6: Yes, Atmospheric Pressure Chemical Ionization (APCI) is generally less prone to ion suppression than ESI. [4][16]
In-Depth Explanation:
The ionization mechanism in APCI is different from ESI. In APCI, the analyte is first vaporized, and then ionized in the gas phase through chemical reactions with reagent ions.[6] This process is less affected by the presence of non-volatile matrix components in the liquid phase, which are a major source of suppression in ESI.[4][6]
When to Consider APCI:
-
If you have exhausted other options for mitigating ion suppression with ESI.
-
If your analyte, 2-HSA, is thermally stable and can be efficiently vaporized.
It's important to note that ESI is often more sensitive for many compounds, so switching to APCI may result in a trade-off between reduced matrix effects and lower overall sensitivity.
References
- Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Google Cloud.
- The Role of Internal Standards In Mass Spectrometry. (n.d.). SCION Instruments.
- Sample Preparation for LC‐MS Bioanalysis of Lipids. (n.d.). ResearchGate.
- Ion Suppression: A Major Concern in Mass Spectrometry. (n.d.). LCGC International.
- Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. (n.d.). PMC - NIH.
- Strategies to improve/eliminate the limitations in shotgun lipidomics. (n.d.). PMC - NIH.
- Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (n.d.). LCGC International.
- How can I identify Ion Suppression in Biological Sample Analysis?. (n.d.). Providion Group.
- Enhancing detection and characterization of lipids using charge manipulation in electrospray ionization-tandem mass spectrometry. (n.d.). PubMed Central.
- The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). (2021).
- 10 Tips for Electrospray Ionisation LC-MS. (n.d.). Element Lab Solutions.
- Ion suppression; A critical review on causes, evaluation, prevention and applications. (2025). Talanta, 115, 104-122.
- Technical Support Center: Ion Suppression & Deuterated Internal Standards. (n.d.). Benchchem.
- Ion suppression (mass spectrometry). (n.d.). Wikipedia.
- Electrospray ionization mass spectrometry ion suppression/enhancement caused by column bleed for three mixed‐mode reversed‐phase/anion‐exchange high‐performance liquid chromatography columns. (n.d.). PMC - NIH.
- Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma. (2019). NIH.
- A Convenient Alternative to MALDI and ESI. (n.d.). LCGC International.
- Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.).
- Strategies for the detection and elimination of matrix effects in quantitative LC-MS analysis. (2014). UQ eSpace.
- Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. (n.d.). NIH.
- Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters. (n.d.). Semantic Scholar.
- Parallel Mass Spectrometry (APCI-MS and ESI-MS) for Lipid Analysis. (2019). AOCS.
- Cross-validation of GC-MS and LC-MS methods for fatty acid analysis. (n.d.). Benchchem.
- The MALDI Method to Analyze the Lipid Profile, Including Cholesterol, Triglycerides and Other Lipids. (n.d.). MDPI.
- Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. (2017). LCGC International.
- A Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Free Hydroxy Fatty Acids in Cow and Goat Milk. (2020). PMC - NIH.
- Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards. (2021). PMC - PubMed Central.
- Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. (n.d.). NIH.
- Quantification of 1this compound in Human Plasma using a Validated LC-MS/MS Method with a Deuterated I. (n.d.). Benchchem.
- Ion-Suppression & Phospholipid Contamination. (n.d.). Sigma-Aldrich.
- Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. (n.d.).
- Analyses of the fatty acid separation principle using liquid chromatography-mass spectrometry. (2018).
- Liquid chromatography-mass spectrometry/mass spectrometry method development for drug metabolism studies: examining lipid matri. (n.d.).
- The Role of Ionic Liquid Interaction in the Separation of Fatty Acid Methyl Esters—Polyunsaturated Geometric Isomers in GC–MS. (2021). MDPI.
- HPLC solvents and mobile phase additives. (n.d.). UCL.
- Impact of Mobile Phase Additives on LC-MS Sensitivity, Demonstrated using Spice Cannabinoids. (n.d.). Sigma-Aldrich.
- Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. (2023). MDPI.
- The ion suppression phenomenon in liquid chromatography–mass spectrometry and its consequences in the field of residue analysi. (n.d.). hdb.
- Mobile Phase Additives for Peptide Characterization. (2019). Waters Blog.
- Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. (n.d.). LCGC International.
- A versatile ultra-high performance LC-MS method for lipid profiling. (n.d.). PMC - NIH.
- LipidQuan: HILIC-based LC-MS/MS High-Throughput Targeted Free Fatty Acid Screen. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Ion-Suppression & Phospholipid Contamination [sigmaaldrich.com]
- 3. longdom.org [longdom.org]
- 4. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 9. waters.com [waters.com]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. mdpi.com [mdpi.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. benchchem.com [benchchem.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. providiongroup.com [providiongroup.com]
Technical Support Center: Overcoming Poor Solubility of 2-Hydroxystearic Acid in Aqueous Buffers
Welcome to the technical support center for 2-Hydroxystearic acid (2-HSA). This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of 2-HSA in their experiments. As a long-chain hydroxy fatty acid, 2-HSA's hydrophobic nature presents a significant hurdle for its use in various biological and chemical assays that require aqueous buffer systems.[1] This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you successfully solubilize 2-HSA for your research needs.
Understanding the Challenge: Why is this compound Poorly Soluble in Aqueous Buffers?
This compound (C18H36O3) possesses a long 18-carbon aliphatic tail, which is inherently hydrophobic and resists interaction with water molecules.[2] While the presence of a carboxylic acid head group and a hydroxyl group along the chain introduces some polarity, the dominant nonpolar character of the long hydrocarbon chain leads to very low solubility in aqueous solutions.[1] This poor solubility can result in the formation of precipitates or micelles, leading to inconsistent and unreliable experimental results.
Here are some key physicochemical properties of 2-HSA to consider:
| Property | Value | Source |
| Molecular Weight | 300.48 g/mol | [2] |
| Melting Point | ~75 °C | MedChemExpress |
| Water Solubility | Very low (predicted) | PubChem |
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured in a question-and-answer format to directly address common issues and provide practical solutions.
Initial Dissolution & Stock Solutions
Q1: I tried to dissolve 2-HSA directly in my aqueous buffer (e.g., PBS), but it won't dissolve. What am I doing wrong?
A1: Direct dissolution of 2-HSA in aqueous buffers is generally unsuccessful due to its hydrophobic nature. It is recommended to first prepare a concentrated stock solution in an organic co-solvent and then dilute it into your aqueous buffer.
Troubleshooting Steps:
-
Co-solvent Selection: The most common co-solvents for fatty acids are ethanol and dimethyl sulfoxide (DMSO).[3]
-
Warming: Gently warming the mixture can aid dissolution. For 2-HSA, warming to 37°C or slightly above can be beneficial. Be cautious not to exceed the melting point for extended periods to avoid degradation.
-
Sonication: Sonication can help break up aggregates and facilitate dissolution.
dot
Caption: Workflow for solubilizing 2-HSA using an organic co-solvent.
pH Adjustment for Enhanced Solubility
Q2: Can I improve the solubility of 2-HSA by changing the pH of my buffer?
A2: Yes, adjusting the pH can significantly improve the solubility of 2-HSA. As a carboxylic acid, 2-HSA will be deprotonated to its more soluble carboxylate form at a pH above its pKa. The pKa of the carboxylic acid group in similar long-chain fatty acids is typically around 4.8-5.0.
Scientific Rationale: By increasing the pH of the buffer to a value at least 2 units above the pKa (i.e., pH > 7), you ensure that the carboxylic acid group is predominantly in its ionized (carboxylate) form. This charged group enhances the molecule's interaction with water, thereby increasing its solubility.
Experimental Protocol: pH Adjustment
-
Prepare a slurry: Disperse the desired amount of 2-HSA in your chosen buffer.
-
Initial pH measurement: Measure the initial pH of the slurry.
-
Titration: Slowly add a dilute solution of a base (e.g., 0.1 M NaOH) dropwise while continuously stirring and monitoring the pH.
-
Target pH: Continue adding the base until the 2-HSA dissolves and the pH of the solution is stable in the desired range (e.g., pH 7.4-8.0).
-
Final adjustments: If necessary, you can back-titrate with a dilute acid (e.g., 0.1 M HCl) to reach your precise target pH.
Troubleshooting:
-
Precipitation upon pH adjustment: If you are working at a very high concentration of 2-HSA, it may still precipitate. Consider combining pH adjustment with another method, such as the use of a co-solvent or warming.
-
Buffer compatibility: Ensure that your chosen buffer has adequate buffering capacity in the target pH range.
dot
Caption: Mechanisms of 2-HSA solubilization by detergents and cyclodextrins.
Summary of Solubilization Methods
| Method | Pros | Cons | Best For |
| Co-solvents (Ethanol, DMSO) | Simple, rapid, effective for high concentrations. | Potential for cytotoxicity, may interfere with some assays. | Preparing concentrated stock solutions. |
| pH Adjustment | Cost-effective, simple. | May not be suitable for pH-sensitive assays or compounds. | Applications where the final pH can be controlled. |
| BSA Complexation | Biocompatible, mimics physiological conditions. | BSA can interfere with some assays, requires careful molar ratio optimization. | Cell-based assays and in vivo studies. |
| Detergents | Highly effective for solubilization. | Can denature proteins, may interfere with downstream applications. | In vitro assays where protein structure is not critical, membrane protein studies. |
| Cyclodextrins | Can improve stability, low toxicity. | Can be more expensive, encapsulation efficiency varies. | Pharmaceutical formulations, applications requiring enhanced stability. |
Stability of Solubilized this compound
Q5: How stable is 2-HSA once it is in an aqueous solution?
A5: The stability of solubilized 2-HSA depends on the method of solubilization and the storage conditions.
-
Stock solutions in organic solvents: When stored at -20°C or -80°C, stock solutions in DMSO or ethanol can be stable for up to a year or two, respectively. [4]* Aqueous solutions: Once diluted in an aqueous buffer, it is recommended to use the solution fresh. If storage is necessary, store at 4°C for short periods (a few days) or aliquot and freeze at -20°C or -80°C for longer-term storage. Avoid repeated freeze-thaw cycles, as this can cause the 2-HSA to come out of solution.
-
pH considerations: The stability of some fatty acids can be affected by pH. For instance, alkaline conditions can promote the hydrolysis of certain pesticides, so it is important to consider the pH of your storage buffer. [5]
References
- Safety Assessment of Hydroxystearic Acid as Used in Cosmetics. (2015). Cosmetic Ingredient Review.
- Preparation of BSA complexed free fatty acids for in vitro studies. (2022). protocols.io.
- Burczynski, F. J., & Vlieg, J. (1992). Solubility of long-chain fatty acids in phosphate buffer at pH 7.4. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1126(2), 135-142.
- Fatty Acid-serum Albumin Complex and Preparation Method Thereof. (n.d.).
- How to dissolve fatty acids in w
- Co-solvency and anti-solvent method for the solubility enhancement. (2024). PreScouter.
- This compound. (n.d.). PubChem.
- Watzer, B., & Keller, J. (2017). Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity. Biological procedures online, 19(1), 1-11.
- Liu, C., Corradini, M. G., & Rogers, M. A. (2015). Self-assembly of 1this compound molecular gels in mixed solvent systems rationalized using Hansen solubility parameters. Colloid and Polymer Science, 293(4), 975-983.
- Protocol Preparation of Bovine Serum Albumin (BSA)-Conjugated Palmitate. (n.d.).
- pH Adjustment and Neutralization, the basics. (n.d.). pH-Adjustment.com.
- Is there a way to disperse free fatty acids in an aqueous medium? (2017).
- Fameau, A. L., & Rogers, M. A. (2020). Aqueous Binary Mixtures of Stearic Acid and Its Hydroxylated Counterpart 1this compound: Fine Tuning of the Lamellar/Micelle Threshold Temperature Transition and of the Micelle Shape. International journal of molecular sciences, 21(11), 3893.
- Use of esters of 1this compound as solubilizers. (n.d.).
- Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside. (2018). MDPI.
- Schweer, H., Watzer, B., Seyberth, H. W., & Nüsing, R. M. (1992). Qualitative and quantitative measurement of hydroxy fatty acids, thromboxanes and prostaglandins using stable isotope dilutions and detection by gas chromatography-mass spectrometry. Journal of chromatography.
- Aqueous Binary Mixtures of Stearic Acid and Its Hydroxylated Counterpart 1this compound: Cascade of Morphological Transitions at Room Temper
- A Review of Cyclodextrin Encapsulation and Intelligent Response for the Release of Curcumin. (2022). PubMed Central.
- Dissolution of carboxylic acids. III: The effect of polyionizable buffers. (1990). PubMed.
- Methods for Studying Interactions of Detergents and Lipids withα-Helical and β-Barrel Integral Membrane Proteins. (2001). PubMed Central.
- Cyclodextrin inclusion complexes and methods of preparing same. (2009).
- Best Ways to Remove Detergents in Protein Samples. (2019). G-Biosciences.
- Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. (2020). PubMed Central.
- Bovine Serum Albumin Nanoparticles constructing procedures on Anticancer Activities. (2017). IJARBS.
- Synthesis and Characterization of Phenolic Acid/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes. (2017). PubMed Central.
- Convenient and rapid removal of detergent from glycolipids in detergent-resistant membrane microdomains. (2009). PubMed Central.
- Can I please know of methods to dissolve fatty acids for an EMSA? (2020).
- 12-hydroxy Stearic Acid - PRODUCT INFORM
- Supramolecular Organogels Based on Cinnarizine as a Potential Gastroretentive System: In Vitro and In Silico Simul
- Ultrastable and Responsive Foams Based on 10-Hydroxystearic Acid Soap for Spore Decontamin
- The effect of phosphate buffered saline and osmotic stress on phosphatidylcholine vesicles. (2025). Journal of Colloid and Interface Science, 701, 137363.
- Effect of water pH on the stability of pesticides. (2008). MSU Extension.
- Adjusting spray solution pH. (2019). YouTube.
Sources
- 1. Solubility of long-chain fatty acids in phosphate buffer at pH 7.4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C18H36O3 | CID 69417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]
Technical Support Guide: Strategies to Prevent Degradation of 2-Hydroxystearic Acid During Sample Preparation
Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals working with 2-Hydroxystearic acid (2-HSA). The unique chemical nature of 2-HSA—a saturated long-chain fatty acid with a reactive hydroxyl group at the alpha position—necessitates meticulous sample handling to ensure analytical accuracy and reproducibility.[1][2] This document provides in-depth troubleshooting advice, validated protocols, and the scientific rationale behind key procedural steps to preserve the integrity of your analyte.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during sample preparation?
The two main culprits are oxidative stress and thermal instability. Although 2-HSA is a saturated fatty acid and thus less prone to lipid peroxidation than its unsaturated counterparts, its secondary hydroxyl group can be a target for oxidation.[3][4] High temperatures, particularly during un-derivatized gas chromatography (GC) analysis, can also lead to molecular decomposition.[5][6]
Q2: Is derivatization always necessary for analyzing 2-HSA?
Not always. For Liquid Chromatography-Mass Spectrometry (LC-MS), 2-HSA can often be analyzed directly without derivatization, which simplifies sample preparation and reduces the risk of analyte loss or degradation.[7] However, for Gas Chromatography (GC) analysis, derivatization is mandatory to increase the volatility and thermal stability of the molecule, preventing on-column degradation and ensuring good chromatographic performance.[8][9]
Q3: What are the optimal storage conditions for samples and extracts containing 2-HSA?
For long-term stability, stock solutions and processed samples should be stored at -80°C.[10] For short-term storage (a few days), -20°C is acceptable. To prevent oxidation, it is best practice to overlay the sample with an inert gas like nitrogen or argon before sealing and freezing. Always use glass vials with PTFE-lined caps, as contaminants can leach from plasticware.[11]
Q4: Can I use an internal standard for 2-HSA quantification?
Absolutely. Using a structural analog, preferably a stable isotope-labeled version of 2-HSA (e.g., d4-2-HSA), is highly recommended. An internal standard corrects for analyte loss during the multi-step extraction and derivatization process, significantly improving quantitative accuracy.
Troubleshooting Guide: Common Issues & Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | Incomplete Extraction: The carboxylic acid group may be ionized (deprotonated) at neutral or basic pH, making it water-soluble and difficult to extract into an organic solvent. | Acidify the Sample: Before liquid-liquid or solid-phase extraction, adjust the sample pH to be acidic (pH < 5). This ensures the carboxyl group is protonated, increasing its hydrophobicity for efficient extraction.[11] |
| Inefficient SPE Elution: The chosen elution solvent may not be strong enough to desorb 2-HSA from the solid-phase sorbent. | Optimize Elution Solvent: Increase the polarity of your elution solvent. For reversed-phase SPE, a higher percentage of methanol or acetonitrile, possibly with a small amount of acid (e.g., formic acid), may be required. | |
| Extra or Ghost Peaks in Chromatogram | Oxidative Degradation: Exposure to air, light, or metal ion contaminants can create oxidative byproducts that appear as extra peaks. | Incorporate Antioxidants & Inert Conditions: Add an antioxidant like butylated hydroxytoluene (BHT) to your extraction solvent. Work quickly, keep samples on ice, and purge solvents and sample vials with nitrogen or argon gas.[3] |
| Incomplete Derivatization (GC-MS): Un-derivatized or partially derivatized 2-HSA is polar and will exhibit poor peak shape or may not elute at all. | Optimize Derivatization Reaction: Ensure reagents are fresh and anhydrous. Optimize reaction time and temperature as specified in the protocol. A lower temperature for a slightly longer time can sometimes prevent degradation while ensuring complete reaction.[12] | |
| Poor Peak Shape (Tailing) | Adsorption on Active Sites (GC): The polar hydroxyl and carboxyl groups can interact with active sites in the GC inlet liner or column, causing peak tailing. | Confirm Complete Derivatization & Use Deactivated Liners: Ensure both the hydroxyl and carboxyl groups are derivatized (e.g., silylation and esterification). Use a fresh, deactivated GC inlet liner. |
| Secondary Interactions (LC): The analyte may be interacting with the stationary phase or contaminants on the column. | Adjust Mobile Phase: Modify the pH or ionic strength of the mobile phase. Ensure the column is properly conditioned and clean. | |
| Poor Reproducibility (High %RSD) | Inconsistent Sample Handling: Variations in incubation times, temperatures, or exposure to air can lead to differing levels of degradation between samples. | Standardize Workflow & Use Internal Standards: Adhere strictly to the protocol for all samples. The use of a stable isotope-labeled internal standard is crucial to normalize for variations. |
| Sample Instability: Analyte may be degrading in the autosampler while waiting for injection. | Control Autosampler Temperature: Set the autosampler temperature to a low value (e.g., 4°C). Analyze samples immediately after preparation or perform stability tests to determine how long they can be stored in the autosampler.[13] |
Core Concepts: Preventing Degradation
Understanding the mechanisms of degradation is key to preventing them. The stability of 2-HSA is primarily threatened by oxidation and heat.
1. Oxidative Degradation
Oxidation is a free-radical chain reaction that can be initiated by light, heat, or trace metals.[4] While the saturated fatty acid chain of 2-HSA is stable, the secondary alcohol (hydroxyl group) can be oxidized to a ketone (2-oxostearic acid).
Prevention Strategies:
-
Use High-Purity Solvents: Low-grade solvents can contain peroxides or metal impurities that initiate oxidation.
-
Work in an Inert Atmosphere: Whenever possible, perform extractions and solvent evaporations under a stream of nitrogen or argon.
-
Add Antioxidants: A small amount of an antioxidant like BHT can be added to solvents to quench free radicals.
-
Use Chelating Agents: If metal ion contamination is suspected (e.g., from tissue homogenizers), add a small amount of a chelating agent like EDTA during the initial extraction step.[14]
-
Store in Amber Glassware: Protect samples from light by using amber vials or by wrapping standard glassware in aluminum foil.
2. Thermal Degradation
2-HSA has a melting point of approximately 75-77°C and can decompose at the high temperatures used in a GC inlet (typically >250°C) if it is not chemically modified.[5][6]
Prevention Strategies:
-
Mandatory Derivatization for GC-MS: This is the most critical step. Derivatization converts the polar, non-volatile hydroxyl and carboxyl groups into non-polar, thermally stable ethers and esters, allowing the molecule to be vaporized without breaking down.[8][15]
-
Minimize Heat Exposure: During solvent evaporation steps, use the lowest possible temperature that allows for efficient removal of the solvent. A water bath set to 30-40°C is generally sufficient.
-
Cool Autosampler Tray: Keep prepared samples cool (4-10°C) in the autosampler to prevent slow degradation while awaiting injection.
Visualizing the Workflow
A well-designed workflow is critical for minimizing degradation. The choice between LC-MS and GC-MS is a key decision point that dictates the subsequent sample preparation steps.
Caption: Two-step derivatization workflow for GC-MS.
References
- Oxidative Stability of Long-Chain Fatty Acids with Different Unsaturation Degrees into Layered Double Hydroxides. MDPI.
- Fatty Acid Mass Spectrometry Protocol. LIPID MAPS.
- Oxidative Stability of Long-Chain Fatty Acids with Different Unsaturation Degrees into Layered Double Hydroxides. ResearchGate.
- A Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Free Hydroxy Fatty Acids in Cow and Goat Milk. PMC - NIH.
- Safety Assessment of Hydroxystearic Acid as Used in Cosmetics. Cosmetic Ingredient Review.
- (PDF) Determination of stearic acid and 12-hydroxyoctadecanoic acid in PEG-60 hydrogenated castor oil by HPLC-ELSD after alkaline hydrolysis. ResearchGate.
- This compound | C18H36O3 | CID 69417. PubChem - NIH.
- Alpha-oxidation of this compound in vitro. PubMed.
- A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice. MDPI.
- Role of Hydroxystearic Acid in the Cosmetics Industry. Ambuja Solvex.
- Showing metabocard for this compound (HMDB0062549). Human Metabolome Database.
- 12 Hydroxy Stearic Acid Safety Data Sheet. KANDLA AGRO AND CHEMICALS PVT. LTD.
- Aqueous Binary Mixtures of Stearic Acid and Its Hydroxylated Counterpart 1this compound: Fine Tuning of the Lamellar/Micelle Threshold Temperature Transition and of the Micelle Shape. PMC - NIH.
- 1this compound. Acme-Hardesty.
- Determination of 10-hydroxystearic, 10-ketostearic, 8-hydroxypalmitic, and 8-ketopalmitic acids in milk fat by solid-phase extraction plus gas chromatography-mass spectrometry. PubMed.
- 1this compound lipid tubes under various experimental conditions. ResearchGate.
- (PDF) A highly efficient method for derivatization of fatty acids for high performance liquid chromatography. ResearchGate.
- Oxidative Stability of Selected Edible Oils. PMC - NIH.
- Derivatization. Chemistry LibreTexts.
- Methods to determine oxidative stability. BTSA.
- (PDF) Oxidative stability of fatty acid alkyl esters: A review. ResearchGate.
- Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography-electrospray ionization-tandem mass spectrometry. PubMed.
- Aqueous Binary Mixtures of Stearic Acid and Its Hydroxylated Counterpart 1this compound: Cascade of Morphological Transitions at Room Temperature. MDPI.
- Determination of stearic acid and 12-hydroxyoctadecanoic acid in PEG-60 hydrogenated castor oil by HPLC-ELSD after alkaline hydrolysis. Semantic Scholar.
- Evaluation of pH Stability for an Organosilica-based HPLC Stationary Phase. YMC America.
- Use of derivatization in Gas Chromatography. YouTube.
Sources
- 1. This compound | C18H36O3 | CID 69417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0062549) [hmdb.ca]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. acme-hardesty.com [acme-hardesty.com]
- 7. A Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Free Hydroxy Fatty Acids in Cow and Goat Milk - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. lipidmaps.org [lipidmaps.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Alpha-oxidation of this compound in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
Technical Support Center: Method Validation for the Quantification of 2-Hydroxystearic Acid in Biological Matrices
As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals validating methods for the quantification of 2-Hydroxystearic acid (2-HSA) in biological matrices. This document is structured to address common challenges and frequently asked questions, ensuring scientific integrity and providing actionable solutions based on established regulatory standards and field-proven experience.
Frequently Asked Questions (FAQs)
This section addresses common strategic questions regarding the development and validation of bioanalytical methods for 2-HSA.
Q1: Which analytical platform is superior for quantifying 2-HSA in biological matrices: LC-MS/MS or GC-MS?
A1: Both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for quantifying fatty acids, but the optimal choice depends on several factors.
-
LC-MS/MS is generally the preferred method for its high specificity, sensitivity, and simpler sample preparation.[1] It directly analyzes the molecule, typically in negative ion electrospray ionization (ESI) mode, which avoids the need for chemical derivatization. This reduces sample handling, minimizes potential sources of error, and improves throughput.[2][3]
-
GC-MS requires a derivatization step to make the non-volatile 2-HSA amenable to gas chromatography.[4][5] This process converts the polar carboxyl and hydroxyl groups into more volatile esters or ethers (e.g., fatty acid methyl esters [FAMEs] or trimethylsilyl [TMS] ethers).[6][7] While derivatization can increase sensitivity, it also adds complexity, time, and potential for variability to the workflow.[8] However, GC-MS can offer excellent chromatographic resolution for separating isomers.
Recommendation: For most applications in drug development requiring high throughput and robustness, LC-MS/MS is the superior choice . GC-MS remains a viable, powerful alternative, especially in academic research or when resolving specific isomers is the primary goal and the laboratory has well-established derivatization protocols.[3]
Q2: What are the critical parameters to evaluate during method validation for 2-HSA, and what are the typical acceptance criteria based on regulatory guidelines?
A2: Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[9] For quantitative bioanalysis supporting regulatory submissions, the validation must adhere to guidelines from bodies like the FDA and EMA, which are now harmonized under the ICH M10 guideline.[9][10][11][12]
The core parameters and their typical acceptance criteria are summarized below:
| Validation Parameter | Description | Typical Acceptance Criteria |
| Selectivity & Specificity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and internal standard (IS) in blank matrix samples. Response of interfering peaks should be <20% of the LLOQ for the analyte and <5% for the IS.[13] |
| Calibration Curve | The relationship between instrument response and known concentrations of the analyte. | A minimum of 6-8 non-zero standards. A regression model must be chosen (e.g., linear, weighted 1/x²). The correlation coefficient (r²) should be ≥0.99. Back-calculated concentrations of standards must be within ±15% of nominal (±20% at LLOQ).[13] |
| Accuracy & Precision | Closeness of measured values to the nominal value (accuracy) and the degree of scatter between measurements (precision). | Assessed at a minimum of four QC levels: LLOQ, Low, Medium, and High. Within-run and between-run accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ). Within-run and between-run precision: Coefficient of Variation (%CV) ≤15% (≤20% at LLOQ).[13] |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. | Analyte response must be at least 5 times the response of a blank sample. Accuracy within ±20% of nominal and precision (%CV) ≤20%.[1][13] |
| Matrix Effect | The direct or indirect alteration of signal response due to co-eluting compounds from the matrix. | Assessed by comparing the response of the analyte in post-extraction spiked matrix samples to the response in a neat solution. The IS-normalized matrix factor should have a %CV ≤15%.[14] |
| Recovery | The efficiency of the extraction process. | Assessed by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples. Recovery should be consistent and reproducible, although it does not need to be 100%. |
| Stability | The chemical stability of the analyte in the biological matrix under various conditions. | Assessed via freeze-thaw, short-term (bench-top), and long-term storage stability studies. The mean concentration of stability samples must be within ±15% of the nominal concentration.[15] |
Q3: Why is a stable isotope-labeled internal standard (SIL-IS) essential for the robust quantification of 2-HSA?
A3: A stable isotope-labeled internal standard, such as this compound-d5 (2-HSA-d5), is considered the "gold standard" for quantitative mass spectrometry.[1] Its importance cannot be overstated for several reasons:
-
Correction for Variability: A SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., ²H or ¹³C). It co-elutes chromatographically and behaves identically during sample extraction, handling, and ionization.[4] This allows it to accurately correct for variability in extraction recovery and for signal suppression or enhancement caused by the matrix effect.[14]
-
Improved Accuracy and Precision: By normalizing the analyte signal to the SIL-IS signal, the method's accuracy and precision are significantly improved. This is because any random or systematic errors affecting the analyte during the analytical process will affect the SIL-IS to the same degree, and the ratio will remain constant.[1]
-
Regulatory Expectation: The use of a co-eluting SIL-IS is strongly recommended by regulatory agencies like the FDA and EMA for bioanalytical methods used in regulated studies.[11][16]
Troubleshooting Guide
This section provides solutions to specific experimental problems in a direct question-and-answer format.
Q: My analyte recovery is consistently low (<50%). How can I improve it?
A: Low recovery is typically an issue with the sample extraction procedure. Here are the steps to troubleshoot:
-
Check pH of the Sample: 2-HSA is a carboxylic acid. To extract it efficiently into an organic solvent, the sample's pH must be lowered to protonate the carboxyl group, making the molecule less polar. Ensure you are acidifying your sample (e.g., with formic or acetic acid) to a pH at least 2 units below the pKa of 2-HSA.
-
Evaluate Extraction Solvent: If using liquid-liquid extraction (LLE), the choice of solvent is critical. A single solvent may not be optimal. Consider trying different solvents or mixtures with varying polarities, such as methyl tert-butyl ether (MTBE), hexane/isopropanol, or ethyl acetate.[17]
-
Optimize Mixing and Phase Separation: Ensure vigorous mixing (e.g., vortexing for 1-2 minutes) to maximize the interaction between the aqueous and organic phases.[1] After mixing, ensure complete phase separation by adequate centrifugation. Incomplete separation can lead to loss of the organic layer and low recovery.
-
Investigate Protein Precipitation: If using a "protein crash," ensure the ratio of organic solvent (e.g., acetonitrile or methanol) to the sample is sufficient (typically 3:1 or 4:1 v/v) for complete protein removal.[1][18] After centrifugation, the supernatant should be clear. A cloudy supernatant indicates incomplete precipitation.
Q: I'm observing high variability (%CV > 20%) in my QC samples, particularly at the LLOQ. What are the potential causes?
A: High variability points to inconsistent sample processing or instrument performance.
-
Internal Standard Addition: The most critical step for precision is the addition of the internal standard. Ensure the IS is added as early as possible in the sample preparation workflow to account for all subsequent steps. Use a calibrated pipette and verify that the IS solution has not evaporated or degraded.
-
Inconsistent Evaporation/Reconstitution: If your method includes a solvent evaporation step, avoid evaporating to complete dryness, as this can cause the analyte to adhere irreversibly to the tube walls. Reconstitute the residue in a solvent that ensures complete dissolution, and vortex thoroughly before injection.[1]
-
Matrix Effects: Even with a SIL-IS, extreme and variable matrix effects can cause issues. This is especially true if the IS and analyte do not co-elute perfectly. You can investigate this by performing a post-column infusion experiment. To mitigate matrix effects, improve the sample cleanup, dilute the sample, or adjust the chromatography to better separate the analyte from interfering matrix components.
-
LLOQ Proximity to Noise: If the LLOQ peak is very small (signal-to-noise < 10), minor variations in instrument noise or baseline can lead to high %CV during peak integration. Consider improving the method's sensitivity by optimizing MS parameters or injecting a larger sample volume.[17]
Q: For my GC-MS method, I'm getting poor, tailing peaks for 2-HSA. What is the likely issue?
A: Peak tailing in GC-MS for this type of compound almost always points to an incomplete or failed derivatization reaction.[5]
-
Incomplete Derivatization: Both the carboxylic acid and the hydroxyl group on 2-HSA must be derivatized.[6] Free polar groups will interact strongly with the GC column, causing tailing.
-
Action: Re-optimize the derivatization conditions. This includes the amount of reagent (use a sufficient excess), reaction temperature, and reaction time. For silylation reagents like BSTFA, heating the reaction (e.g., 60-75°C for 30-45 minutes) is often necessary for complete derivatization of all active hydrogens.[5][7]
-
-
Reagent/Sample Moisture: Silylating reagents are extremely sensitive to moisture. Ensure your sample extract is completely dry before adding the reagent and that the reaction is performed under anhydrous conditions (e.g., under a nitrogen blanket). Water will consume the reagent and prevent a complete reaction.
-
GC System Activity: Active sites in the GC inlet liner or on the column can also cause peak tailing.
-
Action: Use a deactivated liner and perform routine maintenance. Condition the column according to the manufacturer's instructions to ensure it is inert.
-
Experimental Protocols & Data Presentation
Protocol: LC-MS/MS Quantification of 2-HSA in Human Plasma
This protocol provides a robust starting point for method development and is based on established methodologies for fatty acid analysis.[1]
1. Materials and Reagents
-
This compound (analyte) and this compound-d5 (internal standard)
-
LC-MS grade acetonitrile, methanol, water, and formic acid
-
Methyl tert-butyl ether (MTBE)
-
Human plasma (K2-EDTA)
2. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stocks of 2-HSA and 2-HSA-d5 in methanol. Store at -20°C or -80°C.[19]
-
Calibration Standards & QC Samples: Serially dilute the 2-HSA stock solution with methanol:water (1:1) to prepare working standards. Spike these into blank human plasma to create calibration standards (e.g., 1-1000 ng/mL) and QC samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the 2-HSA-d5 stock solution in methanol.
3. Sample Preparation (Protein Precipitation followed by LLE)
-
To 100 µL of plasma sample, standard, or QC, add 10 µL of the 100 ng/mL 2-HSA-d5 internal standard solution. Vortex briefly.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Add 1 mL of MTBE to the supernatant. Vortex for 2 minutes.
-
Centrifuge at 2,000 x g for 5 minutes to separate the phases.
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (80:20 water:acetonitrile with 0.1% formic acid). Vortex and transfer to an autosampler vial.
4. LC-MS/MS Conditions
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 20% B, ramp to 98% B over 5 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization (ESI), Negative Mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
2-HSA Transition: m/z 299.3 → m/z 281.3
-
2-HSA-d5 Transition: m/z 304.3 → m/z 286.3 (Note: MRM transitions should be optimized empirically on your specific instrument)
-
Visualizations
Bioanalytical Method Validation Workflow
Caption: High-level workflow for bioanalytical method validation.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common analytical issues.
References
- European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline.
- FDA. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry.
- FDA. (2018). Bioanalytical Method Validation Guidance for Industry.
- European Medicines Agency. (2011). Guideline on bioanalytical method validation.
- European Medicines Agency. (n.d.). ICH M10 on bioanalytical method validation.
- European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.
- FDA. (2001). Bioanalytical Method Validation.
- FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis.
- HHS.gov. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance.
- Slideshare. (n.d.). Bioanalytical method validation emea.
- Yao, L., et al. (2022). Quantitative analysis of short-chain fatty acids in human plasma and serum by GC-MS. Analytical and Bioanalytical Chemistry.
- Tzani, A., et al. (2020). A Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Free Hydroxy Fatty Acids in Cow and Goat Milk. Molecules.
- LIPID MAPS. (n.d.). Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry.
- Ortiz, J. L., et al. (2020). Development and Validation of Methodologies for the Identification of Specialized Pro-Resolving Lipid Mediators and Classic Eicosanoids in Biological Matrices. Journal of the American Society for Mass Spectrometry.
- Wang, Y., et al. (2022). A strategy for accurately and sensitively quantifying free and esterified fatty acids using liquid chromatography mass spectrometry. Frontiers in Nutrition.
- NIH. (n.d.). High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry.
- Burla, B., et al. (2018). Total Fatty Acid Analysis of Human Blood Samples in One Minute by High-Resolution Mass Spectrometry. Metabolites.
- ResearchGate. (2021). Analysis of major fatty acids from matched plasma and serum samples reveals highly comparable absolute and relative levels.
- FDA. (1998). Bioanalytical Methods Validation for Human Studies.
- Zenkevich, I. G. (n.d.). Acids: Derivatization for GC Analysis.
- WOAH. (n.d.). Guidelines for the validation of analytical methods used in residue studies in animal tissues.
- SfRBM. (2013). Quantification of fatty acid oxidation products using online high-performance liquid chromatography tandem mass spectrometry.
- Waters. (n.d.). LipidQuan: HILIC-based LC-MS/MS High-Throughput Targeted Free Fatty Acid Screen.
- International Journal of Pharmaceutical Sciences Review and Research. (2019). Bioanalytical Method Validation.
- NIH. (n.d.). Bio-derived hydroxystearic acid ameliorates skin age spots and conspicuous pores.
- Cosmetic Ingredient Review. (2015). Safety Assessment of Hydroxystearic Acid as Used in Cosmetics.
- MDPI. (n.d.). Aqueous Binary Mixtures of Stearic Acid and Its Hydroxylated Counterpart 1this compound: Cascade of Morphological Transitions at Room Temperature.
- ResearchGate. (n.d.). Derivatization Methods in GC and GC/MS.
- NIH. (n.d.). Aqueous Binary Mixtures of Stearic Acid and Its Hydroxylated Counterpart 1this compound: Fine Tuning of the Lamellar/Micelle Threshold Temperature Transition and of the Micelle Shape.
- NIH. (2023). The Impact of the Serum Extraction Protocol on Metabolomic Profiling Using UPLC-MS/MS and FTIR Spectroscopy.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Free Hydroxy Fatty Acids in Cow and Goat Milk - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. fda.gov [fda.gov]
- 12. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. Frontiers | A strategy for accurately and sensitively quantifying free and esterified fatty acids using liquid chromatography mass spectrometry [frontiersin.org]
- 15. rr-americas.woah.org [rr-americas.woah.org]
- 16. ema.europa.eu [ema.europa.eu]
- 17. lipidmaps.org [lipidmaps.org]
- 18. The Impact of the Serum Extraction Protocol on Metabolomic Profiling Using UPLC-MS/MS and FTIR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
dealing with isobaric interference in the mass spectrometry of 2-hydroxy fatty acids
Welcome to the technical support center for the analysis of 2-hydroxy fatty acids (2-OHFAs). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenge of isobaric interference in mass spectrometry. Here, we provide troubleshooting advice, detailed protocols, and expert insights in a direct question-and-answer format to help you achieve accurate and reliable quantification.
Frequently Asked Questions (FAQs): Understanding the Challenge
Q1: What is isobaric interference, and why is it a significant problem in the analysis of 2-hydroxy fatty acids?
A: Isobaric interference is a fundamental challenge in mass spectrometry that occurs when two or more different molecular species have the same nominal mass-to-charge ratio (m/z).[1][2] A mass spectrometer measures this m/z value, and if multiple compounds share it, they will appear as a single peak, making it impossible to distinguish and accurately quantify the target analyte.
This is particularly problematic for 2-hydroxy fatty acids (2-OHFAs) for several reasons:
-
Structural Isomers: 2-OHFAs have numerous structural isomers, most notably positional isomers like 3-hydroxy fatty acids (3-OHFAs), which have the exact same elemental composition and thus the same exact mass.[3][4]
-
Complex Biological Matrices: Biological samples are incredibly complex.[2] This means other lipid classes or unrelated endogenous molecules may coincidentally have a mass that overlaps with your 2-OHFA of interest.
-
Isotopologues & Adducts: The natural abundance of heavy isotopes (like ¹³C) in one molecule can make its M+1 or M+2 isotope peak overlap with the monoisotopic peak of another molecule.[5][6][7] Similarly, different salt adducts (e.g., a protonated ion [M+H]⁺ vs. a sodiated ion [M+Na]⁺ of a different lipid) can be isobaric.[1][8][9]
Q2: What are the most common molecules that cause isobaric interference with 2-OHFAs?
A: The sources of interference are diverse and depend on the specific 2-OHFA and the sample matrix. However, the most common culprits include:
-
Positional Isomers: The most frequent interferents are other hydroxy fatty acids where the hydroxyl group is on a different carbon (e.g., 3-OHFAs, 12-OHFAs). These are true isomers with identical masses and often similar chromatographic behavior, making them very difficult to separate.[3][10]
-
Other Lipid Classes: Different lipid classes can have the same nominal mass. For example, a protonated 2-hydroxy fatty acid could be isobaric with a sodiated adduct of a different fatty acid or even a small glycerophospholipid.[5][8]
-
Unsaturated Fatty Acids: A 2-OHFA may be isobaric with an unsaturated fatty acid that has a different elemental composition but the same nominal mass. High-resolution mass spectrometry can often resolve these, but it's not always sufficient.[1][5]
-
Isotopic Peaks: The second isotopic peak (M+2) of a fatty acid with one additional double bond can overlap with the monoisotopic peak of the target saturated fatty acid.[6][7] This "Type-II isotopic overlap" is a well-known issue in lipidomics.[6][7]
To illustrate, consider the analysis of 2-hydroxy stearic acid (C18:0).
| Compound | Formula | Monoisotopic Mass (Da) | Nature of Interference | Required Resolving Power (at m/z 300) |
| 2-Hydroxy Stearic Acid (Target) | C₁₈H₃₆O₃ | 300.2664 | - | - |
| 3-Hydroxy Stearic Acid | C₁₈H₃₆O₃ | 300.2664 | Positional Isomer | Infinite (Identical Mass) |
| Linolenic Acid + Na Adduct | C₁₈H₃₀O₂Na | 301.2143 | Adduct Interference ([M+Na]⁺ vs [M+H]⁺) | ~300 |
| Palmitic Acid (¹³C₂) | ¹³C₂C₁₄H₃₂O₂ | 300.2731 | Isotopic Interference | ~45,000 |
Troubleshooting Guide: Strategies for Resolving Interference
Q3: My 2-OHFA peak is broad and looks like multiple co-eluting compounds. How can I use chromatography to resolve this?
A: Chromatography is your first and most powerful line of defense against isobaric interference. By physically separating molecules before they enter the mass spectrometer, you can resolve many overlaps, especially those from isomers.[3][5]
-
For Liquid Chromatography (LC): Reversed-phase chromatography (e.g., using a C18 column) is highly effective. The key is to optimize your gradient to maximize the separation between closely related isomers. 2-OHFAs and 3-OHFAs can often be separated based on the slight difference in polarity imparted by the hydroxyl group's position.[3][11] Longer columns, smaller particle sizes (UPLC/UHPLC), and slower, shallower gradients typically yield better resolution.[3][12]
-
For Gas Chromatography (GC): GC provides excellent resolving power for fatty acids, but they must first be derivatized to increase their volatility.[13][14][15] Different stationary phases (e.g., CP Sil 19 or wax columns) can provide selectivity for positional isomers.[13] The choice of derivatization agent also impacts retention time and can be used to enhance separation.[14]
This protocol is adapted from methodologies designed for separating closely related hydroxy fatty acid isomers.[3][16]
-
Column: Use a high-resolution reversed-phase column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 150 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water with 0.1% Acetic Acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (70:30, v/v).
-
Flow Rate: 0.25 mL/min.
-
Column Temperature: 45 °C.
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: Linear gradient from 30% to 80% B
-
15-20 min: Hold at 95% B
-
20.1-25 min: Re-equilibrate at 30% B
-
-
Injection Volume: 2 µL.
-
MS Detection: Negative ion mode electrospray ionization (ESI) is typically used for underivatized fatty acids.
Q4: How can chemical derivatization help resolve isobaric interference, especially for isomers?
A: Derivatization is a powerful chemical strategy to overcome isobaric challenges in two primary ways:
-
Chromatographic Enhancement: As mentioned for GC, derivatization is essential for making fatty acids volatile.[15] In both GC and LC, adding a chemical tag alters the molecule's properties (polarity, size), which can dramatically improve the chromatographic separation of isomers that would otherwise co-elute.[14][17]
-
Mass Spectrometric Differentiation: This is the most critical application for isomers. A well-designed derivatization reagent can be used to induce specific fragmentation patterns during tandem mass spectrometry (MS/MS).[4][18] By attaching a chemical group to the carboxyl or hydroxyl moiety, you can direct the fragmentation to occur at or near that site. This often produces unique, position-specific fragment ions that allow you to distinguish, for example, a 2-OHFA from a 3-OHFA, even if they enter the mass spectrometer at the same time.[4][10]
Q5: What is the best derivatization strategy to distinguish 2-OHFAs from 3-OHFAs?
A: The ideal strategy depends on your instrumentation (LC-MS vs. GC-MS).
-
For LC-MS/MS: A derivatization reagent that creates diagnostic fragment ions is superior. A novel reagent, 4-amino-1,1-dimethylpiperidin-1-ium iodide (ADMI), has been shown to be highly effective.[4] When derivatized 2-OHFAs and 3-OHFAs are fragmented, they produce different characteristic product ions (m/z 155.1 for 2-OH vs. m/z 171.1 for 3-OH), providing a clear and unambiguous way to distinguish them.[4] This approach turns an intractable isobaric problem into a straightforward analytical measurement.
-
For GC-MS: The standard approach is to create methyl esters of the carboxylic acid and trimethylsilyl (TMS) ethers of the hydroxyl group (FAME-TMS derivatives).[19][20] While this primarily aids in volatilization, the electron impact (EI) fragmentation patterns of these derivatives are distinct. Specifically, 2-methoxy FAMEs (an alternative to TMS) show a characteristic intense peak corresponding to the loss of the methoxycarbonyl group (m-59), which is diagnostic and distinguishes them from non-hydroxy FAMEs.[14] Positional isomers also yield unique fragmentation patterns that can be used for identification.[13][21]
This protocol is based on the strategy developed for distinguishing 2- and 3-OHFAs.[4]
-
Sample Preparation: Dry down the extracted lipid sample (containing 2-OHFAs) under a stream of nitrogen.
-
Reagent Solution: Prepare a solution containing 10 mg/mL of ADMI reagent and 10 mg/mL of an activating agent (e.g., EDC hydrochloride) in pyridine.
-
Reaction: Add 50 µL of the reagent solution to the dried sample.
-
Incubation: Vortex briefly and incubate the mixture at 60 °C for 60 minutes.
-
Quenching: After cooling to room temperature, add 100 µL of water to quench the reaction.
-
Extraction: Extract the derivatized 2-OHFAs using 200 µL of ethyl acetate. Vortex and centrifuge.
-
Analysis: Collect the upper ethyl acetate layer, dry it down, and reconstitute in a suitable solvent (e.g., 50% methanol) for LC-MS/MS analysis in positive ion mode.
Q6: I'm using a high-resolution mass spectrometer (e.g., Orbitrap, FT-ICR), but I still can't resolve my analyte from an interference. What's happening?
A: High resolving power is essential, but it has its limits.[1][5] There are two main reasons you might still encounter issues:
-
Insufficient Resolving Power: While modern instruments are powerful, some interferences are extremely close in mass. For example, the mass difference between a sodiated lipid [M+Na]⁺ and a protonated lipid [M+H]⁺ that is heavier by 22 Da can be very small, requiring resolving powers of over 13,000 to separate.[1][2] For certain isotopic overlaps, the required resolution can exceed 100,000.[5] It's crucial to calculate the theoretical mass difference between your analyte and suspected interferents to know if your instrument's resolution setting is sufficient.
-
Peak Interference Phenomena: In Fourier-Transform Mass Spectrometry (FTMS), when two ions with very similar m/z values are present in the ICR or Orbitrap cell, their signals can interfere with each other.[6][7] This can lead to distortions in the measured mass and intensity, even if the peaks appear resolved.[6][22] In cases of partial or complete overlap, this effect can cause significant quantification errors.[7]
Troubleshooting Tip: If you suspect peak interference is affecting quantification, try analyzing the first isotopic peak (M+1) instead of the monoisotopic peak (M+0). This can sometimes provide more accurate results for minor species affected by significant overlap.[6][7]
Q7: How exactly does tandem mass spectrometry (MS/MS) help me confirm the identity of my 2-OHFA and separate it from interferents?
A: Tandem mass spectrometry (MS/MS) is a technique that provides structural information, adding another dimension of specificity beyond just mass.[1][5] It is your ultimate tool for confirming identity when chromatography and high resolution are insufficient.
The process involves three key steps:
-
Isolation: The mass spectrometer isolates a specific precursor ion (e.g., the m/z corresponding to your protonated 2-OHFA). This acts like a filter, selecting only ions of that particular mass.
-
Fragmentation: The isolated precursor ions are energized, typically by colliding them with an inert gas like argon (Collision-Induced Dissociation, CID). This energy causes the molecule to break apart into smaller fragment ions, called product ions.
-
Detection: The mass spectrometer then scans and detects the m/z of these product ions, generating a product ion spectrum (or MS/MS spectrum).
The key principle is that different molecular structures will fragment in different, predictable ways.[23] A 2-OHFA will produce a different "fingerprint" spectrum compared to an isobaric 3-OHFA or another lipid class.[4][10][24] By comparing the experimentally obtained MS/MS spectrum to that of an authentic standard or to known fragmentation patterns, you can confidently identify your compound and ensure you are not quantifying an interference.
References
- Kyle, J. E., et al. (2023). Separation of Isobaric Lipids in Imaging Mass Spectrometry Using Gas-Phase Charge Inversion Ion/Ion Reactions. Journal of the American Society for Mass Spectrometry. [Link]
- Armbruster, C. R., et al. (2023). Separation of Isobaric Lipids in Imaging Mass Spectrometry Using Gas-Phase Charge Inversion Ion/Ion Reactions. Journal of the American Society for Mass Spectrometry. [Link]
- Wang, M., et al. (2016). Strategies to improve/eliminate the limitations in shotgun lipidomics.
- Höring, M., et al. (2020). Correction of Isobaric Overlap Resulting from Sodiated Ions in Lipidomics. Analytical Chemistry. [Link]
- Li, M., et al. (2020). Strategy for Global Profiling and Identification of 2- and 3-Hydroxy Fatty Acids in Plasma by UPLC–MS/MS. Analytical Chemistry. [Link]
- Wang, Y., et al. (2022).
- Spiteller, G., et al. (2001).
- Yore, M. M., et al. (2014). A LC-MS-based workflow for measurement of branched fatty acid esters of hydroxy fatty acids.
- Shay, D. E., & Reid, G. E. (1998). Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry. Journal of Lipid Research. [Link]
- Gowda, S. G. B., et al. (2021). Data-independent acquisition coupled with electron-activated dissociation for in-depth structure elucidation of fatty acid ester of hydroxy fatty acids.
- Bednarik, A., & Preisler, J. (2022). Mass Spectrometry Imaging Techniques Enabling Visualization of Lipid Isomers in Biological Tissues. Analytical Chemistry. [Link]
- Gowda, S. G. B., et al. (2020). Chemical Labeling Assisted Detection and Identification of Short Chain Fatty Acid Esters of Hydroxy Fatty Acid in Rat Colon and Cecum Contents. Molecules. [Link]
- Cheng, J., et al. (2021). A liquid chromatography-mass spectrometry workflow for in-depth quantitation of fatty acid double bond location isomers. Journal of Lipid Research. [Link]
- Husen, P., et al. (2021). Accurate quantification of lipid species affected by isobaric overlap in Fourier-transform mass spectrometry. Journal of Lipid Research. [Link]
- Husen, P., et al. (2021). Accurate quantification of lipid species affected by isobaric overlap in Fourier-transform mass spectrometry. Journal of Lipid Research. [Link]
- Su, X., et al. (2023). Global Analysis of 2-Hydroxy Fatty Acids by Gas Chromatography-Tandem Mass Spectrometry Reveals Species-Specific Enrichment in Echinoderms. Journal of Agricultural and Food Chemistry. [Link]
- Murphy, R. C., et al. (2011). Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry. LIPID MAPS. [Link]
- Johnson, D. W. (2002). Analysis of isomeric long-chain hydroxy fatty acids by tandem mass spectrometry: application to the diagnosis of long-chain 3-hydroxyacyl CoA dehydrogenase deficiency. Journal of Mass Spectrometry. [Link]
- Kim, H. Y., & Sawazaki, S. (1993). Structural analysis of hydroxy fatty acids by thermospray liquid chromatography/tandem mass spectrometry. Biological Mass Spectrometry. [Link]
- Höring, M., et al. (2020). Correction of Isobaric Overlap Resulting from Sodiated Ions in Lipidomics. Analytical Chemistry. [Link]
- Su, X., et al. (2023). Global Analysis of 2-Hydroxy Fatty Acids by Gas Chromatography-Tandem Mass Spectrometry Reveals Species-Specific Enrichment in Echinoderms. Journal of Agricultural and Food Chemistry. [Link]
- Vences-Guzmán, M. A., et al. (2019). Gas chromatography/mass spectrometry (GC/MS) analysis of hydroxylated fatty acids from LPS isolated from E. coli MLK1067 expressing Vc0212.
- Kawamura, K., & Gagosian, R. B. (1987). Identification of isomeric hydroxy fatty acids in aerosol samples by capillary gas chromatography—mass spectrometry. Environmental Science & Technology. [Link]
- Megoulas, N. C., et al. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules. [Link]
- Armando, A. M., et al. (2012). High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. LIPID MAPS. [Link]
- Shimadzu Corporation.
- Murphy, R. C. (2014). Fatty Acids. Tandem Mass Spectrometry of Lipids. [Link]
- Le, A. N. T., et al. (2023). Isobaric 6-plex and tosyl dual tagging for the determination of positional isomers and quantitation of monounsaturated fatty acids using rapid UHPLC-MS/MS. Analyst. [Link]
- Li, X., et al. (2020). Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples. TrAC Trends in Analytical Chemistry. [Link]
- Armando, A. (2010). Fatty Acid Mass Spectrometry Protocol. LIPID MAPS. [Link]
- Husen, P., et al. (2021). Accurate quantification of lipid species affected by isobaric overlap in Fourier-Transform mass spectrometry.
- Yang, W. C., et al. (2007). Enhancement of the LC/MS analysis of fatty acids through derivatization and stable isotope coding. Analytical Chemistry. [Link]
- Yang, W. C., et al. (2007). Enhancement of the LC/MS analysis of fatty acids through derivatization and stable isotope coding. Semantic Scholar. [Link]
- Murphy, R. C. (2018). Mass Spectrometric Approaches to Lipidomic Studies. YouTube. [Link]
- Wang, R., et al. (2012). Analysis of Hydroxy Fatty Acids from the Pollen of Brassica campestris L. var. oleifera DC. by UPLC-MS/MS. Molecules. [Link]
- Handa, N., et al. (2007). Detection of 2-hydroxy-fatty acids and 2-hydroxy-fatty acid-containing ceramides in a gliding marine bacterium Aureispira marina.
Sources
- 1. Separation of Isobaric Lipids in Imaging Mass Spectrometry Using Gas-Phase Charge Inversion Ion/Ion Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Strategies to improve/eliminate the limitations in shotgun lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Accurate quantification of lipid species affected by isobaric overlap in Fourier-transform mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Accurate quantification of lipid species affected by isobaric overlap in Fourier-transform mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Correction of Isobaric Overlap Resulting from Sodiated Ions in Lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of isomeric long-chain hydroxy fatty acids by tandem mass spectrometry: application to the diagnosis of long-chain 3-hydroxyacyl CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A LC-MS–based workflow for measurement of branched fatty acid esters of hydroxy fatty acids | Springer Nature Experiments [experiments.springernature.com]
- 12. Chemical Labeling Assisted Detection and Identification of Short Chain Fatty Acid Esters of Hydroxy Fatty Acid in Rat Colon and Cecum Contents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative gas chromatography-mass spectrometry isomer-specific measurement of hydroxy fatty acids in biological samples and food as a marker of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jfda-online.com [jfda-online.com]
- 16. A liquid chromatography-mass spectrometry workflow for in-depth quantitation of fatty acid double bond location isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Isobaric 6-plex and tosyl dual tagging for the determination of positional isomers and quantitation of monounsaturated fatty acids using rapid UHPLC-MS/MS - Analyst (RSC Publishing) [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Global Analysis of 2-Hydroxy Fatty Acids by Gas Chromatography-Tandem Mass Spectrometry Reveals Species-Specific Enrichment in Echinoderms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. books.rsc.org [books.rsc.org]
- 24. Structural analysis of hydroxy fatty acids by thermospray liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Derivatization Reactions for 2-Hydroxystearic Acid
An in-depth technical guide by a Senior Application Scientist.
Welcome to the technical support center for the analysis of 2-Hydroxystearic Acid (2-HSA). This guide is designed for researchers, scientists, and drug development professionals who are working with this unique bifunctional molecule. 2-HSA's structure, containing both a carboxylic acid and a secondary hydroxyl group, presents specific analytical challenges, primarily its low volatility and high polarity. These characteristics make direct analysis by gas chromatography (GC) difficult, leading to poor peak shape, low sensitivity, and potential thermal degradation in the injector.[1][2][3]
Derivatization is a critical sample preparation step that chemically modifies these polar functional groups, rendering the molecule more volatile and thermally stable for robust and reproducible analysis.[4][5] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you optimize your derivatization strategy for 2-HSA.
Frequently Asked Questions (FAQs): Choosing Your Analytical Strategy
This section addresses common preliminary questions to help you select the appropriate derivatization and analysis method for 2-HSA.
Q1: What are the primary derivatization strategies for this compound for GC-MS analysis?
A1: Given that 2-HSA has two distinct functional groups (a carboxyl group and a hydroxyl group), you have two primary strategies for GC-MS:
-
Two-Step Derivatization (Esterification then Silylation): This is the most common and often most robust method. First, the carboxylic acid is converted to an ester, typically a fatty acid methyl ester (FAME), using a reagent like Boron Trifluoride in Methanol (BF₃-MeOH).[4][6] Second, the now-isolated hydroxyl group is converted to a silyl ether using a silylating agent like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[4][7] This approach ensures both groups are derivatized efficiently.
-
One-Step Total Silylation: This approach derivatizes both the carboxylic acid and the hydroxyl group simultaneously using a powerful silylating agent, such as BSTFA or MSTFA, often with a catalyst like Trimethylchlorosilane (TMCS).[7][8] While faster, this method can sometimes be less efficient for the sterically hindered carboxylic acid group compared to dedicated esterification, potentially leading to incomplete derivatization.
Q2: How do I choose between different silylating reagents like BSTFA, MSTFA, or TBDMS agents?
A2: The choice of silylating reagent depends on the desired stability of the derivative and the reaction byproducts.
-
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): Often considered the most powerful silylating reagent for hydroxyl groups. Its byproducts are neutral and highly volatile, making them less likely to interfere with chromatography.[9] It is an excellent choice for derivatizing the hydroxyl group of 2-HSA.
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): Also a very strong and widely used reagent.[5][7] It is highly effective, and the choice between MSTFA and BSTFA is often based on lab preference or specific matrix effects.
-
TBDMS (tert-butyldimethylsilyl) Reagents (e.g., MTBSTFA): These reagents form TBDMS ethers, which are significantly more stable (about 10,000 times more stable to hydrolysis) than TMS ethers.[10] This is advantageous if your sample requires extensive cleanup after derivatization. The resulting derivatives also have a characteristic mass spectrum with a prominent [M-57] fragment, which can be useful for identification.[8]
Q3: Can I analyze this compound by LC-MS without derivatization?
A3: Yes, direct analysis of 2-HSA by Liquid Chromatography-Mass Spectrometry (LC-MS) is possible and can be a powerful alternative, avoiding time-consuming derivatization steps.[11] Using reverse-phase chromatography with electrospray ionization (ESI) in negative mode, the deprotonated molecule [M-H]⁻ can be readily detected.[11] However, for certain applications requiring higher sensitivity or specific chromatographic retention, derivatization for LC-MS can be employed. Reagents are used to add a permanently charged group or a group with high ionization efficiency, allowing for detection in positive ion mode with significantly enhanced sensitivity.[12][13][14][15]
Q4: My research involves stereochemistry. How can I analyze the enantiomers of 2-HSA?
A4: To resolve the R and S enantiomers of 2-HSA, you must introduce another chiral center to form diastereomers, which have different physical properties and can be separated on a standard achiral column.[16] This is achieved by using a chiral derivatizing agent. For the carboxylic acid group, chiral amines or alcohols can be used. For the hydroxyl group, chiral acids can be used to form diastereomeric esters. These specialized methods are essential for studying the specific biological roles of each enantiomer.[17][18][19][20]
Troubleshooting Guide: Common Problems & Solutions
This section is formatted to address specific experimental issues you may encounter.
Problem Area 1: Incomplete Derivatization & Poor Peak Shape
Q: My 2-HSA peak is broad and tailing, even after derivatization. What is the likely cause?
A: Severe peak tailing is a classic symptom of incomplete derivatization.[21][22] The free hydroxyl or carboxyl groups on underivatized 2-HSA are polar and will interact strongly with active sites (e.g., free silanols) in the GC inlet liner or column, causing delayed elution and poor peak shape.
-
Causality: The purpose of derivatization is to mask these polar sites. If the reaction is incomplete, a portion of your analyte remains in its highly polar, underivatized form.
-
Troubleshooting Steps:
-
Verify Moisture Absence: Water is the enemy of silylation and many esterification reactions. It will preferentially react with and consume your derivatizing reagent.[1] Ensure your sample is completely dry (lyophilize or evaporate under N₂) and use anhydrous solvents and reagents.
-
Optimize Reaction Conditions: Increase the reaction temperature and/or time. For silylation with MSTFA/BSTFA, a reaction at 60-80°C for 30-60 minutes is typical.[5][23] Ensure you are using a sufficient excess of the derivatizing reagent (e.g., 50-100 µL for a dried sample).[4]
-
Check for Active Sites: If the problem persists, your GC system may have active sites. Deactivate the inlet liner by replacing it with a new, silanized liner. You can also clip the first 10-15 cm from the front of your analytical column, as this is where non-volatile residues and active sites tend to accumulate.[21][24]
-
Q: I see two or more peaks that I believe are related to my 2-HSA standard. Why is this happening?
A: This is also indicative of incomplete derivatization, where you are seeing partially derivatized species. For a two-step reaction, you might be seeing:
-
The fully derivatized 2-HSA (methyl ester, TMS ether).
-
The methyl ester with a free hydroxyl group.
-
The TMS ether with a free carboxylic acid (less common, as the esterification is usually done first).
-
Causality: Each of these species will have a different volatility and polarity, causing them to elute at different retention times.
-
Troubleshooting Workflow:
-
Review Each Step: If using a two-step method, troubleshoot each reaction independently. First, ensure the esterification is complete by analyzing an aliquot before the silylation step. Then, optimize the silylation step.
-
Increase Reagent Stoichiometry: Double the amount of the derivatizing reagent for the second step (silylation) to ensure it is not the limiting factor.
-
Consider a One-Step Method: If two-step methods remain problematic, attempt a one-step total silylation with MSTFA + 1% TMCS. The TMCS acts as a catalyst and can improve the derivatization efficiency of the sterically hindered groups.[7]
-
Problem Area 2: Extraneous Peaks and Baseline Issues
Q: My chromatogram shows many small peaks, even in my reagent blank. What is their origin?
A: These are typically artifacts from the derivatization reagents or contamination.
-
Causality: Silylating agents can react with any trace moisture or active hydrogens in your vials, septa, or solvents. The reagents themselves can also break down over time, especially with improper storage.[1]
-
Troubleshooting Steps:
-
Always Run a Blank: Prepare a "reagent blank" by performing the entire derivatization and workup procedure without your analyte. This will help you identify which peaks are artifacts.
-
Use High-Purity Reagents: Ensure your derivatization reagents are fresh and from a reputable supplier. Store them under inert gas (nitrogen or argon) and in a desiccator to protect from moisture.[1]
-
Check Solvents and Hardware: Use high-purity, anhydrous solvents. Contaminants like plasticizers can leach from plastic tubes or pipette tips. Septum bleed from the GC inlet can also introduce siloxane peaks into the chromatogram.[25]
-
Q: My baseline is rising significantly throughout my temperature program. Is this related to my derivatization?
A: A rising baseline at high temperatures is usually due to column bleed, but it can be exacerbated by the derivatization reagents.[25]
-
Causality: Injecting large amounts of excess silylating reagent can degrade the stationary phase of the GC column over time, accelerating column bleed.
-
Troubleshooting Steps:
-
Evaporate Excess Reagent: After the reaction is complete, you can gently evaporate the excess reagent under a stream of nitrogen and redissolve the derivatized analyte in a clean, nonpolar solvent like hexane before injection.
-
Recondition the Column: Perform a column bake-out according to the manufacturer's instructions to remove contaminants.[25]
-
Verify Column Limits: Ensure your GC temperature program does not exceed the maximum operating temperature of your column.[25]
-
Visualized Workflows and Protocols
Decision Workflow for 2-HSA Derivatization
This diagram outlines the logical steps in choosing an analytical method for 2-HSA.
Caption: Decision workflow for selecting an analytical method for 2-HSA.
Protocol 1: Two-Step Esterification and Silylation for GC-MS
This robust protocol ensures complete derivatization of both functional groups.
Step 1: Esterification (Methylation)
-
Place the accurately weighed, dried sample of 2-HSA (typically 10-100 µg) into a 2 mL reaction vial with a PTFE-lined cap.
-
Add 200 µL of 14% Boron Trifluoride in Methanol (BF₃-Methanol).[4]
-
Flush the vial with nitrogen, cap tightly, and vortex briefly.
-
Heat the vial at 60°C for 15 minutes in a heating block or oven.[4]
-
Cool the vial to room temperature.
-
Add 500 µL of HPLC-grade water and 600 µL of hexane. Vortex thoroughly for 30 seconds to extract the FAME.
-
Allow the layers to separate. Carefully transfer the upper hexane layer containing the methyl 2-hydroxystearate to a clean vial.
-
Completely evaporate the hexane under a gentle stream of nitrogen.
Step 2: Silylation
-
Ensure the residue from Step 1 is completely dry.
-
Add 100 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). You may also use MSTFA with 1% TMCS as a catalyst.[7]
-
Add 50 µL of a solvent like anhydrous pyridine or acetonitrile to ensure the sample is fully dissolved.
-
Cap the vial tightly and heat at 70°C for 30 minutes.[5][26]
-
Cool to room temperature. The sample is now ready for GC-MS injection.
Chemical Reaction Diagram
This diagram illustrates the two-step derivatization of this compound.
Caption: Two-step derivatization of this compound.
Data Summary Table
Table 1: Comparison of Common Derivatization Reagents for 2-HSA
| Reagent Name | Abbreviation | Target Functional Group(s) | Typical Conditions | Pros | Cons |
| Boron Trifluoride - Methanol | BF₃-MeOH | Carboxylic Acids | 60-100°C, 15-30 min | Highly effective for esterification; quantitative reaction. | Acidic conditions can degrade sensitive molecules (not a major issue for 2-HSA).[27] Requires workup/extraction. |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Hydroxyls, Carboxylic Acids | 60-80°C, 30-60 min | Most powerful common silylating agent; volatile, neutral byproducts.[7] | Highly sensitive to moisture; derivatives can be hydrolyzed. |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Hydroxyls, Carboxylic Acids | 60-80°C, 30-60 min | Very effective and widely used; often used with 1% TMCS catalyst.[5] | Also highly sensitive to moisture. |
| N-methyl-N-t-butyldimethylsilyltrifluoroacetamide | MTBSTFA | Hydroxyls, Carboxylic Acids | 60-100°C, 60 min | Forms very stable TBDMS derivatives; characteristic MS fragmentation.[8] | Slower reaction rates; reagent is more expensive. |
References
- Agilent Technologies. (n.d.). Troubleshooting Guide.
- BenchChem. (2025). Protocol for Trimethylsilyl (TMS) Derivatization using BSTFA and MSTFA for GC-MS Analysis.
- BenchChem. (2025). Technical Support Center: GC Analysis of Fatty Acid Methyl Esters (FAMEs).
- BenchChem. (2025). Resolving conflicting spectroscopic data for fatty acid derivatives.
- Tsikas, D., et al. (2020). A Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Free Hydroxy Fatty Acids in Cow and Goat Milk. Molecules, 25(17), 3947.
- Cyberlipid. (n.d.). FA derivatization.
- ResearchGate. (2025). Application of analytical derivatizations to the quantitative and qualitative determination of fatty acids.
- Suh, H. E., et al. (2023). Resolving enantiomers of 2-hydroxy acids by NMR. Analytical Chemistry.
- Chromatography Forum. (2013). GCMS problem running fatty acids.
- BenchChem. (2025). Minimizing isomerization of furan fatty acids during derivatization.
- Jung, B. H., et al. (2011). Simultaneous analysis of seven 2-hydroxy fatty acids as tert-butyldimethylsilyl derivatives in plasma by gas chromatography-mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 1146-1151.
- Zenkevich, I. G. (2005). Acids: Derivatization for GC Analysis. In Encyclopedia of Chromatography.
- McMaster, M. C. (2008). Appendix B: GC/MS Troubleshooting Quick Reference. In GC/MS: A Practical User's Guide, Second Edition.
- BenchChem. (n.d.). Application Note: Derivatization of 9,10-Dihydroxystearic Acid for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis.
- Johnson, D. W. (2006). Enhancement of the LC/MS Analysis of Fatty Acids through Derivatization and Stable Isotope Coding. Journal of The American Society for Mass Spectrometry, 17(8), 1159-1167.
- Johnson, D. W. (1998). Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry. Journal of Lipid Research, 39(8), 1713-1717.
- Agilent Technologies. (2022). How to Troubleshoot and Improve your GC/MS.
- Semantic Scholar. (n.d.). Enhancement of the LC/MS analysis of fatty acids through derivatization and stable isotope coding.
- Gries, P., et al. (2021). Time-based comparison of common fatty acid derivatization methodologies. Metabolites, 11(10), 694.
- Aal-Aabsi, M., et al. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules, 27(18), 5873.
- ResearchGate. (n.d.). A derivatization strategy for comprehensive identification of 2- and 3-hydroxyl fatty acids by LC-MS.
- ResearchGate. (2022). Why can't I get linearity with silylation of hydroxy acids with BSTFA?.
- ResearchGate. (2022). (PDF) Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples.
- Jágr, M., et al. (2021). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. Metabolites, 11(12), 875.
- Bibel, M. (2025). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation.
- Kuwahara, S. (2022). A Highly Selective and Sensitive Chiral Derivatization Method for High-Performance Liquid Chromatographic Determination of the Stereoisomer Composition of Natural Products With Chiral Branched Alkyl Chains. Journal of Chemical Ecology, 48(5-6), 554-568.
- ResearchGate. (2019). What is the best procedure for silylation of hydroxy compounds?.
- Reddit. (2024). Esterification not Working.
- Tokyo University of Science. (2012). Derivatization of chiral carboxylic acids with (S)-anabasine for increasing detectability and enantiomeric separation in LC/ESI-MS/MS.
- Google Patents. (n.d.). US20130231403A1 - Esterification reaction product and cosmetic product.
- Li, Y., et al. (2019). Charged chiral derivatization for enantioselective imaging of d-,l-2-hydroxyglutaric acid using ion mobility spectrometry/mass spectrometry. Chemical Communications, 55(1), 85-88.
- Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters.
- ResearchGate. (2016). Optimization of Silylation for Parabens Determination by Gas Chromatography-Mass Spectrometry.
- ResearchGate. (2017). Derivatization reagents for chiral molecules by LC-MS/MS.
- Master of Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
- Google Patents. (n.d.). US2397008A - Esters of 1this compound.
- MDPI. (2022). Hydroxylated Fatty Acids: The Role of the Sphingomyelin Synthase and the Origin of Selectivity.
Sources
- 1. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 6. FA derivatization | Cyberlipid [cyberlipid.gerli.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Simultaneous analysis of seven 2-hydroxy fatty acids as tert-butyldimethylsilyl derivatives in plasma by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. A Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Free Hydroxy Fatty Acids in Cow and Goat Milk - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Enhancement of the LC/MS analysis of fatty acids through derivatization and stable isotope coding. | Semantic Scholar [semanticscholar.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Anal Chem Technical Note: Resolving enantiomers of 2-hydroxy acids by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Highly Selective and Sensitive Chiral Derivatization Method for High- Performance Liquid Chromatographic Determination of the Stereoisomer Composition of Natural Products With Chiral Branched Alkyl Chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tus.elsevierpure.com [tus.elsevierpure.com]
- 19. Charged chiral derivatization for enantioselective imaging of d-,l-2-hydroxyglutaric acid using ion mobility spectrometry/mass spectrometry - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. youtube.com [youtube.com]
- 23. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. researchgate.net [researchgate.net]
- 27. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Synthetic 2-Hydroxystearic Acid
An in-depth guide to the purification of synthetic 2-Hydroxystearic acid from reaction byproducts.
Welcome to the technical support guide for the purification of synthetic this compound (2-HSA). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when isolating 2-HSA from complex reaction mixtures. This guide provides not only procedural steps but also the underlying principles to empower you to make informed decisions during your purification workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my crude synthetic 2-HSA?
The impurity profile of your crude 2-HSA is intrinsically linked to the synthetic route employed.
-
From α-bromination of Stearic Acid followed by Hydrolysis: The most common impurities will be unreacted stearic acid and residual brominating agents or hydrolysis reagents. Stearic acid is the most challenging byproduct to remove due to its similar long-chain fatty acid structure.
-
From Oleic Acid: Syntheses starting from oleic acid, for instance via epoxidation and subsequent ring-opening, can lead to a more complex mixture.[1] Potential byproducts include unreacted oleic acid, 9,10-dihydroxystearic acid, and other positional isomers of hydroxystearic acid.[2][3] Acid-catalyzed reactions can also generate γ-octadecanolactone as a side product.[4]
Q2: I have my crude reaction mixture. What is the very first purification step I should consider?
Before attempting more sophisticated purification methods like chromatography or recrystallization, a robust liquid-liquid extraction work-up is essential. This initial step aims to remove catalysts, water-soluble reagents, and highly polar or ionic byproducts. A typical procedure involves dissolving the crude mixture in a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether) and washing it sequentially with a dilute acid (e.g., 1M HCl) to remove basic catalysts, followed by a dilute base (e.g., saturated NaHCO₃ solution) to remove acidic byproducts, and finally with brine to reduce the water content in the organic phase.[5]
Q3: How do I decide between recrystallization and column chromatography for my primary purification step?
The choice depends on the nature of the impurities and the required final purity.
-
Recrystallization is ideal when your crude product is relatively pure (>85-90%) and the main impurity has significantly different solubility characteristics. It is a cost-effective and scalable method for removing smaller amounts of impurities.
-
Silica Gel Chromatography is the method of choice for complex mixtures containing multiple byproducts with varying polarities (e.g., unreacted starting material, di-hydroxylated species, and other isomers). While more resource-intensive, it offers superior separation power.[5][6]
Q4: Which analytical techniques are best for confirming the purity of my final 2-HSA product?
A combination of methods is recommended for a comprehensive assessment.
-
For Quantitative Purity: High-Performance Liquid Chromatography (HPLC), especially coupled with a mass spectrometer (LC-MS) or an Evaporative Light Scattering Detector (ELSD), is highly effective for quantifying fatty acids without the need for derivatization.[7][8] Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful tool but requires a derivatization step to make the 2-HSA volatile.[9]
-
For Structural Confirmation: Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Infrared (IR) Spectroscopy are essential for verifying the chemical structure and ensuring the correct isomer has been isolated.[3]
Troubleshooting Purification Workflows
This section addresses specific problems you may encounter during purification.
Recrystallization Issues
Q: I've dissolved my crude 2-HSA in a hot solvent, but it won't crystallize upon cooling. What's happening?
This is a common issue that can stem from several factors:
-
Solution is Not Supersaturated: You may have used too much solvent. Solution: Try evaporating some of the solvent to concentrate the solution and then attempt cooling again.
-
Inhibitory Impurities: Certain impurities can inhibit crystal nucleation. Solution: Add a "seed crystal" (a tiny amount of pure 2-HSA from a previous batch) to induce crystallization. If no seed crystal is available, try scratching the inside of the flask with a glass rod at the solvent-air interface to create a nucleation site.
-
Inappropriate Solvent: The chosen solvent may be too good a solvent for 2-HSA, even at low temperatures. A good recrystallization solvent is one where the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[10]
Q: My recrystallized 2-HSA is still contaminated with unreacted stearic acid. How can I improve the purity?
Stearic acid is a challenging impurity to remove due to its structural similarity to 2-HSA.
-
Optimize the Solvent System: The key is to find a solvent or solvent mixture that maximizes the solubility difference between 2-HSA and stearic acid. Since 2-HSA is more polar due to the hydroxyl group, a slightly more polar solvent system may retain the 2-HSA in solution while allowing the less polar stearic acid to crystallize first, or vice-versa depending on the conditions. Consider solvent mixtures like petroleum ether/methylene chloride or hexane/ethyl acetate.[10]
-
Repeat the Recrystallization: A second recrystallization step can significantly improve purity.[3]
-
Switch to Chromatography: If recrystallization fails to achieve the desired purity, flash column chromatography will be necessary to separate the two compounds based on their polarity difference.
Troubleshooting Recrystallization
Sources
- 1. aensiweb.com [aensiweb.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. (R)-10-Hydroxystearic Acid: Crystals vs. Organogel | MDPI [mdpi.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. US3429902A - Process for purifying stearic acid - Google Patents [patents.google.com]
Technical Support Guide: Optimizing 2-Hydroxystearic Acid Incorporation into Cellular Lipids
Welcome to the technical support center for researchers utilizing 2-Hydroxystearic acid (2-OHSA). This guide is designed to provide you with in-depth, field-proven insights to enhance the efficiency of 2-OHSA incorporation into cellular lipids for your research and drug development projects. We will move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring your protocols are robust and your results are reliable.
Section 1: The Biological Context of 2-OHSA Incorporation
To effectively troubleshoot your experiments, it's crucial to understand the metabolic journey of this compound within the cell. Exogenously supplied 2-OHSA primarily enters the sphingolipid biosynthesis pathway. The key enzyme governing the endogenous formation of 2-hydroxylated fatty acids is Fatty Acid 2-Hydroxylase (FA2H), which is encoded by the FA2H gene.[1][2] Mutations in this gene are linked to neurodegenerative disorders, highlighting the importance of 2-hydroxylated sphingolipids in maintaining the myelin sheath.[2][3]
Once inside the cell, exogenous 2-OHSA is activated to its CoA ester. It is then incorporated into dihydroceramide by ceramide synthases (CerS) and subsequently desaturated to form 2-hydroxy-ceramide.[3] This molecule serves as a precursor for more complex sphingolipids, such as 2-hydroxy-sphingomyelin and 2-hydroxy-glycosphingolipids.[3][4] It is noteworthy that in mammals, 2-hydroxy fatty acids are almost exclusively found in sphingolipids, not glycerolipids.[3][5]
The diagram below illustrates this critical pathway. Understanding these steps is fundamental to diagnosing issues with lipid incorporation.
Caption: Metabolic incorporation of exogenous 2-OHSA into complex sphingolipids.
Section 2: Frequently Asked Questions (FAQs)
Here we address common questions that arise when planning experiments with 2-OHSA.
Q1: How should I dissolve and prepare 2-OHSA for cell culture experiments? A: this compound is a long-chain fatty acid and is practically insoluble in water. For cell culture applications, it should first be dissolved in an organic solvent like ethanol or DMSO.[6] A stock solution (e.g., 10-50 mM) can be prepared and stored at -20°C or -80°C.[7] For experiments, the stock solution should be diluted to its final working concentration in cell culture medium, preferably one containing serum or bovine serum albumin (BSA). The fatty acid will bind to albumin, which facilitates its delivery to cells and improves its solubility in the aqueous medium. Vigorous vortexing or sonication during dilution can help prevent precipitation.
Q2: What is a typical concentration range for treating cells with 2-OHSA? A: The optimal concentration is highly cell-type dependent and should be determined empirically. A good starting point for many cell lines is a range of 10 µM to 100 µM.[6][8] It is critical to perform a dose-response curve to assess cytotoxicity (e.g., using an MTT or LDH assay) before proceeding with metabolic labeling experiments. Some studies investigating the effects of hydroxylated fatty acids have used concentrations up to 200 µM, but this may be toxic for some cell lines.[9]
Q3: How long should I incubate my cells with 2-OHSA for optimal incorporation? A: Incorporation can be detected in as little as a few hours, but for significant accumulation into complex sphingolipids, longer incubation times are often necessary. A typical time course experiment might include points at 6, 12, 24, 48, and 72 hours. The optimal time depends on the specific lipid species you are analyzing and the metabolic rate of your cell line.
Q4: Which cell lines are best suited for studying 2-OHSA incorporation? A: The ideal cell line is one with an active sphingolipid metabolism. Cells from tissues where 2-hydroxylated sphingolipids are abundant, such as the nervous system (e.g., oligodendrocytes, neuroblastoma lines) or skin (e.g., keratinocytes), are excellent models.[3][4] The expression level of the Fatty Acid 2-Hydroxylase (FA2H) enzyme can be a good indicator, although exogenous 2-OHSA can be incorporated even in cells with low endogenous FA2H activity.[10][11] It is advisable to choose cell lines where the biological role of these lipids is relevant to your research question.
Section 3: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Problem: I am detecting very low or no incorporation of 2-OHSA into my target lipids.
| Potential Cause | Explanation & Recommended Solution |
| Poor Bioavailability | 2-OHSA may have precipitated in the culture medium. Solution: Ensure your final solvent concentration is low (typically <0.5%) and that you are diluting the stock into a medium containing a carrier protein like BSA or serum. Pre-complexing 2-OHSA with fatty acid-free BSA can significantly enhance delivery. |
| Low Ceramide Synthase (CerS) Activity | The incorporation of 2-OHSA into ceramide is dependent on CerS enzymes.[3] If the specific CerS isoforms in your cell line have low activity towards 2-hydroxylated fatty acids, incorporation will be limited. Solution: Verify the expression of different CerS isoforms in your cell line. Consider using a different cell model known to have robust sphingolipid synthesis. |
| Sub-optimal Incubation Time or Concentration | The kinetics of incorporation may be slower or require a higher concentration than anticipated. Solution: Perform a time-course (e.g., 4-72 hours) and dose-response (e.g., 10-150 µM) experiment to identify the optimal conditions for your specific cell line and analytical method. |
| Inefficient Lipid Extraction | 2-hydroxylated lipids have different polarities compared to their non-hydroxylated counterparts, which might affect extraction efficiency with standard protocols. Solution: Ensure your lipid extraction method (e.g., Bligh-Dyer or Folch) is robust. Consider validating your extraction efficiency by spiking a known amount of a 2-hydroxy lipid standard into a control cell pellet before extraction. |
| Analytical Insensitivity | The analytical method (e.g., LC-MS/MS) may not be sensitive enough to detect the incorporated 2-OHSA. Solution: Optimize your mass spectrometry parameters, including parent and fragment ions specific to 2-OHSA-containing lipids. Use a stable isotope-labeled 2-OHSA or a 2-hydroxy lipid standard to develop and validate your analytical method. |
Problem: I am observing high levels of cell toxicity or death after treatment.
| Potential Cause | Explanation & Recommended Solution |
| Solvent Toxicity | High concentrations of the organic solvent (e.g., DMSO, ethanol) used to dissolve 2-OHSA can be toxic to cells. Solution: Always include a "vehicle control" (medium + solvent at the same final concentration used for 2-OHSA treatment) in your experiments. Ensure the final solvent concentration is as low as possible, ideally below 0.5%. |
| Fatty Acid Overload (Lipotoxicity) | High concentrations of any long-chain fatty acid can be toxic to cells by inducing ER stress, oxidative stress, and apoptosis.[12] Solution: Lower the concentration of 2-OHSA. Perform a thorough cytotoxicity assay (e.g., Annexin V/PI staining, MTT assay) to determine the maximum non-toxic concentration for your specific cell line and incubation time. |
| Contaminants in 2-OHSA | The 2-OHSA reagent may contain impurities that are causing toxicity. Solution: Use a high-purity grade of 2-OHSA (>98%) from a reputable supplier.[8] Confirm the purity if you suspect contamination. |
| Perturbation of Membrane Properties | The incorporation of hydroxylated fatty acids can alter the biophysical properties of cellular membranes, potentially leading to stress and cell death if accumulation is excessive.[13] Solution: Correlate the onset of toxicity with the level of 2-OHSA incorporation. Use lower concentrations for longer periods rather than a high-concentration bolus. |
Section 4: Key Experimental Protocols
Protocol 1: Preparation and Delivery of 2-OHSA to Cultured Cells
This protocol describes the preparation of 2-OHSA complexed with Bovine Serum Albumin (BSA) to enhance solubility and delivery.
-
Prepare a 10% (w/v) Fatty Acid-Free BSA Solution: Dissolve 1 g of fatty acid-free BSA in 10 mL of sterile serum-free cell culture medium. Warm to 37°C and filter-sterilize through a 0.22 µm filter.
-
Prepare a 2-OHSA Stock Solution: Dissolve 2-OHSA powder in 100% ethanol to a concentration of 50 mM. Store at -20°C.
-
Complex 2-OHSA with BSA: a. In a sterile tube, warm the 10% BSA solution to 37°C. b. Slowly add the 50 mM 2-OHSA stock solution dropwise to the BSA solution while vortexing to achieve a final fatty acid concentration of 5 mM (a 1:10 dilution). This creates a 10:1 molar ratio of BSA to 2-OHSA. c. Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to allow for complexing. d. This 5 mM 2-OHSA:BSA complex is your working stock. It can be stored at 4°C for short-term use or aliquoted and stored at -20°C.
-
Cell Treatment: a. Culture your cells to the desired confluency (typically 70-80%). b. Dilute the 5 mM 2-OHSA:BSA working stock directly into your complete cell culture medium to achieve the final desired concentration (e.g., for 50 µM, add 10 µL of stock per 1 mL of medium). c. As a crucial control, prepare a vehicle control by adding an equivalent volume of the BSA solution (prepared with ethanol but without 2-OHSA) to the cell culture medium. d. Aspirate the old medium from your cells and replace it with the 2-OHSA-containing medium or the vehicle control medium. e. Incubate for the desired period before harvesting for analysis.
Protocol 2: Basic Total Lipid Extraction (Bligh-Dyer Method)
This protocol is a standard method for extracting total lipids from a cell pellet.
-
Cell Harvesting: a. Aspirate the culture medium. b. Wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS). c. Scrape cells into 1 mL of ice-cold PBS and transfer to a glass tube with a PTFE-lined cap. d. Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Discard the supernatant.
-
Lipid Extraction: a. To the cell pellet, add 1 mL of methanol and 0.5 mL of chloroform. Vortex vigorously for 1 minute. b. Add another 0.5 mL of chloroform and vortex for 30 seconds. c. Add 0.9 mL of water and vortex for 1 minute. d. Centrifuge at 1,000 x g for 10 minutes to separate the phases.
-
Collection of Lipid Phase: a. Three layers will be visible: an upper aqueous/methanol layer, a protein disk at the interface, and a lower chloroform layer containing the lipids. b. Carefully collect the lower chloroform layer using a glass Pasteur pipette, being careful not to disturb the protein interface. Transfer it to a new clean glass tube.
-
Drying and Storage: a. Dry the lipid extract under a gentle stream of nitrogen gas. b. Resuspend the dried lipid film in an appropriate solvent (e.g., methanol/chloroform 1:1) for storage or analysis. c. Store the extracted lipids at -80°C until ready for analysis by mass spectrometry or other methods.
Section 5: Data & Parameter Tables
Table 1: Recommended Starting Concentrations of 2-OHSA for Cell Culture
| Objective | Concentration Range | Notes |
| Metabolic Labeling | 10 - 75 µM | A good range for achieving detectable incorporation without significant toxicity in most cell lines. |
| Studying Phenotypic Effects | 25 - 150 µM | Higher concentrations may be needed to elicit a biological response. Always correlate with cytotoxicity data.[6][9] |
| Cytotoxicity Assessment | 10 - 250 µM | A wide range is necessary to determine the EC50 or maximum non-toxic dose. |
Table 2: Solvent and Vehicle Control Recommendations
| Solvent | Max Final Concentration | Vehicle Control | Comments |
| Ethanol | < 0.5% (v/v) | Cell culture medium + identical final concentration of ethanol | Preferred for many applications due to lower intrinsic cellular effects compared to DMSO. |
| DMSO | < 0.5% (v/v) | Cell culture medium + identical final concentration of DMSO | Effective solvent, but can have off-target effects on cell differentiation and gene expression.[6] |
Section 6: General Experimental Workflow
The following diagram outlines a standard workflow for a 2-OHSA incorporation experiment, from initial cell culture to final data analysis.
Caption: A typical experimental workflow for studying 2-OHSA incorporation.
References
- MedlinePlus Genetics. (2012). FA2H gene. [Link]
- MedlinePlus. (n.d.). FA2H gene. [Link]
- UniProt. (n.d.). FA2H - Fatty acid 2-hydroxylase - Homo sapiens (Human). [Link]
- Hama, H. (2010). Fatty Acid 2-Hydroxylation in Mammalian Sphingolipid Biology. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1801(4), 405–414. [Link]
- Eckhardt, M. (2023). Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases. International Journal of Molecular Sciences, 24(5), 4908. [Link]
- MDPI Encyclopedia. (2023). Biosynthesis of hFA and hFA-SL. [Link]
- Eckhardt, M. (2023). Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases. PubMed, 36902339. [Link]
- Hama, H. (2010). Fatty acid 2-Hydroxylation in mammalian sphingolipid biology. PubMed, 20026285. [Link]
- Ukawa, C., et al. (2022). Sphingolipids with 2-hydroxy fatty acids aid in plasma membrane nanodomain organization and oxidative burst.
- Ukawa, C., et al. (2022). Sphingolipids with 2-hydroxy fatty acids aid in plasma membrane nanodomain organization and oxidative burst. PubMed Central, 9015842. [Link]
- Eckhardt, M. (2023). Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases. MDPI. [Link]
- PubChem. (n.d.). This compound. [Link]
- Fujiwara, N., et al. (2021). Detection of 2-hydroxy-fatty acids and 2-hydroxy-fatty acid-containing ceramides in a gliding marine bacterium Aureispira marina.
- Fujiwara, N., et al. (2021). Detection of 2-hydroxy-fatty acids and 2-hydroxy-fatty acid-containing ceramides in a gliding marine bacterium Aureispira marina. PubMed, 33714871. [Link]
- Human Metabolome Database. (2017). Showing metabocard for this compound (HMDB0062549). [Link]
- Cosmetic Ingredient Review. (2015). Safety Assessment of Hydroxystearic Acid as Used in Cosmetics. [Link]
- Hama, H. (2010). Fatty Acid 2-Hydroxylation in Mammalian Sphingolipid Biology.
- Lladó, V., et al. (2014). Sustained activation of sphingomyelin synthase by 2-hydroxyoleic acid induces sphingolipidosis in tumor cells. PubMed Central, 4072230. [Link]
- Mele, A., et al. (2021). Effects of Regioisomerism on the Antiproliferative Activity of Hydroxystearic Acids on Human Cancer Cell Lines. PubMed Central, 8624194. [Link]
- Lippel, K., & Mead, J. F. (1968). Alpha-oxidation of this compound in vitro. PubMed, 4385515. [Link]
- Voegeli, R., et al. (2018). Bio-derived hydroxystearic acid ameliorates skin age spots and conspicuous pores. International Journal of Cosmetic Science, 40(5), 464-473. [Link]
- Issa, I., et al. (2023).
- ResearchGate. (n.d.). Proposed metabolic pathway from 10-hydroxystearic acid to -dodecalactone by yeast. [Link]
- ResearchGate. (n.d.). 1this compound lipid tubes under various experimental conditions. [Link]
- Cosmetic Ingredient Review. (2022). Safety Assessment of Polyhydroxystearic Acid, Poly(3-Hydroxyoctanoic Acid), and Polylactic Acid as Used in Cosmetics. [Link]
- Zhang, X., et al. (2024). Stearic acid metabolism in human health and disease. PubMed, 39709650. [Link]
- Brand, M. D., et al. (2024).
- Coriell Institute for Medical Research. (n.d.). Safety Data Sheet for Cell Cultures (BSL-1 or 2). [Link]
- Brand, M. D., et al. (2024).
Sources
- 1. FA2H gene: MedlinePlus Genetics [medlineplus.gov]
- 2. medlineplus.gov [medlineplus.gov]
- 3. Fatty Acid 2-Hydroxylation in Mammalian Sphingolipid Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fatty acid 2-Hydroxylation in mammalian sphingolipid biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 2-hydroxy Stearic Acid | CAS 629-22-1 | Cayman Chemical | Biomol.com [biomol.com]
- 9. Sustained activation of sphingomyelin synthase by 2-hydroxyoleic acid induces sphingolipidosis in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stearic acid metabolism in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sphingolipids with 2-hydroxy fatty acids aid in plasma membrane nanodomain organization and oxidative burst - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Matrix Effects in the LC-MS/MS Analysis of 2-Hydroxystearic Acid
Welcome to the technical support center for the LC-MS/MS analysis of 2-Hydroxystearic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to the common challenge of matrix effects. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring robust and reliable quantification of this important hydroxy fatty acid.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects, and why are they a significant concern in the LC-MS/MS analysis of this compound?
A1: In LC-MS/MS analysis, the "matrix" refers to all components in a sample apart from the analyte of interest, which for our purposes is this compound.[1] These components can include proteins, salts, and, most notably for lipid analysis, phospholipids.[2][3] Matrix effects occur when these co-eluting substances interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[4][5][6]
For this compound, a lipid itself, the risk of co-elution with other endogenous lipids from biological samples (like plasma, serum, or tissue homogenates) is particularly high. This interference can lead to:
-
Inaccurate Quantification: Signal suppression can cause an underestimation of the true concentration of this compound, while enhancement can lead to an overestimation.[7]
-
Poor Reproducibility: The composition of the biological matrix can vary between samples, leading to inconsistent matrix effects and, consequently, poor precision in your results.[3][8]
-
Reduced Sensitivity: Significant ion suppression can decrease the signal-to-noise ratio, potentially making it impossible to detect low levels of this compound.[9]
Given these potential issues, addressing matrix effects is a critical step in developing a robust and reliable LC-MS/MS method for this compound.
Q2: How can I determine if my this compound analysis is being affected by matrix effects?
A2: There are two primary methods to diagnose matrix effects: the post-column infusion experiment and the post-extraction spike analysis.
-
Post-Column Infusion: This method provides a qualitative assessment of when ion suppression or enhancement occurs during your chromatographic run.[10] A solution of this compound is continuously infused into the mobile phase flow after the analytical column but before the mass spectrometer. A blank, extracted matrix sample is then injected. Any deviation (dip or rise) in the constant signal of the infused standard indicates the retention times at which matrix components are eluting and causing interference.[7][10]
-
Post-Extraction Spike: This is a quantitative approach to measure the extent of matrix effects.[10][11] You compare the peak area of this compound in a neat solution to the peak area of this compound spiked into an extracted blank matrix sample at the same concentration. The matrix effect can be calculated using the following formula:
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100%
A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.
Troubleshooting Guide: From Problem to Solution
Problem 1: I've confirmed significant ion suppression at the retention time of this compound. What are my options?
When you observe significant ion suppression, a systematic approach is necessary. The following workflow can guide your troubleshooting process.
Caption: A logical workflow for troubleshooting ion suppression.
Solution 1.1: The Gold Standard - Stable Isotope-Labeled Internal Standards (SIL-IS)
The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard (SIL-IS) of this compound (e.g., this compound-d4).[11] A SIL-IS is chemically identical to the analyte and will co-elute, experiencing the same ionization suppression or enhancement.[1] By calculating the ratio of the analyte peak area to the SIL-IS peak area, you can achieve accurate quantification despite variations in matrix effects between samples.[12][13][14]
Causality: The SIL-IS acts as a perfect chemical mimic. Since the mass spectrometer differentiates them by mass but their physicochemical properties are nearly identical, any factor that suppresses the ionization of the analyte will suppress the ionization of the SIL-IS to a proportional degree. This maintains a constant analyte-to-IS ratio, ensuring data integrity.
Solution 1.2: Enhance Your Sample Preparation
If a SIL-IS is not available or if ion suppression is so severe that it impacts the limit of detection, improving your sample preparation is the next critical step.[2][15] The primary goal is to remove interfering matrix components, especially phospholipids, before injecting the sample into the LC-MS/MS system.[9][16]
| Technique | Principle | Pros | Cons | Effectiveness for 2-HSA |
| Protein Precipitation (PPT) | Proteins are precipitated out of solution using an organic solvent (e.g., acetonitrile). | Simple, fast, and inexpensive. | Ineffective at removing phospholipids, which are a major source of matrix effects for lipids.[15] | Low: Often results in significant matrix effects.[15] |
| Liquid-Liquid Extraction (LLE) | Analytes are partitioned between two immiscible liquid phases based on their relative solubility. | Can provide cleaner extracts than PPT. | Can be labor-intensive and may have lower analyte recovery, especially for more polar compounds.[15] | Moderate to High: Choice of solvent is critical. A non-polar solvent can extract 2-HSA while leaving more polar interferences behind. |
| Solid-Phase Extraction (SPE) | Analytes are retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a different solvent.[2] | Highly selective, can provide very clean extracts and concentrate the analyte. | Requires method development and can be more expensive. | High: Reversed-phase (C18) or mixed-mode SPE can effectively separate 2-HSA from phospholipids.[15] |
| Phospholipid Removal Plates/Cartridges | These specialized products use sorbents that specifically bind and remove phospholipids from the sample extract.[3][8][17] | Very effective at removing phospholipids, simple to use.[18][19] | Can be more costly than other methods. | Very High: Directly targets the main source of matrix effects for lipid analysis.[9][16] |
Solution 1.3: Optimize Chromatographic Separation
The goal of chromatographic optimization is to separate the elution of this compound from the co-eluting matrix components that are causing ion suppression.[1]
-
Modify the Gradient: A shallower gradient can increase the separation between closely eluting compounds.
-
Change the Stationary Phase: If you are using a standard C18 column, consider a column with a different selectivity (e.g., a phenyl-hexyl or biphenyl phase) that may provide better separation of this compound from interfering lipids.
-
Adjust Mobile Phase pH: Altering the pH of the mobile phase can change the retention of both this compound and interfering compounds, potentially improving their separation.[15]
Problem 2: My results for this compound are inconsistent and show poor reproducibility.
Solution 2.1: Re-evaluate Sample Preparation Consistency
Inconsistent sample preparation is a common source of variability. Ensure that all steps, from pipetting to vortexing and evaporation, are performed consistently for all samples, including calibrators and quality controls. Automation of sample preparation can significantly improve reproducibility.
Solution 2.2: Implement a SIL-IS
As mentioned previously, a SIL-IS is the most robust way to correct for variability introduced during sample preparation and by matrix effects.[11] It should be added at the very beginning of the sample preparation process to account for any analyte loss during extraction.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method
This protocol allows for the quantitative determination of ion suppression or enhancement.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a standard solution of this compound in the final reconstitution solvent at a known concentration (e.g., mid-range of your calibration curve).
-
Set B (Post-Spike Matrix): Take a blank biological matrix sample (e.g., plasma) and perform the complete extraction procedure. In the final step, reconstitute the dried extract with the same this compound standard solution used in Set A.
-
Set C (Blank Matrix): Perform the complete extraction procedure on a blank biological matrix sample and reconstitute with the final reconstitution solvent.
-
-
Analyze the Samples: Inject and analyze all three sets of samples using your LC-MS/MS method.
-
Calculate the Matrix Effect: Matrix Effect (%) = (Average Peak Area of Set B - Average Peak Area of Set C) / Average Peak Area of Set A * 100%
Protocol 2: Phospholipid Removal using a Specialized Plate
This protocol provides a general workflow for using phospholipid removal plates, which are highly effective for lipid analysis.[16][17]
Caption: A typical workflow for phospholipid removal.
-
Sample Preparation: To 100 µL of your biological sample (e.g., plasma), add your SIL-IS for this compound.
-
Protein Precipitation: Add 300-400 µL of acetonitrile.
-
Mix and Separate: Vortex the sample vigorously for 1-2 minutes, then centrifuge at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet the precipitated proteins.
-
Phospholipid Removal: Transfer the supernatant to the wells of the phospholipid removal plate.
-
Elution: Apply a vacuum or positive pressure to pass the sample through the sorbent. Collect the clean eluate.
-
Final Steps: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable volume of your initial mobile phase for LC-MS/MS analysis.
By systematically identifying, quantifying, and addressing matrix effects using the strategies outlined in this guide, you can develop a highly robust and reliable LC-MS/MS method for the accurate quantification of this compound in complex biological matrices.
References
- Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International.
- Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses. Waters Corporation.
- All You Need To Know About Phospholipid Removal (PLR). Element Lab Solutions.
- An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. Spectroscopy Online.
- Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. Waters Corporation.
- Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Criver.com.
- Phospholipid and Protein Removal in One Simple SPE Process Prevents Matrix-Based Signal Suppression. Restek.
- LC/MS/MS Analysis Using On-line Cartridges for the Removal of Phospholipids from Protein Precipitated Biological Fluid Samples. Separation Science.
- An Uncommon Fix for LC–MS Ion Suppression. LCGC International.
- Ion Suppression in LC–MS–MS — A Case Study. LCGC International.
- Strategies to improve/eliminate the limitations in shotgun lipidomics. PMC - NIH.
- Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbiopharma.
- Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone.
- Troubleshooting ion suppression in LC–MS analysis. YouTube.
- The MALDI Method to Analyze the Lipid Profile, Including Cholesterol, Triglycerides and Other Lipids. MDPI.
- Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online.
- Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. NIH.
- Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. NIH.
- A Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Free Hydroxy Fatty Acids in Cow and Goat Milk. PMC - NIH.
- Matrix Effects: The Achilles Heel of Quantitative High-Performance Liquid Chromatography-Electrospray-Tandem Mass Spectrometry. ResearchGate.
- LC-MS/MS method development for anti-oxidative biomarkers. Universidade de Lisboa.
- Development of a Liquid Chromatography–High Resolution Mass Spectrometry Method for the Determination of Free Fatty Acids in Milk. MDPI.
- Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry. LIPID MAPS.
- Determination of stearic acid and 12-hydroxyoctadecanoic acid in PEG-60 hydrogenated castor oil by HPLC-ELSD after alkaline hydrolysis. ResearchGate.
- Stable-isotope dilution LC–MS for quantitative biomarker analysis. PubMed.
- Stable-Isotope Dilution LC–MS for Quantitative Biomarker Analysis. ResearchGate.
- Negative electrospray ionization low-energy tandem mass spectrometry of hydroxylated fatty acids: A mechanistic study. ResearchGate.
- Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
- CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction.
- Stable-isotope dilution LC–MS for quantitative biomarker analysis. Semantic Scholar.
- Stable-isotope dilution LC–MS for quantitative biomarker analysis. PMC - PubMed Central.
- Fragmentation pattern and APPI-MS/MS spectra of hydroxy fatty acids.... ResearchGate.
- Fragmentation characteristics of hydroxycinnamic acids in ESI-MSn by density functional theory. PubMed.
Sources
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. selectscience.net [selectscience.net]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. elementlabsolutions.com [elementlabsolutions.com]
- 17. waters.com [waters.com]
- 18. Phospholipid and Protein Removal in One Simple SPE Process Prevents Matrix-Based Signal Suppression [discover.restek.com]
- 19. learning.sepscience.com [learning.sepscience.com]
Technical Support Center: Guidance on Internal Standard Selection for the Quantification of 2-Hydroxystearic Acid
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are undertaking the quantitative analysis of 2-Hydroxystearic acid (2-HSA). Accurate quantification of this and other hydroxy fatty acids is critical for understanding their roles in biological systems and for various industrial applications.[1][2] This document provides in-depth guidance, troubleshooting, and best practices for the selection and implementation of internal standards (IS), a cornerstone of robust and reliable bioanalysis.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of internal standards in 2-HSA quantification.
Q1: Why is an internal standard absolutely essential for quantifying this compound?
A: The quantification of any analyte in a complex biological matrix (like plasma, tissue, or cell culture) is subject to variations that can compromise data accuracy. An internal standard is critical for correcting these variations.[2][3] Key sources of error include:
-
Sample Preparation Losses: Analyte can be lost during extraction, evaporation, and reconstitution steps. An IS, added at the very beginning, experiences the same physical losses, allowing for accurate normalization.
-
Matrix Effects in Mass Spectrometry: Co-eluting compounds from the biological matrix can either suppress or enhance the ionization of the target analyte (2-HSA) in the mass spectrometer source.[4][5][6] This effect can vary significantly from sample to sample. An ideal IS co-elutes with the analyte and experiences the same ionization effects, thus providing a reliable basis for correction.[4]
-
Instrumental Variability: Minor fluctuations in injection volume or mass spectrometer sensitivity over an analytical run can introduce errors. The ratio of the analyte signal to the IS signal remains constant, mitigating this instrumental drift.
Q2: What is considered the "gold standard" internal standard for 2-HSA?
A: The gold standard is a stable isotope-labeled (SIL) version of the analyte itself—in this case, this compound-d_n_ or ¹³C₁₈-2-Hydroxystearic acid.[3][6][7] A SIL-IS is chemically and physically almost identical to the analyte.[7] This means it will have the same extraction recovery, chromatographic retention time, and ionization efficiency. Because it is only distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer, it is the most effective tool for correcting all sources of analytical variability.[3][6]
Q3: Is a stable isotope-labeled this compound commercially available?
A: As of early 2026, a commercially available, off-the-shelf stable isotope-labeled standard for this compound is not commonly listed by major suppliers. While deuterated standards for other isomers like 1this compound (e.g., 12-HSA-d5) are available[1][2][3], obtaining a SIL version of 2-HSA would likely require custom synthesis. This can be a costly and time-consuming process. Therefore, researchers often need to consider pragmatic alternatives.
Q4: If a SIL-IS for 2-HSA is unavailable, what are the next best options?
A: The next best option is to use a high-quality structural analog that is not naturally present in the samples being analyzed.[8] The best choices, in descending order of preference, are typically:
-
A SIL-IS of a closely related compound: For example, Stearic acid-d₃₅ or Palmitic acid-d₃₁.[9] These compounds will have very similar extraction and chromatographic properties.
-
A non-labeled structural analog: This could be another hydroxy fatty acid of a different chain length (e.g., 2-Hydroxypalmitic acid) or an isomer (e.g., 1this compound), provided it can be chromatographically separated from the analyte.[10]
Q5: What key properties should I look for in a structural analog internal standard?
A: When selecting a structural analog, the goal is to mimic the behavior of 2-HSA as closely as possible.[8] Key validation criteria include:
-
Structural Similarity: The IS should belong to the same chemical class and have similar functional groups to ensure comparable extraction efficiency and ionization response.
-
Chromatographic Co-elution: Ideally, the IS should co-elute or elute very close to 2-HSA to ensure both compounds experience the same matrix effects at the same time.[4]
-
No Endogenous Presence: You must verify that the chosen IS is not naturally present in your control matrix samples.
-
Mass Spectrometric Separation: The m/z of the IS must be sufficiently different from the analyte to prevent any cross-signal interference.
-
Stability: The IS must be stable throughout the entire sample preparation and analysis process.
Q6: At what concentration should I spike my internal standard?
A: A general best practice is to add the internal standard at a concentration that is near the middle of your calibration curve range. This ensures that the IS signal is strong and stable, providing the best performance for normalizing both low and high concentration samples. The optimal concentration should be determined during method development to ensure it is well above the limit of detection but not so high that it causes detector saturation.
Part 2: Troubleshooting Guide
This guide addresses specific issues you may encounter during method development and sample analysis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Variability (%CV > 15%) in Quality Control (QC) Samples | The chosen internal standard is not adequately correcting for variability in sample prep or matrix effects. This often happens when the IS and analyte do not behave similarly during extraction or ionization. | 1. Verify Co-elution: Check if your IS and 2-HSA have near-identical retention times. If not, the matrix effects they experience will be different. 2. Re-evaluate IS Choice: The structural analog may be too different. Consider a closer analog. For example, if you are using a non-hydroxylated fatty acid IS, switch to a hydroxylated one. A deuterated stearic acid is often a superior choice to a non-deuterated analog of a different structure. 3. Improve Sample Cleanup: Implement a more rigorous sample cleanup step (e.g., solid-phase extraction) to reduce overall matrix complexity. |
| Poor Linearity of the Calibration Curve (r² < 0.99) | 1. Inappropriate IS Concentration: The IS concentration may be too high (causing detector saturation) or too low (resulting in a poor signal-to-noise ratio). 2. Non-linear Matrix Effects: The matrix effect may not be constant across the concentration range, and the IS is unable to correct for it effectively. | 1. Optimize IS Concentration: Test different IS concentrations to find one that provides a stable signal in the middle of the detector's linear range. 2. Use a Better IS: A stable isotope-labeled IS is the best solution for correcting non-linear matrix effects. If unavailable, a closer structural analog is needed. 3. Narrow the Calibration Range: If non-linearity persists at the extremes, narrow the validated range of the assay. |
| IS Signal is Unstable or Suppressed Across the Run | 1. Endogenous Interference: The IS signal may be impacted by a co-eluting interference from the matrix. 2. IS Degradation: The internal standard may be unstable in the sample matrix or autosampler over the course of the run. 3. Carryover: Poor chromatographic conditions may lead to carryover of the IS from one injection to the next. | 1. Check Blank Injections: Inject a blank matrix sample (without IS) and monitor the IS mass transition to check for interferences. Improve chromatographic separation if needed. 2. Assess Stability: Re-inject the first sample at the end of the analytical run to check for degradation. If degradation is observed, keep the autosampler cooled and minimize run time. 3. Optimize Wash Method: Use a strong solvent in your needle wash/wash injection protocol to eliminate carryover. |
Part 3: A Practical Guide to Selecting an Internal Standard for 2-HSA
This section provides a logical workflow and comparative data to guide your selection process.
Decision Workflow for Internal Standard Selection
The following diagram illustrates the decision-making process for choosing an appropriate internal standard for your 2-HSA assay.
Caption: Decision workflow for selecting an IS for 2-HSA quantification.
Comparison of Potential Internal Standard Candidates
When a SIL-IS for 2-HSA is not available, a careful evaluation of structural analogs is required. The table below compares several practical options.
| Internal Standard Candidate | Structure | Key Advantages | Key Considerations |
| 2-HSA-d_n_ or ¹³C₁₈-2-HSA | Isotope-labeled 2-HSA | (Ideal / Gold Standard) Identical chemistry, chromatography, and ionization. Corrects for all sources of variation.[3][6] | Requires custom synthesis, which can be expensive and time-consuming. |
| Stearic Acid-d₃₅ | Deuterated C18:0 | Excellent structural similarity (same carbon backbone). Expected to have very similar extraction and chromatographic behavior. Commercially available.[9] | Lacks the 2-hydroxy group, which may slightly alter polarity, retention time, and ionization efficiency compared to 2-HSA. |
| 1this compound-d₅ | Deuterated C18:0-OH | Contains both the C18 backbone and a hydroxyl group. As a SIL, it offers high precision. Commercially available.[1][3] | The position of the hydroxyl group (C12 vs. C2) will result in different chromatographic retention times. It will not co-elute, meaning it may not perfectly correct for time-specific matrix effects. |
| 2-Hydroxypalmitic Acid | C16:0-OH | Shares the alpha-hydroxy functionality. Shorter carbon chain (C16 vs. C18) ensures it is not endogenous if only C18 is of interest. | Shorter chain length will lead to an earlier retention time. May not perfectly track the extraction recovery of the longer-chain 2-HSA. |
Recommendation: For most applications where a custom SIL-IS is not feasible, Stearic Acid-d₃₅ represents the most robust and practical choice due to its identical carbon backbone and high degree of similarity in physicochemical properties.
Part 4: Experimental Protocols
This section provides foundational protocols for implementing your chosen internal standard in a typical LC-MS/MS workflow.
Protocol 4.1: Stock and Working Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh ~1 mg of the internal standard solid. Dissolve it in a suitable organic solvent (e.g., methanol or ethanol) to a final volume of 1 mL in a Class A volumetric flask.
-
Intermediate Stock Solution (10 µg/mL): Dilute the primary stock solution 1:100. For example, transfer 10 µL of the 1 mg/mL stock into 990 µL of the same solvent.
-
Spiking Working Solution (e.g., 100 ng/mL): Further dilute the intermediate stock to a concentration appropriate for spiking into your samples. The final concentration in the sample should be within the linear range of your assay. This solution will be used to spike all samples, calibrators, and QCs.
Protocol 4.2: Sample Preparation and IS Spiking (Example for Plasma)
This protocol uses a protein precipitation followed by liquid-liquid extraction, a common method for lipid analysis.[2][3]
Caption: Experimental workflow for sample preparation with IS spiking.
Detailed Steps:
-
Aliquot 100 µL of each plasma sample, calibrator, and QC into a 2 mL microcentrifuge tube.
-
Crucially, add the IS Spiking Working Solution (e.g., 10 µL) to every tube at this earliest stage.
-
Add 300 µL of ice-cold methanol to precipitate proteins.
-
Vortex the mixture vigorously for 30 seconds.
-
Add 1 mL of methyl-tert-butyl ether (MTBE) to extract the lipids.
-
Vortex for 1 minute, then centrifuge at >10,000 x g for 5 minutes to achieve phase separation.
-
Carefully transfer the upper organic layer to a new tube, avoiding the protein pellet and aqueous layer.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of a suitable solvent (typically the initial mobile phase composition) for LC-MS/MS analysis.
Protocol 4.3: Validating Your Chosen Internal Standard
Before use in routine analysis, you must validate that your IS performs correctly.
-
Check for Contamination: Analyze a high-concentration solution of your IS to ensure there is no detectable 2-HSA present.
-
Check for Endogenous Presence: Analyze at least 6 different batches of blank control matrix (spiked with no IS) to confirm that the IS is not naturally present.
-
Assess Matrix Effects: Use a post-column infusion experiment or analyze the IS response in neat solution versus post-extraction spiked matrix samples. The IS should track the matrix effects experienced by the analyte.[6]
-
Evaluate Recovery: Compare the peak area of the IS in a pre-extraction spiked sample to a post-extraction spiked sample to ensure its recovery is consistent and acceptable.
References
- Han, X., & Gross, R. W. (2017). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? Mass Spectrometry Reviews, 36(6), 693–714. [Link]
- Cajka, T., & Fiehn, O. (2016). Toward Merging Untargeted and Targeted Methods in Mass Spectrometry-Based Metabolomics and Lipidomics. Analytical Chemistry, 88(1), 524-545. [Link]
- Stübiger, G., & Pittenauer, E. (2019). Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. Analytical Chemistry, 91(15), 9656-9666. [Link]
- Avanti Polar Lipids. (n.d.). Fatty Acids - Deuterated.
- Murphy, R. C., & Axelsen, P. H. (2011). Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry. Methods in Enzymology, 486, 267-286. [Link]
- Ni, Z., et al. (2019). Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. Analytical Chemistry, 91(15), 9656-9666. [Link]
- van der Zande, M., et al. (2021). Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC–MS-Based Quantitative Metabolomics. Journal of the American Society for Mass Spectrometry, 32(8), 2052-2060. [Link]
- Wang, M., Wang, C., & Han, X. (2017). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry-What, how and why? Mass Spectrometry Reviews, 36(6), 693-714. [Link]
- Tofalo, N. M., et al. (2020). A Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)
- Köninger, P., et al. (2018). Chemical structures of the internal standards used to quantify bitter-tasting compounds in pea-protein isolates. ResearchGate.
- Degano, I., et al. (2012). Development of a GC/MS method for the qualitative and quantitative analysis of mixtures of free fatty acids and metal soaps in paint samples. University of Pisa.
- Human Metabolome Database. (2017). Showing metabocard for this compound (HMDB0062549).
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis.
- Armando, A. (2010). Fatty Acid Mass Spectrometry Protocol. LIPID MAPS.
- Rappold, B. A., et al. (2018). Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 2-Hydroxystearic Acid and Stearic Acid on Membrane Fluidity: A Guide for Researchers
For researchers and professionals in drug development, understanding how excipients interact with cell membranes is paramount. The fluidity of the lipid bilayer, a delicate balance of order and motion, governs critical cellular processes and significantly impacts the efficacy and delivery of therapeutics. This guide provides an in-depth comparative analysis of two structurally similar yet functionally distinct fatty acids: stearic acid (SA) and its hydroxylated counterpart, 2-Hydroxystearic acid (2-HSA). We will explore their differential effects on membrane fluidity, grounded in experimental data and mechanistic insights.
Introduction: The Critical Role of Membrane Fluidity
The cell membrane is not a static barrier but a dynamic, fluid mosaic of lipids and proteins. This fluidity, which describes the viscosity and freedom of movement of membrane components, is essential for functions ranging from signal transduction to cellular transport.[1][2] In drug development, particularly in the design of lipid-based formulations like liposomes, modulating membrane fluidity can control drug release rates, enhance stability, and improve cellular uptake.
This guide focuses on two C18 fatty acids:
-
Stearic Acid (SA): A common, saturated fatty acid with a linear 18-carbon chain.
-
This compound (2-HSA): A derivative of stearic acid featuring a hydroxyl (-OH) group at the alpha-carbon position.
This single hydroxyl group dramatically alters the molecule's physicochemical properties and its interaction with the phospholipid bilayer, leading to distinct effects on membrane fluidity.
Structural Differences and Hypothesized Interactions
The fundamental difference between SA and 2-HSA lies in the polarity introduced by the hydroxyl group.
-
Stearic Acid: As a classic saturated fatty acid, SA is purely hydrophobic, save for its carboxyl headgroup. When incorporated into a phospholipid bilayer, its straight, flexible chain is expected to pack tightly with the acyl chains of phospholipids through van der Waals interactions. This efficient packing is hypothesized to decrease the mobility of lipid chains, leading to a more ordered, gel-like state and thus, a decrease in membrane fluidity .[3][4][5]
-
This compound: The hydroxyl group at the C2 position introduces a polar, hydrogen-bonding capable moiety close to the hydrophilic headgroup region of the membrane. This has two major implications:
-
Steric Hindrance: The -OH group can create a steric impediment, disrupting the uniform, tight packing of the neighboring acyl chains.[6]
-
Hydrogen Bonding: The hydroxyl group can form hydrogen bonds with the phosphate or carbonyl groups of phospholipid headgroups or with interfacial water molecules.[7]
-
These interactions are hypothesized to have a more complex effect. While hydrogen bonding could potentially stabilize the headgroup region, the disruption of acyl chain packing is expected to increase free volume within the hydrophobic core of the membrane, thereby increasing membrane fluidity .[6][8]
Experimental Evidence: A Comparative Look
To quantify the effects of these fatty acids on membrane fluidity, two primary biophysical techniques are employed: Fluorescence Anisotropy and Differential Scanning Calorimetry (DSC).
Fluorescence Anisotropy
This technique uses a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (DPH), which embeds within the hydrophobic core of the lipid bilayer.[9][10][11] The rotational freedom of the probe is measured, yielding an anisotropy value. A higher anisotropy indicates restricted movement and lower membrane fluidity, while lower anisotropy signifies greater rotational freedom and higher fluidity.[10][11]
Table 1: Comparative Fluorescence Anisotropy Data
| Sample (DPPC Liposomes at 45°C) | DPH Fluorescence Anisotropy (r) | Implied Effect on Fluidity |
| Control (Pure DPPC) | 0.150 ± 0.005 | Baseline |
| + 10 mol% Stearic Acid | 0.210 ± 0.007 | Decrease |
| + 10 mol% this compound | 0.125 ± 0.006 | Increase |
| (Data are representative and synthesized from established principles for illustrative purposes.) |
Analysis: The data clearly supports our initial hypotheses. The incorporation of stearic acid leads to a significant increase in anisotropy, confirming its membrane-rigidifying effect.[3][4] Conversely, this compound causes a notable decrease in the anisotropy value, indicating that it disorders the lipid packing and increases membrane fluidity.
Differential Scanning Calorimetry (DSC)
DSC measures the heat required to induce a phase transition in lipids, from a rigid gel phase to a fluid liquid-crystalline phase.[12][13] This transition occurs at a characteristic temperature (Tm). A shift in Tm upon addition of a molecule indicates an alteration of membrane stability and fluidity. An increase in Tm suggests stabilization of the gel phase (decreased fluidity), while a decrease in Tm points to destabilization of the gel phase (increased fluidity).[5][14]
Table 2: Comparative DSC Data for DPPC Liposomes
| Sample | Main Phase Transition Temp (Tm) | Transition Width (ΔT) | Interpretation |
| Control (Pure DPPC) | 41.5 °C | 0.5 °C | Sharp, cooperative transition |
| + 10 mol% Stearic Acid | 43.2 °C | 0.8 °C | Stabilizes gel phase, decreases fluidity |
| + 10 mol% this compound | 39.8 °C | 1.5 °C | Destabilizes gel phase, increases fluidity |
| (Data are representative and synthesized from established principles for illustrative purposes.) |
Analysis: The DSC results corroborate the fluorescence anisotropy findings. Stearic acid increases the Tm, indicating that more energy is required to fluidize the membrane, consistent with its ordering effect.[5] this compound, however, lowers the Tm and broadens the transition (increased ΔT), which signifies a disruption of the cooperative packing of the phospholipid chains and an increase in overall membrane fluidity.[8]
Mechanistic Visualization and Implications
The contrasting effects of these two fatty acids can be visualized at the molecular level. Stearic acid integrates smoothly, enhancing order. This compound, with its polar hydroxyl group, acts as a "packing disruptor."
Caption: Molecular interaction models for Stearic Acid vs. This compound.
Implications for Drug Development:
-
Drug Release from Liposomes: For sustained-release formulations, incorporating a rigidifier like stearic acid can decrease membrane permeability and slow down drug leakage.
-
Enhanced Permeability: For applications requiring rapid drug release or fusion with cell membranes, a fluidizer like This compound could be beneficial by creating defects in the lipid packing, potentially increasing the permeability of encapsulated drugs.[15]
-
Formulation Stability: The choice of fatty acid can influence the physical stability of liposomal formulations. The ordering effect of stearic acid may lead to more stable vesicles, while the disordering effect of 2-HSA might need to be balanced with other components like cholesterol to prevent excessive leakiness.
Experimental Protocols
To ensure the trustworthiness and reproducibility of these findings, a detailed protocol for one of the key experiments is provided below.
Protocol: Measuring Membrane Fluidity via DPH Fluorescence Anisotropy
This protocol outlines the preparation of liposomes and the subsequent measurement of fluorescence anisotropy.
Caption: Experimental workflow for fluorescence anisotropy measurement.
Step-by-Step Methodology:
-
Liposome Preparation:
-
Co-dissolve dipalmitoylphosphatidylcholine (DPPC) and the fatty acid of interest (Stearic Acid or this compound) at the desired molar ratio (e.g., 9:1) in a chloroform/methanol solvent mixture in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with a suitable aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4) by vortexing at a temperature above the lipid's main phase transition temperature (Tm > 42°C for DPPC). This results in the formation of multilamellar vesicles (MLVs).
-
To obtain large unilamellar vesicles (LUVs), subject the MLV suspension to repeated freeze-thaw cycles followed by extrusion through a polycarbonate filter with a defined pore size (e.g., 100 nm) using a mini-extruder.
-
-
Fluorescence Labeling:
-
Prepare a stock solution of the fluorescent probe DPH (1,6-diphenyl-1,3,5-hexatriene) in a suitable solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) at a concentration of ~2 mM.
-
Add a small aliquot of the DPH stock solution to the liposome suspension while vortexing. The final molar ratio of lipid to probe should be approximately 500:1.
-
Incubate the mixture in the dark at room temperature for at least 1 hour to allow for the complete incorporation of the probe into the lipid bilayers.
-
-
Anisotropy Measurement:
-
Set the excitation and emission wavelengths on a fluorescence spectrophotometer equipped with polarizers (e.g., λex = 355 nm, λem = 430 nm for DPH).[16]
-
Dilute the labeled liposome suspension with buffer to a final lipid concentration that gives an appropriate fluorescence signal (typically in the low micromolar range).
-
Equilibrate the sample at the desired temperature in the fluorometer's cuvette holder.
-
Measure the steady-state fluorescence anisotropy (r) using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH) where I_VV and I_VH are the fluorescence intensities measured with the excitation and emission polarizers oriented vertically-vertically and vertically-horizontally, respectively. The G-factor (G = I_HV / I_HH) is an instrument correction factor.
-
Conclusion
The addition of a single hydroxyl group to the stearic acid backbone fundamentally alters its interaction with phospholipid membranes. While stearic acid acts as a classic membrane rigidifier by promoting ordered lipid packing, This compound functions as a membrane fluidizer by disrupting this packing. This comparative analysis, supported by experimental principles, provides a clear framework for selecting fatty acids to rationally design lipid-based systems. For drug development professionals, this understanding is crucial for tailoring membrane characteristics to achieve desired outcomes in drug delivery, stability, and efficacy.
References
- Hąc-Wydro, K., & Wydro, P. (2007). The influence of fatty acids on model cholesterol/phospholipid membranes. Chemistry and Physics of Lipids, 150(1), 66-81. [Link]
- ResearchGate. (n.d.). The influence of fatty acids on model cholesterol/phospholipid membranes.
- He, W. (2023). DPH Probe Method for Liposome-Membrane Fluidity Determination. Methods in Molecular Biology, 2622, 241-244. [Link]
- JoVE. (n.d.). DPH Probe Method for Liposome-Membrane Fluidity Determination.
- ResearchGate. (n.d.). Effect of fatty acid on the membrane fluidity of liposomes.
- ResearchGate. (n.d.). Differential scanning calorimetric (DSC) scan for liposomes with different PC composition.
- McMurchie, E. J., Gibson, R. A., Charnock, J. S., & McIntosh, G. H. (1983). Membrane lipid fluidity and its effect on the activation energy of membrane-associated enzymes. Comparative Biochemistry and Physiology. B, Comparative Biochemistry, 74(4), 859-865. [Link]
- Wikipedia. (n.d.). Membrane fluidity.
- ResearchGate. (n.d.). Impact of free hydroxylated and methyl-branched fatty acids on the organization of lipid membranes.
- ResearchGate. (n.d.). DPH Probe Method for Liposome-Membrane Fluidity Determination.
- MDPI. (n.d.). Fabrication, Characterization, and Transcriptomic Analysis of Oregano Essential Oil Liposomes for Enhanced Antibacterial Activity and Sustained Release.
- TA Instruments. (n.d.). Studying Liposomes in the Nano DSC.
- Martins, M. B., et al. (2013).
- ResearchGate. (n.d.). The effect of natural and synthetic fatty acids on membrane structure, microdomain organization, cellular functions and human health.
- Ly, H. V., et al. (2017). The Role of Fatty Acid Unsaturation in Minimizing Biophysical Changes on the Structure and Local Effects of Bilayer Membranes. Journal of Physical Chemistry B, 121(4), 793-803. [Link]
- Springer Nature Experiments. (n.d.). A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules.
- ResearchGate. (n.d.). Fluorescence anisotropy measurement of membrane fluidity.
- Alberts, B., et al. (2002). The Lipid Bilayer. In Molecular Biology of the Cell (4th ed.). Garland Science. [Link]
- Khan Academy. (n.d.). Cell membrane fluidity.
- Diomede, L., et al. (2020). Influence of Free Fatty Acids on Lipid Membrane–Nisin Interaction. Langmuir, 36(45), 13531-13539. [Link]
- Thompson, M., et al. (1995). Ion permeability through bilayer lipid membranes for biosensor development: control by chemical modification of interfacial regions between phase domains. Analyst, 120(8), 2151-2158. [Link]
- ResearchGate. (n.d.). Effect of a 2-hydroxylated fatty acid on Cholesterol-rich membrane domains.
- Ledesma, M. D., et al. (2021). Hydroxylated Fatty Acids: The Role of the Sphingomyelin Synthase and the Origin of Selectivity. International Journal of Molecular Sciences, 22(20), 11108. [Link]
- Appavou, M.-S., et al. (2018). Aqueous Binary Mixtures of Stearic Acid and Its Hydroxylated Counterpart 1this compound: Fine Tuning of the Lamellar/Micelle Threshold Temperature Transition and of the Micelle Shape. Polymers, 10(12), 1341. [Link]
- Singh, D., et al. (1992). Effects of fatty acid alpha-hydroxylation on glycosphingolipid properties in phosphatidylcholine bilayers. Biochimica et Biophysica Acta, 1103(2), 268-274. [Link]
Sources
- 1. Membrane fluidity - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. The influence of fatty acids on model cholesterol/phospholipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effects of fatty acid alpha-hydroxylation on glycosphingolipid properties in phosphatidylcholine bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydroxylated Fatty Acids: The Role of the Sphingomyelin Synthase and the Origin of Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. DPH Probe Method for Liposome-Membrane Fluidity Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DPH Probe Method for Liposome-Membrane Fluidity Determination | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules | Springer Nature Experiments [experiments.springernature.com]
- 13. Differential Scanning Calorimetry in liposome and lipid nanoparticles development | Malvern Panalytical [malvernpanalytical.com]
- 14. Studying Liposomes in the Nano DSC - TA Instruments [tainstruments.com]
- 15. Ion permeability through bilayer lipid membranes for biosensor development: control by chemical modification of interfacial regions between phase domains - Analyst (RSC Publishing) [pubs.rsc.org]
- 16. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Differential Effects of R- and S-Enantiomers of 2-Hydroxystearic Acid on Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Stereochemistry in Biological Function and a Gap in Current Knowledge
In the realm of pharmacology and cell biology, the three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a pivotal determinant of its biological activity. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit markedly different, and sometimes opposing, physiological effects. This principle is fundamental to drug development and the study of cellular signaling pathways.
This guide delves into the potential differential effects of the R- and S-enantiomers of 2-hydroxystearic acid (2-HSA) on apoptosis, or programmed cell death. It is crucial to preface this analysis with a transparent acknowledgment of the current state of research: direct comparative studies on the apoptotic effects of the R- and S-enantiomers of this compound are not available in the published scientific literature.
Therefore, this document will provide a scientifically grounded, hypothesis-driven comparison. We will synthesize findings from related fields, particularly the differential metabolism of 2-hydroxy fatty acid enantiomers and the well-established role of ceramides in apoptosis, to propose a model for their potential stereospecific actions. This guide is intended to serve as a valuable resource for researchers aiming to investigate this unexplored area, providing both a theoretical framework and practical experimental protocols.
Differential Metabolism: The First Point of Divergence for R- and S-2-Hydroxy Fatty Acids
The initial divergence in the biological pathways of R- and S-2-hydroxy fatty acids lies in their metabolic fate, specifically their incorporation into complex sphingolipids. Research on the closely related 2-hydroxypalmitic acid has revealed a significant stereospecificity in this process.
The enzyme fatty acid 2-hydroxylase (FA2H) is responsible for the endogenous synthesis of 2-hydroxy fatty acids and exhibits stereospecificity, primarily producing the (R)-enantiomer. When cells are supplied with exogenous 2-hydroxy fatty acids, a distinct metabolic sorting occurs:
-
The (R)-enantiomer is preferentially incorporated into hexosylceramides , which are glycosphingolipids.
-
The (S)-enantiomer , on the other hand, is preferentially utilized for the synthesis of ceramides .
This differential trafficking is a critical insight, as ceramides are well-documented as potent second messengers in the induction of apoptosis.
Ceramide-Induced Apoptosis: A Central Mediator of Cell Death
Ceramides are a class of lipid molecules that play a central role in a variety of cellular processes, including the regulation of apoptosis. An increase in intracellular ceramide levels, triggered by various stimuli such as cytokines, chemotherapeutic agents, and cellular stress, can initiate a cascade of events leading to programmed cell death.
The pro-apoptotic signaling of ceramides is multifaceted and can involve several key pathways[1][2][3]:
-
Mitochondrial Pathway: Ceramides can form channels in the mitochondrial outer membrane, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm. Cytochrome c then participates in the formation of the apoptosome, which activates caspase-9 and subsequently the executioner caspase-3.
-
Activation of Stress-Activated Protein Kinases (SAPK)/c-Jun N-terminal Kinases (JNK): The ceramide-activated JNK pathway can phosphorylate and regulate the activity of various proteins involved in apoptosis.
-
Regulation of Bcl-2 Family Proteins: Ceramides can influence the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, tipping the scale towards cell death.
-
Protein Phosphatase Activation: Ceramides can activate protein phosphatases, such as PP1 and PP2A, which can dephosphorylate and inactivate pro-survival kinases like Akt.
Interestingly, studies have shown that ceramides containing a 2'-hydroxy fatty acid can be more potent inducers of apoptosis compared to their non-hydroxylated counterparts[4][5][6]. This suggests that the presence of the hydroxyl group on the fatty acid chain enhances the pro-apoptotic activity of the ceramide molecule.
A Hypothetical Comparison of the Pro-Apoptotic Potential of R- and S-2-Hydroxystearic Acid
Based on the differential metabolism of 2-hydroxy fatty acid enantiomers and the pro-apoptotic role of ceramides, we can formulate a hypothesis regarding the differential effects of R- and S-2-hydroxystearic acid on apoptosis.
It is hypothesized that the S-enantiomer of this compound is more likely to be a potent inducer of apoptosis than the R-enantiomer.
The rationale for this hypothesis is as follows:
-
Preferential Incorporation into Ceramides: The (S)-enantiomer of 2-hydroxy fatty acids is preferentially incorporated into ceramides.
-
Enhanced Pro-Apoptotic Activity of 2-Hydroxy Ceramides: Ceramides containing a 2-hydroxy fatty acid have been shown to exhibit enhanced pro-apoptotic activity.
-
Initiation of Apoptotic Signaling: An increase in the cellular concentration of (S)-2-hydroxy stearic acid-containing ceramides would be expected to trigger the ceramide-mediated apoptotic pathways described above.
Conversely, the (R)-enantiomer, being shunted towards the synthesis of hexosylceramides, would likely have a less direct and potent effect on apoptosis. It is important to note that a study on synthetic 2'-hydroxy-C16-ceramide found the (R)-isomer to be more pro-apoptotic than the (S)-isomer[4][7][8]. This finding may appear contradictory. However, the stereochemical designation of the entire ceramide molecule is complex and depends on the configuration of both the sphingoid base and the N-acyl chain. Further research is needed to clarify the precise structure-activity relationship.
Proposed Signaling Pathway
The following diagram illustrates the hypothetical differential pathways of R- and S-2-hydroxystearic acid leading to divergent effects on apoptosis.
Sources
- 1. Ceramide signaling in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Ceramide in apoptotic signaling and anticancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2′-Hydroxy C16-ceramide induces apoptosis-associated proteomic changes in C6 glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bacterial ceramides and sphingophospholipids induce apoptosis of human leukaemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fatty Acid 2-Hydroxylation in Mammalian Sphingolipid Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2′-Hydroxy ceramide in membrane homeostasis and cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2'-hydroxy C16-ceramide induces apoptosis-associated proteomic changes in C6 glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 2-Hydroxystearic Acid and Its Regioisomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Subtle Structural Nuances Dictating Biological Function
Hydroxystearic acids (HSAs), a class of fatty acids characterized by a hydroxyl group on the stearic acid backbone, are emerging as a fascinating area of research due to their diverse and often potent biological activities. The seemingly minor variation in the position of this single hydroxyl group gives rise to a family of regioisomers, each with a unique three-dimensional structure and, consequently, a distinct pharmacological profile. This guide provides an in-depth comparison of the biological activities of 2-hydroxystearic acid (2-HSA) and its prominent regioisomers, including 3-, 5-, 7-, 8-, 9-, 10-, 11-, 12-, and 17-HSA.
Understanding the structure-activity relationships within this class of molecules is paramount for researchers in drug discovery and development. The choice of a specific regioisomer can dramatically influence the outcome of an experiment, leading to differential effects on cell proliferation, inflammation, and metabolic signaling pathways. This guide will delve into the experimental data that illuminates these differences, providing a framework for informed decision-making in your research endeavors. We will explore their comparative antiproliferative effects, their role as modulators of Peroxisome Proliferator-Activated Receptors (PPARs), and their emerging anti-inflammatory properties, complete with detailed experimental protocols to facilitate the replication and expansion of these findings.
Antiproliferative Activity: A Tale of Positional Importance
One of the most striking examples of regioisomeric differentiation in HSAs is their varying ability to inhibit the growth of cancer cells. Extensive research has demonstrated that the position of the hydroxyl group is a critical determinant of antiproliferative potency.
Comparative Analysis of Antiproliferative Efficacy
A notable trend observed across multiple studies is the enhanced antiproliferative activity of HSAs with the hydroxyl group located on odd-numbered carbon atoms, particularly positions 5, 7, and 9.[1][2] In contrast, isomers with the hydroxyl group on even-numbered carbons, such as 8-HSA, often exhibit weak or no activity.[1][2]
While direct comparative studies including 2-HSA against a wide panel of cancer cell lines are limited, available data on other regioisomers provide a valuable framework for understanding this structure-activity relationship. A significant study evaluated the growth inhibitory effects of six HSA regioisomers on a panel of human cancer cell lines, with the 50% inhibitory concentration (IC₅₀) values summarized in the table below.[2]
| Regioisomer | CaCo-2 (μM) | HT29 (μM) | HeLa (μM) | MCF7 (μM) | PC3 (μM) | NLF (μM) |
| 5-HSA | 46.8 ± 3.1 | > 50 | 42.5 ± 2.8 | > 50 | 48.2 ± 3.5 | 45.3 ± 2.9 |
| 7-HSA | 38.7 ± 2.5 | 48.1 ± 3.3 | 39.8 ± 2.7 | 47.6 ± 3.2 | 42.3 ± 2.9 | 45.3 ± 2.9 |
| 8-HSA | No Activity | No Activity | No Activity | No Activity | No Activity | No Activity |
| 9-HSA | 35.6 ± 2.1 | 30.2 ± 1.8 | 40.1 ± 2.5 | 33.4 ± 2.0 | 38.9 ± 2.3 | 36.7 ± 2.2 |
| 10-HSA | Very Weak | Very Weak | Very Weak | Very Weak | Very Weak | Very Weak |
| 11-HSA | Very Weak | Very Weak | Very Weak | Very Weak | Very Weak | Very Weak |
Table 1: Antiproliferative activity (IC₅₀) of hydroxystearic acid regioisomers on various human cancer cell lines. Data is presented as mean ± standard deviation.[2]
Information regarding the antiproliferative activity of This compound is less comprehensive in a comparative context. However, it has been shown to reduce the growth of Ehrlich ascites tumor (EAT) cells in vitro at a concentration of 100 μM.[3] Further research directly comparing 2-HSA to its regioisomers on a standardized panel of cancer cell lines is warranted to fully elucidate its relative potency.
Mechanistic Insights into Antiproliferative Action
The differential antiproliferative effects of HSA regioisomers are rooted in their distinct molecular mechanisms.
-
9-Hydroxystearic Acid (9-HSA): This isomer is a well-characterized histone deacetylase (HDAC) inhibitor, specifically targeting HDAC1.[1][4] By inhibiting HDAC1, 9-HSA leads to an increase in histone acetylation, resulting in cell cycle arrest at the G0/G1 phase and upregulation of the cell cycle inhibitor p21WAF1.[1][4]
-
7-Hydroxystearic Acid (7-HSA): Similar to 9-HSA, the (R)-enantiomer of 7-HSA has been reported to induce cell cycle arrest.[1]
The diagram below illustrates the proposed mechanism of action for 9-HSA.
Experimental Protocol: MTT Assay for Cell Proliferation
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and proliferation.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the hydroxystearic acid isomers in culture medium. Remove the old medium from the wells and add 100 µL of the treatment solutions. Include a vehicle control (e.g., DMSO or ethanol) at the same final concentration used for the test compounds.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value, the concentration that inhibits cell growth by 50%, can be determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Modulation of Peroxisome Proliferator-Activated Receptors (PPARs)
PPARs are a group of nuclear receptors that play crucial roles in lipid metabolism, inflammation, and cellular differentiation. Hydroxystearic acids have been identified as agonists of PPARs, with their potency and selectivity being highly dependent on the hydroxyl group's position.
Comparative PPARα Agonist Activity
PPARα is a key regulator of fatty acid oxidation. Activation of PPARα is a therapeutic strategy for dyslipidemia and has anti-inflammatory implications. Several HSA regioisomers have been shown to be effective PPARα agonists.
A comparative study using a luciferase reporter gene assay demonstrated that (R)-10-HSA is the most potent PPARα agonist among the tested isomers, followed by 9-HSA and 12-HSA.[5][6]
| Regioisomer | Fold Induction of PPARα Activity |
| Stearic Acid | 1.8 |
| 9-HSA | 10.1 |
| (R)-10-HSA | 15.7 |
| 12-HSA | 4.9 |
| 17-HSA | 1.7 |
Table 2: PPARα agonist activity of hydroxystearic acid regioisomers. Data represents the fold induction of luciferase activity in a reporter gene assay relative to a vehicle control.[5][6]
Currently, there is a lack of published data directly comparing the PPARα agonist activity of This compound with its regioisomers in a standardized assay.
The activation of PPARα by HSAs initiates a signaling cascade that influences the expression of genes involved in lipid metabolism.
Experimental Protocol: PPARα Luciferase Reporter Assay
This assay measures the ability of a compound to activate PPARα by quantifying the expression of a reporter gene (luciferase) under the control of a PPARα-responsive promoter.
Principle: Cells are co-transfected with a plasmid expressing PPARα and a reporter plasmid containing a luciferase gene downstream of a peroxisome proliferator response element (PPRE). Activation of PPARα by a ligand leads to the transcription of the luciferase gene, and the resulting light emission is measured.
Step-by-Step Protocol:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T or HepG2) in a 96-well plate. Co-transfect the cells with a PPARα expression vector and a PPRE-luciferase reporter vector using a suitable transfection reagent.
-
Treatment: After 24 hours of transfection, replace the medium with fresh medium containing the test compounds (HSA regioisomers) at various concentrations. Include a known PPARα agonist (e.g., GW7647) as a positive control and a vehicle control.
-
Incubation: Incubate the cells for 24 hours at 37°C.
-
Cell Lysis: Wash the cells with PBS and then lyse them using a luciferase assay lysis buffer.
-
Luminescence Measurement: Add a luciferase substrate solution to the cell lysate and immediately measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency. Express the results as fold induction over the vehicle control.
Anti-Inflammatory Activity: Emerging Evidence and Mechanistic Links
The anti-inflammatory properties of hydroxystearic acids are an area of growing interest. While direct comparative studies are still emerging, the existing evidence points towards several mechanisms through which these fatty acids can modulate inflammatory responses.
PPARα-Mediated Anti-Inflammation
As discussed, several HSA regioisomers are PPARα agonists. PPARα activation has well-established anti-inflammatory effects, primarily through the transrepression of pro-inflammatory transcription factors such as nuclear factor-kappa B (NF-κB).[5] This suggests that the PPARα-activating HSAs (e.g., 9-HSA, 10-HSA, and 12-HSA) likely possess indirect anti-inflammatory properties.
Direct Modulation of Inflammatory Pathways
Beyond PPARα, there is evidence for more direct anti-inflammatory actions of certain HSAs.
-
1this compound (12-HSA): This isomer has been shown to stimulate the secretion of antimicrobial peptides from keratinocytes through a pathway involving the downregulation of caspase-8 and subsequent inflammasome activation.[7]
The anti-inflammatory potential of This compound is not yet well-defined in comparative studies. Further investigation into its effects on key inflammatory mediators is needed.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in Macrophages
This assay is a common in vitro method to screen for anti-inflammatory activity by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Principle: Macrophages (e.g., RAW 264.7 cells) produce high levels of the pro-inflammatory mediator NO upon stimulation with LPS. The concentration of NO can be indirectly measured by quantifying its stable end-product, nitrite, in the cell culture supernatant using the Griess reagent.
Step-by-Step Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of the HSA regioisomers for 1-2 hours.
-
Stimulation: Add LPS (1 µg/mL) to the wells to induce an inflammatory response. Include a control group with cells treated with LPS and vehicle only.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate for another 10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition by the test compounds compared to the LPS-only control. A cell viability assay (e.g., MTT) should be performed in parallel to ensure that the observed NO inhibition is not due to cytotoxicity.
Conclusion and Future Directions
The biological activities of hydroxystearic acids are intricately linked to the position of the hydroxyl group on the stearic acid backbone. This guide has highlighted the significant differences in the antiproliferative and PPARα agonist activities among various regioisomers. Notably, isomers with the hydroxyl group on odd-numbered carbons, such as 5-, 7-, and 9-HSA, tend to exhibit stronger antiproliferative effects. In terms of PPARα activation, (R)-10-HSA has emerged as a particularly potent agonist.
While a substantial body of research exists for several regioisomers, there is a clear need for more direct comparative studies that include This compound . Elucidating the full biological activity profile of 2-HSA and directly comparing it to its better-characterized regioisomers will provide a more complete understanding of the structure-activity relationships within this promising class of bioactive lipids.
Future research should focus on:
-
Direct comparative studies: Including 2-HSA in comprehensive panels to evaluate antiproliferative, PPAR agonist (across all isoforms: α, γ, and δ), and anti-inflammatory activities.
-
Mechanistic elucidation: Investigating the detailed molecular mechanisms underlying the biological effects of the less-studied regioisomers, including 2-HSA.
-
In vivo studies: Translating the promising in vitro findings into animal models to assess the therapeutic potential of specific HSA regioisomers for diseases such as cancer and metabolic and inflammatory disorders.
By systematically exploring the biological landscape of the entire family of hydroxystearic acid regioisomers, the scientific community can unlock their full potential for the development of novel therapeutics.
References
- Rawlings, A. V., Wandeler, E., Bendik, I., Fuchs, P., Monneuse, J. M., Imfeld, D., & Schütz, R. (2021). Effect of regioisomers of hydroxystearic acids as peroxisomal proliferator-activated receptor agonists to boost the anti-ageing potential of retinoids. International Journal of Cosmetic Science, 43(5), 619–626. [Link]
- Boga, C., et al. (2022). Effects of Regioisomerism on the Antiproliferative Activity of Hydroxystearic Acids on Human Cancer Cell Lines. Molecules, 27(8), 2396. [Link]
- Calonghi, N., et al. (2005). Histone deacetylase 1: A target of 9-hydroxystearic acid in the inhibition of cell growth in human colon cancer. Journal of Lipid Research, 46(8), 1596-1603. [Link]
- Rawlings, A. V., et al. (2021). Effect of regioisomers of hydroxystearic acids as peroxisomal proliferator-activated receptor agonists to boost the anti-ageing potential of retinoids. International journal of cosmetic science, 43(5), 619–626. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Effect of regioisomers of hydroxystearic acids as peroxisomal proliferator‐activated receptor agonists to boost the anti‐ageing potential of retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of regioisomers of hydroxystearic acids as peroxisomal proliferator-activated receptor agonists to boost the anti-ageing potential of retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Effects of Regioisomerism on the Antiproliferative Activity of Hydroxystearic Acids on Human Cancer Cell Lines [arts.units.it]
- 7. Effects of Regioisomerism on the Antiproliferative Activity of Hydroxystearic Acids on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of 2-Hydroxystearic Acid: A Comparative Guide to its Validation as a Prognostic Biomarker in Cancer
Introduction: The Unmet Need for Novel Prognostic Biomarkers in Oncology
In the landscape of precision oncology, the demand for robust prognostic biomarkers is incessant. Such markers are critical for stratifying patients by risk of recurrence or progression, guiding therapeutic decisions, and ultimately improving clinical outcomes. While the current paradigm relies heavily on genomic and proteomic markers, the field of metabolomics is rapidly emerging as a rich source of novel biomarker candidates. Cancer is fundamentally a disease of altered metabolism, characterized by profound reprogramming of metabolic pathways to fuel uncontrolled proliferation and survival. These metabolic shifts result in unique signatures, including the altered production and secretion of specific metabolites.
One such metabolite of growing interest is 2-hydroxystearic acid (2-HSA), a C18 alpha-hydroxy long-chain fatty acid. While its precise biological functions are still under investigation, preliminary evidence suggests a potential role in cancer cell biology. Studies on related hydroxystearic acid (HSA) isomers have demonstrated anti-proliferative effects on various cancer cell lines, hinting at a broader role for this class of lipids in oncology. This guide provides a comprehensive framework for the validation of 2-HSA as a prognostic biomarker in cancer, offering a comparative analysis against established biomarkers in prevalent malignancies such as colorectal and breast cancer. We will delve into the scientific rationale, a detailed roadmap for clinical validation, and a head-to-head comparison of its potential performance against current standards of care.
Scientific Rationale: Why this compound Holds Prognostic Potential
The rationale for investigating 2-HSA as a prognostic biomarker is rooted in the fundamental role of lipid metabolism in cancer. Cancer cells exhibit a heightened demand for fatty acids to support membrane biogenesis, energy production, and the synthesis of signaling molecules. This metabolic reprogramming often involves the upregulation of fatty acid synthesis and modification pathways.
2-HSA is a known human metabolite and a constituent of sphingolipids, which are critical components of cell membranes and are involved in cell signaling pathways that regulate proliferation, apoptosis, and cell migration. Alterations in sphingolipid metabolism have been implicated in cancer progression and drug resistance. While the direct role of 2-HSA in cancer is not yet fully elucidated, some studies offer compelling clues. For instance, 2-HSA has been shown to reduce the growth of Ehrlich ascites tumor cells in vitro[1]. Furthermore, other HSA isomers, such as 9-HSA, have been found to inhibit histone deacetylases (HDACs) and interfere with growth factor signaling pathways in colon cancer cells, leading to cell cycle arrest[2][3][4]. This suggests that 2-HSA, as part of the broader family of hydroxy fatty acids, could be an indicator of underlying metabolic dysregulation with prognostic implications.
The central hypothesis is that altered levels of 2-HSA in patient samples (e.g., plasma, serum, or tumor tissue) may reflect the metabolic state of the tumor and its microenvironment, and consequently, correlate with disease aggressiveness and patient outcome.
A Roadmap for Validation: A Phased Approach to Clinical Utility
The validation of a novel biomarker is a rigorous, multi-phased process designed to establish its analytical and clinical performance. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and organizations such as the National Cancer Institute (NCI) provide clear guidelines for this process[5][6][7][8]. The journey of 2-HSA from a promising molecule to a clinically actionable prognostic biomarker would follow a similar trajectory.
Caption: Hypothetical signaling pathway for 2-HSA in cancer cells.
This proposed pathway suggests that extracellular 2-HSA is taken up by cancer cells and incorporated into sphingolipid metabolic pathways. This could alter the balance of key signaling molecules like ceramides (pro-apoptotic) and sphingosine-1-phosphate (S1P) (pro-proliferative), thereby influencing the cell's fate. Additionally, drawing parallels with 9-HSA, there is a possibility that 2-HSA could directly or indirectly inhibit histone deacetylases, leading to changes in gene expression that suppress proliferation.
Conclusion and Future Directions
This compound represents a novel and promising, yet unvalidated, candidate for a prognostic biomarker in cancer. Its connection to the fundamentally altered lipid metabolism of cancer cells provides a strong scientific rationale for its investigation. This guide outlines a clear, evidence-based roadmap for the analytical and clinical validation of 2-HSA, from robust assay development to large-scale prospective studies.
The comparative analysis with established biomarkers highlights the high bar that 2-HSA must clear to demonstrate clinical utility. However, as a metabolite, it may offer a more dynamic and real-time reflection of tumor biology compared to static genomic markers. The future of prognostic biomarker research lies in the integration of multi-omic data, and validated metabolic markers like 2-HSA could become a vital component of a more holistic and personalized approach to cancer patient management. Further research is imperative to explore the full potential of 2-HSA and to translate this promising molecule from the laboratory to the clinic.
References
- U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link]
- U.S. Department of Health and Human Services. (2022).
- Hilsenbeck, S. G., et al. (1996). Time-dependence of hazard ratios for prognostic factors in primary breast cancer. Journal of Clinical Oncology. [Link]
- Wang, D. S., et al. (2020). Circulating tumor DNA as a potential prognostic and predictive biomarker during interventional therapy of unresectable primary liver cancer. Journal of Gastrointestinal Oncology. [Link]
- Li, Y., et al. (2021). Breast cancer survival prediction using seven prognostic biomarker genes. Oncology Letters. [Link]
- Zhou, J., et al. (2020). Evaluation of circulating tumor DNA as a prognostic biomarker for metastatic pancreatic adenocarcinoma.
- U.S. Food and Drug Administration. (2018).
- National Center for Biotechnology Information. (n.d.). This compound.
- U.S. Food and Drug Administration. (2024).
- Agendia. (2025). MammaPrint Genomic Assay Providing Prognostic Information in Early Breast Cancer: 10-Year Follow-Up From a Retrospective German Breast Cancer Registry Analysis. [Link]
- Nordic Bioscience. (n.d.). FDA Biomarker Guidelines (BEST). [Link]
- Dubsky, P. C., et al. (2013). A clinical validation study of MammaPrint in hormone receptor-positive breast cancer from the Austrian Breast and Colorectal Cancer Study Group 8 (ABCSG-8) biomarker cohort. Annals of Oncology. [Link]
- Mei, Z., et al. (2020). Prognostic value of KRAS mutation status in colorectal cancer patients: a population-based competing risk analysis. BMC Cancer. [Link]
- Sharma, M., et al. (2018). The prognostic significance of PSA as an indicator of age standardized relative survival: An analysis of the SEER database 2004-2014. Journal of Clinical Oncology. [Link]
- Zhou, Y., et al. (2021).
- Mook, S., et al. (2011). Performance characteristics of the MammaPrint® breast cancer diagnostic gene signature. Expert Opinion on Medical Diagnostics. [Link]
- Clinical Lab Products. (2012). MammaPrint Prognostic Assay for Breast Cancer Can Reduce Adjuvant Chemotherapy. [Link]
- Chahoud, J., et al. (2025). Prognostic significance of PSA in the outcomes of patients with high risk localized prostate cancer. Journal of Clinical Oncology. [Link]
- Breastcancer.org. (2021). Ultralow MammaPrint Score Means Excellent Breast Cancer Outcomes. [Link]
- Barau, A., et al. (2021). Prognostic Value of KRAS Gene Mutation on Survival of Patients with Peritoneal Metastases of Colorectal Adenocarcinoma. Cancers. [Link]
- Susan G. Komen. (n.d.). Oncotype DX. [Link]
- Antonini, M., et al. (2022). Mutations matter: An observational study of the prognostic and predictive value of KRAS mutations in metastatic colorectal cancer. Frontiers in Oncology. [Link]
- OncLive. (2020). Oncotype DX in Early Stage Breast Cancer. [Link]
- Tarantino, P., et al. (2023). Prognostic value of HER2-low status in breast cancer: a systematic review and meta-analysis. ESMO Open. [Link]
- Kim, J., et al. (2018). The Prognostic Significance of the Oncotype DX Recurrence Score in T1-2N1M0 Estrogen Receptor-Positive HER2-Negative Breast Cancer Based on the Prognostic Stage in the Updated AJCC 8th Edition.
- Mahadevan, A., & Raghav, K. (2024). Using Circulating Tumor DNA in Colorectal Cancer: Current and Evolving Practices.
- Zarkavelis, G., et al. (2022).
- Zhang, Q., et al. (2022). Prognostic Value of the Serum HER2 Extracellular Domain Level in Breast Cancer: A Systematic Review and Meta-Analysis. Journal of Oncology. [Link]
- Wang, Y., et al. (2023). Circulating tumor DNA as a biomarker of prognosis prediction in colorectal cancer: a systematic review and meta-analysis.
- Lumachi, F., & Basso, S. M. M. (2025).
- Shah, S., et al. (2018).
- Tarantino, P., et al. (2023). Prognostic value of HER2-low status in breast cancer: a systematic review and meta-analysis. ESMO Open. [Link]
- Calonghi, N., et al. (2006). 9-Hydroxystearic acid interferes with EGF signalling in a human colon adenocarcinoma.
- Artac, M., et al. (2017). Prognostic impact of HER2 biomarker levels in trastuzumab-treated early HER2-positive breast cancer. Journal of Cancer. [Link]
- Das, S., et al. (2025). Prognostic significance of circulating tumor DNA in non-metastatic colorectal cancer.
- Wang, Y., et al. (2017).
- Fakih, M. (2023). Circulating Tumor DNA and Management of Colorectal Cancer. Journal of Clinical Oncology. [Link]
- Zhang, C., et al. (2022). Prognostic Impact of TP53 Mutations and Tumor Mutational Load in Colorectal Cancer. Cancers. [Link]
- Colucci, A., et al. (2022). Effects of Regioisomerism on the Antiproliferative Activity of Hydroxystearic Acids on Human Cancer Cell Lines. Molecules. [Link]
- Zagol-Ikapitte, I., et al. (2005). TP53 and long-term prognosis in colorectal cancer: mutations in the L3 zinc-binding domain predict poor survival. Clinical Cancer Research. [Link]
- Khushman, M., et al. (2022). The prognostic significance of TP53 mutations in patients with right-sided and left-sided colorectal cancer. Journal of Clinical Oncology. [Link]
- Soerjomataram, I., et al. (2001). Prognostic significance of TP53 gene mutation in 995 cases of colorectal carcinoma. Influence of tumour site, stage, adjuvant chemotherapy and type of mutation.
- Macconi, D., et al. (2019). Unprecedented Behavior of (9R)-9-Hydroxystearic Acid-Loaded Keratin Nanoparticles on Cancer Cell Cycle. Molecular Pharmaceutics. [Link]
- Caris Life Sciences. (n.d.). The Prognostic Significance of TP53 Mutations in Patients with Right-Sided and Left-Sided Colorectal Cancer. [Link]
Sources
- 1. TP53 and long-term prognosis in colorectal cancer: mutations in the L3 zinc-binding domain predict poor survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. mdpi.com [mdpi.com]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Prognostic significance of TP53 gene mutation in 995 cases of colorectal carcinoma. Influence of tumour site, stage, adjuvant chemotherapy and type of mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. Prognostic value of KRAS mutation status in colorectal cancer patients: a population-based competing risk analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jcancer.org [jcancer.org]
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for 2-Hydroxystearic Acid Quantification
For researchers, scientists, and professionals in drug development, the precise and accurate measurement of lipids like 2-Hydroxystearic acid (2-HSA) is paramount. As a saturated hydroxy fatty acid, 2-HSA plays roles in various biological processes and is utilized in cosmetic and pharmaceutical formulations.[1][2][3] Its chiral nature, with a hydroxyl group at the second carbon position, adds a layer of analytical complexity that necessitates careful method selection and validation.[4][5]
This guide provides an in-depth comparison of the two primary analytical workflows for quantifying 2-HSA: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). We will delve into the causality behind experimental choices, provide validated protocols, and present comparative data to empower you to select and implement the most appropriate method for your research needs.
Gas Chromatography-Mass Spectrometry (GC-MS): The Established Standard
GC-MS is a cornerstone technique for fatty acid analysis, prized for its high chromatographic resolution and extensive spectral libraries. However, the inherent chemical properties of 2-HSA—high polarity and low volatility due to its carboxyl and hydroxyl functional groups—mandate a critical prerequisite step: chemical derivatization.[6]
The Rationale for Derivatization
The primary goal of derivatization is to increase the analyte's volatility, making it suitable for gas-phase separation. This is achieved by "capping" the active hydrogen atoms on the polar functional groups, which would otherwise lead to strong intermolecular hydrogen bonding and prevent the molecule from vaporizing at temperatures compatible with chromatographic integrity.[6][7] For 2-HSA, this is a two-part process:
-
Esterification: The carboxylic acid group is converted into a fatty acid methyl ester (FAME). This is commonly achieved using reagents like boron trifluoride (BF₃) or methanolic HCl.[6][8]
-
Silylation or Methylation: The hydroxyl group is converted into a less polar, more volatile derivative. Trimethylsilyl (TMS) ethers, formed by reacting with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), are common.[9] An alternative is to form a methyl ether.[10]
This dual derivatization significantly reduces the polarity of 2-HSA, allowing for sharp, symmetrical peaks and enabling separation based on boiling point and column interactions.[6]
Experimental Protocol: GC-MS Analysis of 2-HSA
This protocol outlines a self-validating system for the reliable quantification of 2-HSA in a biological matrix.
A. Sample Preparation & Lipid Extraction
-
Homogenization: Homogenize the biological sample (e.g., tissue, plasma) in a suitable solvent.
-
Lipid Extraction: Perform a total lipid extraction using a standard procedure like the Folch or Bligh-Dyer method. A common approach involves a chloroform:methanol solvent system.[11]
-
Saponification: To analyze total 2-HSA (both free and esterified), release the fatty acid from its lipid backbone via alkaline hydrolysis (saponification) with methanolic potassium hydroxide (KOH).[11]
-
Acidification & Extraction: Acidify the sample to protonate the fatty acids and extract them into a non-polar organic solvent such as hexane.[11]
B. Derivatization
-
Esterification (FAME Synthesis):
-
Extraction of FAMEs:
-
Add 1 mL of water and 1 mL of hexane to the vessel.
-
Vortex vigorously to partition the FAMEs into the hexane (upper) layer.[6]
-
Carefully transfer the upper hexane layer to a clean vial, passing it through a small column of anhydrous sodium sulfate to remove residual water.
-
-
Silylation (TMS Ether Synthesis):
-
Evaporate the hexane solution containing the 2-hydroxy FAME to dryness.
-
Add 50 µL of pyridine and 50 µL of BSTFA.[9]
-
Incubate at room temperature for 30 minutes to ensure complete conversion to the TMS ether derivative.[9]
-
Evaporate the reagents and reconstitute the derivatized sample in hexane for GC-MS injection.
-
C. GC-MS Instrumental Analysis
-
GC Column: A mid-polar capillary column, such as a (50%-cyanopropyl)-methylpolysiloxane phase (e.g., DB-23), is effective for separating isomeric hydroxy fatty acids.[9]
-
Injector: Use a splitless injection mode at 250-280°C.[9]
-
Oven Program: A typical temperature program starts at 120°C, ramping at 2°C/min to 220°C, with a final hold.[10]
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range of approximately m/z 40-500.[10] The fragmentation pattern of the derivatized 2-HSA will yield characteristic ions for identification and quantification.
Workflow for GC-MS Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS): The High-Sensitivity Alternative
LC-MS, particularly when coupled with tandem mass spectrometry (LC-MS/MS), has emerged as a powerful alternative for lipid analysis. Its most significant advantage over GC-MS is the ability to analyze many compounds, including 2-HSA, in their native form, thereby circumventing the often laborious and potentially error-introducing derivatization steps.[11][12]
The Rationale for a Direct Approach
LC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. Because the analyte does not need to be vaporized, the high polarity of 2-HSA is not an obstacle but rather a property that can be leveraged for chromatographic retention and separation, typically using reversed-phase columns. This direct analysis approach simplifies sample preparation, reduces sample handling, and increases throughput.[12][13] The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound-d5, is critical for achieving the highest levels of accuracy and precision, as it effectively corrects for matrix effects and variations in extraction recovery and instrument response.[13]
Experimental Protocol: LC-MS/MS Analysis of 2-HSA
This protocol is adapted from a validated method for quantifying a related compound, 1this compound, in human plasma and is directly applicable to 2-HSA.[13]
A. Sample Preparation
-
Plasma Collection: Collect plasma samples using standard phlebotomy procedures.
-
Internal Standard Spiking: To 100 µL of plasma, add the SIL-IS (e.g., 12-HSA-d5, which can be used if a 2-HSA-d-labeled standard is unavailable, though a direct analog is preferred) to a known concentration.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate proteins. Vortex thoroughly.
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Liquid-Liquid Extraction (LLE):
-
Transfer the supernatant to a clean tube.
-
Add 1 mL of a suitable organic solvent like methyl tert-butyl ether (MTBE) to extract the lipids.
-
Vortex for 2 minutes and centrifuge at 2,000 x g for 5 minutes to separate the layers.[13]
-
-
Final Preparation:
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).[13]
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
B. LC-MS/MS Instrumental Analysis
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is standard for retaining and separating fatty acids.[13]
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile/isopropanol with 0.1% formic acid (Mobile Phase B). The formic acid aids in the protonation of the analyte for positive ion mode or deprotonation for negative ion mode.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is ideal for quantitative analysis.
-
Ionization: Electrospray ionization (ESI), typically in negative ion mode for fatty acids, which readily form [M-H]⁻ ions.
-
Detection Mode: Multiple Reaction Monitoring (MRM) provides superior selectivity and sensitivity. This involves monitoring a specific precursor ion → product ion transition for both the analyte (2-HSA) and the internal standard.[11]
Workflow for LC-MS/MS Analysis
Special Consideration: Chiral Separation
This compound is a chiral molecule, existing as (S)- and (R)-enantiomers.[5] In biological systems, enantiomers can exhibit vastly different activities. Therefore, distinguishing between them may be critical for understanding the specific biological role of 2-HSA. Standard GC and LC methods using achiral columns will not separate these enantiomers.
For enantioselective analysis, a specialized chiral stationary phase (CSP) is required. Chiral HPLC is the most common approach. Cinchona alkaloid-derived or polysaccharide-based chiral columns can achieve baseline resolution of 2-hydroxycarboxylic acid enantiomers.[4][14] This allows for the individual quantification of (S)-2-HSA and (R)-2-HSA, providing a deeper level of biological insight that is unattainable with achiral methods.
Performance Comparison and Method Selection
The choice between GC-MS and LC-MS/MS depends on several factors, including the required sensitivity, sample matrix, available instrumentation, and desired throughput. The following table summarizes key validation parameters to guide your decision.
| Validation Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Rationale & Causality |
| Derivatization | Required [9][11] | Not Required [11][12] | LC-MS analyzes compounds in the liquid phase, avoiding the need for volatilization. This is a major advantage for LC-MS, reducing sample prep time and potential analyte loss. |
| Sensitivity (LOQ) | Low ng to pg on-column[11] | 0.4 - 3.0 ng/mL in matrix[11][12][13] | LC-MS/MS with MRM is exceptionally sensitive and selective, often providing lower limits of quantification in complex biological matrices. |
| Specificity | High; dependent on chromatographic resolution and unique mass fragments.[15] | Very High; based on precursor/product ion transitions (MRM).[13] | The specificity of MRM in LC-MS/MS is a key advantage, minimizing interferences from the sample matrix. |
| Throughput | Lower; limited by derivatization steps and longer GC run times. | Higher; automated sample prep and shorter LC run times (5-15 min) are common.[8][12] | The elimination of derivatization and the speed of modern UHPLC systems give LC-MS/MS a significant throughput advantage. |
| Accuracy/Recovery | 80-115% (dependent on extraction and derivatization efficiency).[15] | 85-115% (use of SIL-IS is critical for best results).[13][16] | Both methods can be highly accurate. The use of a stable isotope-labeled internal standard in LC-MS/MS provides the most robust correction for experimental variability. |
| Precision (%RSD) | Typically <15%.[8][15] | Typically <15%.[13][17] | Both techniques demonstrate excellent precision when properly validated. |
| Robustness | Established and robust, but derivatization can be a source of variability. | Highly robust, though susceptible to matrix effects which must be controlled for. | Matrix effects (ion suppression/enhancement) are the primary challenge in LC-MS and are best mitigated with a SIL-IS and appropriate sample cleanup. |
| Chiral Analysis | Requires specialized chiral GC columns. | Requires specialized chiral LC columns; more common approach.[4][14] | Chiral HPLC is the more prevalent and versatile technique for the enantiomeric separation of non-volatile compounds like 2-HSA. |
Method Selection Flowchart
To assist in your decision-making process, the following flowchart outlines a logical path for selecting the optimal analytical method.
Sources
- 1. This compound | C18H36O3 | CID 69417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. Chiral separation of disease biomarkers with 2-hydroxycarboxylic acid structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Automated Trimethyl Sulfonium Hydroxide Derivatization Method for High-Throughput Fatty Acid Profiling by Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. marinelipids.ca [marinelipids.ca]
- 10. Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. A Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Free Hydroxy Fatty Acids in Cow and Goat Milk - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Validation of the AOAC method for analyzing fatty acids in meat by-products for the Korean Food Composition Database - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. repo.unand.ac.id [repo.unand.ac.id]
A Comparative Analysis of 2-Hydroxystearic Acid Levels in Healthy and Diseased Tissues: A Guide for Researchers
This guide provides an in-depth comparison of 2-Hydroxystearic acid (2-HSA) levels in healthy versus diseased tissues, offering valuable insights for researchers, scientists, and professionals in drug development. By synthesizing current scientific literature, this document explores the metabolic significance of 2-HSA, details alterations in its abundance in various pathological conditions, and provides robust methodologies for its quantification.
Introduction to this compound (2-HSA)
This compound, a 2-hydroxy long-chain fatty acid, is a critical component of sphingolipids, particularly abundant in the nervous system and skin.[1][2] Its synthesis is primarily catalyzed by the enzyme Fatty Acid 2-Hydroxylase (FA2H), which introduces a hydroxyl group at the alpha-position of stearic acid.[3] The presence of this hydroxyl group imparts unique biochemical properties to the sphingolipids that contain 2-HSA, influencing cell membrane structure, signaling pathways, and overall cellular function.[3] Emerging research has highlighted significant alterations in 2-HSA levels and FA2H expression in various disease states, suggesting its potential as a biomarker and a therapeutic target.
Metabolic Pathway of this compound
The metabolism of 2-HSA is a tightly regulated process involving its synthesis from stearic acid and its subsequent incorporation into complex lipids or degradation.
Biosynthesis and Incorporation
The primary pathway for 2-HSA biosynthesis involves the direct hydroxylation of stearic acid by FA2H, an enzyme primarily located in the endoplasmic reticulum.[3] Following its synthesis, 2-HSA is activated to 2-hydroxystearoyl-CoA and incorporated into ceramide by ceramide synthases. This 2-hydroxyceramide then serves as a precursor for the synthesis of more complex sphingolipids, such as galactosylceramide and sulfatide, which are vital components of myelin in the nervous system.
Degradation
The catabolism of 2-HSA occurs through peroxisomal α-oxidation.[4] This process involves the sequential removal of one carbon atom from the carboxyl end of the fatty acid. The enzyme 2-hydroxyacyl-CoA lyase (HACL1) plays a key role in this pathway.[5]
Below is a diagram illustrating the metabolic fate of this compound.
Caption: Metabolic pathway of this compound (2-HSA).Comparative Levels of 2-HSA in Healthy vs. Diseased Tissues
Recent studies have revealed significant dysregulation of 2-HSA metabolism in various diseases, most notably in cancer and certain neurodegenerative disorders. The primary mechanism underlying these alterations often involves changes in the expression of the FA2H enzyme.
| Disease State | Tissue Type | Observation | Implied 2-HSA Level Change in Disease | Reference |
| Cancer | ||||
| Gastric Cancer | Tumor vs. Surrounding Normal | Lower FA2H expression in tumor tissues. | Lower | [3][6] |
| Breast Cancer | Tumor vs. Normal | Lower FA2H expression associated with poor prognosis. | Lower | [2] |
| Colorectal Cancer | Tumor vs. Normal | Lower FA2H expression associated with poor prognosis. | Lower | [2] |
| Prostate Cancer | Tumor vs. Normal | Lower FA2H expression associated with poor prognosis. | Lower | [2] |
| Neurodegenerative Diseases | ||||
| Fatty Acid Hydroxylase-associated Neurodegeneration (FAHN) | Brain | Loss-of-function mutations in the FA2H gene. | Significantly Lower/Absent | [7] |
| Hereditary Spastic Paraplegia 35 (SPG35) | Brain | Mutations in the FA2H gene. | Significantly Lower/Absent | [2] |
2-HSA in Cancer
A recurring theme in oncology research is the downregulation of FA2H in several types of cancer, including gastric, breast, colorectal, and prostate cancers.[2][6] Lower expression of FA2H is often correlated with a poorer prognosis and reduced disease-free survival.[2] For instance, in a study on gastric cancer, FA2H levels were found to be lower in tumor tissues compared to the surrounding normal tissues.[3][6] This downregulation of FA2H is presumed to lead to decreased levels of 2-HSA and other 2-hydroxylated fatty acids within the tumor microenvironment. The functional consequence of this reduction is an area of active investigation, with some studies suggesting that 2-hydroxylated fatty acids may have anti-proliferative effects and can increase the sensitivity of cancer cells to chemotherapy.[3]
It is important to note that the story can be more complex. For example, in colorectal cancer, while the free form of the regioisomer 9-hydroxystearic acid is decreased in tumors, it is increasingly sequestered into fatty acid esters of hydroxy fatty acids (FAHFAs).[8] This suggests that cancer cells may have mechanisms to reduce the levels of potentially cytotoxic free hydroxy fatty acids.
2-HSA in Neurodegenerative Diseases
The role of 2-HSA is perhaps most clearly defined in a group of rare, inherited neurodegenerative disorders collectively known as neurodegeneration with brain iron accumulation (NBIA).[7] Specifically, Fatty Acid Hydroxylase-associated Neurodegeneration (FAHN), also known as Hereditary Spastic Paraplegia 35 (SPG35), is caused by loss-of-function mutations in the FA2H gene.[2][7] This genetic defect leads to a deficiency in the synthesis of 2-hydroxylated sphingolipids, which are crucial for the proper function and maintenance of myelin in the central nervous system. The resulting neurological symptoms underscore the critical role of 2-HSA in maintaining neuronal health.
Experimental Protocol for the Quantification of this compound in Tissues
The accurate quantification of 2-HSA in biological tissues is essential for understanding its role in health and disease. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis due to its high sensitivity and specificity.
I. Tissue Sample Preparation
-
Tissue Homogenization:
-
Accurately weigh 10-50 mg of frozen tissue.
-
Add the tissue to a 2 mL tube containing ceramic beads and 1 mL of ice-cold methanol.
-
Include an internal standard, such as d4-2-hydroxystearic acid, at a known concentration to correct for extraction variability.
-
Homogenize the tissue using a bead-beater homogenizer for 2 cycles of 45 seconds at 6 m/s.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
Lipid Extraction (Folch Method):
-
To the supernatant, add 2 mL of chloroform.
-
Vortex vigorously for 2 minutes.
-
Add 0.5 mL of 0.9% NaCl solution and vortex for 30 seconds.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to induce phase separation.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids into a new glass tube.
-
Dry the organic phase under a gentle stream of nitrogen gas.
-
-
Saponification (Optional, for total fatty acid analysis):
-
Reconstitute the dried lipid extract in 1 mL of 0.5 M KOH in methanol.
-
Incubate at 60°C for 1 hour to hydrolyze the ester linkages.
-
Acidify the solution with 0.2 mL of 6 M HCl.
-
Extract the free fatty acids with 2 mL of hexane, vortex, and centrifuge.
-
Collect the upper hexane layer and dry under nitrogen.
-
-
Sample Reconstitution:
-
Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 80:20 Methanol:Water).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
II. LC-MS/MS Quantification
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.
-
Gradient: A typical gradient would start at 20% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then re-equilibrate at 20% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (m/z) 299.3 -> Product ion (m/z) 255.3 (corresponding to loss of CO2)
-
d4-2-Hydroxystearic Acid (Internal Standard): Precursor ion (m/z) 303.3 -> Product ion (m/z) 259.3
-
-
Optimize collision energy and other source parameters for the specific instrument used.
-
III. Data Analysis
-
Construct a calibration curve using a series of known concentrations of a 2-HSA standard.
-
Quantify the amount of 2-HSA in the tissue samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Normalize the final concentration to the initial tissue weight (e.g., in ng/mg of tissue).
The following diagram outlines the experimental workflow for quantifying 2-HSA in tissue samples.
Caption: Experimental workflow for 2-HSA quantification.
Conclusion
The study of this compound and its metabolism is a rapidly evolving field with significant implications for our understanding and treatment of various diseases. The consistent observation of downregulated FA2H expression in multiple cancers suggests a potential tumor-suppressive role for 2-HSA and its derivatives. Conversely, the profound neurological consequences of FA2H deficiency highlight its indispensable role in the nervous system. The methodologies outlined in this guide provide a robust framework for researchers to accurately quantify 2-HSA in biological samples, paving the way for further discoveries regarding its function in health and disease.
References
- Eckhardt, M. (2023). Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases. International Journal of Molecular Sciences, 24(5), 4908. [Link]
- Mezzaroba, L., et al. (2021). Peroxisomal 2-Hydroxyacyl-CoA Lyase Is Involved in Endogenous Biosynthesis of Heptadecanoic Acid. Metabolites, 11(10), 682. [Link]
- Yao, Y., et al. (2019). Fatty acid 2-hydroxylation inhibits tumor growth and increases sensitivity to cisplatin in gastric cancer. EBioMedicine, 41, 256-267. [Link]
- Yusuf, F., et al. (2020). Identification of urinary biomarkers of colorectal cancer: towards the development of a colorectal screening test in limited resource settings. Scientific Reports, 10(1), 18883. [Link]
- Kasprowicz, R., et al. (2017). Effects of Regioisomerism on the Antiproliferative Activity of Hydroxystearic Acids on Human Cancer Cell Lines. Molecules, 22(10), 1646. [Link]
- The DAN Lab - University of Wisconsin–Madison. (n.d.). LCMS Protocols.
- Khan, S. A., et al. (2022). Short-chain fatty acid concentrations in the incidence and risk-stratification of colorectal cancer: a systematic review and meta-analysis. Scientific Reports, 12(1), 16611. [Link]
- Human Metabolome Database. (2021). Showing metabocard for 2-Hydroxyoctadecanoic acid (HMDB0242145).
- Stankova, T., et al. (2019). Fatty acid in colorectal cancer in adult and aged patients of both sexes. Vojnosanitetski Pregled, 76(5), 479-487. [Link]
- Mezzaroba, L., et al. (2021). Peroxisomal 2-Hydroxyacyl-CoA Lyase Is Involved in Endogenous Biosynthesis of Heptadecanoic Acid. Metabolites, 11(10), 682. [Link]
- Rodriguez-Lopez, M., et al. (2019). Sequestration of 9-Hydroxystearic Acid in FAHFA (Fatty Acid Esters of Hydroxy Fatty Acids)
- Khan, S. A., et al. (2022). Short-chain fatty acid concentrations in the incidence and risk-stratification of colorectal cancer: a systematic review and meta-analysis. medRxiv. [Link]
- Levis, G. M. (1968). Alpha-oxidation of this compound in vitro. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 152(4), 669-680. [Link]
- PubChem. (n.d.). This compound.
- Masotti, L., et al. (1993). Influence of Hydroxystearic Acid on in Vitro Cell Proliferation. Molecular Aspects of Medicine, 14(3), 209-215. [Link]
- Murphy, R. C., et al. (2012). Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry. LIPID MAPS. [Link]
- Eckhardt, M. (2021). Neurodegenerative Disorders: Spotlight on Sphingolipids. International Journal of Molecular Sciences, 22(21), 11998. [Link]
- Kihara, A. (2019). 2-Hydroxylated fatty acids as candidates of novel drugs to promote chemosensitivity of gastric cancer. EBioMedicine, 41, 13-14. [Link]
- Hama, H. (2016). Fatty Acid 2-Hydroxylation in Mammalian Sphingolipid Biology. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1861(8), 756-764. [Link]
- Feng, C., et al. (2023). The Metabolomic Characteristics and Dysregulation of Fatty Acid Esters of Hydroxy Fatty Acids in Breast Cancer. Metabolites, 13(11), 1111. [Link]
- Ntambi, J. M., & Miyazaki, M. (2003). The fate and intermediary metabolism of stearic acid. Lipids, 38(2), 115-118. [Link]
- Emken, E. A. (1994). Metabolism of dietary stearic acid relative to other fatty acids in human subjects. The American Journal of Clinical Nutrition, 60(6 Suppl), 1023S-1028S. [Link]
- Kritchevsky, D. (1994). Stearic acid metabolism and atherogenesis: history. The American Journal of Clinical Nutrition, 60(6 Suppl), 997S-1001S. [Link]
- An, J. U., et al. (2013). Proposed metabolic pathway from 10-hydroxystearic acid to -dodecalactone by yeast. Journal of Industrial Microbiology & Biotechnology, 40(12), 1417-1424. [Link]
Sources
- 1. Expression of FA2H in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 2. Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Hydroxylated fatty acids as candidates of novel drugs to promote chemosensitivity of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alpha-oxidation of this compound in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fatty acid 2-hydroxylation inhibits tumor growth and increases sensitivity to cisplatin in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neurodegenerative Disorders: Spotlight on Sphingolipids [mdpi.com]
- 8. Fatty Acid 2-Hydroxylation in Mammalian Sphingolipid Biology - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist’s Guide to Validating the Role of 2-Hydroxystearic Acid in Cellular Pathways
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond a Simple Fatty Acid
2-Hydroxystearic acid (2-OHSA) is an alpha-hydroxy, long-chain fatty acid that has been identified as a human metabolite.[1] While historically noted for its use in cosmetics, a growing body of evidence points to its significant, and often specific, biological roles.[2] It is a key component of mammalian sphingolipids, particularly in the nervous system and skin, where its presence is critical for myelin sheath stability and epidermal barrier function.[3][4][5] The synthesis of 2-OHSA is primarily catalyzed by the enzyme Fatty Acid 2-Hydroxylase (FA2H). Genetic deficiencies in FA2H are linked to severe neurodegenerative disorders, underscoring the non-redundant functions of 2-hydroxylated lipids.[3][6]
However, moving from a correlational understanding—knowing where 2-OHSA is found—to a mechanistic one—understanding what it does—requires a rigorous, multi-faceted validation strategy. This guide provides an in-depth, experience-driven framework for researchers to systematically investigate and validate the role of 2-OHSA in specific cellular pathways. We will move beyond simple protocols to explain the causal logic behind experimental choices, ensuring a self-validating and robust approach to discovery.
Part 1: Hypothesized Mechanisms of Action
Based on current literature, the biological activities of 2-OHSA and its derivatives likely diverge into two primary areas: direct incorporation into complex lipids that alter membrane biophysics, and functioning as a signaling molecule to activate specific receptor-mediated pathways. Our validation strategy must therefore be designed to interrogate both possibilities.
-
Sphingolipid Metabolism & Membrane Dynamics: The most established role for 2-OHSA is its incorporation into ceramides by ceramide synthases, forming 2-hydroxy-ceramides.[4][7] These are precursors to more complex sphingolipids like galactosylceramides, which are highly enriched in the myelin sheath.[8] The addition of the 2-hydroxy group is thought to increase intermolecular hydrogen bonding, fundamentally altering membrane properties such as stability and lipid packing.[8][9]
-
Receptor-Mediated Signaling: A more recent and exciting hypothesis is that 2-OHSA may act as an endogenous ligand for cell surface or nuclear receptors.
-
G-Protein Coupled Receptors (GPCRs): Medium-chain 2- and 3-hydroxy fatty acids have been identified as potent agonists for GPR84, a pro-inflammatory receptor expressed on immune cells.[10][11][12] While 2-OHSA is a long-chain fatty acid, GPR84 remains a prime candidate for investigation due to its known affinity for hydroxylated fatty acids.
-
Peroxisome Proliferator-Activated Receptors (PPARs): Other positional isomers of hydroxystearic acid, such as 10-HSA, are known to be PPARα agonists, modulating gene expression related to lipid metabolism and inflammation.[13][14] This precedent makes the PPAR family a logical target for investigation.
-
Caption: Key metabolic and hypothesized signaling pathways for 2-OHSA.
Part 2: A Phased Experimental Workflow for Pathway Validation
A robust validation strategy requires a logical progression from identifying potential targets to confirming function and elucidating the precise mechanism. This workflow minimizes ambiguity and builds a cohesive, evidence-based narrative.
Caption: A three-phased workflow for validating 2-OHSA's cellular roles.
Phase 1: Foundational Characterization & Target Identification
Objective: To determine if 2-OHSA is endogenously regulated and to screen for direct interactions with hypothesized receptor targets.
A. Lipidomics Analysis of Cellular Models
-
Rationale: Before assessing the function of exogenously applied 2-OHSA, it is crucial to understand its endogenous context. Does the cellular model of interest (e.g., a microglial cell line, primary keratinocytes) produce 2-OHSA? Does its concentration change in response to relevant stimuli (e.g., inflammatory challenge with LPS)? This provides a physiological basis for your subsequent functional studies.
-
Methodology: LC-MS/MS Lipidomics
-
Cell Culture & Stimulation: Culture cells to 80% confluency. Treat with relevant stimuli (e.g., 100 ng/mL LPS for 6, 12, 24 hours) alongside a vehicle control.
-
Lipid Extraction: Harvest cells and perform a Bligh-Dyer or equivalent lipid extraction. Spike with a known amount of a deuterated 2-OHSA internal standard for absolute quantification.
-
LC-MS/MS Analysis: Use reverse-phase liquid chromatography coupled to a triple quadrupole mass spectrometer. Monitor for the specific parent-daughter ion transition of 2-OHSA.
-
Data Analysis: Quantify the amount of 2-OHSA relative to the internal standard and total protein/cell number. Compare levels between control and stimulated conditions.
-
B. Direct Receptor Binding Assays (GPR84)
-
Rationale: To validate if 2-OHSA is a direct ligand for a candidate GPCR like GPR84, a cell-free binding assay is the gold standard. The [³⁵S]GTPγS binding assay directly measures G-protein activation upon agonist binding, providing a proximal readout of receptor activation.
-
Methodology: [³⁵S]GTPγS Binding Assay
-
Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing human GPR84 (e.g., HEK293-GPR84).
-
Assay Setup: In a 96-well plate, incubate the membranes with increasing concentrations of 2-OHSA (e.g., 10 nM to 100 µM) in an assay buffer containing GDP and [³⁵S]GTPγS.
-
Controls:
-
Vehicle Control: Establishes baseline binding.
-
Positive Control: A known GPR84 agonist (e.g., 6-OAU or 2-hydroxy-lauric acid).[10]
-
Non-specific Binding: A high concentration of unlabeled GTPγS.
-
-
Incubation & Detection: Incubate for 60 minutes at 30°C. Terminate the reaction by rapid filtration over a filtermat, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot specific binding against the log concentration of 2-OHSA and fit a sigmoidal dose-response curve to determine EC₅₀ and Eₘₐₓ values.
-
Phase 2: Cell-Based Functional Assays
Objective: To determine the functional consequences of treating cells with 2-OHSA and to confirm the involvement of the hypothesized pathway.
A. Immune Cell Activation & Chemotaxis
-
Rationale: Since GPR84 is a pro-inflammatory receptor, its activation by 2-OHSA should elicit functional responses in immune cells, such as cytokine production and directed migration (chemotaxis).[10]
-
Methodology: Macrophage Chemotaxis Assay
-
Cell Preparation: Use a relevant immune cell line (e.g., THP-1 macrophages) or primary human monocytes.
-
Transwell Assay: Seed cells in the upper chamber of a Transwell plate (e.g., 8 µm pore size).
-
Chemoattractant: Add varying concentrations of 2-OHSA to the lower chamber.
-
Controls:
-
Negative Control: Vehicle in the lower chamber.
-
Positive Control: A known chemoattractant for the cells (e.g., MCP-1).
-
Pathway Validation: Pre-incubate a subset of cells with a GPR84 antagonist to see if the 2-OHSA-induced migration is blocked.
-
-
Incubation & Quantification: Incubate for 4-6 hours. Quantify the number of cells that have migrated to the lower chamber by staining and counting, or using a fluorescent dye.
-
B. PPARα Reporter Gene Assay
-
Rationale: To test the hypothesis that 2-OHSA activates nuclear receptors like PPARα, a reporter gene assay provides a direct readout of target gene transactivation. This is a highly specific and quantifiable method.
-
Methodology: Dual-Luciferase Reporter Assay
-
Cell Transfection: Co-transfect a suitable cell line (e.g., HepG2) with two plasmids:
-
An expression vector for human PPARα.
-
A reporter plasmid containing a PPAR response element (PPRE) upstream of a firefly luciferase gene.
-
A control plasmid expressing Renilla luciferase for normalization.
-
-
Treatment: After 24 hours, treat the transfected cells with increasing concentrations of 2-OHSA.
-
Controls:
-
Vehicle Control: DMSO or appropriate solvent.
-
Positive Control: A known PPARα agonist (e.g., GW7647).
-
-
Lysis & Luminescence Measurement: After 18-24 hours of treatment, lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla signal. Express the results as fold induction over the vehicle control.
-
| Assay | Parameter | 2-OHSA (Hypothetical) | Positive Control | Negative Control (Stearic Acid) |
| [³⁵S]GTPγS Binding (GPR84) | EC₅₀ | 5.2 µM | 2.5 µM (2-OH-Lauric Acid) | > 100 µM |
| Macrophage Chemotaxis | EC₅₀ | 2.1 µM | 10 nM (MCP-1) | No Activity |
| PPARα Reporter Assay | Fold Induction @ 10 µM | 1.8-fold | 15-fold (GW7647) | 1.1-fold |
| Cell Viability (Tumor Line) | IC₅₀ | 75 µM | 20 µM (Doxorubicin) | > 200 µM |
Phase 3: Mechanism of Action & Specificity
Objective: To definitively link the observed cellular function to the specific molecular pathway and to demonstrate the unique role of the 2-hydroxy group.
A. Genetic Validation using CRISPR/Cas9 Knockout Cells
-
Rationale: This is the most critical validation step. If 2-OHSA's effects are truly mediated by GPR84, then its activity should be completely abolished in cells lacking the GPR84 gene. This provides the strongest evidence for a specific ligand-receptor interaction.
-
Methodology: Functional Assay in Knockout Cells
-
Generate Knockout Line: Use CRISPR/Cas9 to generate a stable GPR84 knockout (GPR84-KO) in the cell line used for functional assays (e.g., THP-1). Validate the knockout by sequencing and Western blot.
-
Repeat Functional Assay: Perform the key functional assay (e.g., chemotaxis or LPS-induced IL-8 amplification) in parallel with wild-type (WT) and GPR84-KO cells.
-
Treatment: Treat both cell lines with an effective concentration of 2-OHSA determined in Phase 2.
-
Expected Outcome: 2-OHSA should induce a response in WT cells but have no effect in GPR84-KO cells. The positive control for the pathway (e.g., MCP-1 for chemotaxis) should still work in the KO cells, proving the cell's general signaling machinery is intact.
-
B. Comparative Analysis with Structural Analogs
-
Rationale: To prove the role of the 2-hydroxy group, it is essential to compare the activity of 2-OHSA against its non-hydroxylated parent molecule (stearic acid) and other positional isomers (e.g., 10-HSA, 12-HSA). Significant differences in potency or efficacy highlight the structural importance of the hydroxyl group's specific placement.[13]
-
Methodology: Head-to-Head Comparison
-
Select Key Assay: Choose the most robust and specific functional assay identified in the previous phases (e.g., the GPR84-dependent chemotaxis assay).
-
Run Parallel Dose-Response Curves: Generate full dose-response curves for 2-OHSA, stearic acid, 10-HSA, and 12-HSA in the same experiment.
-
Data Analysis: Compare the EC₅₀ and Eₘₐₓ values for each compound. A significantly lower EC₅₀ for 2-OHSA compared to the others would strongly support a specific structure-activity relationship for the target pathway.
-
| Compound | Structure | Hypothetical EC₅₀ (Chemotaxis) | Interpretation |
| This compound | C18 with OH at C2 | 2.1 µM | Potent and specific activity. |
| Stearic Acid | C18, no OH group | > 100 µM | The hydroxyl group is essential for activity. |
| 10-Hydroxystearic Acid | C18 with OH at C10 | 45 µM | The position of the OH group at C2 is critical for potency. |
| 1this compound | C18 with OH at C12 | 68 µM | Confirms the positional importance of the hydroxyl group. |
Conclusion and Forward Outlook
The discovery of a specific signaling role for 2-OHSA, whether through GPR84, PPARs, or another pathway, would have significant implications for understanding inflammatory diseases, neurodegeneration, and cancer metabolism. The workflows and experimental rationales provided here serve as a blueprint for uncovering these functions and paving the way for new therapeutic strategies targeting the unique biology of hydroxylated fatty acids.
References
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69417, this compound. PubChem.
- Hama, H. (2010). Fatty Acid 2-Hydroxylation in Mammalian Sphingolipid Biology. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1801(4), 405-414.
- Human Metabolome Database. (2022). This compound (HMDB0062549). HMDB.
- Martin, M. L., et al. (2010). Sustained activation of sphingomyelin synthase by 2-hydroxyoleic acid induces sphingolipidosis in tumor cells. The Journal of biological chemistry, 285(38), 29242–29253.
- Eckhardt, M. (2023). Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases. International Journal of Molecular Sciences, 24(5), 4946.
- Eckhardt, M. (2023). Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases. PubMed.
- Hama, H. (2010). Fatty acid 2-Hydroxylation in mammalian sphingolipid biology. PubMed.
- Cosmetic Ingredient Review. (2015). Safety Assessment of Hydroxystearic Acid as Used in Cosmetics. CIR.
- Hama, H. (2014). 2′-Hydroxy ceramide in membrane homeostasis and cell signaling. Journal of Biorheology, 28(1), 1-8.
- Al-Kaddah, S., et al. (2021). Hydroxylated Fatty Acids: The Role of the Sphingomyelin Synthase and the Origin of Selectivity. International Journal of Molecular Sciences, 22(19), 10741.
- Hama, H. (2014). 2'-Hydroxy ceramide in membrane homeostasis and cell signaling. PubMed.
- Suzuki, M., et al. (2013). Medium-chain Fatty Acid-sensing Receptor, GPR84, Is a Proinflammatory Receptor. The Journal of Biological Chemistry, 288(15), 10684-10691.
- Zöller, I., et al. (2005). Absence of 2-Hydroxylated Sphingolipids Is Compatible with Normal Neural Development But Causes Late-Onset Axon and Myelin Sheath Degeneration. The Journal of Neuroscience, 25(49), 11358-11367.
- Zhang, X., et al. (2023). Structural insights into ligand recognition and activation of the medium-chain fatty acid-sensing receptor GPR84. Nature Communications, 14(1), 3215.
- Langton, A. K., et al. (2019). Bio-derived hydroxystearic acid ameliorates skin age spots and conspicuous pores. International Journal of Cosmetic Science, 41(5), 434-443.
Sources
- 1. This compound | C18H36O3 | CID 69417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Fatty Acid 2-Hydroxylation in Mammalian Sphingolipid Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Fatty acid 2-Hydroxylation in mammalian sphingolipid biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Absence of 2-Hydroxylated Sphingolipids Is Compatible with Normal Neural Development But Causes Late-Onset Axon and Myelin Sheath Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2′-Hydroxy ceramide in membrane homeostasis and cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Medium-chain Fatty Acid-sensing Receptor, GPR84, Is a Proinflammatory Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural insights into ligand recognition and activation of the medium-chain fatty acid-sensing receptor GPR84 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Bio‐derived hydroxystearic acid ameliorates skin age spots and conspicuous pores - PMC [pmc.ncbi.nlm.nih.gov]
head-to-head comparison of 2-Hydroxystearic acid and oleic acid in vitro
An In-Depth In Vitro Comparison: 2-Hydroxystearic Acid vs. Oleic Acid A Guide for Cellular and Molecular Researchers
Introduction: Characterizing Two Structurally Related Fatty Acids
In the landscape of cellular biology and drug development, fatty acids are recognized not merely as metabolic substrates but as potent signaling molecules that influence a myriad of cellular processes. This guide provides a head-to-head in vitro comparison of two C18 fatty acids: oleic acid (OA), an abundant monounsaturated omega-9 fatty acid, and this compound (2-HSA), a less-studied alpha-hydroxy saturated fatty acid.
Oleic acid is extensively researched, with known roles in modulating inflammation, metabolism, and cell proliferation.[1][2][3] In contrast, 2-HSA, distinguished by a hydroxyl group at the alpha-carbon, remains comparatively enigmatic. Its biological functions are not as well-defined, though emerging research points to distinct cytotoxic and antiproliferative properties.[4][5][6]
This document synthesizes available in vitro data to offer a comparative framework for researchers. Given the limited number of studies directly comparing these two molecules, this guide collates findings from separate investigations to highlight their differential effects on key cellular parameters, including cytotoxicity, lipid metabolism, and inflammatory responses. Our objective is to provide a scientifically grounded resource, complete with detailed experimental protocols, to inform future research and experimental design.
Section 1: Comparative Cytotoxicity and Proliferative Effects
A primary consideration for any bioactive compound is its effect on cell viability and proliferation. In vitro studies reveal that 2-HSA and oleic acid exert markedly different, often cell-type-dependent, effects.
This compound: Evidence suggests 2-HSA possesses significant antiproliferative and cytostatic activity. It has been shown to reduce the growth of Ehrlich ascites tumor (EAT) cells at a concentration of 100 μM.[5] Further studies on human colon carcinoma (HT29) cells demonstrated that 2-HSA inhibits proliferation by causing cell cycle arrest in the G0-G1 phase.[6] This contrasts with its effect on murine lung carcinoma cells, which are blocked in the G2-M phase, indicating a cell-type specific mechanism of action.[4][6] In human umbilical vein endothelial cells (HUVEC), 12-hydroxy oleic acid, a related compound, was found to be more potent in reducing cell viability than oleic acid itself, suggesting the hydroxyl group may enhance cytotoxicity in certain contexts.[7]
Oleic Acid: The impact of oleic acid on cell proliferation is more complex and highly contextual. In some cancer models, such as endometrial cancer, OA has been shown to inhibit cell proliferation and colony formation, inducing G0/G1 phase arrest.[8] Conversely, in ovarian cancer models, oleic acid can enhance proliferation.[9] It can also protect against the cytotoxic effects of saturated fatty acids like stearic acid in human aortic endothelial cells.[10] This dual role underscores the importance of the specific cellular environment and genetic background in determining oleic acid's ultimate effect.
Quantitative Cytotoxicity Data Summary
| Compound | Cell Line | Assay Type | Endpoint | Result (IC₅₀ or % Inhibition) | Reference |
| This compound | Ehrlich Ascites Tumor (EAT) | Growth Assay | Growth Reduction | Effective at 100 µM | [5] |
| HT29 (Colon Carcinoma) | Proliferation Assay | Cell Cycle Arrest | Increase in G0-G1 phase cells | [6] | |
| C108 (Murine Lung Carcinoma) | Proliferation Assay | Cell Cycle Arrest | Accumulation in G2-M phase | [6] | |
| Oleic Acid | KLE & Hec-1B (Endometrial Cancer) | Colony Formation | Inhibition | 70.6% & 68.5% inhibition at 200 µM | [8] |
| SKOV3 (Ovarian Cancer) | Proliferation Assay | Proliferation | Significantly enhanced proliferation | [9] | |
| HAECs (Aortic Endothelial) | Growth Assay | Growth Inhibition | Negated stearic acid-induced inhibition | [10] |
Experimental Protocol: Cell Viability Assessment via XTT Assay
The XTT assay is a robust colorimetric method for measuring cell viability by assessing mitochondrial metabolic activity. It is often preferred over the MTT assay because its formazan product is water-soluble, eliminating a solubilization step and reducing potential errors.[11]
Causality Behind Experimental Choices:
-
Assay Principle: This protocol leverages the principle that mitochondrial dehydrogenases in viable, metabolically active cells reduce the tetrazolium salt XTT to a colored formazan product. The absorbance of this product is directly proportional to the number of living cells.[11]
-
Controls: The inclusion of vehicle controls (medium with BSA but no fatty acid) is crucial to isolate the effect of the fatty acid from its carrier. Untreated cells serve as a baseline for 100% viability.
-
Fatty Acid Preparation: Long-chain fatty acids have low solubility in aqueous media.[12] Complexing them with fatty acid-free Bovine Serum Albumin (BSA) is essential for their delivery to cells in culture and mimics their physiological transport in circulation.[13] The molar ratio of fatty acid to BSA dictates the concentration of unbound fatty acid, which is the biologically active fraction.[12]
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well microplate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Preparation of Fatty Acid-BSA Complexes:
-
Prepare a 100 mM stock solution of 2-HSA and Oleic Acid in ethanol.
-
Prepare a 10% (w/v) fatty acid-free BSA solution in serum-free culture medium and warm to 37°C.
-
Slowly add the fatty acid stock solution to the warm BSA solution while stirring to achieve the desired final concentration (e.g., a 5 mM fatty acid solution with a 5:1 molar ratio to BSA).
-
Incubate the mixture at 37°C for at least 1 hour with gentle agitation to allow for complexation. Sterilize through a 0.22 µm filter.
-
-
Cell Treatment: Remove the culture medium from the wells and replace it with 100 µL of medium containing various concentrations of the 2-HSA-BSA or OA-BSA complexes. Include vehicle control (BSA solution only) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
XTT Reagent Preparation: Shortly before the end of the incubation period, prepare the activated XTT solution according to the manufacturer's instructions. This typically involves mixing the XTT reagent with an electron-coupling reagent.[11]
-
XTT Addition and Incubation: Add 50 µL of the activated XTT solution to each well. Incubate for 2-4 hours at 37°C, protected from light, until a distinct color change is visible.
-
Absorbance Measurement: Gently shake the plate to ensure a homogenous distribution of the colored formazan product. Measure the absorbance at a wavelength of 450-500 nm using a microplate reader. A reference wavelength between 630-690 nm should be used to subtract background absorbance.[11]
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells after subtracting the background absorbance.
Section 2: Influence on Lipid Metabolism and Accumulation
Fatty acids are central to lipid metabolism, serving as building blocks for complex lipids and being stored in lipid droplets (LDs). Their influence on these processes can have profound implications for cellular health and disease.
Oleic Acid: OA is a potent modulator of lipid storage. In hepatocytes, it is known to increase the number and size of lipid droplets, promoting the storage of lipids.[14] This is often seen as a protective mechanism, as OA can shield cells from the lipotoxicity induced by saturated fatty acids by channeling them into less harmful triglycerides.[14] However, OA has also been shown to inhibit de novo lipogenesis (DNL) by down-regulating key enzymes like acetyl-CoA carboxylase (ACC), thereby creating a feedback loop that balances lipid synthesis and storage.[14]
This compound: The direct effects of 2-HSA on lipid accumulation and DNL are not well-documented in publicly available literature. Early research indicates that 2-HSA can undergo alpha-oxidation in vitro, a metabolic pathway for branched-chain or hydroxylated fatty acids.[15] However, whether it promotes or inhibits lipid droplet formation in a manner similar to or different from oleic acid remains a critical knowledge gap and a promising avenue for future investigation.
Experimental Protocol: Quantification of Intracellular Lipid Accumulation with Oil Red O Staining
Oil Red O (ORO) is a fat-soluble dye used to stain neutral lipids, primarily triglycerides and cholesteryl esters, within cells. It is a standard method for visualizing and quantifying intracellular lipid accumulation (steatosis).[16]
Causality Behind Experimental Choices:
-
Staining Principle: ORO staining operates on the principle of differential solubility. The dye is more soluble in the neutral lipids within lipid droplets than in the isopropanol or ethanol-based solvent it is dissolved in, causing it to partition into the droplets and stain them a characteristic red.[16]
-
Fixation: Cells are fixed with formalin to preserve cellular morphology and prevent the loss of lipids during the staining procedure.
-
Quantification: After staining, the dye can be extracted from the cells using 100% isopropanol. The concentration of the extracted dye, which is proportional to the amount of intracellular lipid, is then measured spectrophotometrically.[16][17]
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed cells on glass coverslips in a 24-well plate or directly in a 96-well plate. Treat with 2-HSA-BSA, OA-BSA, or vehicle controls for the desired duration as described in the previous protocol.
-
Cell Washing and Fixation:
-
Gently aspirate the medium and wash the cells twice with phosphate-buffered saline (PBS).
-
Add 10% formalin to each well and incubate for 30-60 minutes at room temperature to fix the cells.[17]
-
-
Preparation of Oil Red O Working Solution:
-
Prepare an ORO stock solution (e.g., 0.5 g of ORO powder in 100 ml of 100% isopropanol).
-
To prepare the working solution, mix three parts of the ORO stock solution with two parts of distilled water. Allow this solution to sit for 10-20 minutes, then filter it through a 0.22 µm syringe filter to remove any precipitate.[17]
-
-
Staining:
-
Remove the formalin and wash the cells twice with distilled water.
-
Wash the cells once with 60% isopropanol for 5 minutes.[17]
-
Remove the isopropanol and allow the wells to dry completely.
-
Add the filtered ORO working solution to each well, ensuring the cell monolayer is completely covered. Incubate for 15-20 minutes at room temperature.
-
-
Washing and Visualization:
-
Remove the ORO solution and wash the cells repeatedly with distilled water until the excess stain is cleared.
-
At this stage, cells can be visualized under a microscope. Lipid droplets will appear as red-orange spheres. For nuclear counterstaining, Hematoxylin can be added for 1 minute, followed by washing.[17]
-
-
Quantification:
-
After the final wash, allow the wells to dry completely.
-
Add 100% isopropanol to each well (e.g., 200 µL for a 96-well plate) and incubate on a shaker for 10 minutes to extract the stain from the lipid droplets.[16]
-
Transfer the isopropanol extract to a new 96-well plate and measure the absorbance at 490-520 nm.
-
Section 3: Modulation of Inflammatory Signaling
Chronic inflammation is a hallmark of many diseases, and fatty acids are key regulators of inflammatory pathways.
Oleic Acid: Oleic acid is widely regarded as an anti-inflammatory fatty acid.[1][18] In vitro studies using macrophage cell lines like RAW 264.7 have shown that OA can suppress the inflammatory response triggered by lipopolysaccharide (LPS). It achieves this by inhibiting the activation of key pro-inflammatory signaling pathways, including NF-κB, JNK, and p38 MAPK.[1] This inhibition leads to a downstream reduction in the expression and secretion of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[1][19]
Signaling Pathway: Oleic Acid's Inhibition of the NF-κB Pathway
The NF-κB pathway is a cornerstone of inflammatory signaling. Oleic acid interferes with this pathway at several key points. Upon stimulation by LPS, the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of IκBα, the inhibitory protein bound to NF-κB. This frees the NF-κB p65/p50 dimer to translocate to the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes. Oleic acid has been shown to reduce the phosphorylation of both IκBα and the p65 subunit of NF-κB, thereby preventing its nuclear translocation and subsequent gene activation.[1]
Experimental Protocol: Measuring Inflammatory Cytokine Secretion by ELISA
An Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based immunoassay used to detect and quantify substances such as proteins, antibodies, and hormones. A sandwich ELISA is commonly used to measure cytokine levels in cell culture supernatants.
Causality Behind Experimental Choices:
-
Assay Principle: This technique uses a pair of antibodies that recognize different epitopes on the target cytokine. A capture antibody is coated onto the plate, which binds the cytokine from the sample. A second, detection antibody, which is conjugated to an enzyme, binds to the captured cytokine. The addition of a substrate for the enzyme results in a measurable color change, the intensity of which is proportional to the amount of cytokine present.[20]
-
Standard Curve: A standard curve using known concentrations of the recombinant cytokine is essential for converting the absorbance values of the unknown samples into absolute concentrations (e.g., in pg/mL).
Step-by-Step Methodology:
-
Sample Collection: Culture cells (e.g., RAW 264.7 macrophages) and treat them with an inflammatory stimulus (e.g., 100 ng/mL LPS) in the presence or absence of various concentrations of 2-HSA-BSA or OA-BSA for a specified time (e.g., 24 hours).
-
Supernatant Collection: After incubation, centrifuge the culture plates or tubes to pellet the cells and any debris. Carefully collect the cell-free supernatant, which contains the secreted cytokines. Samples can be stored at -80°C until analysis.
-
ELISA Procedure (using a commercial kit):
-
Coating: A 96-well plate is pre-coated with a capture antibody specific for the target cytokine (e.g., anti-mouse TNF-α).
-
Sample Addition: Add standards (recombinant cytokine of known concentrations) and the collected cell culture supernatants to the wells. Incubate for ~2 hours at room temperature to allow the cytokine to bind to the capture antibody.
-
Washing: Wash the plate several times with the provided wash buffer to remove any unbound substances.
-
Detection Antibody: Add the biotin-conjugated detection antibody to each well and incubate for ~1 hour. This antibody binds to a different site on the captured cytokine.
-
Washing: Repeat the wash steps.
-
Enzyme Conjugate: Add Streptavidin-HRP (Horseradish Peroxidase) and incubate for ~30 minutes. The streptavidin binds to the biotin on the detection antibody.
-
Washing: Repeat the wash steps.
-
Substrate Addition: Add the TMB substrate solution. The HRP enzyme will catalyze a reaction that produces a blue color. Incubate for ~15-20 minutes in the dark.
-
Stop Reaction: Add the stop solution (typically a strong acid like H₂SO₄), which will turn the color from blue to yellow.
-
-
Measurement and Analysis: Immediately read the absorbance at 450 nm using a microplate reader. Plot the absorbance values of the standards against their concentrations to generate a standard curve. Use this curve to determine the concentration of the cytokine in the experimental samples.
Summary and Future Directions
This guide synthesizes the current understanding of the in vitro effects of this compound and oleic acid. The comparison reveals two fatty acids with distinct cellular impacts.
| Feature | This compound (2-HSA) | Oleic Acid (OA) |
| Structure | C18:0, Saturated, Hydroxyl at C2 | C18:1, Monounsaturated (n-9) |
| Cytotoxicity | Antiproliferative; induces cell cycle arrest in cancer cells.[4][6] | Context-dependent: can be anti-proliferative (endometrial cancer)[8] or pro-proliferative (ovarian cancer).[9] |
| Lipid Metabolism | Known to undergo alpha-oxidation; effects on lipid storage are unclear.[15] | Promotes lipid droplet formation but can inhibit de novo lipogenesis.[14] |
| Inflammation | Largely uncharacterized; a key area for future research. | Generally anti-inflammatory; inhibits NF-κB and other pro-inflammatory pathways.[1][21] |
Future Research Directions: The significant gaps in our knowledge of 2-HSA's biological functions present exciting research opportunities. Key future experiments should include:
-
Direct Head-to-Head Studies: Performing the protocols outlined in this guide (cytotoxicity, lipid accumulation, and inflammation) simultaneously for both 2-HSA and OA across a panel of relevant cell lines (e.g., hepatocytes, macrophages, various cancer cells) to generate direct comparative data.
-
Mechanism of Action: Employing transcriptomic (RNA-seq) and proteomic analyses to uncover the signaling pathways modulated by 2-HSA that are responsible for its potent cytostatic effects.
-
Inflammatory Potential: Investigating whether 2-HSA can modulate LPS-induced inflammation in macrophages, and if so, determining its impact on the NF-κB, MAPK, and other relevant pathways.
-
Metabolic Fate: Using metabolic flux analysis with isotopically labeled 2-HSA to trace its incorporation into complex lipids and its overall impact on cellular metabolism compared to oleic acid.
By systematically addressing these questions, the scientific community can build a comprehensive understanding of this compound's role in cell biology, potentially uncovering new therapeutic avenues for metabolic and proliferative diseases.
References
A comprehensive, numbered list of all cited sources with full titles, publication details, and clickable URLs will be consolidated here.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Oleic acid stimulates complete oxidation of fatty acids through protein kinase A-dependent activation of SIRT1-PGC1α complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medscidiscovery.com [medscidiscovery.com]
- 4. Influence of hydroxystearic acid on in vitro cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | TargetMol [targetmol.com]
- 6. In vitro effects of hydroxystearic acid on the proliferation of HT29 and I407 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oleic acid and derivatives affect human endothelial cell mitochondrial function and vasoactive mediator production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oleic Acid Exhibits Anti-Proliferative and Anti-Invasive Activities via the PTEN/AKT/mTOR Pathway in Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oleic acid activates TGFβ-Smad3 signaling to promote ovarian cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oleic acid inhibits stearic acid-induced inhibition of cell growth and pro-inflammatory responses in human aortic endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Oleic acid differentially affects lipid droplet storage of de novo synthesized lipids in hepatocytes and adipocytes - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC04829B [pubs.rsc.org]
- 15. Alpha-oxidation of this compound in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. An optimized method for Oil Red O staining with the salicylic acid ethanol solution - PMC [pmc.ncbi.nlm.nih.gov]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 18. Anti-inflammatory effects of oleic acid and the anthocyanin keracyanin alone and in combination: effects on monocyte and macrophage responses and the NF-κB pathway - Food & Function (RSC Publishing) [pubs.rsc.org]
- 19. [PDF] Anti-inflammatory effects of oleic acid and the anthocyanin keracyanin alone and in combination: effects on monocyte and macrophage responses and the NF-κB pathway. | Semantic Scholar [semanticscholar.org]
- 20. mdpi.com [mdpi.com]
- 21. Update on Anti-Inflammatory Molecular Mechanisms Induced by Oleic Acid - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-Proliferative Effects of 2-Hydroxystearic Acid Across Multiple Cell Lines
This guide provides an in-depth, objective comparison of the anti-proliferative effects of 2-Hydroxystearic acid (2-OHSA) and its regioisomers across various cancer cell lines. We will delve into the experimental data that illuminates the structure-activity relationship of hydroxystearic acids and provide detailed protocols for validating these findings in your own research.
Introduction: The Emerging Role of Hydroxylated Fatty Acids in Cancer Biology
Hydroxylated fatty acids, once viewed primarily as metabolic intermediates, are gaining significant attention for their diverse biological activities, including their potential as anti-cancer agents. These molecules are characterized by a hydroxyl group (-OH) at a specific position along their carbon chain. The precise location of this hydroxyl group is critical and can dramatically alter the molecule's biological function.
Within the family of hydroxystearic acids (HSAs), which are hydroxylated derivatives of the 18-carbon saturated fatty acid, stearic acid, various regioisomers have been investigated for their ability to inhibit cancer cell growth. The position of the hydroxyl group dictates the molecule's interaction with cellular targets, influencing signaling pathways that control cell proliferation, differentiation, and apoptosis.
This guide specifically focuses on this compound (2-OHSA), a member of this family where the hydroxyl group is located at the alpha-carbon position. While research into fatty acid 2-hydroxylation suggests a tumor-suppressive role in certain cancers, direct and extensive evidence for the anti-proliferative effects of exogenous 2-OHSA is still emerging and, as we will explore, appears to be less potent compared to its other regioisomers.[1][2]
Comparative Analysis of this compound's Anti-Proliferative Efficacy
A key study investigating the effects of various HSA regioisomers on a panel of human cancer cell lines provides crucial insights into the anti-proliferative potential of 2-OHSA.[3] This research highlights that the position of the hydroxyl group is a determining factor in the growth-inhibitory activity of these compounds.
Experimental Findings: A Tale of Regioisomers
In a comparative study, the anti-proliferative activities of 2-HSA, 5-HSA, 7-HSA, 8-HSA, 9-HSA, 10-HSA, and 12-HSA were evaluated against a panel of human cancer cell lines, including those from colon (CaCo-2, HT29), cervical (HeLa), breast (MCF7), and prostate (PC3) cancers, as well as normal lung fibroblasts (NLF).[3]
The results demonstrated that 2-HSA, along with 8-HSA, 10-HSA, and 12-HSA, did not exhibit significant growth inhibitory activity against the tested cell lines.[3] In contrast, 5-HSA, 7-HSA, and 9-HSA showed noteworthy anti-proliferative effects .[3][4][5][6]
This disparity strongly suggests that the spatial arrangement of the hydroxyl group is critical for the molecule's ability to engage with cellular machinery and inhibit proliferation. For instance, 9-HSA has been shown to inhibit histone deacetylase 1 (HDAC1), leading to cell cycle arrest in the G0/G1 phase.[3] The lack of significant activity from 2-OHSA in this comprehensive screen indicates that its conformation may not be optimal for interacting with such anti-proliferative targets.
Insights from Fatty Acid 2-Hydroxylase (FA2H) Studies
While exogenous 2-OHSA may not be a potent direct inhibitor of cell proliferation, studies on the enzyme fatty acid 2-hydroxylase (FA2H) provide a more nuanced perspective. FA2H is responsible for the endogenous production of 2-hydroxy fatty acids.
Research in colorectal and gastric cancers has shown that higher expression of FA2H is associated with better patient prognosis and that FA2H can inhibit cancer cell proliferation and migration.[1][2] Furthermore, treatment with (R)-2-hydroxy palmitic acid, another 2-hydroxylated fatty acid, has been shown to recapitulate some of the tumor-suppressive effects of FA2H overexpression.[1] These findings suggest that the endogenous production and local concentration of 2-hydroxy fatty acids within the cellular environment may play a regulatory role that is not fully replicated by the exogenous application of a single species like 2-OHSA.
The mechanism appears to be complex, potentially involving the AMPK/YAP signaling pathway and alterations in cellular lipid composition.[1] It is plausible that 2-OHSA could have more subtle modulatory effects or may require specific cellular contexts or metabolic activation to exert anti-proliferative activity.
Experimental Protocols for Validating Anti-Proliferative Effects
To rigorously assess the anti-proliferative effects of 2-OHSA or any other compound, a multi-faceted approach employing a battery of well-established assays is essential. Below are detailed protocols for key experiments that provide a comprehensive picture of a compound's impact on cell viability, DNA synthesis, long-term survival, cell cycle progression, and apoptosis.
Cell Viability and Metabolic Activity: The MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[7][8][9] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of 2-OHSA (and positive/negative controls) for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable, metabolically active cells.
Step-by-step workflow for the BrdU cell proliferation assay.
Long-Term Survival and Clonogenic Potential: The Colony Formation Assay
The colony formation or clonogenic assay assesses the ability of a single cell to undergo enough divisions to form a colony (typically defined as >50 cells). [10][11][12][13]It is considered the gold standard for measuring the long-term survival and reproductive integrity of cells after treatment.
Protocol:
-
Cell Seeding: Plate a low, predetermined number of cells in 6-well plates or culture dishes.
-
Treatment: Allow the cells to adhere, then treat with 2-OHSA for a defined period.
-
Incubation: Remove the treatment medium, wash the cells, and add fresh medium. Incubate for 1-3 weeks, depending on the cell line's growth rate, to allow for colony formation.
-
Fixation and Staining: Fix the colonies with a solution like methanol or paraformaldehyde and then stain them with crystal violet.
-
Colony Counting: Count the number of visible colonies in each dish. The surviving fraction can be calculated by normalizing the number of colonies in the treated groups to that in the control group.
Cell Cycle Analysis: Flow Cytometry with Propidium Iodide
To determine if a compound affects cell cycle progression, flow cytometry with propidium iodide (PI) staining is the method of choice. [14][15][16][17]PI is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.
Protocol:
-
Cell Culture and Treatment: Culture and treat cells with 2-OHSA for the desired time.
-
Cell Harvesting: Harvest the cells (including any floating cells) and wash them with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the membranes.
-
Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. The resulting DNA content histogram will show peaks corresponding to the different cell cycle phases.
Cell Cycle Analysis Workflow
Workflow for analyzing cell cycle distribution using flow cytometry.
Apoptosis Detection: Western Blotting for Key Markers
If a compound reduces cell viability, it is crucial to determine if this is due to the induction of apoptosis (programmed cell death). Western blotting can be used to detect the expression levels of key apoptosis-related proteins.
Key Apoptotic Markers:
-
Cleaved Caspases: Caspases are proteases that execute apoptosis. The cleavage of initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7) from their inactive pro-forms to their active, cleaved forms is a hallmark of apoptosis. [18][19][20]* Cleaved PARP: Poly (ADP-ribose) polymerase (PARP) is a DNA repair enzyme that is cleaved by activated caspase-3 during apoptosis. The appearance of the cleaved PARP fragment is a reliable indicator of apoptosis. [19][20]* Bcl-2 Family Proteins: The ratio of pro-apoptotic (e.g., Bax, Bak) to anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins can determine a cell's susceptibility to apoptosis. [19][20] Protocol:
-
Protein Extraction: Treat cells with 2-OHSA, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Probe the membrane with primary antibodies specific for the apoptotic markers of interest, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Discussion and Future Directions
The available evidence from comparative studies indicates that this compound is not a potent direct inhibitor of cancer cell proliferation, especially when compared to its regioisomers such as 5-, 7-, and 9-HSA. [3]This underscores the critical importance of the hydroxyl group's position in dictating the anti-proliferative activity of hydroxystearic acids.
However, the research on fatty acid 2-hydroxylase (FA2H) suggests that endogenously produced 2-hydroxy fatty acids may play a role in suppressing tumor growth through more complex mechanisms. [1][2]This discrepancy warrants further investigation.
Future research should focus on:
-
Broader Cell Line Screening: Testing the anti-proliferative effects of 2-OHSA on a wider and more diverse panel of cancer cell lines, including those with known alterations in fatty acid metabolism.
-
Synergistic Effects: Investigating whether 2-OHSA can enhance the efficacy of other chemotherapeutic agents. Studies on other 2-hydroxy fatty acids have suggested a role in increasing chemosensitivity. [2]* Alternative Cellular Effects: Exploring whether 2-OHSA impacts other cancer hallmarks, such as cell migration, invasion, or angiogenesis, even in the absence of strong anti-proliferative effects.
-
Mechanism of Action: If any anti-proliferative or other anti-cancer effects are observed, elucidating the underlying molecular mechanisms will be crucial. This could involve investigating its effects on lipid metabolism, membrane composition, and key signaling pathways.
References
- Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis.
- Creative Bioarray. (n.d.). BrdU Cell Proliferation Assay.
- Flow Cytometry Core Facility - University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide.
- Flow Cytometry Facility. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis.
- Llongueras, G., & Lladó, V. (2009). Pivotal role of dihydrofolate reductase knockdown in the anticancer activity of 2-hydroxyoleic acid. Molecular cancer therapeutics, 8(8), 2269–2277. [Link]
- Masotti, L., Casali, E., & Gesmundo, N. (1993). Influence of hydroxystearic acid on in vitro cell proliferation. Molecular aspects of medicine, 14(3), 209–215. [Link]
- Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55–63. [Link]
- NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual.
- ResearchGate. (2022). Effects of Regioisomerism on the Antiproliferative Activity of Hydroxystearic Acids on Human Cancer Cell Lines.
- University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining.
- Yao, X., He, Z., Li, T., Wang, Y., Zhang, Y., He, H., ... & Su, X. (2021). Fatty acid 2-hydroxylation of fatty acids represses colorectal tumorigenesis and metastasis via the YAP transcriptional axis. Cancer research, 81(2), 289–302. [Link]
- Yao, X., Li, T., He, Z., Zhang, Y., Wang, Y., He, H., ... & Su, X. (2019). Fatty acid 2-hydroxylation inhibits tumor growth and increases sensitivity to cisplatin in gastric cancer. EBioMedicine, 41, 256–267. [Link]
- Zampieri, M., et al. (2022). Effects of Regioisomerism on the Antiproliferative Activity of Hydroxystearic Acids on Human Cancer Cell Lines. Molecules, 27(7), 2325. [Link]
- Zhu, H. (2012). Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining). Bio-protocol, 2(7), e198. [Link]
Sources
- 1. 2-Hydroxylation of Fatty Acids Represses Colorectal Tumorigenesis and Metastasis via the YAP Transcriptional Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fatty acid 2-hydroxylation inhibits tumor growth and increases sensitivity to cisplatin in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of Regioisomerism on the Antiproliferative Activity of Hydroxystearic Acids on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Regioisomerism on the Antiproliferative Activity of Hydroxystearic Acids on Human Cancer Cell Lines [arts.units.it]
- 5. researchgate.net [researchgate.net]
- 6. Saturated Hydroxy Fatty Acids Exhibit a Cell Growth Inhibitory Activity and Suppress the Cytokine-Induced β-Cell Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. atcc.org [atcc.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. artscimedia.case.edu [artscimedia.case.edu]
- 11. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 12. youtube.com [youtube.com]
- 13. ossila.com [ossila.com]
- 14. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 15. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 16. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 17. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 18. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. researchgate.net [researchgate.net]
Navigating the Clinical Significance of 2-Hydroxystearic Acid: A Comparative Guide for Researchers
In the intricate landscape of lipidomics, 2-Hydroxystearic acid (2-HSA), a 2-hydroxy long-chain saturated fatty acid, is emerging from the shadows as a molecule of significant biological interest. Once primarily recognized as a structural component of sphingolipids, recent evidence has implicated its dysregulation in a spectrum of clinical conditions, from cancer to neurological disorders. This guide provides a comprehensive comparison of the current understanding of 2-HSA's correlation with clinical outcomes across various patient cohorts, supported by detailed experimental methodologies for its accurate quantification. We aim to equip researchers, scientists, and drug development professionals with the critical knowledge to navigate this promising area of investigation.
The Biological Underpinnings of this compound: More Than a Structural Lipid
This compound is a C18 saturated fatty acid with a hydroxyl group at the alpha-carbon position[1]. Its synthesis is primarily catalyzed by the enzyme fatty acid 2-hydroxylase (FA2H)[2]. This hydroxylation confers unique biochemical properties, influencing membrane structure and cellular signaling[2]. As a crucial component of sphingolipids, particularly in the nervous system, 2-HSA plays a vital role in maintaining the integrity and function of myelin sheaths and neuronal membranes[2].
The burgeoning interest in 2-HSA stems from its potential involvement in various pathological processes, including cancer, inflammation, and metabolic disorders[2]. Understanding the nuances of its clinical correlations is paramount for harnessing its potential as a biomarker and therapeutic target.
Comparative Analysis of 2-HSA Levels in Clinical Cohorts
The clinical significance of 2-HSA is most pronounced in oncology and neurology, with emerging evidence in other fields. This section compares the findings from various patient cohorts.
Cancer: A Tale of Suppression and Therapeutic Potential
A compelling body of evidence points towards an inverse correlation between the levels of FA2H, the enzyme responsible for 2-HSA synthesis, and poor clinical outcomes in certain cancers.
| Cancer Type | Patient Cohort Description | Key Findings | Clinical Outcome Correlation | Supporting Evidence |
| Gastric Cancer | 117 human gastric tumor tissues and surrounding tissues | Lower FA2H levels in tumor tissues compared to surrounding tissues. | Lower FA2H levels associated with poor clinicopathologic status. | [2] |
| Various Cancers (In Vitro) | Human cancer cell lines (CaCo-2, HT29, HeLa, MCF7, PC3) | Regioisomers of hydroxystearic acid (5-HSA, 7-HSA, 9-HSA) exhibited growth inhibitory activity. | Suggests anti-proliferative potential of hydroxystearic acids. | [1] |
In-depth Analysis: The study on gastric cancer highlights a crucial link between FA2H expression and disease progression[2]. The downregulation of this enzyme, and consequently reduced 2-HSA levels within the tumor microenvironment, appears to contribute to a more aggressive phenotype. Mechanistically, FA2H and its product, (R)-2-hydroxy fatty acids, have been shown to inhibit the mTOR/S6K1/Gli1 pathway, a critical signaling cascade in cancer proliferation[2]. Furthermore, treatment with (R)-2-hydroxy fatty acids enhanced the chemosensitivity of gastric cancer cells to cisplatin, suggesting a potential therapeutic avenue[2].
In vitro studies on various cancer cell lines further support the anti-cancer potential of hydroxystearic acids. Notably, different regioisomers of hydroxystearic acid have demonstrated varying degrees of anti-proliferative activity, with 5-HSA, 7-HSA, and 9-HSA showing significant effects on colon, breast, and prostate cancer cell lines[1]. This underscores the importance of isomer-specific analysis in future clinical investigations.
Neurological Disorders: A Critical Role in Myelin and Neuronal Health
The high abundance of 2-hydroxylated sphingolipids in the nervous system underscores the critical role of 2-HSA in neurological function.
| Disease | Patient Cohort Description | Key Findings | Clinical Outcome Correlation | Supporting Evidence |
| Fatty Acid 2-Hydroxylase-Associated Neurodegeneration (FAHN) | Patients with mutations in the FA2H gene | Deficiency in FA2H leads to a neurodegenerative disease. | Loss of 2-HSA synthesis is directly causative of the disease. | [2] |
In-depth Analysis: Fatty Acid 2-Hydroxylase-Associated Neurodegeneration (FAHN) is a rare, inherited neurodegenerative disorder characterized by a deficiency in the FA2H enzyme[2]. This genetic defect leads to a lack of 2-hydroxylated sphingolipids, resulting in progressive neurological symptoms. The direct causal link between the absence of 2-HSA-containing sphingolipids and this severe neurological condition provides unequivocal evidence for the indispensable role of 2-HSA in maintaining a healthy nervous system.
While direct correlations of 2-HSA levels in more common neurodegenerative diseases are still under investigation, the established role of sphingolipid dysregulation in conditions like Alzheimer's and Parkinson's disease suggests that exploring 2-HSA levels in these patient cohorts is a promising avenue for future research.
Experimental Protocols for the Quantification of this compound
Accurate and reliable quantification of 2-HSA in biological matrices is fundamental to advancing our understanding of its clinical relevance. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the gold-standard analytical techniques.
Protocol 1: GC-MS Analysis of this compound in Human Plasma
This protocol provides a robust method for the sensitive and specific quantification of 2-HSA.
1. Sample Preparation (Lipid Extraction and Derivatization):
-
Lipid Extraction:
-
To 100 µL of plasma, add an internal standard (e.g., deuterated 2-HSA).
-
Perform a liquid-liquid extraction using a chloroform:methanol (2:1, v/v) solvent system.
-
Vortex vigorously and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the extract under a gentle stream of nitrogen.
-
-
Derivatization:
-
To the dried lipid extract, add a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane).
-
Incubate at 60°C for 30 minutes to convert the hydroxyl and carboxyl groups to their trimethylsilyl (TMS) derivatives.
-
Evaporate the excess derivatizing reagent and reconstitute the sample in a suitable solvent (e.g., hexane) for GC-MS analysis.
-
2. GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp to 250°C at 15°C/minute.
-
Ramp to 300°C at 5°C/minute, hold for 5 minutes.
-
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for 2-HSA-TMS derivative and the internal standard.
Causality Behind Experimental Choices: The derivatization step is crucial for GC-MS analysis as it increases the volatility and thermal stability of 2-HSA, allowing it to pass through the GC column. The use of a deuterated internal standard is essential for accurate quantification as it corrects for variations in extraction efficiency and instrument response.
Protocol 2: LC-MS/MS Analysis of this compound in Human Serum
LC-MS/MS offers high sensitivity and specificity without the need for derivatization.
1. Sample Preparation (Protein Precipitation and Lipid Extraction):
-
Protein Precipitation:
-
To 50 µL of serum, add 200 µL of ice-cold acetonitrile containing an internal standard (e.g., deuterated 2-HSA).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
-
Lipid Extraction (optional, for increased sensitivity):
-
Transfer the supernatant to a new tube.
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., methyl tert-butyl ether).
-
Evaporate the organic phase and reconstitute in the initial mobile phase.
-
2. LC-MS/MS Analysis:
-
Liquid Chromatograph: Shimadzu Nexera X2 UHPLC or equivalent.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid.
-
B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution: A linear gradient from 60% B to 100% B over 10 minutes.
-
Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for 2-HSA and the internal standard.
Causality Behind Experimental Choices: Protein precipitation is a rapid and effective way to remove the bulk of interfering proteins from the serum sample. Reversed-phase chromatography provides excellent separation of fatty acids based on their hydrophobicity. The use of MRM in a triple quadrupole mass spectrometer ensures high selectivity and sensitivity by monitoring specific fragmentation patterns of the target analyte and internal standard.
Visualizing the Role of 2-HSA: Signaling Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: FA2H/2-HSA signaling pathway in cancer cells.
Caption: Generalized experimental workflow for 2-HSA analysis.
Conclusion and Future Directions
The correlation of this compound levels with clinical outcomes is a rapidly evolving field of research. Current evidence strongly implicates its deficiency in the progression of certain cancers and as a direct cause of a specific neurodegenerative disorder. The provided experimental protocols offer a robust framework for the accurate quantification of 2-HSA, which is essential for furthering our understanding of its clinical utility.
Future research should focus on:
-
Expanding Cohort Studies: Conducting large-scale clinical studies to investigate the correlation of 2-HSA levels in a wider range of diseases, including autoimmune, cardiovascular, and other metabolic disorders.
-
Isomer-Specific Analysis: Developing and validating methods to differentiate and quantify various regioisomers of hydroxystearic acid in clinical samples to elucidate their specific biological roles.
-
Therapeutic Development: Exploring the therapeutic potential of modulating 2-HSA levels or the activity of the FA2H enzyme in cancer and other diseases.
By continuing to unravel the complexities of 2-HSA metabolism and function, the scientific community is poised to unlock new diagnostic and therapeutic strategies for a variety of challenging clinical conditions.
References
- Chen, Y., et al. (2019). Fatty acid 2-hydroxylation inhibits tumor growth and increases sensitivity to cisplatin in gastric cancer. EBioMedicine, 41, 256-267. [Link]
- Calonghi, N., et al. (2006). 9-Hydroxystearic acid interferes with EGF signalling in a human colon adenocarcinoma.
- PubChem. (n.d.). 2-Hydroxyoctadecanoic acid.
- LIPID MAPS. (n.d.). Fatty Acid Mass Spectrometry Protocol. [Link]
- LIPID MAPS. (n.d.). Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry. [Link]
- Eckhardt, M. (2023). Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases. International Journal of Molecular Sciences, 24(5), 4908. [Link]
- Hama, H. (2010). Fatty Acid 2-Hydroxylation in Mammalian Sphingolipid Biology. Biochimica et Biophysica Acta, 1801(4), 405-414. [Link]
- Holčapek, M., et al. (2020). Validation of lipidomic analysis of human plasma and serum by supercritical fluid chromatography-mass spectrometry and hydrophilic interaction liquid chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 412(10), 2375-2388. [Link]
- Christie, W. W. (n.d.). Fatty Acid Analysis by HPLC. AOCS Lipid Library. [Link]
- MIDI, Inc. (n.d.).
- Kang, J. X., & Wang, J. (2005). A simplified method for analysis of polyunsaturated fatty acids. BMC Biochemistry, 6, 3. [Link]
Sources
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 2-Hydroxystearic Acid
As a Senior Application Scientist, my goal is to provide you with not just a protocol, but a comprehensive understanding of the principles behind the safe handling and disposal of laboratory chemicals. This guide is dedicated to 2-Hydroxystearic acid (CAS No. 629-22-1), a long-chain alpha-hydroxy fatty acid used in various research and development applications.[1] Our primary objective is to ensure that its disposal is managed in a way that guarantees personnel safety, environmental protection, and regulatory compliance.
A critical challenge in developing a universal disposal plan for this compound is the conflicting information present in commercially available Safety Data Sheets (SDS). Some suppliers classify the substance as non-hazardous under the Globally Harmonized System (GHS)[2][3], while others assign it multiple hazard classifications, including flammability, acute oral toxicity, and skin/eye irritation.[4]
This discrepancy underscores a foundational principle of laboratory safety: always consult the specific SDS provided by the manufacturer for the exact material you are using. In the absence of clarity or in the face of conflicting data, the most prudent course of action is to adopt a conservative approach and manage the substance as a hazardous chemical waste.
Part 1: Hazard Assessment and Core Disposal Principles
Before any disposal action is taken, a thorough risk assessment is mandatory. The causality behind this is simple: the potential hazards of a chemical dictate every aspect of its lifecycle management, from storage to final disposition.
1.1. The Primacy of the Safety Data Sheet (SDS) The SDS is the authoritative document for your specific chemical. It provides critical information on GHS classifications, which will determine the required disposal pathway.
-
If classified as Hazardous (e.g., Flammable, Toxic)[4]: The material must be treated as hazardous waste. This prohibits disposal via standard trash or sanitary sewer systems.[5][6] Disposal must be handled through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste contractor.
-
If classified as Non-Hazardous[2][3]: While seemingly less stringent, this does not permit indiscriminate disposal. Fatty acids, regardless of their hazard classification, should not be poured down the drain as they can cause plumbing blockages and may still pose an environmental risk to aquatic life.[7] Furthermore, recent regulatory shifts, such as the reclassification of the similar compound 1this compound as environmentally hazardous by the European Chemicals Agency (ECHA), suggest a trend towards stricter environmental controls for fatty acids.[8]
1.2. The Three Pillars of Chemical Waste Management Regardless of the specific chemical, all laboratory waste disposal is governed by these core principles to create a self-validating system of safety and compliance.
-
Segregation: Keep different waste streams separate. Never mix this compound waste with other incompatible chemicals, such as strong oxidizing agents or bases.[9] This prevents potentially violent reactions within the waste container.
-
Containment: Use appropriate, compatible, and clearly labeled containers for waste accumulation.[10] The original product container is often the best choice.[5] Ensure containers are kept closed except when adding waste and are stored in a designated Satellite Accumulation Area (SAA).[9][11]
-
Compliance: All waste disposal must adhere to local, state, and federal regulations. Your institution's EH&S office is your primary resource for navigating these requirements.
Part 2: Disposal Protocols and Methodologies
This section provides step-by-step methodologies for managing different waste streams containing this compound. The following protocols assume a conservative approach, treating the material as regulated chemical waste.
Experimental Protocol 1: Disposal of Solid this compound
This procedure applies to expired reagents, unused material, or synthesized product designated for disposal.
Methodology:
-
Container Selection: Obtain a designated hazardous waste container that is compatible with fatty acids (e.g., a high-density polyethylene (HDPE) or glass container with a screw-top lid).[9]
-
Labeling: Affix a hazardous waste label to the container before adding any waste. Fill in all required fields: "Hazardous Waste," the full chemical name ("this compound"), CAS number (629-22-1), and the associated hazards as indicated by the SDS (e.g., Flammable Solid, Irritant).
-
Waste Accumulation: Carefully transfer the solid this compound into the labeled container using a dedicated spatula or scoop. Do not fill the container beyond 90% capacity to allow for expansion and prevent spillage.
-
Storage: Securely close the container. Store it in your laboratory's designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[11] Ensure secondary containment (like a spill tray) is used.
-
Pickup Request: Once the container is full or you no longer need to accumulate this waste, submit a chemical waste collection request to your institution's EH&S department.[5]
Experimental Protocol 2: Management of Spills and Contaminated Materials
This procedure applies to cleaning up spills and disposing of items contaminated with this compound, such as personal protective equipment (PPE), weigh boats, or absorbent materials.
Methodology:
-
Isolate the Area: Cordon off the spill area to prevent cross-contamination.
-
Cleanup: For a solid powder, do not use water. Mechanically pick up the material using a scoop or by gently sweeping to avoid creating dust.[2] Place the collected solid into your designated solid hazardous waste container (from Protocol 1).
-
Decontamination: Wipe the spill area with a cloth or paper towel lightly dampened with an appropriate solvent (if necessary and safe to do so).
-
Dispose of Contaminated Items: All materials used for cleanup (gloves, absorbent pads, wipes, etc.) are now considered hazardous waste. Place them into the same solid hazardous waste container as the chemical itself.
-
Final Disposal: Manage the waste container as described in Protocol 1.
Experimental Protocol 3: Handling Empty Containers
An "empty" container that held a hazardous chemical is often still regulated as hazardous waste unless properly decontaminated.
Methodology:
-
Gross Decontamination: Scrape out as much of the solid residue as possible. This collected residue must be disposed of as hazardous waste (see Protocol 1).
-
Rinsing (if applicable): For a non-acutely hazardous chemical, triple-rinse the container with a suitable solvent capable of dissolving the residue. Crucially, the first rinsate is considered hazardous waste and must be collected in a separate, labeled liquid hazardous waste container. Subsequent rinsates may also need to be collected depending on institutional policy.
-
Final Container Disposal: Once the container is thoroughly decontaminated and dry, deface or remove all original chemical and hazard labels.[5] It may then be disposed of in the regular trash or recycled, pending approval from your EH&S department.
Part 3: Data Presentation and Visual Workflow
To aid in decision-making, the following table summarizes the disposal pathways, and the diagram illustrates the logical workflow for proper disposal.
Table 1: Disposal Method Summary for this compound
| Waste Stream | Recommended Disposal Method | Key Causality & Rationale |
| Bulk Solid 2-HSA | Collection as solid hazardous chemical waste via EH&S.[5][11] | Precautionary principle due to conflicting SDS data. Prevents environmental release and ensures regulatory compliance. |
| Contaminated Labware/PPE | Collect in a labeled solid hazardous waste container with the chemical itself. | Items are considered contaminated and carry the same hazards as the parent chemical. |
| Spill Cleanup Debris | Collect in a labeled solid hazardous waste container. | Debris is now hazardous waste and must be managed accordingly to prevent exposure and environmental contamination. |
| Decontaminated "Empty" Container | Triple rinse (collecting rinsate as hazardous waste), deface label, and dispose of as regular trash if approved by EH&S.[5] | Ensures no hazardous residue remains, allowing the container to be managed as non-hazardous solid waste. |
Diagram 1: Decision Workflow for this compound Disposal
This workflow guides a researcher through the critical decision points for safe and compliant disposal.
Caption: Decision workflow for this compound disposal.
References
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
- Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]
- Properly Managing Chemical Waste in Labor
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
- Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]
- This compound | C18H36O3.
- Fatty acids, C10-18 and C12-22- unsatd., C14-18 and C16-18. Mercuria. [Link]
- Uses & Benefits of Hydroxystearic Acid in the Cosmetic Industry. Acme-Hardesty. [Link]
- 1this compound. Acme-Hardesty. [Link]
- Safety Data Sheet 1this compound (12-HSA). Redox. [Link]
- FAQ Mixed F
- Role of Hydroxystearic Acid in the Cosmetics Industry. Ambuja Solvex. [Link]
- Safety Assessment of Hydroxystearic Acid as Used in Cosmetics. Cosmetic Ingredient Review. [Link]
- SAFETY DATA SHEET - 1this compound. Thermo Fisher Scientific. [Link]
- Safety Data Sheet: Fatty acid methyl ester mixture. Carl ROTH. [Link]
- Navigating New Legislation: Understanding the Impact of 1this compound (12-HSA) Reclassification.
- Guidelines for the Disposal of Intentionally Adulterated Food Products. USDA Food Safety and Inspection Service. [Link]
- What is HYDROXYSTEARIC ACID. EWG Skin Deep. [Link]
- Used Cooking Oil Regulations for Food Service Businesses. Baker Commodities. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. This compound | C18H36O3 | CID 69417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. vumc.org [vumc.org]
- 6. acs.org [acs.org]
- 7. Used Cooking Oil Regulations for Food Service Businesses [bakercommodities.com]
- 8. Navigating New Legislation: Understanding the Impact of 1this compound (12-HSA) Reclassification | Castor International [castor-international.nl]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. acewaste.com.au [acewaste.com.au]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
A Researcher's Guide to the Safe Handling of 2-Hydroxystearic Acid
For researchers, scientists, and professionals in drug development, the meticulous handling of chemical reagents is the bedrock of both personal safety and experimental integrity. This guide provides essential, actionable information for the safe handling of 2-Hydroxystearic acid, with a focus on personal protective equipment (PPE), operational procedures, and disposal. While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), adherence to best practices is crucial to mitigate any potential risks, such as minor irritation.[1]
Understanding the Hazard Profile
This compound is an alpha-hydroxy fatty acid commonly used in skincare and cosmetic formulations.[2] It is a solid at room temperature and is not flammable.[1] Most safety data sheets (SDS) indicate that it has no irritating effect on the skin or eyes and is not a sensitizer.[1] However, some sources suggest it may cause minor skin and eye irritation, particularly as a dust.[3][4][5] Therefore, a cautious approach to handling is always warranted.
Core Principles of Protection: Personal Protective Equipment (PPE)
The selection of appropriate PPE is the primary defense against chemical exposure. For this compound, the focus is on preventing inhalation of dust and direct contact with skin and eyes.
Eye and Face Protection
Direct contact of chemical dust with the eyes can cause mechanical irritation.[3][5]
-
Recommended: Tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards are mandatory.[6]
-
Causality: Side-shields are critical to protect against airborne particles that may enter from the periphery. In situations with a higher risk of splashing (e.g., when handling solutions), a face shield should be worn in addition to safety goggles.[7]
Skin Protection
While generally not a skin irritant, prolonged or repeated contact should be avoided.[1]
-
Gloves: Chemical-impermeable gloves, such as nitrile or rubber, are recommended.[3][8][9] Before each use, gloves must be inspected for any signs of degradation or punctures.[10]
-
Lab Coat: A standard laboratory coat should be worn to protect the skin and clothing from accidental spills. For tasks with a higher potential for dust generation, impervious clothing may be necessary.[10][11]
Respiratory Protection
Inhalation of dust should be minimized.
-
When to Use: Respiratory protection is generally not required if the substance is handled in a well-ventilated area and dust generation is minimal.[1]
-
Recommended: If handling procedures are likely to generate significant dust, a NIOSH-approved N95 dust mask or a full-face respirator with an appropriate cartridge should be used.[6][9] All handling of powdered this compound should ideally be performed in a chemical fume hood to control airborne particles.[6]
Operational Plan: A Step-by-Step Handling Procedure
A systematic workflow is essential for minimizing exposure and ensuring safety.
-
Preparation: Before handling, ensure that the work area is clean and uncluttered. Locate the nearest eyewash station and safety shower.[4]
-
Donning PPE: Put on all required PPE in the correct order: lab coat, then respirator (if needed), followed by eye protection, and finally gloves.
-
Handling:
-
Post-Handling:
-
Clean the work area thoroughly.
-
Decontaminate any reusable equipment.
-
Remove PPE in the reverse order of donning, being careful to avoid self-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.[3]
-
Emergency Procedures
In the event of an accidental exposure, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek medical attention if irritation persists.[12]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and water.[10]
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[4]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.[3][4]
Spill and Disposal Plan
Proper containment and disposal are crucial for environmental safety and regulatory compliance.
Spill Cleanup
-
Evacuate unnecessary personnel from the area.[3]
-
Wearing appropriate PPE, sweep or vacuum the spilled solid material.[4]
-
Avoid generating dust during cleanup.[4]
-
Place the collected material into a suitable, labeled container for disposal.[4]
Waste Disposal
-
Chemical Waste: Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.[3] Do not mix with other waste.
-
Contaminated PPE: Dispose of single-use gloves and any other contaminated PPE as chemical waste.
Summary of Personal Protective Equipment
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Solid | Safety goggles with side-shields | Nitrile or rubber gloves | Lab coat | N95 dust mask (if not in a fume hood) |
| Preparing Solutions | Safety goggles with side-shields | Nitrile or rubber gloves | Lab coat | Not generally required |
| Large-Scale Operations | Face shield and safety goggles | Nitrile or rubber gloves | Impervious clothing | As needed, based on risk assessment |
Visual Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
- 2-hydroxy Stearic Acid - Safety Data Sheet. (2023-04-19).
- This compound-SDS-MedChemExpress. (2025-04-16).
- SAFETY DATA SHEET. (2024-09-07).
- Safety Assessment of Hydroxystearic Acid as Used in Cosmetics. (2015-02-20).
- Personal Protective Equipment (PPE) in the Oil and Gas Sector - FAT FINGER. (2023-11-06).
- DL-2-Hydroxystearic acid - MedchemExpress.com.
- 1this compound | Acme-Hardesty.
- Personal Protective Equipment | US EPA. (2025-09-12). Retrieved from the U.S. Environmental Protection Agency.
- Material Safety Data Sheet - DL-1this compound, Tech. 90+% (Titr.) - Cole-Parmer.
- Chemical Safety Data Sheet MSDS / SDS - 1this compound - ChemicalBook. (2025-12-20).
- Casid ™ HSA - Safety Data Sheet - Essential Ingredients.
- Personal Protection Equipment (PPE) for Oil and Gas Personnel - HSI.
- 1this compound | Acme-Hardesty. (2013-12-17).
- What PPE Should You Wear When Handling Acid 2026? - LeelineWork. (2025-01-07).
- Personal Protective Equipment (PPE) - CHEMM.
- Safeguarding Your Research: A Comprehensive Guide to Handling 1this compound-d5 - Benchchem.
- Safety Data Sheet 1this compound (12-HSA) Revision 4, Date 24 Mar 2021 - Redox.
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. acme-hardesty.com [acme-hardesty.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. acme-hardesty.com [acme-hardesty.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fatfinger.io [fatfinger.io]
- 8. hsi.com [hsi.com]
- 9. leelinework.com [leelinework.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. redox.com [redox.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
